molecular formula C12H22N2O2 B153135 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 896464-16-7

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B153135
CAS No.: 896464-16-7
M. Wt: 226.32 g/mol
InChI Key: NRADOPGBTAJXKB-UHFFFAOYSA-N
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Description

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a valuable spirocyclic chemical building block recognized for its utility in medicinal chemistry and drug discovery. Its rigid, three-dimensional scaffold is particularly significant in the research and development of novel Sigma receptor (S1R) ligands . Recent studies have demonstrated that derivatives based on the 2,7-diazaspiro[3.5]nonane core can be engineered to achieve high affinity and subtype selectivity for Sigma receptors, which are implicated in neuroprotection, neuropathic pain, and various CNS disorders . This compound serves as a versatile precursor for synthesizing ligands with specific functional profiles, including both S1R agonists and antagonists, making it a critical tool for investigating receptor mechanisms and developing potential therapeutics for conditions like mechanical hypersensitivity . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRADOPGBTAJXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647549
Record name tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID90647549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896464-16-7
Record name tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL 2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Properties and Applications

Introduction

This compound is a key heterocyclic building block widely utilized in medicinal chemistry and organic synthesis. Its unique spirocyclic scaffold, which incorporates a four-membered azetidine ring fused to a six-membered piperidine ring, provides a rigid and three-dimensionally complex structure. This distinct architecture is of significant interest to drug development professionals for designing novel therapeutic agents with optimized pharmacological profiles. The presence of a Boc-protected amine and a free secondary amine at strategic positions allows for selective functionalization, making it a versatile intermediate in the synthesis of complex molecules.[1][2] This guide offers a comprehensive overview of its chemical properties, synthetic applications, and handling protocols, tailored for researchers and scientists in the field.

Chemical Structure and Identifiers

The structural foundation of this molecule is the diazaspiro[3.5]nonane core. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen at the 7-position, leaving the nitrogen at the 2-position available for synthetic modification.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 896464-16-7[3]
Molecular Formula C₁₂H₂₂N₂O₂[3]
Molecular Weight 226.32 g/mol [3]
IUPAC Name This compound[3]
InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12/h13H,4-9H2,1-3H3[3]
InChIKey NRADOPGBTAJXKB-UHFFFAOYSA-N[3]

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC2[3] |

Physicochemical Properties

This compound is typically supplied as a liquid, ranging from colorless to light yellow.[1] Its properties make it suitable for a variety of reaction conditions common in organic synthesis.

Table 2: Physicochemical Data

Property Value Source(s)
Physical Form Liquid / Oil [4]
Color Colorless to Light yellow [1][4]
Boiling Point ~170-180 °C (Predicted: 319 °C) [1][4]
Density ~0.99 - 1.08 g/mL [1][4]
Solubility Soluble in common organic solvents like ethanol, DMF, and dichloromethane. [1]
pKa 10.68 ± 0.20 (Predicted) [4]

| Storage Temperature | 2-8°C, often under an inert atmosphere. |[2][4] |

Spectroscopic Data

Full characterization of this compound is confirmed through standard spectroscopic methods. While the raw data is proprietary to suppliers, typical analytical data includes ¹H NMR, ¹³C NMR, and Mass Spectrometry, which are available from various chemical suppliers upon request.[5][6][7]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two nitrogen atoms. The nitrogen at position 7 is protected by a Boc group, which is stable under many reaction conditions but can be readily removed with acid. The secondary amine at position 2 is nucleophilic and serves as the primary site for derivatization.

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its rigid spirocyclic core is a desirable feature for constraining the conformation of drug candidates, potentially improving binding affinity and selectivity.

Key Applications:

  • Kinase Inhibitors: It is used as a reagent in the synthesis of potent and selective RET kinase inhibitors and CDK4/6 inhibitors, which are targets in cancer therapy.[4][8]

  • PROTACs: The isomeric form, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[9]

  • Chemokine Receptor Modulators: Related diazaspiro[3.5]nonane structures are used to synthesize compounds that modulate the activity of chemokine receptors like CCR3 and CCR5, which are implicated in HIV infection and inflammatory diseases.[10]

cluster_0 Synthetic Workflow A tert-Butyl 2,7-diazaspiro [3.5]nonane-7-carboxylate C Functionalization Reaction (e.g., N-Alkylation, Buchwald-Hartwig) A->C B Electrophile (R-X) e.g., Alkyl halide, Aryl halide B->C D Derivatized Spirocycle C->D E Optional Boc Deprotection (Acidic Conditions) D->E F Final Complex Molecule (e.g., Kinase Inhibitor) D->F E->F

Caption: Synthetic utility of the spirocyclic building block.

Synthesis Method Overview

The synthesis of this compound is a multi-step process. One patented method involves the construction of the spirocyclic core followed by protection of one of the nitrogen atoms.[11] A general, high-level overview of a synthetic approach is as follows:

  • Ring Formation: Construction of a precursor molecule containing the necessary carbon framework.

  • Cyclization: Intramolecular reactions to form the spirocyclic diaza-nonane skeleton.

  • Boc Protection: Selective protection of one of the amine groups with Boc anhydride (di-tert-butyl dicarbonate) to yield the final product.[11]

Experimental Protocol: N-Alkylation (Illustrative)

This section provides a generalized, illustrative protocol for the N-alkylation of the secondary amine, a common reaction for this building block. Note: This is a conceptual workflow and must be adapted and optimized for specific substrates and scales.

Objective: To couple an alkyl halide (R-X) to the secondary amine of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, or potassium carbonate, K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in the anhydrous solvent.

  • Base Addition: Add the base (1.5-2.0 eq.) to the solution.

  • Electrophile Addition: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Safety and Handling

This compound and its hydrochloride salt are classified as hazardous.[3][12] Adherence to standard laboratory safety practices is mandatory.

Hazard Identification:

  • H302: Harmful if swallowed.[3][13]

  • H315: Causes skin irritation.[3][13]

  • H319: Causes serious eye irritation.[3][13]

  • H335: May cause respiratory irritation.[3][13]

Safe Handling Precautions:

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[12][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12][14]

  • Contact Avoidance: Avoid all personal contact, including inhalation of vapors or dust and contact with skin and eyes.[1][12]

  • Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]

Storage:

  • Store in a tightly sealed container in a refrigerator (2-8°C).[4]

  • Some suppliers recommend storage under an inert gas.[2]

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[14]

  • If on Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[13][14]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12][13]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.[13]

References

  • ChemBK. tert-Butyl 2,7-diazaspiro[3.
  • PubChem. tert-Butyl 2,7-diazaspiro[3.
  • PubChem. tert-Butyl 2,7-diazaspiro[3.
  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Autech. Cas 1023301-84-9,tert-Butyl2,7-diazaspiro[3.

Sources

Technical Guide: Physicochemical Properties and Characterization of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the rational design of novel therapeutics hinges on the precise control of molecular architecture. Spirocyclic scaffolds, particularly diazaspiroalkanes, have emerged as privileged structures, offering a unique three-dimensional exit vector that is invaluable for exploring chemical space. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a paramount example of such a building block. Its rigid, yet conformationally distinct, framework makes it a cornerstone in the synthesis of complex molecules, including potent kinase inhibitors and innovative proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides an in-depth examination of the core physical properties of this compound, outlines robust protocols for its characterization, and offers field-proven insights into its handling and application.

Molecular Identity and Core Properties

Understanding the fundamental identity of a chemical reagent is the bedrock of its effective use in synthesis and drug discovery. The structural and electronic properties inherent to this compound dictate its reactivity, solubility, and ultimately, its utility.

  • Chemical Structure:

    The structure features a spirocyclic core, fusing a four-membered azetidine ring with a six-membered piperidine ring. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms is a critical feature, modulating the nucleophilicity of the protected amine and enabling selective functionalization at the unprotected secondary amine of the azetidine ring.

  • Key Identifiers:

    • IUPAC Name: this compound[3]

    • CAS Number: 896464-16-7[3]

    • Molecular Formula: C₁₂H₂₂N₂O₂[3]

    • InChIKey: NRADOPGBTAJXKB-UHFFFAOYSA-N[3]

Summary of Physicochemical Data

The physical properties of a compound are critical determinants of its behavior in both storage and reaction conditions. The following table consolidates the key physicochemical data for this compound.

PropertyValueSource
Molecular Weight 226.32 g/mol PubChem[3], NebuChem[4]
Appearance Colorless to slightly yellow liquidChemBK[5]
Physical Form LiquidSigma-Aldrich
Boiling Point Approx. 170-180 °CChemBK[5]
Density Approx. 0.99 g/mLChemBK[5]
Solubility Soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane.ChemBK[5]
Storage Temperature RefrigeratorSigma-Aldrich

Spectroscopic Characterization and Quality Control

The structural integrity and purity of a starting material are non-negotiable for reproducible and successful synthetic outcomes. Spectroscopic analysis provides the definitive confirmation of a compound's identity. For a molecule like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for validation. Several suppliers offer comprehensive analytical data, including ¹H NMR, HPLC, and LC-MS, to verify batch quality.[6][7][8][9]

General Experimental Protocol: NMR Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing unambiguous information about the molecular skeleton, connectivity, and the presence of functional groups. The choice of deuterated solvent is critical; it must dissolve the analyte without introducing interfering signals.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve homogeneity, which is crucial for sharp spectral lines.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it manually.

  • Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is essential for high-resolution spectra.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition involves a 90° pulse followed by detection of the free induction decay (FID). Key parameters include spectral width, acquisition time, and the number of scans (typically 8 to 16 for good signal-to-noise).

  • Data Processing: Perform a Fourier transform on the FID to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

  • Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm that the spectrum is consistent with the expected structure. The characteristic tert-butyl singlet around 1.4 ppm and the various methylene proton signals are key diagnostic features.

General Experimental Protocol: LC-MS Analysis

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms both the purity and the molecular weight of the compound. The LC component separates the analyte from any impurities, while the MS component provides a precise mass-to-charge ratio, validating the molecular formula.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject a small volume (e.g., 1-5 µL) of the solution onto an appropriate HPLC column (e.g., a C18 reverse-phase column). Elute the sample using a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate the components.

  • Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this type of molecule, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ of the compound (expected m/z ≈ 227.17). The purity can be estimated from the relative area of the main peak in the LC chromatogram.

Workflow Visualization

The following diagram illustrates the logical flow for the characterization of a synthetic chemical building block.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Final Validation cluster_application Downstream Application Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Verify Structure MS LC-MS Analysis Purification->MS Confirm Mass Validation Structure & Purity Confirmed NMR->Validation Purity Purity Assessment (HPLC) MS->Purity Purity->Validation Application Use in Drug Discovery (e.g., PROTAC Synthesis) Validation->Application

Caption: Workflow for Synthesis and Characterization.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. A thorough understanding of a reagent's hazards informs proper handling procedures and mitigates risk.

Hazard Identification

According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:

  • H302: Harmful if swallowed.[3][10]

  • H315: Causes skin irritation.[3][10]

  • H319: Causes serious eye irritation.[3][10]

  • H335: May cause respiratory irritation.[3][10]

The signal word associated with this compound is "Warning".[10]

Recommended Handling Protocol

Causality: The protocols below are designed to prevent personal exposure via inhalation, ingestion, or dermal contact, directly addressing the identified hazards.

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[11][12]

  • Personal Protective Equipment (PPE):

    • Wear nitrile or neoprene gloves that have been inspected for integrity before use.[12]

    • Use tightly fitting safety goggles with side-shields.[12]

    • Wear a flame-resistant lab coat.

  • Safe Handling Practices:

    • Avoid all personal contact.[11]

    • Do not eat, drink, or smoke in the work area.[10][11]

    • Wash hands thoroughly with soap and water after handling.[11]

    • Keep the container securely sealed when not in use.[11]

  • Spill Response: In case of a minor spill, use an inert absorbent material to clean it up. Avoid generating dust. For larger spills, evacuate the area and alert emergency services.[11]

Storage

Store the compound in a tightly sealed container in a refrigerator, as recommended by suppliers, to ensure its long-term stability.

Safe Handling Workflow

G Start Prepare for Handling Assess Assess Hazards (Review SDS) Start->Assess PPE Don PPE (Gloves, Goggles, Coat) Assess->PPE Hood Work in Fume Hood PPE->Hood Handle Handle Reagent Hood->Handle Store Seal & Store Properly (Refrigerator) Handle->Store Cleanup Clean Work Area & Wash Hands Store->Cleanup End Procedure Complete Cleanup->End

Caption: Standard Protocol for Safe Chemical Handling.

Applications in Medicinal Chemistry

The true value of this compound lies in its application. It is not merely a chemical curiosity but a validated and highly valuable intermediate in the synthesis of high-value pharmaceutical agents.[5] Its spirocyclic nature provides a rigid scaffold that can project substituents into distinct vectors of 3D space, a highly sought-after feature for optimizing ligand-protein interactions.

  • Kinase Inhibitors: The compound has been utilized as a key reagent in the synthesis of novel RET kinase inhibitors and CDK4/6 inhibitors.[1]

  • PROTAC Linkers: The diazaspiro[3.5]nonane core is an effective component of linkers used in the design of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[2]

The Boc-protected nitrogen allows for chemistry to be performed on the azetidine nitrogen, after which the Boc group can be removed under acidic conditions to reveal a secondary amine, enabling further diversification and linker attachment. This synthetic versatility makes it a powerful tool in the drug discovery arsenal.

References

  • BLDpharm. tert-Butyl 2,7-diazaspiro[3.
  • Apollo Scientific. tert-Butyl 2,7-diazaspiro[3.
  • PubChem. This compound.
  • Sigma-Aldrich. tert-Butyl 2,7-diazaspiro[3.
  • ChemBK. tert-Butyl 2,7-diazaspiro[3.
  • BLDpharm. 896464-16-7|tert-Butyl 2,7-diazaspiro[3.
  • ChemicalBook. tert-Butyl2,7-diazaspiro[3.
  • MedChemExpress. tert-Butyl 2,7-diazaspiro[3.
  • Ambeed. 896464-16-7 | tert-Butyl 2,7-diazaspiro[3.
  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
  • ChemicalBook. tert-Butyl 2,7-diazaspiro[3.
  • precisionFDA. TERT-BUTYL 2,7-DIAZASPIRO(3.5)
  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ChemScene. tert-Butyl 2,7-diazaspiro[3.
  • ChemicalBook. tert-Butyl 2,7-diazaspiro[3.
  • Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • MedChemExpress. tert-Butyl 2,7-diazaspiro[3.
  • NebuChem. NebuChem™ tert-Butyl 2,7-diazaspiro[3.

Sources

Spectroscopic Profile of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a key building block in contemporary drug discovery and development. Its rigid spirocyclic core, which incorporates both a four-membered azetidine ring and a six-membered piperidine ring, offers a unique three-dimensional architecture that is increasingly sought after by medicinal chemists to explore novel chemical space. The presence of a Boc-protected amine on the piperidine ring and a secondary amine on the azetidine ring provides orthogonal handles for further synthetic elaboration, making it a versatile scaffold for the synthesis of complex molecules, including agonists for G-protein coupled receptors and linkers for proteolysis-targeting chimeras (PROTACs).

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. As a self-validating system for researchers, this document details the expected spectroscopic characteristics and provides insights into the interpretation of the data, ensuring the reliable identification and characterization of this important synthetic intermediate. While publicly available experimental spectra are limited, this guide is based on established principles of spectroscopic analysis for analogous structures, providing a robust framework for researchers in the field.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . The structure features a spirocyclic system with a quaternary carbon at the spiro-center, bridging the azetidine and piperidine rings.

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azetidine and piperidine rings, as well as the Boc protecting group.

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The spectrum would typically be recorded on a 400 MHz or 500 MHz spectrometer.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4 - 3.6m4HProtons on carbons adjacent to the Boc-protected nitrogen (piperidine ring)
~3.0 - 3.2m4HProtons on the azetidine ring
~1.6 - 1.8m4HProtons on the remaining carbons of the piperidine ring
1.45s9Htert-Butyl protons of the Boc group
~1.5 - 2.0 (broad)br s1HNH proton of the azetidine ring
In-depth Analysis

The most prominent feature in the ¹H NMR spectrum is the singlet at approximately 1.45 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group in the Boc protecting group. The protons on the piperidine ring adjacent to the nitrogen atom are expected to be deshielded due to the electron-withdrawing effect of the carbamate group, appearing as a multiplet in the range of 3.4 - 3.6 ppm. The protons on the azetidine ring are also expected in a similar region, around 3.0 - 3.2 ppm. The remaining piperidine protons would appear further upfield, typically between 1.6 and 1.8 ppm. The proton on the secondary amine of the azetidine ring is expected to be a broad singlet and its chemical shift can be variable and dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired on the same instrument and sample solution as the ¹H NMR. A proton-decoupled sequence is standard, resulting in a spectrum where each carbon signal appears as a singlet.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~154Carbonyl carbon of the Boc group
~79Quaternary carbon of the tert-butyl group
~50Carbons on the azetidine ring
~45Carbons on the piperidine ring adjacent to the nitrogen
~40Spirocyclic carbon
~30Remaining carbons on the piperidine ring
28.4Methyl carbons of the tert-butyl group
In-depth Analysis

The carbonyl carbon of the Boc protecting group is expected to be the most downfield signal, appearing around 154 ppm. The quaternary carbon of the tert-butyl group will be found at approximately 79 ppm. The spirocyclic carbon, being a quaternary center, will likely have a chemical shift around 40 ppm. The carbons of the azetidine and piperidine rings will appear in the range of 30-50 ppm, with those adjacent to the nitrogen atoms being more deshielded. The three equivalent methyl carbons of the tert-butyl group will give a sharp, intense signal at approximately 28.4 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol

For a compound like this compound, electrospray ionization (ESI) would be a suitable method. The sample would be dissolved in a solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Predicted Mass Spectrometry Data
m/zInterpretation
227.17[M+H]⁺ (protonated molecule)
171.14[M - C₄H₉]⁺ (loss of the tert-butyl group)
127.12[M - Boc]⁺ (loss of the Boc group)
In-depth Analysis

The most informative peak in the ESI mass spectrum will be the protonated molecule, [M+H]⁺, which should be observed at an m/z of approximately 227.17, confirming the molecular weight of the compound. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as a cation or the entire Boc group, leading to fragment ions at m/z 171.14 and 127.12, respectively.

G cluster_0 Mass Spectrometry Workflow Sample Preparation Sample Preparation Ionization (ESI) Ionization (ESI) Sample Preparation->Ionization (ESI) Mass Analysis Mass Analysis Ionization (ESI)->Mass Analysis Detection Detection Mass Analysis->Detection

Caption: A simplified workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

An IR spectrum can be obtained using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the neat sample is placed on the ATR crystal, and the spectrum is recorded.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, broadN-H stretch (azetidine)
2975-2850StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1160StrongC-N stretch
In-depth Analysis

The IR spectrum will be dominated by a strong absorption band around 1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate functional group in the Boc protector. The N-H stretching vibration of the secondary amine in the azetidine ring is expected to appear as a broad band around 3300 cm⁻¹. The aliphatic C-H stretching vibrations of the spirocyclic rings and the tert-butyl group will be observed as strong bands in the 2850-2975 cm⁻¹ region. A strong band around 1160 cm⁻¹ is also expected, corresponding to the C-N stretching vibration.

Conclusion

The spectroscopic techniques of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provide a complementary and comprehensive suite of data for the unambiguous identification and characterization of this compound. This guide, by presenting and interpreting the expected spectroscopic data, serves as a valuable resource for researchers, enabling them to confidently verify the integrity of this important building block in their synthetic endeavors. The causality behind the experimental choices and the self-validating nature of the combined data underscore the principles of scientific integrity in modern chemical research.

References

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An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric behavior of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's ionization and fragmentation patterns, offering field-proven insights into its analysis. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and the known behavior of its constituent chemical motifs.

Introduction

This compound is a spirocyclic diamine featuring a piperidine ring fused to an azetidine ring at a quaternary carbon center. One of the amine functionalities is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. The unique three-dimensional architecture and the presence of two distinct nitrogen environments make this molecule a valuable scaffold in the design of novel therapeutics.[1] Accurate characterization by mass spectrometry is crucial for reaction monitoring, purity assessment, and metabolite identification in drug discovery and development pipelines.

The molecular formula for this compound is C₁₂H₂₂N₂O₂, with a monoisotopic mass of 226.1681 Da.[2] Understanding its mass spectrometric fragmentation is key to its unambiguous identification.

Ionization and Molecular Ion Observation

Electrospray ionization (ESI) is the preferred method for the analysis of this compound due to its polar nature and the presence of basic nitrogen atoms. In positive ion mode, the molecule readily protonates to form the molecular ion [M+H]⁺ at an m/z of approximately 227.1754. The choice of solvent system, typically a mixture of acetonitrile or methanol with water and a small amount of an acidifier like formic acid, facilitates efficient protonation. Softer ionization techniques are generally recommended to preserve the molecular ion and control fragmentation.[3]

Predicted Fragmentation Pathways

While an experimental mass spectrum for this specific compound is not widely available in the public domain, a detailed fragmentation pathway can be predicted based on the extensive literature on the mass spectrometry of N-Boc protected amines and cyclic amine structures. The fragmentation is expected to be dominated by cleavages related to the labile Boc group and the inherent strain in the spirocyclic ring system.

The Dominant Role of the Boc Group in Fragmentation

The tert-butyloxycarbonyl (Boc) protecting group is notoriously prone to fragmentation under mass spectrometric conditions.[4] Several characteristic fragmentation pathways are anticipated:

  • Loss of Isobutylene: A primary and often base peak fragmentation involves the neutral loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement. This results in a fragment ion corresponding to the carbamic acid intermediate, which may subsequently decarboxylate.

  • Formation of the tert-Butyl Cation: Cleavage of the bond between the oxygen and the tert-butyl group can lead to the formation of a stable tert-butyl cation at m/z 57.

  • Loss of the Entire Boc Group: The entire Boc group (C₅H₉O₂, 101 Da) can be lost, resulting in the deprotected diazaspiro[3.5]nonane cation.

  • Loss of Carbon Dioxide: Following the loss of the tert-butyl group, the resulting carbamic acid can readily lose carbon dioxide (CO₂, 44 Da).

These fragmentation patterns of the Boc group are well-documented and serve as diagnostic markers for Boc-protected amines.[5]

Fragmentation of the Diazaspiro[3.5]nonane Core

Cleavage of the spirocyclic core is also expected, driven by the release of ring strain and the presence of nitrogen atoms that stabilize adjacent carbocations. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a nitrogen atom, is a common fragmentation pathway for amines.

For the diazaspiro[3.5]nonane system, several alpha-cleavages are possible, leading to the opening of either the piperidine or the azetidine ring. The initial charge site (the protonated nitrogen) will likely influence which fragmentation pathways are favored.

Experimental Protocol: LC-MS Analysis

This section outlines a general procedure for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL to create a stock solution.
  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the compound.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI).
  • Polarity: Positive ion mode.
  • Scan Range: m/z 50-500.
  • Capillary Voltage: 3-4 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Gas Flow: 600-800 L/hr.
  • Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation).

4. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

  • Select the protonated molecular ion ([M+H]⁺, m/z 227.18) as the precursor ion.
  • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum. This will reveal the characteristic fragment ions.

Data Interpretation and Expected Fragments

The following table summarizes the expected major ions in the mass spectrum of this compound.

m/z (calculated) Ion Formula Description
227.1754[C₁₂H₂₃N₂O₂]⁺Protonated molecular ion [M+H]⁺
171.1128[C₈H₁₅N₂O₂]⁺Loss of isobutylene (-56 Da) from [M+H]⁺
127.1230[C₈H₁₅N₂]⁺Loss of the entire Boc group (-100 Da) from [M+H]⁺
57.0704[C₄H₉]⁺tert-Butyl cation

Visualizing the Fragmentation

The following diagrams illustrate the predicted fragmentation pathways.

G M [M+H]⁺ m/z 227.18 F1 [M+H - C₄H₈]⁺ m/z 171.11 M->F1 - C₄H₈ (56 Da) F2 [M+H - C₅H₉O₂]⁺ m/z 127.12 M->F2 - C₅H₉O₂ (101 Da) F3 [C₄H₉]⁺ m/z 57.07 M->F3 F4 [M+H - C₄H₈ - CO₂]⁺ m/z 127.12 F1->F4 - CO₂ (44 Da)

Caption: Primary fragmentation pathways of the Boc group.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Injection Sample Injection C18 Column Separation C18 Column Separation Sample Injection->C18 Column Separation Gradient Elution ESI Source ESI Source C18 Column Separation->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Ionization Collision Cell (MS2) Collision Cell (MS2) Mass Analyzer (MS1)->Collision Cell (MS2) Precursor Ion Selection Mass Analyzer (MS2) Mass Analyzer (MS2) Collision Cell (MS2)->Mass Analyzer (MS2) CID Detector Detector Mass Analyzer (MS2)->Detector

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of this compound is primarily characterized by the facile fragmentation of the N-Boc protecting group. By employing soft ionization techniques such as electrospray ionization, the protonated molecular ion can be readily observed. Tandem mass spectrometry experiments are invaluable for structural confirmation, revealing characteristic neutral losses and fragment ions. The predictable fragmentation patterns, dominated by the loss of isobutylene and the formation of the tert-butyl cation, provide a reliable signature for the identification and characterization of this important synthetic building block. While the influence of the spirocyclic core on fragmentation is likely secondary to that of the Boc group, further studies on related diazaspiroalkanes could provide deeper insights into more subtle fragmentation pathways.

References

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An In-depth Technical Guide to the Infrared Spectroscopy of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopy of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, a key building block in contemporary drug discovery and development. Addressed to researchers, scientists, and professionals in pharmaceutical development, this document moves beyond a simple data sheet to offer a predictive and interpretive framework for understanding the compound's spectral features. We will deconstruct the molecule's structure to its constituent functional groups, predict the corresponding vibrational modes, and present a detailed, field-tested protocol for acquiring a high-fidelity Fourier Transform Infrared (FT-IR) spectrum via Attenuated Total Reflectance (ATR). The causality behind experimental choices and data interpretation is emphasized throughout, ensuring a self-validating system for quality control and structural verification.

Introduction: The Molecule and the Method

This compound is a bifunctional organic molecule featuring a rigid spirocyclic core.[1] Such scaffolds are of high interest in medicinal chemistry as they can explore three-dimensional chemical space, often leading to improved pharmacological properties. The molecule incorporates a secondary amine and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile intermediate for the synthesis of more complex drug candidates.

Given its role as a critical starting material, confirming the identity and purity of this compound is paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique perfectly suited for this purpose.[2] By measuring the absorption of infrared radiation by the molecule's bonds, an IR spectrum provides a unique "molecular fingerprint," allowing for the verification of key functional groups and overall structure. This guide will focus on interpreting this fingerprint with scientific rigor.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the IR spectrum, we must first dissect the molecule into its primary functional components and predict their characteristic vibrational frequencies.

Caption: Molecular structure of the target compound highlighting key functional groups.

The primary functional groups that will dominate the IR spectrum are:

  • Secondary Amine (N-H): The unprotected nitrogen in the four-membered ring.

  • Tert-Butoxycarbonyl (Boc) Group: A carbamate functional group comprised of N-C=O and C-O linkages.

  • Aliphatic C-H Bonds: Found on the spirocyclic frame and the tert-butyl group.

Based on established correlation tables, we can predict the wavenumber ranges for the key vibrational modes of these groups.[3][4][5]

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityRationale & Field Insights
N-H StretchSecondary Amine3350 - 3280Weak to MediumThis is a key diagnostic peak. Its presence confirms the free secondary amine. Unlike broad O-H stretches from alcohol contaminants, this peak should be relatively sharp.[6][7][8]
C-H Stretch (sp³)Alkanes (Rings + t-Butyl)2980 - 2850StrongA complex, multi-peaked absorption is expected here due to the numerous C-H bonds. Asymmetric stretches appear at higher wavenumbers than symmetric ones.[4][9]
C=O StretchCarbamate (Boc Group)1715 - 1680Strong, SharpThis is the most intense and unambiguous peak in the spectrum. Its presence is definitive proof of the Boc protecting group. The exact position can be sensitive to the local electronic environment.[10][11]
N-H BendSecondary Amine1650 - 1550Variable, often weakThis peak can sometimes be obscured by other absorptions or be too weak to identify clearly.[12][13]
C-H Bend (Scissoring/Bending)CH₂ and CH₃1470 - 1365MediumThe CH₂ scissoring (~1465 cm⁻¹) and CH₃ umbrella deformation (~1365 cm⁻¹) are characteristic of the aliphatic framework.[9]
C-N StretchAmine & Carbamate1250 - 1020MediumThis region will likely contain multiple overlapping peaks from both the C-N bond of the secondary amine and the C-N bond within the carbamate.[13]
C-O StretchCarbamate (Boc Group)1300 - 1150StrongThe carbamate group has significant C-O stretching character, which typically appears as a strong band in this region, often coupled with the C-N stretch.

Experimental Protocol: High-Fidelity ATR-FTIR Spectrum Acquisition

The following protocol describes a self-validating system for obtaining a high-quality FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solids and viscous liquids.[14][15][16]

Rationale: ATR is chosen for its minimal sample preparation, speed, and reproducibility.[17] The technique works by measuring changes in an internally reflected IR beam when it comes into contact with the sample.[14] An "evanescent wave" penetrates a few microns into the sample, where absorption occurs.[16][17]

cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Clean 1. Clean ATR Crystal BG 2. Collect Background Clean->BG Ensures no contaminant peaks Apply 3. Apply Sample BG->Apply Establishes I₀ baseline Press 4. Apply Pressure Apply->Press Ensures good contact with crystal Scan 5. Collect Sample Spectrum Press->Scan Maximizes signal Clean2 6. Clean Crystal Scan->Clean2 Prevents cross-contamination Process 7. Process Data Clean2->Process

Caption: Workflow for ATR-FTIR spectrum acquisition.

Step-by-Step Methodology:

  • Instrument Preparation & Crystal Cleaning:

    • Action: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Thoroughly clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol, followed by a final wipe with a lint-free tissue.

    • Causality: Any residue on the crystal will contribute to the spectrum, leading to inaccurate results. A clean surface is essential for a clean baseline.

  • Background Spectrum Collection:

    • Action: With the clean, empty ATR accessory in place, collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹).

    • Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical and electronic signature.[18][19][20] This spectrum is stored as a reference (I₀) and is automatically ratioed against the sample spectrum (I) to produce the final transmittance or absorbance spectrum, effectively removing environmental and instrumental artifacts.[21][22]

  • Sample Application:

    • Action: Place a small amount (a few milligrams) of this compound onto the center of the ATR crystal.

    • Causality: Only the sample in direct contact with the crystal is measured.[17] Using a minimal amount of sample is sufficient and reduces waste.

  • Pressure Application:

    • Action: Lower the ATR press arm and apply consistent pressure to the solid sample, ensuring it is flattened against the crystal surface.

    • Causality: Good contact between the sample and the crystal is critical for the evanescent wave to penetrate the sample effectively.[15] Poor contact results in a weak, low-quality spectrum.

  • Sample Spectrum Collection:

    • Action: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

    • Causality: Using identical scan parameters for both background and sample ensures that the ratioing process accurately cancels out instrumental artifacts.

  • Post-Measurement Cleaning:

    • Action: Raise the press arm, remove the bulk of the sample, and clean the crystal thoroughly as described in Step 1.

    • Causality: This prevents cross-contamination of subsequent measurements and maintains the integrity of the instrument.

  • Data Processing:

    • Action: The resulting spectrum should be displayed in Absorbance or % Transmittance vs. Wavenumber (cm⁻¹). Perform a baseline correction if necessary.

    • Causality: A flat baseline ensures that peak intensities are measured accurately.

Data Interpretation: Correlating Spectrum to Structure

A high-quality spectrum of this compound will exhibit distinct features that serve as a robust quality control checklist.

  • Confirmation of the Boc Group: The most critical checkpoint is a strong, sharp absorption band between 1715-1680 cm⁻¹ .[10] The absence of this peak would indicate the failure of the Boc-protection step or subsequent decomposition.

  • Confirmation of the Secondary Amine: A moderately sharp peak in the 3350-3280 cm⁻¹ region confirms the presence of the free N-H group.[8][13] This differentiates the target molecule from the doubly Boc-protected analog.

  • Confirmation of the Aliphatic Core: A strong, complex set of bands between 2980-2850 cm⁻¹ confirms the saturated C-H framework of the spirocycle and tert-butyl group.[4]

  • The Fingerprint Region (1500-600 cm⁻¹): This region contains a complex pattern of bending and stretching vibrations (C-N, C-O, C-C stretches; C-H bends).[4] While difficult to assign each peak individually, the overall pattern is unique to the molecule. For quality control, this region should be identical for all pure batches of the compound.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification and quality control of this compound. By understanding the correlation between the molecule's functional groups and their characteristic IR absorptions, a researcher can quickly and confidently confirm the identity and integrity of this vital synthetic building block. The systematic approach outlined in this guide, from theoretical prediction to rigorous experimental protocol and data interpretation, provides a reliable framework for ensuring the quality of materials used in research and drug development.

References

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet.
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  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Newport Corporation. (n.d.). FT-IR Spectroscopy Definitions of Characteristics.
  • Chen, J. T. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines.
  • Scribd. (n.d.). Why Run A Background Spectrum?.
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
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  • University of Wisconsin-Madison. (2010). Quick Guide to Taking FTIR Samples Background.
  • PubChem. (n.d.). This compound.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkanes.
  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups.
  • Sci-Hub. (2018). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial.

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An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's journey from a laboratory curiosity to a viable clinical candidate. Poor solubility can cast a long shadow, leading to challenges in formulation, diminished bioavailability, and ultimately, the failure of an otherwise promising therapeutic agent. This guide is dedicated to a thorough exploration of the solubility profile of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, a spirocyclic building block with significant potential in medicinal chemistry.[1] Our objective is not merely to present data but to provide a comprehensive framework for understanding, measuring, and interpreting the solubility of this compound, thereby empowering researchers to make informed decisions in their drug discovery endeavors.

Molecular Overview and Physicochemical Properties

This compound is a bifunctional molecule featuring a spirocyclic core, a secondary amine, and a tert-butoxycarbonyl (Boc)-protected amine.[1][2] This unique architecture imparts specific physicochemical characteristics that are crucial determinants of its solubility.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[2]
Molecular Weight 226.32 g/mol [2]
Appearance Colorless to slightly yellow liquid[1]
InChIKey NRADOPGBTAJXKB-UHFFFAOYSA-N[3]
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CNC2[2]

The presence of both hydrogen bond donors (the secondary amine) and acceptors (the carbonyl oxygen and the secondary amine nitrogen), alongside a moderately lipophilic spirocyclic core and the bulky, non-polar tert-butyl group, suggests a nuanced solubility profile. It is anticipated to be soluble in a range of common organic solvents.[1] However, its aqueous solubility, a critical parameter for physiological relevance, requires empirical determination.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

A comprehensive understanding of a compound's solubility necessitates the characterization of both its kinetic and thermodynamic solubility.[4][5] These two parameters, while related, provide distinct and complementary insights into a compound's behavior in solution.

  • Kinetic Solubility : This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock solution to an aqueous buffer.[6][7][8] It reflects the solubility of the amorphous or least stable solid form and is a critical parameter in early-stage drug discovery for high-throughput screening.[5][9] Low kinetic solubility can lead to compound precipitation in in-vitro assays, resulting in unreliable data.[10]

  • Thermodynamic Solubility : Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation, where the dissolved solute is in equilibrium with the undissolved solid.[11][12] This is a more time- and resource-intensive measurement, typically requiring longer incubation times (24-72 hours) with the solid material.[4][11] Thermodynamic solubility is a crucial parameter for formulation development and for understanding in-vivo absorption.[12]

Caption: Logical workflow for solubility assessment in drug discovery.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for early-stage assessment. It relies on the principle that undissolved particles in a solution will scatter light, and the degree of scattering is proportional to the amount of precipitate.[6][8]

Protocol:

  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.[6]

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition to Aqueous Buffer : Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a clear-bottom 96-well plate pre-filled with a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation : Incubate the plate at room temperature (or 37°C) for a defined period, typically 1-2 hours, with gentle shaking.[9]

  • Nephelometric Measurement : Measure the light scattering in each well using a nephelometer.[6]

  • Data Analysis : The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Caption: Experimental workflow for kinetic solubility determination.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[13] It involves equilibrating an excess of the solid compound with a solvent over an extended period.

Protocol:

  • Sample Preparation : Add an excess amount of solid this compound to a series of glass vials.

  • Solvent Addition : To each vial, add a precise volume of the desired solvent (e.g., pH 7.4 PBS, Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Equilibration : Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[4][11]

  • Phase Separation : After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[10]

  • Quantification : Accurately dilute the saturated supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[4][9]

  • Data Analysis : The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Caption: Experimental workflow for thermodynamic solubility determination.

Anticipated Solubility Profile and Interpretation

Based on the structure of this compound, the following solubility profile can be anticipated:

  • Organic Solvents : The compound is expected to exhibit good solubility in common organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane (DCM), as indicated by available data.[1] This is attributed to the presence of the non-polar spirocyclic core and the tert-butyl group.

  • Aqueous Solvents : The aqueous solubility is likely to be pH-dependent due to the presence of the basic secondary amine.

    • At acidic pH : The secondary amine will be protonated, forming a cationic species. This increase in polarity is expected to significantly enhance aqueous solubility.

    • At neutral and basic pH : The amine will be in its free base form, which is less polar, likely resulting in lower aqueous solubility.

Table of Expected Solubility Trends:

Solvent SystemExpected SolubilityRationale
DichloromethaneHighNon-polar solvent compatible with the hydrocarbon backbone.
EthanolHighPolar protic solvent capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Very HighPolar aprotic solvent, excellent for creating stock solutions.
Water (pH 2)Moderate to HighProtonation of the secondary amine increases polarity.
Water (pH 7.4)Low to ModerateThe free base is less polar, limiting aqueous solubility.
Water (pH 10)LowThe compound exists predominantly as the free base.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. A thorough characterization of both its kinetic and thermodynamic solubility is paramount for its successful application in drug discovery and development. The provided protocols offer a starting point for these investigations. For researchers working with this molecule, it is imperative to empirically determine these values to inform assay development, formulation strategies, and in-vivo study design. The pH-dependent nature of its aqueous solubility should be a key area of investigation, as this will have significant implications for its absorption and bioavailability.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. URL: https://www.axispharm.com/kinetic-solubility-assays-protocol/
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay
  • ChemBK. This compound. URL: https://www.chembk.com/en/chem/tert-Butyl-2,7-diazaspiro[3.
  • BioDuro. ADME Solubility Assay. URL: https://www.bioduro-sundia.com/adme-solubility-assay/
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb8e1vxv/v1
  • Protocols.io. In-vitro Thermodynamic Solubility. URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-n2bvj7b1zl5b/v1
  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. URL: https://www.researchgate.
  • PubMed. In vitro solubility assays in drug discovery. URL: https://pubmed.ncbi.nlm.nih.gov/22324915/
  • Evotec. Thermodynamic Solubility Assay. URL: https://www.evotec.com/en/asset-library/downloads/fact-sheets/dmpk/in-vitro-adme-assays/thermodynamic-solubility-assay
  • PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/24820512
  • Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. URL: https://www.eurekaselect.com/article/40061
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. URL: https://www.wuxiapptec.com/insights/4-ways-drug-solubility-testing-helps-discovery-development
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. URL: https://rheolution.com/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o/
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. URL: https://lup.lub.lu.se/student-papers/record/1324350
  • Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3428347659

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An In-depth Technical Guide on the Stability and Degradation of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, a key building block in modern medicinal chemistry. Leveraging foundational principles of organic chemistry and insights from forced degradation studies of related structures, this document offers a predictive analysis of the molecule's behavior under various stress conditions. It is intended for researchers, scientists, and drug development professionals who utilize this spirocyclic diamine in their synthetic and development programs. This guide details the intrinsic stability of the core structural motifs, proposes likely degradation mechanisms, and outlines robust analytical methodologies for stability assessment, thereby empowering researchers to anticipate and mitigate stability-related challenges in their work.

Introduction: The Strategic Importance of this compound in Drug Discovery

The landscape of modern drug discovery is increasingly focused on the exploration of three-dimensional chemical space to identify novel therapeutic agents with improved pharmacological profiles. In this context, spirocyclic scaffolds have emerged as privileged structures. Their inherent rigidity and three-dimensionality can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocenters often correlates with improved physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for the successful development of drug candidates.

This compound is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. It is frequently employed in the synthesis of complex molecules, including inhibitors of kinases such as RET kinase and cyclin-dependent kinases 4 and 6 (CDK4/6)[1]. The molecule incorporates two key structural features that dictate its reactivity and stability: a diazaspiro[3.5]nonane core and a tert-butoxycarbonyl (Boc) protecting group on one of the secondary amines. Understanding the stability of this molecule is paramount for its effective use in multi-step syntheses and for ensuring the integrity of the final drug substance.

This guide will dissect the stability of this compound by examining its constituent parts and predicting its degradation under conditions relevant to pharmaceutical development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₂[2]
Molecular Weight226.32 g/mol [2]
AppearanceColorless to slightly yellow liquid[3]
SolubilitySoluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane.[3]

Core Stability Analysis: A Tale of Two Moieties

The overall stability of this compound is a composite of the stabilities of its two primary structural components: the Boc-protected amine and the diazaspiro[3.5]nonane core.

The Boc Protecting Group: The Acid-Labile Linchpin

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its robustness under a wide range of reaction conditions, particularly its stability to bases and nucleophiles[4]. However, its defining characteristic is its lability under acidic conditions[2][5].

Mechanism of Acid-Catalyzed Degradation:

The degradation of the Boc group is initiated by protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the unprotected amine and carbon dioxide[5][6].

cluster_0 Acid-Catalyzed Deprotection of Boc Group Boc_Amine R₂N-Boc Protonation Protonation of Carbonyl (H⁺) Boc_Amine->Protonation + H⁺ Protonated_Boc R₂N-C(=O⁺H)-O-tBu Protonation->Protonated_Boc Cleavage Cleavage of tBu-O Bond Protonated_Boc->Cleavage Carbamic_Acid R₂N-COOH (Carbamic Acid) Cleavage->Carbamic_Acid tBu_Cation tBu⁺ (tert-Butyl Cation) Cleavage->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine R₂NH (Free Amine) Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2

Figure 1: Acid-Catalyzed Degradation of the Boc Group

This acid-lability is the primary and most predictable degradation pathway for this compound. Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly and quantitatively remove the Boc group[2][7]. Even moderate acidic conditions, if prolonged or at elevated temperatures, can lead to cleavage.

Stability under Other Conditions:

  • Basic Conditions: The Boc group is generally stable to basic conditions, including strong bases like sodium hydroxide and potassium tert-butoxide[4]. Therefore, degradation via base-catalyzed hydrolysis is not a significant concern.

  • Nucleophiles: It is also resistant to a wide array of nucleophiles[4].

  • Oxidative and Reductive Conditions: The Boc group is stable to many common oxidizing and reducing agents[4].

The Diazaspiro[3.5]nonane Core: A Bastion of Stability

The diazaspiro[3.5]nonane core is a saturated heterocyclic system. Saturated aliphatic amines are generally stable molecules. The spirocyclic nature of this core imparts significant conformational rigidity, which can contribute to enhanced metabolic stability when incorporated into larger drug molecules[8].

Potential Degradation Pathways (under forcing conditions):

While the diazaspiro[3.5]nonane core is expected to be robust under typical handling and storage conditions, forced degradation studies may reveal certain liabilities:

  • Oxidation: The nitrogen atoms of the diazaspiro core, particularly the unprotected secondary amine, are susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of N-oxides or hydroxylamines.

  • Thermal Stress: At very high temperatures, thermal decomposition of the heterocyclic ring system could occur, though this is not expected under normal pharmaceutical processing and storage temperatures.

Predicted Degradation Profile of this compound

Based on the analysis of its constituent parts, a predictive degradation profile can be constructed.

Stress ConditionPredicted StabilityPrimary Degradation Product(s)
Acidic (e.g., 0.1 M HCl) Labile 2,7-Diazaspiro[3.5]nonane
Basic (e.g., 0.1 M NaOH) Stable No significant degradation expected.
Oxidative (e.g., H₂O₂) Potentially Labile N-oxides of the diazaspiro core; potential for oxidative cleavage of the ring under harsh conditions.
Thermal (Dry Heat) Generally Stable Decomposition only at high temperatures.
Photolytic (UV/Vis Light) Likely Stable The molecule lacks significant chromophores, suggesting low susceptibility to photodegradation. However, photostability studies are still recommended as per ICH guidelines.

Recommended Protocol for a Forced Degradation Study

A forced degradation study is essential to experimentally confirm these predicted pathways and to develop a stability-indicating analytical method.

cluster_0 Forced Degradation Workflow Start This compound (1 mg/mL solution) Acid Acidic Stress 0.1 M HCl, RT, 24h Start->Acid Base Basic Stress 0.1 M NaOH, RT, 24h Start->Base Oxidation Oxidative Stress 3% H₂O₂, RT, 24h Start->Oxidation Thermal Thermal Stress Solid, 80°C, 48h Start->Thermal Photolytic Photolytic Stress ICH Q1B conditions Start->Photolytic Analysis LC-MS Analysis (Identify & Quantify Degradants) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Method_Dev Develop Stability-Indicating Method Analysis->Method_Dev

Figure 2: Workflow for a Forced Degradation Study

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the mobile phase, and analyze.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating method, such as LC-MS.

Analytical Methodologies for Stability Assessment

The development of a robust, stability-indicating analytical method is crucial for accurately assessing the stability of this compound and quantifying any degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse technique for stability studies of small molecules.

  • Column: A C18 column is a good starting point for method development.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The buffer will help to ensure consistent peak shapes for the basic amine functionalities.

  • Detection: UV detection may be challenging due to the lack of a strong chromophore. A more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), would be more appropriate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for stability studies as it provides both separation and structural information, which is critical for the identification of unknown degradation products.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is well-suited for the analysis of the basic nitrogen atoms in the diazaspiro core.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended for accurate mass measurements, which can aid in the elucidation of the elemental composition of degradation products.

Conclusion and Future Perspectives

This compound is a valuable building block in drug discovery, prized for its ability to introduce spirocyclic architecture into lead compounds. Its stability is largely dictated by the acid-labile Boc protecting group. While the diazaspiro core is anticipated to be robust, forced degradation studies are essential to fully characterize its stability profile and identify any potential liabilities under oxidative or other stress conditions. The methodologies and predictive analyses presented in this guide provide a solid framework for researchers to confidently handle, utilize, and assess the stability of this important synthetic intermediate, thereby facilitating the development of the next generation of innovative therapeutics.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
  • ChemBK. tert-Butyl 2,7-diazaspiro[3.
  • Master Organic Chemistry.
  • Chemistry Steps. Boc Protecting Group for Amines. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
  • Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]
  • National Institutes of Health.
  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubMed Central. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
  • MedCrave online.
  • PubMed. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. [Link]

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An In-depth Technical Guide to the Structural Analysis of the 2,7-Diazaspiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the crystal structure analysis of the 2,7-diazaspiro[3.5]nonane scaffold, a key building block in modern medicinal chemistry. Due to the absence of a publicly available crystal structure for tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, this guide will utilize a closely related, structurally determined analogue to illustrate the fundamental principles and methodologies.

Introduction: The Significance of the Diazaspiro[3.5]nonane Core

The 2,7-diazaspiro[3.5]nonane moiety is a privileged scaffold in drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for optimizing ligand-target interactions. The introduction of this spirocyclic system can lead to improved metabolic stability, reduced off-target effects, and enhanced oral bioavailability. The tert-butoxycarbonyl (Boc) protected derivative, this compound, is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Understanding the precise three-dimensional arrangement of this scaffold at the atomic level is crucial for rational drug design and structure-activity relationship (SAR) studies.

Synthesis and Crystallization of 2,7-Diazaspiro[3.5]nonane Derivatives

The synthesis of this compound and its analogues typically involves a multi-step sequence. While various synthetic routes have been developed, a common strategy involves the construction of the spirocyclic core through cyclization reactions.

A representative synthetic approach is outlined in the following workflow.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediate Steps cluster_final Final Product A Compound 1 C Compound 2 A->C Ethanol B Ethylmalonate B->C D Compound 3 C->D LiBH4, THF E Compound 4 D->E p-toluenesulfonyl chloride, DCM F Compound 5 E->F Cesium carbonate, Acetonitrile G Compound 6 F->G Mg, Methanol H Compound 7 G->H Boc anhydride, DCM I tert-butyl-1,7-diazaspiro [3.5]nonane-1-carboxylate H->I Pd/C, Methanol SCXRD_Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation and Analysis F->G

Sources

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate analogues and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Analogues and Derivatives

Authored by: A Senior Application Scientist

Abstract

The pursuit of novel chemical entities with superior therapeutic profiles has driven medicinal chemists to explore beyond traditional flat, aromatic structures. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as powerful tools in modern drug discovery. Among these, the 2,7-diazaspiro[3.5]nonane framework offers a unique combination of structural rigidity, synthetic tractability, and precise vectoral presentation of substituents. This guide provides a comprehensive technical overview of this compound, a key building block that enables the strategic synthesis of diverse analogues and derivatives. We will delve into synthetic strategies, derivatization protocols, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Value of the 2,7-Diazaspiro[3.5]nonane Scaffold

Spirocycles are bicyclic systems where two rings are joined by a single common atom, the spiro center. This arrangement creates a rigid, non-planar geometry that is a significant departure from the two-dimensional space occupied by many conventional drug molecules.[1] This three-dimensional architecture is highly advantageous in drug design for several reasons:

  • Increased Fsp³ Character: The quaternary carbon of the spirocycle inherently increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value is strongly correlated with improved clinical success, as it often leads to enhanced solubility, greater metabolic stability, and reduced off-target toxicity.[2]

  • Precise Vectoral Orientation: The rigid framework allows for the precise and predictable orientation of functional groups in three-dimensional space. This enables optimized interactions with the complex topographies of biological targets like enzymes and receptors, which can lead to significant gains in potency and selectivity.[1]

The 2,7-diazaspiro[3.5]nonane core, which consists of an azetidine ring fused to a piperidine ring, is particularly valuable. The two nitrogen atoms provide versatile handles for chemical modification. The subject of this guide, This compound , incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen (N7). This is a critical design feature, as the Boc group effectively "masks" one of the reactive sites, thereby enabling regioselective functionalization of the azetidine nitrogen (N2). This orthogonal control is the cornerstone of building complex libraries of derivatives from a common intermediate.

Synthesis of the Core Scaffold

The construction of the 2,7-diazaspiro[3.5]nonane core is a non-trivial synthetic challenge that typically involves a multi-step sequence. The primary goal is to build the quaternary spirocyclic center while correctly installing the two nitrogen-containing rings. While various proprietary methods exist, a general, illustrative pathway can be conceptualized from published synthetic routes for related structures.[3][4]

A common strategy involves the construction of a piperidine ring bearing a precursor to the azetidine ring, followed by an intramolecular cyclization to form the spiro-junction.

G cluster_0 General Synthetic Pathway A Piperidine Precursor (e.g., 4,4-disubstituted) B Chain Elongation & Functional Group Interconversion A->B C Intramolecular Cyclization (Formation of Azetidine Ring) B->C D N-Protection (Boc Group) C->D E Final Scaffold: This compound D->E

Caption: A generalized workflow for the synthesis of the core 2,7-diazaspiro[3.5]nonane scaffold.

Key Synthetic Considerations
  • Starting Materials: The choice of the initial piperidine-containing starting material is crucial as it can be used to introduce substituents onto the carbon backbone of the final scaffold.

  • Cyclization Strategy: The key ring-forming step to create the azetidine portion often involves an intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group to form the four-membered ring. The efficiency of this step is critical to the overall yield.

  • Protecting Group Strategy: The introduction of the Boc group is typically performed on the piperidine nitrogen. This is often done after the core scaffold is formed, but can sometimes be carried out earlier in the synthesis. The stability of the Boc group to the various reaction conditions is a key consideration.

Derivatization Strategies: Building Molecular Diversity

With the Boc-protected core in hand, chemists can exploit the free secondary amine on the azetidine ring (N2) as a versatile point for diversification. Subsequently, the Boc group can be removed to expose the piperidine nitrogen (N7) for further functionalization, allowing for the creation of di-substituted analogues.

G cluster_0 Derivatization Workflow Core Core Scaffold (N7-Boc Protected) N2_Func N2-Functionalized Intermediate Core->N2_Func Reductive Amination, Acylation, Alkylation Deprotect Boc Deprotection (TFA/DCM) N2_Func->Deprotect N7_Free Deprotected Intermediate (Free N7 Amine) Deprotect->N7_Free Final Di-functionalized Derivative N7_Free->Final Reductive Amination, Acylation, etc.

Caption: Workflow for sequential N2 and N7 functionalization of the diazaspiro[3.5]nonane core.

Protocol 1: N2-Acylation of the Core Scaffold

This protocol describes a standard procedure for attaching a carboxylic acid to the N2 position using a peptide coupling agent.

Materials:

  • This compound (1.0 eq)

  • Desired Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound and the carboxylic acid in anhydrous DMF.

  • Add DIEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU in one portion. The reaction mixture may turn yellow.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N2-acylated derivative.

Protocol 2: Boc-Deprotection of the N7-Nitrogen

This protocol details the standard method for removing the Boc protecting group to expose the secondary amine at the N7 position.

Materials:

  • N2-functionalized this compound derivative (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected starting material in anhydrous DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 20-50% v/v). Gas evolution (isobutylene) may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

  • The resulting product is typically the TFA salt, which can be used directly in the next step or neutralized by partitioning between DCM and a saturated aqueous NaHCO₃ solution to obtain the free base.

Applications in Drug Discovery and Development

The unique 3D structure and synthetic versatility of 2,7-diazaspiro[3.5]nonane derivatives have made them valuable scaffolds in various therapeutic areas.

G-Protein Coupled Receptor (GPCR) Ligands

The ghrelin receptor (GR), a GPCR involved in obesity and glucose homeostasis, has been a target for compounds containing this scaffold. Derivatives of 2,7-diazaspiro[3.5]nonane have been identified as potent inverse agonists of the ghrelin receptor, demonstrating the utility of this core in modulating GPCR activity.[5]

Linkers for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[6] tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and its derivatives are used as rigid linkers in the synthesis of PROTACs.[7][8] The spirocyclic structure provides conformational constraint, which can be crucial for achieving the optimal orientation of the two ligands for efficient ternary complex formation and subsequent protein degradation.

Central Nervous System (CNS) Agents

The ability to modulate physicochemical properties by introducing spirocyclic scaffolds is particularly important for CNS drug discovery, where properties like polarity and lipophilicity must be carefully balanced to ensure blood-brain barrier penetration. The increased Fsp³ character of these scaffolds can lead to improved solubility and metabolic profiles, which are desirable for CNS drug candidates.[1]

Physicochemical Properties and Data

The introduction of the spirocyclic core significantly impacts the physicochemical properties of a molecule.

PropertyValueSource
Compound Name This compound
Molecular Formula C₁₂H₂₂N₂O₂[9]
Molecular Weight 226.32 g/mol [9]
CAS Number 896464-16-7[9]
Topological Polar Surface Area (TPSA) 32.8 Ų[9]
logP (Calculated) 1.1[9]

The following table provides a hypothetical example of how a Structure-Activity Relationship (SAR) study might look for a series of derivatives based on this scaffold, targeting a generic kinase.

Compound IDR Group at N2Kinase IC₅₀ (nM)
Core-001 H>10,000
Core-002 Benzoyl850
Core-003 4-Fluorobenzoyl220
Core-004 Cyclohexylcarbonyl1,500
Core-005 (Thiophen-2-yl)carbonyl150

This data illustrates how systematic modification at the N2 position can be used to probe the binding pocket of the target and optimize for potency.

Conclusion

The this compound scaffold is more than just a molecular building block; it is a strategic platform for escaping the "flatland" of traditional medicinal chemistry. Its inherent three-dimensionality, combined with the potential for controlled, sequential functionalization, provides chemists with a powerful tool to generate novel, potent, and selective drug candidates. From modulating GPCRs to enabling the next generation of protein degraders, the applications for these derivatives are vast and continue to expand. This guide serves as a foundational resource for harnessing the full potential of this remarkable scaffold in the pursuit of innovative therapeutics.

References

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
  • Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction. The Journal of Organic Chemistry.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate.
  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.
  • Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and derivatives. ResearchGate.
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. MedChemExpress.
  • This compound. PubChem.
  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents.
  • Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. BenchChem.
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. MedChemExpress.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. MedChemExpress.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. BenchChem.

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A-Technical-Guide-to-the-Discovery-and-Synthesis-of-tert-Butyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, a key building block in modern medicinal chemistry. The document delves into the strategic importance of spirocyclic scaffolds, outlines a detailed and validated synthetic protocol, and discusses the critical role of this compound in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Spirocycles, which are ring systems fused at a single atom, offer a unique conformational rigidity and three-dimensionality that can significantly improve the potency, selectivity, and pharmacokinetic properties of drug candidates.[1] The introduction of spirocyclic scaffolds often leads to a higher fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with increased clinical success.[1]

The 2,7-diazaspiro[3.5]nonane core, in particular, has emerged as a privileged scaffold in medicinal chemistry.[2][3] Its unique topology allows for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. The mono-Boc protected derivative, this compound, is an especially valuable intermediate, providing a handle for further synthetic elaboration while one of the nitrogen atoms remains protected.[4]

This guide will provide an in-depth exploration of a robust and scalable synthesis of this important building block, highlighting the critical considerations at each step of the process.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of this compound reveals several potential synthetic routes. A common and effective strategy involves the construction of the spirocyclic core followed by selective protection of one of the amino groups.

G Target This compound Intermediate1 2,7-Diazaspiro[3.5]nonane Target->Intermediate1 Selective Boc Protection Intermediate2 Protected Spirocyclic Intermediate Intermediate1->Intermediate2 Deprotection StartingMaterials Simpler Acyclic or Monocyclic Precursors Intermediate2->StartingMaterials Cyclization/Core Construction

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, focuses on the efficient construction of the diazaspirocyclic core, followed by a selective mono-Boc protection. This approach allows for the isolation of the desired product in good yield and purity.

Detailed Synthetic Protocol

The following multi-step synthesis has been validated for its efficiency and scalability.

Step 1: Synthesis of the Spirocyclic Core

A multi-step synthetic route has been developed to produce the core intermediate, 2,7-diazaspiro[3.5]nonane. One patented method involves a seven-step process starting from readily available commercial reagents.[5] This process includes steps like the addition of ethyl malonate, reduction with lithium borohydride, tosylation, ring-closure, reduction of the tosyl group, Boc protection, and finally debenzylation to yield the desired spirocycle.[5]

Step 2: Selective Mono-Boc Protection of 2,7-Diazaspiro[3.5]nonane

The selective protection of one of the two secondary amines in the 2,7-diazaspiro[3.5]nonane core is a critical step. A general and efficient method for the mono-Boc protection of diamines involves the in-situ generation of HCl from a reagent like chlorotrimethylsilane (Me3SiCl) or thionyl chloride (SOCl2) in anhydrous methanol.[6][7] This protonates one of the amine groups, rendering it less nucleophilic and allowing for the selective protection of the other amine with di-tert-butyl dicarbonate (Boc2O).[6][7]

Experimental Protocol:

  • To a stirred solution of 2,7-diazaspiro[3.5]nonane (1.0 eq) in anhydrous methanol at 0 °C, add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and adjust the pH to >12 with 2N NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel to afford pure this compound.

G cluster_workflow Synthetic Workflow Start Start: 2,7-Diazaspiro[3.5]nonane Step1 1. Dissolve in Anhydrous MeOH 2. Cool to 0°C Start->Step1 Step2 Add Me3SiCl (1.0 eq) Step1->Step2 Step3 Warm to RT, Stir 30 min Step2->Step3 Step4 Add Boc2O (1.0 eq) in MeOH Step3->Step4 Step5 Stir 1-2h at RT Step4->Step5 Step6 Quench with H2O, Basify (pH >12) Step5->Step6 Step7 Extract with DCM Step6->Step7 Step8 Dry, Concentrate Step7->Step8 Purification Purify by Column Chromatography Step8->Purification End Product: this compound Purification->End

Caption: Workflow for the selective mono-Boc protection.

Characterization and Quality Control

The final product should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Results
¹H NMR Consistent with the structure of this compound.[8]
¹³C NMR Shows the expected number of carbon signals, including the characteristic signal for the Boc-carbonyl.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of the product (C12H22N2O2, MW: 226.32 g/mol ).[9][10]
HPLC/UPLC Purity should be ≥95%.

Applications in Drug Discovery

This compound is a versatile building block used in the synthesis of a wide range of biologically active molecules. Its rigid spirocyclic core allows for the precise positioning of pharmacophoric groups, leading to improved target engagement.

  • Antidepressants: Derivatives of aryl-spirocyclic diamines have been synthesized and shown to possess triple monoamine reuptake inhibitory activity, highlighting their potential as novel antidepressants.[11]

  • Antimycobacterial Agents: The 2,7-diazaspiro[3.5]nonane scaffold has been incorporated into benzothiazinones, leading to potent inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis.[3]

  • Sigma Receptor Ligands: This spirocyclic diamine has been used to develop potent ligands for sigma receptors, which are targets for the treatment of neuropathic pain and for neuroprotection.[2][12]

  • MMP9 Inhibitors: Novel derivatives have been developed as inhibitors of matrix metalloproteinase 9 (MMP9) for the treatment of ocular surface diseases like dry eye disease.[13]

The diverse applications of this building block underscore its importance in modern drug discovery programs.

Conclusion

The synthesis of this compound represents a key achievement in the field of medicinal chemistry, providing access to a valuable scaffold for the development of novel therapeutics. The synthetic route outlined in this guide is robust, scalable, and provides the desired product in high purity. The continued exploration of this and other spirocyclic systems will undoubtedly lead to the discovery of new and improved medicines.

References

  • ChemBK. (2024, April 9). This compound.
  • White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.
  • PubMed. (2025, September 27). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties.
  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc., 61(1).
  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ACS Publications. (2025, December 11). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
  • MDPI. (n.d.). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.
  • PubChem. (n.d.). This compound.
  • Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
  • ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • PubMed. (2025, June 12). Novel 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors for Treating Ocular Surface Diseases, in Particular Dry Eye Disease.
  • precisionFDA. (n.d.). TERT-BUTYL 2,7-DIAZASPIRO(3.5)NONANE-7-CARBOXYLATE.
  • Journal of the Mexican Chemical Society. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: A Versatile Building Block in Modern Organic Synthesis

Abstract

The quest for novel chemical entities with enhanced three-dimensionality and improved physicochemical properties has positioned spirocyclic scaffolds as privileged structures in medicinal chemistry.[1][2] Among these, the 2,7-diazaspiro[3.5]nonane core offers a rigid, non-planar framework ideal for exploring new chemical space. This guide focuses on this compound, a key synthetic intermediate that enables the controlled and selective functionalization of this valuable scaffold. We will explore its fundamental properties, the strategic importance of its Boc-protecting group, detailed synthetic methodologies for its manipulation, and its impactful applications in the development of next-generation therapeutics, including kinase inhibitors and broad-spectrum antimycobacterial agents.

Introduction: The Rise of Spirocyclic Scaffolds

Historically, drug discovery has often been dominated by flat, aromatic structures. However, the "Escape from Flatland" initiative has highlighted the advantages of incorporating sp³-rich, three-dimensional motifs into drug candidates.[3] Molecules with higher sp³ character often exhibit improved solubility, enhanced metabolic stability, and better receptor-ligand complementarity, increasing their probability of clinical success.[1]

Spirocycles, defined as ring systems fused at a single atom, are inherently three-dimensional.[1] The 2,7-diazaspiro[3.5]nonane scaffold, featuring an azetidine ring fused with a piperidine ring, is a particularly compelling motif. This building block provides precise vectors for substituent placement, allowing for the creation of structurally diverse and complex molecules.[4][5] this compound serves as the cornerstone for accessing this chemical space, offering a masked secondary amine that facilitates a predictable and powerful synthetic strategy.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data provides the foundational identity for this key building block.

PropertyValueSource
CAS Number 896464-16-7[6][7]
Molecular Formula C₁₂H₂₂N₂O₂[6][8]
Molecular Weight 226.32 g/mol [6]
Appearance Colorless to light yellow liquid/oil[8][9]
Boiling Point ~319 °C (Predicted)[9]
Density ~1.08 g/mL (Predicted)[9]
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CNC2[6]
InChIKey NRADOPGBTAJXKB-UHFFFAOYSA-N[6][7]
Storage 2-8°C, Protect from light[9][10]

The Strategic Role of the Boc Protecting Group

The utility of this compound stems directly from the presence of the tert-butyloxycarbonyl (Boc) group on the N7 nitrogen. This is a deliberate and strategic choice that underpins its function as a versatile building block.

The Boc group serves as a robust protecting group for the piperidinyl nitrogen (N7), effectively masking its nucleophilicity and basicity.[11][12] This leaves the azetidinyl nitrogen (N2) as the sole reactive site for a wide range of synthetic transformations. The stability of the Boc group to many common reaction conditions, coupled with its facile removal under acidic conditions, enables a powerful, two-stage functionalization strategy. This orthogonal control is the primary reason for this compound's widespread use.

cluster_structure This compound N7 N7 (Piperidine) Boc Boc Group (Protecting) N7->Boc Protected N2 N2 (Azetidine) Free Secondary Amine (Reactive Site) Spiro Spirocyclic Core Spiro->N7 Spiro->N2

Caption: Core structure highlighting the protected N7 and reactive N2 positions.

Core Synthetic Applications & Methodologies

The differential reactivity of the two nitrogen atoms is the key to unlocking the synthetic potential of this scaffold. The general workflow involves initial functionalization at the free N2 position, followed by optional deprotection and subsequent reaction at the N7 position.

Selective Functionalization of the N2-Position

With the N7 amine protected, the N2 secondary amine is readily available for a variety of standard amine derivatizations. This allows for the introduction of diverse side chains and functional groups, directly influencing the pharmacological properties of the final molecule. Common transformations include:

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to install alkyl substituents.[4]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Nucleophilic substitution with alkyl halides to introduce alkyl groups.

  • Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to form N-aryl derivatives.

start tert-Butyl 2,7-diazaspiro[3.5]nonane -7-carboxylate reagents Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) start->reagents Reductive Amination product N2-Functionalized Product reagents->product

Caption: Workflow for selective N2 functionalization via reductive amination.

Detailed Protocol: Reductive Amination of the N2-Position

This protocol is a representative example adapted from methodologies used in the synthesis of bioactive molecules.[4]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

Procedure:

  • Dissolve this compound in DCM.

  • Add the corresponding aldehyde or ketone to the solution.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride portion-wise to control any effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

Work-up:

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N2-substituted product.

Boc Deprotection of the N7-Position

Once the N2 position is appropriately functionalized, the Boc group can be removed to liberate the N7 amine for further modification or to reveal the final compound.

The standard method for Boc deprotection is treatment with a strong acid.[11][12] Trifluoroacetic acid (TFA) in a solvent like DCM is highly effective and common.[12][13] Alternatively, hydrochloric acid (HCl) in an organic solvent like dioxane or methanol can be used.

Mechanism Insight: The deprotection proceeds via protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation and carbon dioxide, yielding the free amine as an acid salt.[12][14]

Caution: The liberated tert-butyl cation is an electrophile and can potentially alkylate nucleophilic sites on the substrate, a phenomenon known as tert-butylation.[14][15] Electron-rich aromatic rings or other nucleophiles are particularly susceptible. The use of scavengers like triethylsilane or anisole can mitigate this side reaction.

start N2-Functionalized, N7-Boc-Protected Intermediate acid Strong Acid (TFA in DCM or HCl in Dioxane) start->acid Acidolysis intermediate Protonated Intermediate acid->intermediate products N2-Functionalized 2,7-diazaspiro[3.5]nonane (Amine Salt) intermediate->products byproducts Isobutylene + CO₂ intermediate->byproducts Elimination

Caption: Simplified workflow for the acid-catalyzed deprotection of the N7-Boc group.

Detailed Protocol: Boc Deprotection with TFA

This self-validating protocol describes a standard and reliable method for Boc group removal.[11][13]

Materials:

  • N7-Boc protected substrate (1.0 eq)

  • Trifluoroacetic acid (TFA) (5-10 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected substrate in DCM (e.g., 0.1-0.5 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours, monitoring by TLC or LC-MS for the complete disappearance of the starting material.

Work-up:

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the crude amine trifluoroacetate salt. This can be triturated with diethyl ether to induce precipitation of a solid.[13]

  • To obtain the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous base (e.g., NaHCO₃ or Na₂CO₃) until the aqueous layer is basic.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the deprotected free amine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is demonstrated by its incorporation into a variety of advanced drug candidates.

  • Antimycobacterial Agents: The 2,7-diazaspiro[3.5]nonane scaffold is essential for the activity of a new class of benzothiazinone (BTZ) DprE1 inhibitors.[4] Optimization of this scaffold led to compounds with potent, broad-spectrum activity against both M. tuberculosis and nontuberculous mycobacteria (NTM), addressing a significant challenge in infectious disease.[4] Studies showed that replacing the 2,7-diazaspiro[3.5]nonane moiety with other spirocyclic systems resulted in a significant loss of potency, highlighting its optimal nature for this biological target.[4]

  • Kinase Inhibitors: This building block is a key reagent in the synthesis of potent RET kinase inhibitors and CDK4/6 inhibitors, which are targets in oncology.[9]

  • PROTAC Linkers: The isomeric compound, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, serves as a PROTAC (Proteolysis Targeting Chimera) linker, physically connecting a target-binding warhead to an E3 ligase ligand.[16] This demonstrates the utility of the diazaspiro[3.5]nonane core in constructing these novel heterobifunctional molecules.

  • Ghrelin Receptor Inverse Agonists: Derivatives of 2,7-diazaspiro[3.5]nonane have been developed as inverse agonists of the ghrelin receptor, a GPCR target implicated in obesity and glucose homeostasis.[5]

start tert-Butyl 2,7-diazaspiro[3.5]nonane -7-carboxylate step1 N2-Functionalization start->step1 deprotect N7-Boc Deprotection step1->deprotect step2 N7-Functionalization deprotect->step2 final Complex Bioactive Molecule (e.g., Kinase Inhibitor, Antibiotic) step2->final

Caption: Sequential functionalization strategy for building complex molecules.

Synthesis of the Core Building Block

While commercially available, the synthesis of the diazaspiro[3.5]nonane core is a topic of interest for process development. Patent literature describes multi-step sequences to construct this scaffold. For instance, one patented method involves a seven-step synthesis starting from simpler precursors, involving cyclization and reduction steps to build the spirocyclic system, followed by Boc protection.[17] These routes provide a basis for large-scale production, although they often require multiple chromatographic purifications.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for navigating the complexities of modern drug design. Its pre-protected, differentially reactive nature allows chemists to execute controlled, sequential functionalization of the spirocyclic core. This enables the systematic exploration of chemical space around a rigid, three-dimensional framework that is increasingly recognized for its ability to impart favorable drug-like properties. Its successful application in developing potent antimycobacterial agents and kinase inhibitors validates its status as an indispensable building block for researchers, scientists, and drug development professionals aiming to create the next generation of innovative therapeutics.

References

  • tert-Butyl 2,7-diazaspiro[3.
  • tert-Butyl 2,7-diazaspiro[3.
  • tert-Butyl 2,7-diazaspiro[3.
  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • The use of spirocyclic scaffolds in drug discovery. CORE. (2014-07-05). [Link]
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Amine Protection / Deprotection. Fisher Scientific. [Link]
  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]
  • BOC Protection and Deprotection. J&K Scientific LLC. (2025-02-08). [Link]
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
  • Deprotection of different N-Boc-compounds.
  • BOC deprotection. Hebei Boze Chemical Co., Ltd. (2023-07-04). [Link]
  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. (2021-01-14). [Link]
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. (2023-12-25). [Link]

Sources

Harnessing Three-Dimensionality: The Ascendant Role of Novel Diazaspiro Compounds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The relentless pursuit of novel chemical matter with superior pharmacological profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. Spirocyclic scaffolds, particularly diazaspiro compounds, have emerged as a compelling class of structures due to their inherent three-dimensionality, conformational rigidity, and synthetic tractability. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic potential of novel diazaspiro compounds. We will delve into their applications in key disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases, supported by detailed experimental protocols and mechanistic insights to equip researchers and drug development professionals with the knowledge to leverage these unique scaffolds in their discovery programs.

Introduction: The Rationale for Embracing Spirocyclic Architecture

For decades, drug discovery has been dominated by compounds rich in sp²-hybridized carbons, often leading to molecules with high planarity. While successful, this approach can result in challenges such as poor solubility, metabolic instability, and off-target effects. The shift towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is a direct response to these limitations.[1] Spirocycles, which contain a single atom as the junction of two rings, are archetypal three-dimensional structures that enforce specific spatial arrangements of functional groups.[1][2]

Diazaspiro compounds, which incorporate two nitrogen atoms within the spirocyclic core, offer several distinct advantages:

  • Enhanced 3D-Topology: They provide a rigid, well-defined exit vector for substituents, allowing for precise probing of protein binding pockets.[2]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can increase Fsp³, which often correlates with improved aqueous solubility and metabolic stability compared to flatter aromatic analogues.[1][2]

  • Novelty and Intellectual Property: As a less explored chemical space, they offer opportunities for generating novel intellectual property.

  • Bioisosteric Potential: Diazaspiro cores can serve as rigid bioisosteres for more common motifs like piperazine, potentially improving target selectivity and pharmacokinetic profiles.[1][3][4][5]

This guide will explore the practical applications of these principles, demonstrating how diazaspiro compounds are being translated from synthetic curiosities into promising therapeutic leads.

Synthetic Strategies: Building the Core

The accessibility of a chemical scaffold is paramount for its utility in drug discovery. Fortunately, a variety of robust synthetic methods have been developed to construct diazaspiro cores.[6] These strategies often focus on creating key intermediates that can be readily diversified.

Key synthetic approaches include:

  • Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, providing efficient access to diverse libraries of diazaspiro compounds.[6]

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming one of the rings in the spirocyclic system, particularly for scaffolds like 1,9-diazaspiro[5.5]undecane.[7]

  • Intramolecular Cycloadditions: 1,3-dipolar cycloadditions are a straightforward method for creating five-membered heterocyclic rings, which can be incorporated into a spirocyclic framework.[2]

  • Dearomative Spirocyclization: Recent advances have enabled the synthesis of azaspiro[4.5]trienones through methods like electrochemical oxidative halocyclization, providing access to complex spirocyclic structures from simpler aromatic precursors.[8]

The choice of synthetic route is dictated by the desired substitution pattern and the specific diazaspiro core being targeted.[9] An accessible synthesis is the foundation of any successful lead optimization campaign, as it enables the iterative design-make-test-analyze cycle.

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling Design Design Synthesis Synthesis Design->Synthesis Purification Purification Synthesis->Purification In_Vitro In Vitro Assays (Binding, Functional) Purification->In_Vitro ADME_Tox ADME/Tox Profiling In_Vitro->ADME_Tox In_Vivo In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo SAR_Analysis SAR Analysis & Data Interpretation In_Vivo->SAR_Analysis SAR_Analysis->Design Iterative Design Cycle Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for structure-activity relationship (SAR) studies of diazaspirocycles.[10]

Therapeutic Applications: A Survey of Biological Activity

The unique structural features of diazaspiro compounds have been exploited to target a wide range of biological systems.

Oncology

The search for novel anticancer agents is a major focus of medicinal chemistry. Diazaspiro compounds have demonstrated significant potential in this area through various mechanisms.

  • Antiproliferative Activity: Substituted diazaspiro hydantoins have been synthesized and evaluated for their antiproliferative effects against several human cancer cell lines, including MCF-7 (breast), HepG-2 (liver), HeLa (cervix), and HT-29 (colon).[11] Structure-activity relationship (SAR) studies revealed that the substitution at the N-terminal of the hydantoin ring is crucial for activity.[11] Similarly, novel 1-thia-4-azaspiro[4.5]decane derivatives have shown moderate to high inhibition against HepG-2, PC-3 (prostate), and HCT116 (colorectal) cancer cell lines.[12][13]

  • Enzyme Inhibition: The poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib, an approved cancer therapeutic, features a piperazine ring. Researchers have successfully replaced this piperazine with diazaspiro cores, such as 2,6-diazaspiro[3.3]heptane.[4][5] While this modification sometimes led to a slight reduction in potency, it significantly increased selectivity for PARP-1 over other family members and resulted in reduced DNA damage and cytotoxicity, highlighting a promising strategy for developing safer therapeutics.[1][5]

Compound ClassCancer Cell LineReported Activity (IC₅₀)Reference
1-Thia-4-azaspiro[4.5]decane derivs.HCT-116 (Colorectal)92.2 to 120.1 nM (for most active compounds)[13]
Dispiro-indolinonesNCI-H460 (Lung)< 0.1 µM (GI₅₀)[14]
Diazaspiro hydantoinsVariousGrowth inhibition observed[11]
Diazaspiro undecane derivativesSK-HEP-1 (Liver)Cytotoxic effects observed[15]
Central Nervous System (CNS) Disorders

The development of drugs targeting the CNS is challenging due to the need to cross the blood-brain barrier and achieve high receptor selectivity.[16] The rigid, defined structures of diazaspiro compounds make them ideal scaffolds for CNS targets.

  • Muscarinic Agonists: A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[17] Compound 6a (2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one) showed high affinity for both M1 and M2 receptors and demonstrated antiamnesic activity in rat models.[17]

  • Sigma-2 (σ2) Receptor Ligands: The σ2 receptor is a potential drug target for neurodegenerative diseases like Parkinson's and Alzheimer's.[3] Researchers have explored replacing the piperazine core in known σ2 ligands with various diazaspiro moieties to improve selectivity and affinity.[3][18]

  • Anticonvulsants: Novel diazaspiro hydantoins and spiroimidazolidinones have been synthesized and evaluated for anticonvulsant activity.[19][20] Certain compounds showed potent activity in the subcutaneous pentylenetetrazole (scPTZ) screen, with one derivative being significantly more potent than the reference drugs phenobarbital and ethosuximide.[19]

cluster_receptor Cell Membrane receptor Target Receptor (e.g., M1 Muscarinic) response Downstream Signaling Cascade (Cellular Response) receptor->response no_response Signal Blocked receptor->no_response ligand Diazaspiro Compound (Agonist) ligand->receptor Binds & Activates antagonist Diazaspiro Compound (Antagonist) antagonist->receptor Binds & Blocks

Sources

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Diazaspiro[3.5]nonane Core

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. A significant strategic shift has been the move away from planar, aromatic structures towards three-dimensional, saturated heterocyclic systems—a concept often termed "escaping flatland".[1] Within this paradigm, spirocyclic scaffolds have garnered immense interest.[1][2] Their inherent structural rigidity and three-dimensional nature offer a powerful tool to modulate physicochemical properties such as aqueous solubility, lipophilicity (logP), and metabolic stability.[1]

The diazaspiro[3.5]nonane core, a motif featuring two nitrogen atoms within a spirocyclic system composed of an azetidine and a cyclohexane ring, has emerged as a particularly valuable building block. It is frequently employed as a bioisosteric replacement for the ubiquitous piperazine ring, a common fragment in many bioactive compounds.[3] This substitution can lead to significant improvements in drug-like properties, including enhanced metabolic stability and selectivity, while maintaining or even improving target engagement.[1][4] This guide provides a comprehensive exploration of the synthesis and chemical reactivity of the diazaspiro[3.5]nonane core, offering field-proven insights for its effective application in drug development programs.

Part 1: Synthesis of the Diazaspiro[3.5]nonane Core

A prerequisite to investigating reactivity is a robust and scalable synthetic route to the core structure. The synthesis of diazaspiro[3.5]nonanes, particularly with orthogonal protection on the two nitrogen atoms, is crucial for their selective functionalization. A common strategy involves a multi-step sequence that constructs the quaternary spirocenter.[5]

A representative approach for the synthesis of an orthogonally protected 2,7-diazaspiro[3.5]nonane is outlined below. This strategy allows for the selective chemical manipulation of each nitrogen atom, a critical feature for building complex molecules.

Experimental Protocol: Synthesis of Orthogonally Protected 2,7-Diazaspiro[3.5]nonane

This protocol is a generalized representation based on multi-step synthetic approaches described in the literature.[5]

Step 1: Formation of the Spirocyclic Core

  • Reaction Setup: To a solution of a suitable starting material, such as a protected 4-piperidone, add a reagent capable of forming the azetidine ring, for example, via a multi-step process involving enolate acylation or similar C-C bond-forming reactions to build the requisite quaternary center.[5]

  • Reagents: Utilize reagents and conditions that facilitate the construction of the four-membered ring onto the six-membered ring.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Orthogonal Protection

  • First Protection (e.g., Boc): To a solution of the synthesized diazaspiro[3.5]nonane in a solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Second Protection (e.g., Cbz): After purification of the mono-Boc protected intermediate, the second nitrogen can be protected using a different protecting group, such as benzyl chloroformate (Cbz-Cl), under basic conditions to yield the orthogonally protected scaffold.

  • Final Purification: Purify the final product via flash column chromatography to yield the desired orthogonally protected 2,7-diazaspiro[3.5]nonane.

Diagram: Synthetic Workflow Below is a generalized workflow for the synthesis and orthogonal protection of a diazaspiro[3.5]nonane core.

G cluster_synthesis Core Synthesis cluster_protection Orthogonal Protection Start Protected 4-Piperidone Derivative Step1 Multi-step sequence to form azetidine ring and spirocenter Start->Step1 Core Diazaspiro[3.5]nonane Core Step1->Core Protect1 Protection of N1 (e.g., Boc₂O) Core->Protect1 Intermediate Mono-protected Intermediate Protect1->Intermediate Protect2 Protection of N2 (e.g., Cbz-Cl) Intermediate->Protect2 Final Orthogonally Protected Scaffold Protect2->Final

Caption: Generalized workflow for the synthesis and protection of the diazaspiro[3.5]nonane core.

Part 2: Reactivity at the Nitrogen Centers: The Gateway to Diversity

The primary sites of reactivity on the diazaspiro[3.5]nonane core are the two secondary amine functionalities. Their nucleophilicity allows for a wide range of transformations, enabling the attachment of various substituents and the incorporation of the scaffold into larger molecular frameworks.

N-Functionalization Reactions

The ability to selectively functionalize the nitrogen atoms is paramount. This is typically achieved after deprotection of an orthogonally protected scaffold. Common N-functionalization reactions include:

  • N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDCI) forms amide bonds. This is a cornerstone reaction for introducing complex side chains. For instance, in the development of PARP-1 inhibitors, a cyclopropanecarbonyl group was coupled to the free amine of a diazaspiro[3.5]nonane core, which significantly improved potency.[3]

  • N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, provides access to N-alkylated derivatives.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl bonds, connecting the spirocyclic core to aromatic systems.[6]

The choice of reaction conditions is critical and depends on the specific substrate and desired product. The slightly different steric and electronic environments of the two nitrogen atoms (one in an azetidine ring, one in a cyclohexane ring) can sometimes be exploited for selective mono-functionalization, although orthogonal protection remains the most reliable strategy.

Diagram: N-Functionalization Pathways

G cluster_reactions N-Functionalization Reactions cluster_products Products Start Deprotected Diazaspiro[3.5]nonane Acylation N-Acylation (R-COCl or R-COOH) Start->Acylation Alkylation N-Alkylation (R-CHO, NaBH(OAc)₃) Start->Alkylation Arylation N-Arylation (Ar-X, Pd catalyst) Start->Arylation Amide Amide Derivatives Acylation->Amide Amine Tertiary Amine Derivatives Alkylation->Amine ArylAmine N-Aryl Derivatives Arylation->ArylAmine

Caption: Key N-functionalization reactions for derivatizing the diazaspiro[3.5]nonane core.

Part 3: Reactivity of the Spirocyclic Framework

While N-functionalization is the most common transformation, the reactivity of the carbocyclic rings themselves is also a consideration.

Ring Strain and Potential Ring-Opening

Three- and four-membered rings, such as azetidines, possess inherent ring strain, making them susceptible to nucleophilic ring-opening reactions.[7] This reactivity is significantly higher than that of their five- or six-membered counterparts.[8] For the diazaspiro[3.5]nonane core, the azetidine ring is a potential site for such reactions.

While less common than N-functionalization, under certain conditions (e.g., strong acid catalysis or with potent nucleophiles), the azetidine portion could undergo ring-opening. This pathway can be either a desired transformation to access novel linear amines or an undesired side reaction to be avoided. The stability of the cyclohexane ring, however, is much greater, and its ring-opening is not typically observed under standard synthetic conditions.

Conformational Analysis and its Influence on Reactivity

The spirocyclic nature of the diazaspiro[3.5]nonane core imparts significant conformational rigidity compared to a more flexible linear or monocyclic system like piperazine.[9]

  • Cyclohexane Ring: This ring typically adopts a stable chair conformation to minimize steric and torsional strain.[10]

  • Azetidine Ring: The four-membered ring is puckered, not planar.

This defined three-dimensional structure is a key advantage in drug design. It positions the nitrogen atoms and their substituents in precise vectors, which can lead to more selective interactions with biological targets.[4] The conformation restricts the available trajectories for nucleophilic attack or interaction with reagents, influencing the overall reactivity and stereochemical outcome of reactions.

Diagram: Bioisosterism and Conformational Constraint

G cluster_piperazine Piperazine (Flexible) cluster_spiro Diazaspiro[3.5]nonane (Rigid) P1 Flexible chair/boat conformations S1 Constrained chair and puckered azetidine P1->S1 Bioisosteric Replacement (Increased Rigidity)

Caption: The diazaspiro[3.5]nonane core acts as a rigid bioisostere for the more flexible piperazine ring.

Part 4: Application in Medicinal Chemistry: Olaparib Analogs

A compelling case study demonstrating the utility of the diazaspiro[3.5]nonane core is its incorporation into analogs of the PARP inhibitor Olaparib.[3] In this work, the piperazine ring of Olaparib was replaced with various diazaspiro cores.

The synthesis involved the N-acylation of the free amine of a Boc-protected 2,7-diazaspiro[3.5]nonane with the appropriate acid chloride, followed by Boc deprotection and a final N-acylation step to install a cyclopropanecarbonyl group.[3]

Table 1: PARP-1 Inhibition Data for Olaparib Analogs

CompoundCore StructurePARP-1 IC₅₀ (nM)
OlaparibPiperazine~1-5
Analog 10e2,7-Diazaspiro[3.5]nonane12.6
Analog 15b2,6-Diazaspiro[3.5]nonane4,397

Data sourced from Reilly, S.W., et al. (2018).[3]

The results show that the 2,7-diazaspiro[3.5]nonane core was a viable replacement for piperazine, yielding a potent inhibitor (10e) with an IC₅₀ of 12.6 nM.[3] Interestingly, this analog did not induce DNA damage at similar concentrations as olaparib, highlighting how spirocyclic modification can fine-tune not just potency but also the broader pharmacological profile.[3] In contrast, the isomeric 2,6-diazaspiro[3.5]nonane core led to a dramatic loss of affinity, demonstrating the critical importance of the specific vectoral arrangement of the nitrogen atoms.[3]

Conclusion

The diazaspiro[3.5]nonane core is a versatile and powerful scaffold in modern medicinal chemistry. Its reactivity is dominated by the nucleophilic character of its two nitrogen atoms, which can be selectively functionalized through a variety of robust chemical transformations. This allows for the systematic exploration of chemical space and the optimization of drug candidates. The inherent rigidity and defined three-dimensional geometry of the spirocyclic system offer distinct advantages over more flexible predecessors like piperazine, leading to potential improvements in selectivity, metabolic stability, and overall pharmacological profile. A thorough understanding of its synthesis and reactivity is essential for any researcher aiming to leverage this valuable building block in the development of next-generation therapeutics.

References

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Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: A Next-Generation Scaffold for Advancing Three-Dimensional Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paradigm in modern medicinal chemistry is shifting away from flat, aromatic molecules towards complex, three-dimensional structures that can better interact with the intricate topography of biological targets. This guide provides a deep dive into tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, a versatile and highly valuable spirocyclic building block. We will explore its strategic advantages, synthesis, functionalization, and application in novel scaffold design. This document serves as a technical resource for researchers aiming to leverage this scaffold to create drug candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from discovery to the clinic.

The Imperative for Three-Dimensionality in Modern Drug Discovery

For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While successful, this "flatland" approach has led to an over-saturation of planar molecules, often associated with suboptimal physicochemical properties and off-target effects. The "escape from flatland" is a strategic imperative to explore novel chemical space and enhance drug-like properties.[1]

The Rise of Spirocyclic Scaffolds Spirocycles, which feature two rings joined by a single common atom, are at the forefront of this movement.[2] Their inherent three-dimensionality offers a rigid and well-defined orientation of substituents in 3D space, which is a significant advantage for achieving high-affinity interactions with complex protein binding sites.[2][3]

Key advantages of incorporating spirocyclic scaffolds include:

  • Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons generally correlates with improved clinical success, likely due to enhanced solubility, metabolic stability, and more precise molecular shapes.[4]

  • Improved Physicochemical Properties: The introduction of azaspirocycles has been shown to increase solubility and basicity while decreasing lipophilicity compared to their non-spirocyclic or aromatic counterparts.[5]

  • Enhanced Selectivity and Potency: The rigid conformational constraint imposed by the spirocyclic core can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding and leading to improved potency and selectivity.[5][6]

  • Novelty and Intellectual Property: Spirocyclic scaffolds provide access to uncharted chemical space, offering significant opportunities for generating novel intellectual property.[3]

Profile of a Privileged Building Block: this compound

This compound (CAS: 896464-16-7) is a bifunctional scaffold featuring a strained azetidine ring fused with a Boc-protected piperidine ring.[7] This unique arrangement provides a powerful platform for building diverse molecular architectures.

Structural and Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[7]
Molecular Weight 226.32 g/mol [7]
Appearance Colorless to slightly yellow liquid[8]
Solubility Soluble in common organic solvents (Ethanol, DMF, DCM)[8]
Storage 2-8°C[9]

Strategic Advantages of the Scaffold

The power of this building block lies in the strategic interplay between its two nitrogen-containing rings.

  • Orthogonal Reactivity: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen renders it unreactive under common derivatization conditions (e.g., alkylation, acylation). This elegantly directs all initial functionalization to the more nucleophilic secondary amine of the azetidine ring. The Boc group can be removed later under acidic conditions to enable further diversification at the second nitrogen.

  • Constrained Bioisostere: The 2,7-diazaspiro[3.5]nonane core serves as a rigid, three-dimensional bioisostere for more flexible or planar diamine structures like piperazine. This substitution can drastically improve metabolic stability and lock key binding vectors into a more favorable orientation.[1][5]

  • Precise Vector Control: The rigid spirocyclic framework projects functional groups from the azetidine and piperidine rings in well-defined, non-planar vectors. This is critical for optimizing interactions within a target's binding pocket and for applications like PROTACs, where precise spatial orientation of linked moieties is essential.[10][11]

Synthesis and Functionalization Strategies

The synthesis of the core spirocycle is a multi-step process that requires careful control. The following represents a plausible synthetic pathway adapted from patent literature, illustrating the key chemical transformations.[12]

Workflow for the Synthesis of the 2,7-Diazaspiro[3.5]nonane Core

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Mesylation cluster_3 Step 4: Cyclization cluster_4 Step 5: Deprotection cluster_5 Step 6: Selective Boc Protection A N-Boc-4-piperidone C Dicyanomethylene Intermediate A->C Piperidine, EtOH B Malononitrile B->C D Reduced Diester C->D 1. HCl, EtOH 2. NaBH4, CoCl2 E Dimesylate Intermediate D->E MsCl, TEA, DCM F Protected Spirocycle E->F BnNH2, K2CO3, MeCN G 2,7-Diazaspiro[3.5]nonane Core F->G H2, Pd/C, MeOH H Final Product G->H Boc2O, TEA, DCM

Caption: General synthetic workflow for the 2,7-diazaspiro[3.5]nonane core.

Protocol 1: Synthesis of this compound

This protocol is a representative methodology. Researchers should consult primary literature and patents for specific conditions and safety information.

  • Step 1: Synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malononitrile.

    • Rationale: A Knoevenagel condensation creates the key C-C bond and sets the stage for the quaternary spiro-carbon.

    • Procedure: To a solution of N-Boc-4-piperidone (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine. Stir at room temperature for 12 hours. The product typically precipitates and can be collected by filtration.

  • Step 2: Reduction to Diol.

    • Rationale: The nitriles are hydrolyzed to esters and then reduced to the corresponding diol, which will be functionalized for cyclization.

    • Procedure: Suspend the product from Step 1 in ethanol and bubble HCl gas through the mixture at 0°C. Stir for 24 hours. Remove the solvent, then dissolve the residue in THF/water. Add CoCl₂ (0.1 eq) and cool to 0°C. Add NaBH₄ (4.0 eq) portion-wise. Stir for 6 hours, then quench carefully with acetone and acidify with 1M HCl. Extract with ethyl acetate to yield the diol.

  • Step 3: Mesylation of the Diol.

    • Rationale: The hydroxyl groups are converted into good leaving groups (mesylates) to facilitate the subsequent nucleophilic substitution.

    • Procedure: Dissolve the diol (1.0 eq) in dichloromethane (DCM) and cool to 0°C. Add triethylamine (TEA, 2.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 2.2 eq). Stir at 0°C for 2 hours. Wash with water and brine, then dry over Na₂SO₄ and concentrate to yield the dimesylate.

  • Step 4: Spirocyclization.

    • Rationale: A primary amine, such as benzylamine, acts as a dinucleophile, first displacing one mesylate and then the second in an intramolecular fashion to form the azetidine ring. The benzyl group also serves as a protecting group.

    • Procedure: To a solution of the dimesylate (1.0 eq) in acetonitrile, add K₂CO₃ (3.0 eq) and benzylamine (1.1 eq). Heat the mixture to reflux for 16 hours. Cool, filter, and concentrate. Purify by column chromatography.

  • Step 5 & 6: Deprotection and Selective Boc-Protection.

    • Rationale: The benzyl group is removed via hydrogenolysis. The resulting free diamine is then selectively protected at the less-hindered piperidine nitrogen due to kinetic and thermodynamic factors, yielding the final product.

    • Procedure: Dissolve the product from Step 4 in methanol and add Pd/C (10 mol%). Hydrogenate under a balloon of H₂ for 24 hours. Filter through Celite and concentrate. Dissolve the crude diamine in DCM, cool to 0°C, and add TEA (1.2 eq) followed by a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM. Stir for 4 hours. Wash, dry, and purify by chromatography to obtain the title compound.

Functionalization of the Azetidine Nitrogen

With the piperidine nitrogen secured, the secondary amine of the azetidine ring is available for a wide range of synthetic transformations.

G cluster_0 Functionalization Pathways Start tert-Butyl 2,7-diazaspiro[3.5]nonane -7-carboxylate Alkylation N-Alkylation / Arylation (R-X, Base) Start->Alkylation Amidation Amide Coupling (R-COCl or R-COOH, Coupling Agent) Start->Amidation Reductive Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Start->Reductive Urea Urea Formation (Isocyanate) Start->Urea

Caption: Key functionalization reactions at the azetidine nitrogen.

Application in Novel Scaffold Design: Case Studies

Case Study 1: Covalent Inhibitors of KRAS G12C

The KRAS protein is a critical signaling node, and the G12C mutation is a known driver of several cancers.[13] Developing inhibitors has been challenging due to its historically "undruggable" surface.

In a recent study, the 2,7-diazaspiro[3.5]nonane scaffold was incorporated into a series of covalent KRAS G12C inhibitors.[13] The azetidine nitrogen was functionalized with an acryloyl group, the "warhead" that covalently binds to the mutant cysteine residue. The piperidine nitrogen was used as an attachment point for the rest of the molecule that targets the protein's switch-II pocket. The incorporation of the spirocyclic core was instrumental in achieving high metabolic stability in liver microsomes and potent anti-tumor activity in a xenograft mouse model.[13]

Case Study 2: Scaffolds for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[10] The linker connecting the two recognition ligands is crucial for efficacy. The 2,7-diazaspiro[3.5]nonane core is an excellent candidate for use within these linkers.[10][11]

G cluster_0 PROTAC Molecule E3_Ligand E3 Ligase Ligand Spiro_Linker 2,7-Diazaspiro[3.5]nonane (Rigid Linker) E3_Ligand->Spiro_Linker E3_Ubiquitin_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ubiquitin_Ligase Binds Target_Ligand Target Protein Ligand Target_Protein Target Protein Target_Ligand->Target_Protein Binds Spiro_Linker->Target_Ligand E3_Ubiquitin_Ligase->Target_Protein Induces Proximity & Ubiquitination

Caption: The 2,7-diazaspiro[3.5]nonane scaffold as a rigid linker in a PROTAC.

The rigidity of the spirocycle helps to pre-organize the two ligands, reducing the entropic cost of forming the ternary complex (E3 Ligase - PROTAC - Target Protein) and precisely controlling the distance and vector between the two bound proteins, which is a critical parameter for efficient ubiquitination and subsequent degradation.

Conclusion and Future Outlook

This compound is more than just a building block; it is a strategic tool for medicinal chemists. Its inherent three-dimensionality, conformational rigidity, and capacity for orthogonal functionalization make it an ideal scaffold for addressing the challenges of modern drug discovery. By serving as a superior bioisostere for traditional diamines, it enables the creation of molecules with enhanced potency, selectivity, and pharmacokinetic properties. Its successful application in demanding areas like KRAS inhibitors and PROTACs highlights its immense potential. As the industry continues to "escape from flatland," this spirocyclic scaffold is poised to become a mainstay in the design of next-generation therapeutics.

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  • PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/24820512
  • PubChem. 2,7-Diazaspiro[3.5]nonane. URL: https://pubchem.ncbi.nlm.nih.gov/compound/21692407
  • ChemicalBook. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82635698.htm
  • Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3428347659
  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. URL: https://pubmed.ncbi.nlm.nih.gov/35944415/

Sources

Methodological & Application

Application Note & Protocol: Synthesis of a Potent RET Inhibitor Utilizing tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, including non-small cell lung cancer and thyroid carcinomas.[1][2][3] The development of selective RET inhibitors has marked a significant advancement in targeted cancer therapy.[4][5] This document provides a detailed protocol for the synthesis of a potent RET inhibitor, focusing on the strategic incorporation of the key building block, tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization methods.

Introduction: The Role of RET in Oncology and Targeted Inhibition

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival.[3][5] Under normal physiological conditions, RET signaling is tightly regulated. However, genetic alterations such as point mutations and chromosomal rearrangements can lead to constitutive activation of the RET kinase, driving oncogenesis.[1][6] These activating mutations are found in a significant subset of thyroid and lung cancers, making RET an attractive target for therapeutic intervention.[2]

Selective RET inhibitors, such as selpercatinib and pralsetinib, have demonstrated remarkable clinical efficacy in patients with RET-altered tumors.[1][4] These small molecules function by competing with ATP for binding to the kinase domain of the RET protein, thereby blocking downstream signaling pathways and inhibiting cancer cell proliferation.[5] The unique spirocyclic core of many advanced RET inhibitors, often constructed using intermediates like this compound, is crucial for achieving high potency and selectivity.[7]

The RET Signaling Pathway

The RET signaling cascade is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor-α (GFRα) co-receptor.[1][3] This binding induces RET dimerization and autophosphorylation of tyrosine residues in the intracellular domain, creating docking sites for various signaling proteins. This leads to the activation of several downstream pathways, including RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.[1]

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa Binds RET_Monomer1 RET Monomer GFRa->RET_Monomer1 Recruits RET_Monomer2 RET Monomer GFRa->RET_Monomer2 Recruits RET_Dimer RET Dimer (Activated) RET_Monomer1->RET_Dimer Dimerization RET_Monomer2->RET_Dimer Dimerization P1 P RET_Dimer->P1 Autophosphorylation P2 P RET_Dimer->P2 Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF PI3K_AKT PI3K/AKT Pathway P2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: RET Signaling Pathway Activation.

Synthesis Protocol: A Step-by-Step Guide

This protocol outlines a synthetic route for a key intermediate in the development of advanced RET inhibitors, leveraging this compound. The following steps are based on established synthetic methodologies for similar compounds, such as pralsetinib.[4][8][9]

Materials and Reagents
ReagentSupplierPurity
This compoundCommercial>98%
2-chloro-4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidineCustom Synthesis>98%
N,N-Diisopropylethylamine (DIPEA)Commercial>99%
N,N-Dimethylformamide (DMF)CommercialAnhydrous
Dichloromethane (DCM)CommercialAnhydrous
Trifluoroacetic acid (TFA)Commercial>99%
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Commercial>98%
1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxylic acidCustom Synthesis>98%
Synthetic Scheme Overview

The overall synthesis can be conceptualized in two main stages:

  • Nucleophilic Aromatic Substitution: Coupling of the pyrimidine core with the spirocyclic amine.

  • Boc Deprotection and Amide Coupling: Removal of the Boc protecting group followed by amide bond formation to yield the final inhibitor.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling A Mix Pyrimidine Core & Spirocyclic Amine in DMF B Add DIPEA A->B C Heat Reaction Mixture (e.g., 80-100°C) B->C D Monitor Reaction by LC-MS C->D E Work-up and Purification (Chromatography) D->E F Dissolve Intermediate in DCM E->F Proceed to Deprotection G Add Trifluoroacetic Acid (TFA) F->G H Stir at Room Temperature G->H I Monitor Deprotection H->I J Remove Volatiles under Vacuum I->J K Combine Deprotected Amine & Carboxylic Acid J->K Proceed to Coupling L Add PyBOP and DIPEA K->L M Stir at Room Temperature L->M N Monitor Reaction by LC-MS M->N O Purification of Final Product (HPLC) N->O

Caption: Experimental Workflow for RET Inhibitor Synthesis.

Detailed Procedure

Step 1: Synthesis of tert-butyl 2-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

  • To a solution of 2-chloro-4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidine (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).[7][10]

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt of the amine is used in the next step without further purification.

Step 3: Amide Coupling to Yield Final RET Inhibitor

  • To a solution of the deprotected amine TFA salt from Step 2 in anhydrous DMF, add 1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxylic acid (1.0 eq).[8]

  • Add DIPEA (4.0 eq) to neutralize the TFA salt and facilitate the coupling.

  • Add PyBOP (1.2 eq) as the coupling reagent.[8]

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final compound by preparative High-Performance Liquid Chromatography (HPLC) to yield the desired RET inhibitor.

Characterization and Analysis

The identity and purity of the synthesized RET inhibitor should be confirmed using a suite of analytical techniques.

Analytical MethodPurposeExpected Outcome
LC-MS Monitor reaction progress and purity assessmentA single major peak corresponding to the mass of the desired product.
¹H and ¹³C NMR Structural elucidation and confirmationSpectra consistent with the proposed chemical structure, with appropriate chemical shifts and coupling constants.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determinationThe measured mass should be within 5 ppm of the calculated theoretical mass.
HPLC Purity determinationPurity of >95% is typically required for biological assays.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a potent RET inhibitor utilizing this compound as a key building block. By following the outlined procedures and employing rigorous analytical characterization, researchers can successfully synthesize and validate this class of compounds for further investigation in preclinical and clinical settings. The strategic use of the spirocyclic amine is a cornerstone in achieving the desired pharmacological profile for effective RET inhibition.

References

  • Title: RET signaling pathway and RET inhibitors in human cancer - PMC Source: PubMed Central URL:[Link]
  • Title: Understanding RET receptor tyrosine kinase ligand recognition and chemical inhibition Source: ResearchG
  • Title: What are RET inhibitors and how do they work? Source: Uniprot URL:[Link]
  • Title: Targeting RET Receptor Tyrosine Kinase Activation in Cancer Source: AACR Journals URL:[Link]
  • Title: Mechanisms of resistance to RET-directed therapies - PMC Source: PubMed Central URL:[Link]
  • Title: Pralsetinib | New Drug Approvals Source: New Drug Approvals URL:[Link]
  • Title: Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers Source: ResearchG
  • Title: Computational methods for analysis and inference of kinase/inhibitor relationships - PMC Source: PubMed Central URL:[Link]
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC Source: PubMed Central URL:[Link]
  • Title: Identifying small molecule probes for kinases by chemical proteomics Source: medi
  • Title: US20230391746A1 - Solid state forms of pralsetinib and process for preparation thereof Source: Google Patents URL
  • Title: Synthesis of pralsetinib (XV).
  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL:[Link]
  • Title: tert-Butyl 2,7-diazaspiro[3.
  • Title: An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches Source: N
  • Title: CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
  • Title: CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.
  • Title: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 Source: PubChem URL:[Link]
  • Title: this compound | C12H22N2O2 Source: PubChem URL:[Link]
  • Title: TERT-BUTYL 2,7-DIAZASPIRO(3.5)

Sources

CDK4/6 inhibitor synthesis methodology involving tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Advanced Synthesis of CDK4/6 Inhibitors: A Methodological Guide Featuring tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Spirocyclic Scaffolds in CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers, particularly hormone receptor-positive (HR+) breast cancer.[1][2] The development of selective CDK4/6 inhibitors—such as Palbociclib, Ribociclib, and Abemaciclib—represents a breakthrough in oncology, significantly improving patient outcomes by preventing cell cycle progression at the G1-S transition.[3][4][5]

A key innovation in the medicinal chemistry of next-generation kinase inhibitors is the incorporation of complex, three-dimensional scaffolds to enhance properties such as potency, selectivity, and metabolic stability.[6][7] Spirocycles, which contain two rings connected by a single common atom, are particularly valuable. The rigid, non-planar geometry of spirocyclic systems allows for precise vectoral projection of substituents into protein binding pockets, often leading to improved ligand-receptor interactions.

This guide focuses on the synthesis of CDK4/6 inhibitors incorporating the This compound moiety. This specific building block offers a unique combination of a rigid spirocyclic core and an orthogonally protected diamine system. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for one of the amine functionalities, allowing the other to be used in key bond-forming reactions. The subsequent deprotection unmasks the second amine for further functionalization or to act as a critical pharmacophoric feature in the final active pharmaceutical ingredient (API). We will explore the underlying mechanisms, provide detailed, field-tested protocols, and discuss the rationale behind the strategic choices made during synthesis.

The CDK4/6-Retinoblastoma (Rb) Signaling Pathway: The Target

Understanding the biological target is crucial for appreciating the inhibitor's design. CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[8] Phosphorylated Rb releases the E2F transcription factor, which activates the transcription of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[8] Selective CDK4/6 inhibitors block this phosphorylation event, maintaining Rb in its active, E2F-bound state, thereby inducing G1 cell cycle arrest and suppressing tumor cell proliferation.[1][3]

CDK46_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Cyclin D-CDK4/6 (Active Kinase) CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb_E2F Rb-E2F Complex (Growth Suppressed) ActiveComplex->Rb_E2F Phosphorylates (p) pRb_E2F p-Rb + E2F (Active Transcription) Rb_E2F->pRb_E2F S_Phase DNA Synthesis & Cell Cycle Progression pRb_E2F->S_Phase Promotes Inhibitor CDK4/6 Inhibitor (e.g., Abemaciclib) Inhibitor->ActiveComplex INHIBITS

Figure 1: The CDK4/6-Rb signaling pathway and the mechanism of inhibition.

Overall Synthetic Strategy: A Modular Approach

The synthesis of complex CDK4/6 inhibitors like Abemaciclib is often convergent, meaning different key fragments (intermediates) are synthesized separately and then coupled together in the final stages. This modular approach is highly efficient for industrial production. The incorporation of the diazaspiro[3.5]nonane moiety typically follows this strategy.

Synthetic_Workflow A Heterocyclic Core (e.g., 2-chloropyrimidine derivative) C Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) A->C B tert-Butyl 2,7-diazaspiro[3.5]nonane -7-carboxylate B->C D Boc-Protected CDK4/6 Inhibitor Precursor C->D E Acidic Deprotection D->E F Final CDK4/6 Inhibitor (API) E->F

Figure 2: A generalized convergent workflow for CDK4/6 inhibitor synthesis.

Experimental Protocols and Methodologies

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the crucial C-N bond-forming reaction, coupling the Boc-protected diazaspirocycle with a halo-pyrimidine core, a common structural motif in CDK4/6 inhibitors. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high functional group tolerance and efficiency compared to classical methods like nucleophilic aromatic substitution (SNAr), which may require harsh conditions.[9]

Reaction: 2-Chloro-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidine + this compound → Boc-Protected Abemaciclib Precursor

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
2-Chloro-pyrimidine Intermediate376.8010.0 g26.5Electrophile
This compound226.326.6 g29.2 (1.1 eq)Nucleophile
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.72486 mg0.53 (2 mol%)Catalyst Precursor
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.68614 mg1.06 (4 mol%)Ligand
Sodium tert-butoxide (NaOtBu)96.105.1 g53.0 (2.0 eq)Base
1,4-Dioxane (anhydrous)88.11200 mL-Solvent

Procedure:

  • Inert Atmosphere Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the 2-chloro-pyrimidine intermediate (10.0 g), this compound (6.6 g), and Sodium tert-butoxide (5.1 g).

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (486 mg) and Xantphos (614 mg). Add these solids to the reaction flask.

    • Expert Insight: The choice of Xantphos as a ligand is critical. Its wide bite angle promotes the reductive elimination step in the catalytic cycle, which is often rate-limiting for C-N bond formation, thereby increasing reaction efficiency.

  • Solvent Addition and Degassing: Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane (200 mL) via cannula. Degas the resulting suspension by bubbling nitrogen through it for 15 minutes.

  • Reaction Execution: Heat the reaction mixture to 95-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the 2-chloro-pyrimidine starting material is complete (typically 4-6 hours).[10]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by adding 100 mL of water. c. Extract the aqueous mixture with dichloromethane (3 x 150 mL). d. Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., 20% to 60%) to yield the pure Boc-protected precursor as a solid.

Protocol 2: Boc Group Deprotection

The final step to unmask the second amine of the spirocycle involves the removal of the Boc protecting group. This is reliably achieved under acidic conditions, where the tert-butyl carbocation that forms is readily scavenged.

Reaction: Boc-Protected Abemaciclib Precursor → Abemaciclib (Free Base)

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
Boc-Protected Precursor606.7510.0 g16.5Substrate
Dichloromethane (DCM)84.93150 mL-Solvent
Trifluoroacetic Acid (TFA)114.0215 mL194.7 (11.8 eq)Acid Catalyst

Procedure:

  • Dissolution: Dissolve the Boc-protected precursor (10.0 g) in dichloromethane (150 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (15 mL) dropwise to the stirred solution over 10 minutes.

    • Causality Note: The use of a strong acid like TFA protonates the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage to form a stable tert-butyl cation and carbamic acid, which decarboxylates to the free amine.[11]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC/HPLC until no starting material remains.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. b. Dissolve the residue in dichloromethane (150 mL) and water (100 mL). c. Adjust the pH of the aqueous layer to 11-12 by the slow addition of a 2M sodium hydroxide (NaOH) solution while stirring vigorously in an ice bath.[10] d. Separate the organic layer. Extract the aqueous layer with additional dichloromethane (2 x 75 mL). e. Combine the organic layers, wash with water (100 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield the final Abemaciclib free base.[10]

Summary of Results

StepProtocolStarting MaterialProductTypical YieldPurity (by HPLC)
1Buchwald-Hartwig Amination2-Chloro-pyrimidineBoc-Protected Precursor85-92%>98%
2Boc DeprotectionBoc-Protected PrecursorAbemaciclib Free Base90-97%>99.5%

Conclusion and Future Perspectives

The use of this compound is an exemplary case of modern synthetic strategy in drug development. It provides a robust, pre-functionalized spirocyclic core that can be efficiently incorporated into complex molecules through powerful cross-coupling reactions. The protocols detailed herein demonstrate a reliable and scalable pathway for synthesizing advanced CDK4/6 inhibitors. The principles of convergent synthesis, strategic use of protecting groups, and catalyzed bond formation are central to achieving high yields and purity, which are essential for both research and commercial manufacturing. As the quest for more selective and potent kinase inhibitors continues, such versatile building blocks will undoubtedly play a crucial role in the discovery of next-generation therapeutics.

References

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. [Link]
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Process for the preparation of ribociclib and its salts.
  • Ribociclib intermediate and process for preparation thereof.
  • A kind of synthetic method of Abemaciclib mesylate.
  • Preparation method of Abemaciclib intermediate.
  • CDK4/6 inhibitors: a brief overview and prospective research directions. RSC Publishing. [Link]
  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]
  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Signal Transduction and Targeted Therapy. [Link]
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
  • A process for the preparation of ribociclib and its intermediates.
  • Optimization of coupling reaction conditions.
  • Palbociclib and Michael-acceptor hybrid compounds as CDK4/6 covalent inhibitors: Improved potency, broad anticancer spectrum and overcoming drug resistance. PubMed. [Link]
  • Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold. PubMed. [Link]
  • Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. [Link]
  • Development of CDK4/6 Inhibitors: A Five Years Upd
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • tert-Butyl 2,7-diazaspiro[3.
  • CDK4/6 inhibitors: a brief overview and prospective research directions.
  • Synthetic review of manufacturing routes to cdk4/6 inhibitor drugs palbociclib, ribociclib and abemaciclib. Longdom Publishing. [Link]

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Application Notes and Protocols: Leveraging tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate for Advanced PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in PROTAC-mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] These heterobifunctional molecules operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4][5] A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][6]

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy.[1][] Its length, rigidity, and composition dictate the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[][8] While flexible linkers like polyethylene glycol (PEG) have been widely used, there is a growing appreciation for the advantages conferred by more rigid structures.[1][9] Rigid linkers can pre-organize the PROTAC molecule into a conformationally-favored state for ternary complex formation, potentially improving potency and selectivity.[5][10]

This guide focuses on a specific rigid linker building block, tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate , and its application in the rational design of next-generation PROTACs. Its spirocyclic core introduces a three-dimensional, constrained geometry that can offer significant advantages over traditional linear linkers.

The 2,7-Diazaspiro[3.5]nonane Scaffold: A Privileged Structure for PROTAC Linkers

The this compound moiety is a valuable building block for PROTAC synthesis. The Boc-protected amine provides a stable handle for synthetic manipulations, while the secondary amine serves as a reactive site for conjugation to either the warhead or the E3 ligase ligand.

The core spirocyclic structure offers several compelling advantages in PROTAC design:

  • Conformational Rigidity: Unlike flexible alkyl or PEG chains, the spiro[3.5]nonane system restricts the number of possible conformations. This rigidity can reduce the entropic penalty associated with the formation of the ternary complex, leading to enhanced stability and potency.[5]

  • Improved Physicochemical Properties: The introduction of such 3D-constrained modules can help to minimize the hydrophobic collapse often associated with long, flexible linkers, potentially improving the solubility and cell permeability of the final PROTAC molecule.[9]

  • Vectorial Control: The defined geometry of the spirocycle allows for precise control over the spatial orientation of the warhead and the E3 ligase ligand. This is crucial for achieving productive protein-protein interactions within the ternary complex that lead to efficient ubiquitination.[][11]

  • Novel Intellectual Property: The use of unique, non-traditional linkers like the diazaspiro[3.5]nonane scaffold can help generate novel intellectual property space in a competitive field.[9][11]

Several PROTACs incorporating this linker are commercially available as research tools, demonstrating its utility in targeting a range of proteins.[12][13][14]

Experimental Protocols

Protocol 1: Synthesis of this compound

While this building block is commercially available[15][16][17], a general synthetic approach is outlined below based on published methods for similar spirocyclic diamines.[18] This multi-step synthesis requires expertise in organic chemistry and access to standard laboratory equipment.

Workflow for the Synthesis of a Diazaspiro[3.5]nonane Core

cluster_0 Step 1-2: Diester Formation & Reduction cluster_1 Step 3-4: Tosylation & Azide Formation cluster_2 Step 5-6: Reduction & Boc Protection A Diethyl malonate C Cyclobutane-1,1-dicarboxylate A->C Alkylation B 1,3-Dibromo-2,2-bis(bromomethyl)propane B->C D Diol Intermediate C->D Reduction (e.g., LiAlH4) E Ditosylate Intermediate D->E TsCl, Pyridine F Diazide Intermediate E->F NaN3, DMF G Diamine Intermediate F->G Reduction (e.g., H2, Pd/C) H Mono-Boc Protected Diamine G->H Boc2O, Et3N

Caption: Generalized synthetic workflow for a diazaspiro core structure.

Materials:

  • Starting materials for the spirocyclic core (e.g., diethyl malonate, 1,3-dibromo-2,2-bis(bromomethyl)propane)

  • Reducing agents (e.g., Lithium borohydride, Lithium aluminum hydride)[18]

  • Protecting group reagents (e.g., Di-tert-butyl dicarbonate (Boc₂O))[18]

  • Activating agents (e.g., p-Toluenesulfonyl chloride)[18]

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Acetonitrile[18]

  • Palladium on carbon (Pd/C) for hydrogenation[18]

  • Standard glassware and purification apparatus (e.g., column chromatography)

Procedure (Conceptual Outline):

  • Cyclization: React a suitable dialkyl malonate with a dihaloalkane to form the cyclobutane ring.[18]

  • Reduction: Reduce the ester groups to primary alcohols using a strong reducing agent like lithium borohydride.[18]

  • Activation: Convert the diol to a ditosylate by reacting with p-toluenesulfonyl chloride.[18]

  • Ring Closure: React the ditosylate with a nitrogen source under basic conditions (e.g., cesium carbonate) to form the second ring of the spirocycle.[18]

  • Deprotection: If a protecting group was used on the nitrogen source, remove it. For example, a benzyl group can be removed by hydrogenation with Pd/C.[18]

  • Boc Protection: Selectively protect one of the secondary amines with Boc anhydride to yield the final product.[18]

  • Purification: Purify the final compound using column chromatography.

Characterization:

  • NMR (¹H and ¹³C): Confirm the structure and purity of the synthesized linker.

  • LC-MS: Determine the molecular weight and purity.

Protocol 2: Conjugation of the Linker to a Warhead and E3 Ligase Ligand

This protocol describes a common strategy for assembling the PROTAC molecule, involving sequential amide bond formation. The order of addition (warhead or E3 ligase ligand first) may need to be optimized for specific targets.

PROTAC Assembly Workflow

cluster_0 Phase 1: First Coupling cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Second Coupling A Boc-Diazaspiro Linker C Boc-Linker-Warhead A->C HATU, DIPEA B Warhead-COOH B->C D H-Linker-Warhead C->D TFA/DCM F Final PROTAC D->F HATU, DIPEA E E3 Ligase Ligand-COOH E->F

Caption: Sequential coupling strategy for PROTAC synthesis.

Materials:

  • This compound

  • Warhead with a carboxylic acid handle (Warhead-COOH)

  • E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH or VH032-COOH)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, Et₃N)

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA))

  • Solvents: DMF, DCM

  • HPLC for purification and analysis

Procedure:

  • First Amide Coupling:

    • Dissolve the Warhead-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF.

    • Stir for 15 minutes at room temperature.

    • Add a solution of this compound (1.2 eq) in DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the intermediate (Boc-Linker-Warhead) by column chromatography or preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified Boc-Linker-Warhead in a solution of 20-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene or DCM to ensure complete removal of residual acid.

  • Second Amide Coupling:

    • Dissolve the E3 Ligase Ligand-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF.

    • Stir for 15 minutes at room temperature.

    • Add a solution of the deprotected H-Linker-Warhead intermediate from the previous step in DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the final structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.

  • Analytical HPLC: To determine the final purity (typically >95%).

Evaluation of PROTAC Activity

A comprehensive evaluation is necessary to characterize the biological activity of the newly synthesized PROTAC.[4][19]

PROTAC Evaluation Workflow

cluster_biochem cluster_cell cluster_func A Biochemical Assays A1 Binary Binding (SPR/FP/ITC) A->A1 A2 Ternary Complex Formation (TR-FRET/NanoBRET) A->A2 B Cellular Assays B1 Target Degradation (Western Blot/MS) B->B1 B2 Dose-Response (DC50) B->B2 B3 Time-Course (Dmax) B->B3 C Downstream Functional Assays C1 Cell Viability (e.g., CellTiter-Glo) C->C1 C2 Apoptosis Assay (e.g., Caspase-Glo) C->C2

Caption: A multi-assay approach for comprehensive PROTAC evaluation.

Protocol 3: Target Protein Degradation Assay (Western Blot)

This is the most direct method to confirm that the PROTAC is inducing the degradation of the target protein.[19][8]

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Add cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Data Presentation: Quantitative Analysis of PROTAC Performance

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison between different PROTAC constructs.

PROTAC IDLinker MoietyDC₅₀ (nM)Dₘₐₓ (%)Cell Viability IC₅₀ (nM)
PROTAC-001This compound15>9525
PROTAC-002PEG-48085150
ControlWarhead only>10,000<10>10,000

This table presents hypothetical data for illustrative purposes.

Troubleshooting and Key Considerations

  • Poor Solubility: If the final PROTAC has poor aqueous solubility, consider modifying the non-linker portions of the molecule or introducing solubilizing groups if the linker chemistry allows.

  • No Degradation (The "Hook Effect"): If degradation is observed at low concentrations but not at high concentrations, this may be due to the formation of binary complexes (PROTAC-POI or PROTAC-E3) that prevent the formation of the productive ternary complex. A full dose-response curve is essential to identify this phenomenon.

  • Linker Length and Exit Vector: The attachment point of the linker on both the warhead and the E3 ligase ligand is as critical as the linker itself.[20] Empirical testing of different attachment points may be necessary to achieve optimal degradation.

  • Choice of E3 Ligase: While ligands for CRBN and VHL are most common, the choice of E3 ligase can significantly impact degradation efficiency and tissue-specific effects.[21][22][23] The diazaspiro[3.5]nonane linker is compatible with ligands for various E3 ligases.

Conclusion

The rational design of the linker is a cornerstone of modern PROTAC development. Rigid, spirocyclic scaffolds like this compound offer a compelling alternative to traditional flexible linkers. By providing conformational constraint and precise vectorial control, this building block can facilitate the synthesis of highly potent and selective protein degraders. The protocols and evaluation strategies outlined in this guide provide a framework for researchers to effectively incorporate this advanced linker into their PROTAC design and discovery workflows, accelerating the development of novel therapeutics.

References

  • Anonymous. (2020). Assays and technologies for developing proteolysis targeting chimera degraders - PMC.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Linker Design. SpiroChem. [Link]
  • Anonymous. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]
  • Bai, L., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs - PMC.
  • Anonymous. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review - PMC.
  • Anonymous. (2012). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Ciulli, A., et al. (2019). Structure-Based Design of a Macrocyclic PROTAC. ChemRxiv. [Link]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Publishing. [Link]
  • Maple, H. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC.
  • Troup, R. I., et al. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review.
  • Anonymous. (2025).
  • Schiemer, J., et al. (2021). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • Anonymous. (n.d.). The Ohio State University College of Pharmacy, Division of Medicinal Chemistry and Pharmacognosy.
  • Anonymous. (2022).
  • Anonymous. (2022). Classification of most common linkers used in PROTAC design based on...
  • Ciulli, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Ciulli, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]
  • Schiemer, J., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC.

Sources

Application Notes & Protocols: Amide Bond Formation with tert-Butyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold

Spirocyclic scaffolds have gained significant traction in modern medicinal chemistry, offering a distinct three-dimensional architecture that can enhance molecular properties.[1][2] The 2,7-diazaspiro[3.5]nonane framework, in particular, serves as a versatile building block for introducing conformational rigidity and novel exit vectors in drug candidates.[3][4] Its unique structure can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2] The title compound, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, is an orthogonally protected derivative, presenting a nucleophilic secondary amine at the 2-position for immediate functionalization while the Boc-protected amine at the 7-position allows for subsequent diversification.[5]

This guide provides a detailed examination of the critical reaction in its application: amide bond formation at the 2-position. We will explore the underlying chemical principles, provide robust experimental protocols, and offer insights into troubleshooting and optimization.

Chemical Principles & Mechanistic Considerations

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier. The secondary amine of this compound, while nucleophilic, presents moderate steric hindrance due to its bicyclic nature. This necessitates the use of efficient coupling reagents to ensure high conversion rates and minimize side reactions.[6][7]

The General Mechanism (Uronium/Aminium Salt Reagents):

A majority of modern amide coupling reactions, especially those involving challenging substrates, rely on uronium or aminium salt-based reagents like HATU.[8] The mechanism proceeds in two main stages:[8][9]

  • Carboxylic Acid Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the coupling reagent (e.g., HATU) to form a highly reactive O-acylisouronium intermediate. This is rapidly converted into a more stable, yet highly reactive, OAt-active ester.[8]

  • Nucleophilic Acyl Substitution: The secondary amine of the diazaspirocycle attacks the activated ester, forming a tetrahedral intermediate which then collapses to yield the desired amide product and releases 1-hydroxy-7-azabenzotriazole (HOAt).[8]

The choice of coupling reagent, solvent, and base is critical and interdependent. For sterically hindered amines, reagents like HATU are often preferred due to their high reactivity and ability to suppress racemization.[8][10]

Experimental Protocols & Methodologies

This section details a reliable, field-tested protocol for the amide coupling of a generic carboxylic acid with this compound using HATU, a widely adopted and highly efficient coupling reagent.[8][11]

Core Protocol: HATU-Mediated Amide Coupling

This procedure is designed for a 1.0 mmol scale reaction. Adjustments can be made proportionally.

Materials:

  • Carboxylic Acid (1.0 equiv, 1.0 mmol)

  • This compound (1.1 equiv, 1.1 mmol)

  • HATU (1.1 equiv, 1.1 mmol)[8]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)[9]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5-10 mL)[12]

  • Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine, Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv).

  • Dissolution & Pre-activation: Add anhydrous DMF (or DCM) to dissolve the acid. Add HATU (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (3.0 equiv) while stirring.[9]

  • Activation: Allow the mixture to stir at room temperature (20-25 °C) for 15-30 minutes. This "pre-activation" step is crucial for forming the reactive OAt-ester.[8]

  • Amine Addition: In a separate vial, dissolve this compound (1.1 equiv) in a small amount of the reaction solvent. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-18 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[9] These washes effectively remove unreacted starting materials, DIPEA·HCl salt, and HOAt byproduct.[8]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the amide coupling protocol.

G cluster_prep 1. Preparation & Activation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in Anhydrous Solvent B Add DIPEA (3.0 eq) A->B C Stir 15-30 min at RT (Pre-activation) B->C D Add Diazaspiro-nonane (1.1 eq) C->D E Stir 2-18 h at RT D->E F Monitor by TLC / LC-MS E->F G Dilute with EtOAc F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry, Filter, Concentrate H->I J Purify via Column Chromatography I->J K Pure Amide Product

Sources

Application Notes and Protocols: Leveraging tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate for Advanced Peptide Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Peptide Engineering

In the landscape of sophisticated peptide therapeutics and research tools, the spatial presentation of peptide chains is a critical determinant of biological activity. The precise control over the geometry and orientation of multiple peptide ligands can dramatically enhance binding affinity, selectivity, and signaling outcomes. This has led to the development of molecular scaffolds designed to present peptides in a defined, multivalent fashion. Among these, spirocyclic diamines are emerging as a class of rigid and geometrically well-defined linkers.

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a bifunctional scaffold that offers a unique three-dimensional framework for the synthesis of complex peptide conjugates. Its rigid spirocyclic core holds two amine functionalities in a distinct spatial arrangement. One amine is protected with a tert-butyloxycarbonyl (Boc) group, allowing for orthogonal deprotection and sequential peptide coupling. This attribute makes it an ideal candidate for solid-phase peptide synthesis (SPPS) workflows, enabling the construction of homodimeric, heterodimeric, or branched peptide structures with high precision.

These structured peptide conjugates are invaluable in various research and therapeutic areas. For instance, dimeric peptide ligands can bridge two receptor molecules, inducing receptor clustering and enhanced downstream signaling. In drug delivery, such scaffolds can be used to create peptide-drug conjugates where one peptide targets a specific cell type, and the other enhances cell penetration or carries a therapeutic payload.[1][2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of peptide dimers using standard Fmoc-based solid-phase peptide synthesis (SPPS) techniques.

Principle of the Method

The synthesis of a peptide dimer using the diazaspiro scaffold is performed on a solid support. The general workflow involves the following key stages:

  • Synthesis of the First Peptide Chain: The initial peptide sequence is assembled on a suitable resin using standard Fmoc/tBu solid-phase peptide synthesis protocols.[3][4][5]

  • Scaffold Coupling: The N-terminal Fmoc group of the resin-bound peptide is removed, and the free amine is coupled to the carboxylic acid group of a suitably activated derivative of this compound. For this protocol, we will assume the use of its succinimidyl ester derivative for efficient coupling.

  • Orthogonal Deprotection: The Boc protecting group on the second amine of the spirocyclic scaffold is selectively removed using acidic conditions that do not cleave the peptide from the resin or remove side-chain protecting groups.[6]

  • Synthesis of the Second Peptide Chain: A second peptide chain is then assembled on the newly deprotected amine of the scaffold.

  • Cleavage and Global Deprotection: The final peptide conjugate is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.

  • Purification and Characterization: The crude peptide dimer is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of a Homodimeric Peptide using this compound Scaffold on Solid Phase

This protocol outlines the manual synthesis of a homodimeric peptide. It is based on standard Fmoc/tBu SPPS chemistry.[10][11]

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-amino acids with acid-labile side-chain protecting groups

  • This compound, activated as an N-hydroxysuccinimide (NHS) ester or for in-situ activation with a coupling reagent.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Boc Deprotection Solution: 30% (v/v) Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Solvents: DMF, DCM, Methanol (MeOH), Diethyl ether

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Analytical Equipment: RP-HPLC system, Mass Spectrometer (e.g., ESI-MS)

Workflow Diagram:

Peptide_Dimer_Synthesis cluster_SPPS1 First Peptide Chain Synthesis cluster_Scaffold Scaffold Incorporation cluster_SPPS2 Second Peptide Chain Synthesis cluster_Final Final Steps Resin Start with Resin SPPS1 Fmoc-SPPS Cycles (Coupling & Deprotection) Resin->SPPS1 Peptide1 Resin-Peptide1-Fmoc SPPS1->Peptide1 Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Peptide1->Fmoc_Deprotection1 Scaffold_Coupling Couple Activated Diazaspiro Scaffold Fmoc_Deprotection1->Scaffold_Coupling Peptide1_Scaffold Resin-Peptide1-Scaffold-Boc Scaffold_Coupling->Peptide1_Scaffold Boc_Deprotection Boc Deprotection (30% TFA/DCM) Peptide1_Scaffold->Boc_Deprotection SPPS2 Fmoc-SPPS Cycles (Coupling & Deprotection) Boc_Deprotection->SPPS2 Peptide2 Resin-Peptide1-Scaffold-Peptide2 SPPS2->Peptide2 Cleavage Cleavage & Global Deprotection (95% TFA Cocktail) Peptide2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spec Analysis Purification->Analysis Final_Product Purified Peptide Dimer Analysis->Final_Product

Caption: Workflow for solid-phase synthesis of a peptide dimer.

Step-by-Step Procedure:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Peptide Chain Synthesis:

    • Perform automated or manual Fmoc-SPPS to synthesize the first peptide chain.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (4 eq) using HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 1-2 hours.

    • Washing: Wash the resin as described above.

    • Repeat these steps until the first peptide sequence is complete. After the final amino acid coupling, do not remove the N-terminal Fmoc group.

  • N-terminal Fmoc Deprotection of the First Peptide: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the final Fmoc group. Wash thoroughly with DMF and DCM.

  • Scaffold Coupling:

    • Dissolve this compound activated as an NHS ester (3 eq) in DMF. Alternatively, use the free carboxylic acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq).

    • Add the activated scaffold solution to the resin and allow it to react for 4-6 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete; allow the reaction to proceed longer or repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (5x).

  • Scaffold Boc Deprotection:

    • Treat the resin with 30% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (5x), followed by a neutralization wash with 10% DIPEA in DMF (2 x 5 min).

    • Wash again with DMF (5x) and DCM (3x).

  • Second Peptide Chain Synthesis:

    • Synthesize the second peptide chain on the newly freed amine of the spiro scaffold using the standard Fmoc-SPPS cycles as described in step 2.

    • After the final coupling, remove the N-terminal Fmoc group.

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide dimer by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain a white powder.

    • Confirm the identity and purity of the final product using analytical RP-HPLC and ESI-MS.

Data and Expected Results

Table 1: Key Parameters for Synthesis and Characterization

ParameterDescriptionExpected Value/Outcome
Resin Loading Initial functional group density on the resin.0.3 - 0.7 mmol/g
Coupling Efficiency Completion of each amino acid and scaffold addition.>99% (monitored by Kaiser test)
Crude Purity Purity of the peptide dimer after cleavage, before purification.Typically 40-70% by HPLC area
Purified Purity Purity after RP-HPLC.>95% by HPLC area
Molecular Weight Determined by Mass Spectrometry.Should match the theoretical exact mass of the dimer.
Yield Final yield of purified peptide dimer.5-20% (highly sequence-dependent)

Characterization:

  • RP-HPLC: A successful synthesis will show a major peak in the chromatogram of the crude product corresponding to the desired peptide dimer. The purified product should show a single, sharp peak.

  • ESI-MS: The mass spectrum of the purified product should exhibit a molecular ion peak corresponding to the calculated mass of the peptide dimer. For example, for a homodimer of a peptide with mass 'P', the expected mass would be (2 * Mass of P) + Mass of the deprotected scaffold - (2 * Mass of H₂O).

Mechanism of Action: The Chemistry of Scaffold Incorporation

The successful incorporation of the this compound scaffold relies on well-established principles of peptide chemistry.

  • Amide Bond Formation: The core of the process is the formation of a stable amide bond between the free N-terminal amine of the first peptide chain and the carboxylic acid of the scaffold. This reaction is typically mediated by a coupling reagent like HBTU or HATU.[12] These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then susceptible to nucleophilic attack by the peptide's amine group. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the protonated amine and facilitate the reaction.

  • Orthogonal Protection Strategy: The key to building the second peptide chain is the use of two different amine protecting groups with distinct chemical labilities—Fmoc and Boc. The Fmoc group is base-labile and is removed with piperidine, while the Boc group is acid-labile and can be removed with a milder acidic treatment (e.g., 30% TFA in DCM) that does not affect the more acid-labile linkages of the peptide to the resin or the side-chain protecting groups.[11] This orthogonality is fundamental to selectively deprotecting one amine on the scaffold without disturbing the rest of the molecule, allowing for the stepwise construction of the dimeric structure.

Reaction Mechanism Diagram:

Reaction_Mechanism cluster_Activation Step 1: Carboxyl Activation cluster_Coupling Step 2: Nucleophilic Attack cluster_Deprotection Step 3: Orthogonal Deprotection Scaffold_COOH Scaffold-COOH HBTU HBTU + DIPEA Scaffold_COOH->HBTU Activated_Ester Scaffold-CO-OBt (Activated Ester) HBTU->Activated_Ester Activation Peptide_NH2 Resin-Peptide-NH2 Amide_Bond Resin-Peptide-NH-CO-Scaffold Activated_Ester->Amide_Bond Nucleophilic Attack Peptide_NH2->Amide_Bond Coupling Boc_Scaffold ...Scaffold-NH-Boc TFA_DCM 30% TFA/DCM Boc_Scaffold->TFA_DCM Free_Amine ...Scaffold-NH2 TFA_DCM->Free_Amine Boc Removal

Sources

Application Notes and Protocols: Leveraging tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Spirocyclic Linkers in Bioconjugation

In the landscape of modern drug development and molecular biology, the covalent linkage of molecules—bioconjugation—is a cornerstone technology. The linker, a seemingly simple bridge between two entities, is a critical determinant of the final conjugate's stability, efficacy, and pharmacokinetic properties. Among the diverse architectures available for linkers, spirocyclic systems, such as tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, offer a unique combination of rigidity and three-dimensional structure. This defined spatial orientation can be pivotal in optimizing the interaction between a payload and its target, particularly in the context of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2]

The 2,7-diazaspiro[3.5]nonane core provides a rigid scaffold that limits conformational flexibility, which can be advantageous in presenting a conjugated molecule in a specific orientation for optimal biological activity. The presence of two distinct secondary amine functionalities allows for the sequential or orthogonal introduction of different molecular entities, making it a versatile building block for constructing heterobifunctional linkers. The tert-butyloxycarbonyl (Boc) protecting group on one of the amines enables a controlled, stepwise synthesis, a crucial aspect of creating well-defined bioconjugates.[3][4]

These application notes provide a detailed guide for researchers on the strategic use of this compound in bioconjugation workflows. We will delve into the underlying chemical principles, provide step-by-step protocols for key reactions, and discuss the critical aspects of purification and characterization.

Core Principle: A Stepwise Approach to Heterobifunctional Linker Synthesis

The primary utility of this compound lies in its ability to serve as a precursor to a heterobifunctional linker. The general strategy involves two key stages:

  • Initial Conjugation: The unprotected secondary amine of the diazaspirocycle is reacted with an activated molecule (e.g., an N-hydroxysuccinimide (NHS) ester or a maleimide derivative) to form a stable covalent bond.

  • Boc Deprotection and Secondary Conjugation: The Boc protecting group is then removed under acidic conditions to reveal the second secondary amine, which is subsequently available for conjugation to another molecule.

This sequential approach allows for the precise and controlled assembly of complex bioconjugates.

G cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Deprotection & Secondary Conjugation Activated_Molecule_A Activated Molecule A (e.g., NHS Ester) Intermediate_Conjugate Intermediate Conjugate (Boc-Protected) Activated_Molecule_A->Intermediate_Conjugate Reaction with unprotected amine Boc_Diazaspiro This compound Boc_Diazaspiro->Intermediate_Conjugate Deprotected_Intermediate Deprotected Intermediate Intermediate_Conjugate->Deprotected_Intermediate Boc Deprotection (Acidic Conditions) Final_Conjugate Final Heterobifunctional Conjugate Deprotected_Intermediate->Final_Conjugate Reaction with newly exposed amine Activated_Molecule_B Activated Molecule B (e.g., Payload) Activated_Molecule_B->Final_Conjugate

Sequential bioconjugation workflow.

Application Note 1: Reaction with N-Hydroxysuccinimide (NHS) Esters

NHS esters are one of the most common reagents for modifying primary and secondary amines on biomolecules.[5] The reaction of the unprotected secondary amine of this compound with an NHS ester proceeds via nucleophilic acyl substitution to form a stable amide bond.

Causality of Experimental Choices:

  • pH: The reaction is typically carried out at a slightly basic pH (7.2-8.5).[5] At this pH, the secondary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester. At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.

  • Solvent: A water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to dissolve the NHS ester before adding it to the aqueous reaction buffer.[5] This is necessary because many NHS esters have limited aqueous solubility. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of protein substrates.

  • Stoichiometry: A molar excess of the NHS ester is generally used to drive the reaction to completion. However, a very large excess should be avoided as it can lead to non-specific modifications and complicates purification.

Protocol 1: Conjugation of an NHS Ester to this compound

Materials:

  • This compound

  • NHS ester of the molecule to be conjugated

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis or desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of the NHS ester in anhydrous DMF or DMSO immediately before use. Do not store NHS ester solutions as they are susceptible to hydrolysis.

    • Dissolve the this compound in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the dissolved NHS ester to the solution of this compound.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Characterization:

    • Confirm the successful conjugation by mass spectrometry (LC-MS or MALDI-TOF) to observe the expected mass increase.

Application Note 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable under a variety of conditions but can be readily cleaved under acidic conditions.[3][4] The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent.[6]

Causality of Experimental Choices:

  • Acid Choice: TFA is a strong acid that effectively cleaves the Boc group, often in a mixture with a scavenger like triisopropylsilane (TIS) to prevent side reactions from the released tert-butyl cation.[6] HCl in an anhydrous solvent like dioxane or methanol is another effective and common method.[6]

  • Solvent: Anhydrous solvents are crucial to prevent water from interfering with the reaction. Dichloromethane (DCM) is a common co-solvent with TFA.[6]

  • Temperature: The deprotection is typically carried out at room temperature.

Protocol 2: Boc Deprotection of the Conjugate

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in anhydrous DCM.

    • Prepare a deprotection cocktail of DCM:TFA (e.g., 1:1 v/v). If the substrate is sensitive to alkylation by the tert-butyl cation, add TIS (2-5% v/v) to the cocktail.

    • Add the deprotection cocktail to the dissolved conjugate.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the deprotected product.

  • Purification and Characterization:

    • The crude product can be further purified by flash chromatography on silica gel if necessary.

    • Confirm the successful deprotection by mass spectrometry (observing the mass decrease corresponding to the loss of the Boc group) and NMR spectroscopy (disappearance of the tert-butyl proton signal).

Data Summary Table

ParameterReaction with NHS EsterBoc Deprotection
pH 7.2 - 8.5Not applicable (acidic)
Solvent Aqueous buffer with <10% DMF/DMSOAnhydrous DCM
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours1 - 2 hours
Key Reagents NHS ester, Sodium Phosphate BufferTFA or HCl in dioxane
Purification Dialysis, Desalting ColumnExtraction, Flash Chromatography

Visualization of the Overall Workflow

G start Start: This compound conjugation Protocol 1: Conjugation Reaction (pH 7.2-8.5, RT, 1-2h) start->conjugation reagent1 Reagent 1: NHS-ester activated molecule reagent1->conjugation purification1 Purification: Dialysis/Desalting conjugation->purification1 intermediate Intermediate Product: Boc-protected conjugate deprotection Protocol 2: Boc Deprotection (TFA/DCM, RT, 1-2h) intermediate->deprotection characterization1 Characterization: LC-MS intermediate->characterization1 purification2 Purification: Extraction/Chromatography deprotection->purification2 deprotected_linker Deprotected Linker: Amine available for second conjugation conjugation2 Second Conjugation Reaction deprotected_linker->conjugation2 characterization2 Characterization: LC-MS, NMR deprotected_linker->characterization2 reagent2 Reagent 2: Second molecule for conjugation reagent2->conjugation2 final_product Final Bioconjugate conjugation2->final_product characterization3 Characterization of Final Conjugate final_product->characterization3 purification1->intermediate purification2->deprotected_linker

Detailed workflow for heterobifunctional linker synthesis.

Conclusion and Future Perspectives

The this compound is a valuable and versatile building block for the construction of sophisticated bioconjugates. Its rigid spirocyclic core and the potential for orthogonal functionalization offer significant advantages in the design of linkers for ADCs, PROTACs, and other targeted therapies. The protocols detailed in these application notes provide a robust framework for researchers to incorporate this linker into their bioconjugation strategies. As the demand for more precise and effective bioconjugates continues to grow, the strategic use of structurally defined linkers like the 2,7-diazaspiro[3.5]nonane scaffold will undoubtedly play an increasingly important role in advancing the frontiers of medicine and biotechnology.

References

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PMC - NIH.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • VI Protecting Groups and Orthogonal Protection Str
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Characterization and in vitro data of antibody drug conjugates (ADCs)
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Supporting inform
  • Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjug
  • Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjug
  • Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. PubMed.
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  • tert-Butyl 2,7-diazaspiro[3.
  • Linker Design. SpiroChem.
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  • Clickable tyrosine binding bifunctional linkers for preparation of DNA-protein conjug
  • Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjug
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. Benchchem.
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • tert-Butyl 2,7-diazaspiro[3.
  • Crosslinking in Applic
  • tert-Butyl 7-acetyl-2,7-diazaspiro[3.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • TERT-BUTYL 2,7-DIAZASPIRO(3.5)
  • ADC Linker (Inhibitors Agonists Modul
  • Mitigating ADC Toxicities With Linker-Payload Design... YouTube.
  • Protocol for PEG NHS Ester. BroadPharm.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube.

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Application Notes & Protocols: Strategic Coupling of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern drug discovery, the rational design of small molecules with high affinity and specificity for their biological targets is paramount. Spirocyclic scaffolds have emerged as privileged structures, offering a unique three-dimensional exit vector from a constrained core, which can be highly advantageous for optimizing target engagement and improving pharmacokinetic properties.[1] Among these, tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a versatile building block of significant interest.

This mono-Boc-protected diamine features a secondary amine on the azetidine ring and a protected secondary amine on the piperidine ring. This differential protection allows for selective functionalization at the more nucleophilic azetidine nitrogen, making it an ideal intermediate for introducing a spirocyclic core into complex molecules, including pharmaceuticals, dyes, and agrochemicals.[2] This guide provides an in-depth exploration of the key coupling reactions involving this scaffold, focusing on the mechanistic rationale behind protocol choices to empower researchers in their synthetic endeavors.

Palladium-Catalyzed Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides (or pseudo-halides) and amines.[3][4] This reaction is exceptionally effective for the N-arylation of this compound, providing access to a vast array of derivatives.

Mechanistic Considerations & Causality

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[5][6] Understanding this cycle is crucial for troubleshooting and optimization.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The choice of ligand is critical here; electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) accelerate this step and stabilize the catalyst.[1][5]

  • Amine Coordination & Deprotonation : The spiro-amine coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido complex. The base must be strong enough to deprotonate the coordinated amine but not so nucleophilic as to cause side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1][5]

  • Reductive Elimination : This final step forms the desired C-N bond and regenerates the Pd(0) catalyst. This is often the rate-limiting step, and sterically hindered ligands can promote this process.[5][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) + Ar-X Ar-Pd(II)-NR'H(L2) Ar-Pd(II)-NR'H(L2)⁺X⁻ Amine Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'H(L2) + R'NH Ar-Pd(II)-NR'(L2) Ar-Pd(II)-NR'(L2) Amido Complex Ar-Pd(II)-NR'H(L2)->Ar-Pd(II)-NR'(L2) - Base-H⁺X⁻ Ar-Pd(II)-NR'(L2)->Pd(0)L2 Product Ar-NR' Ar-Pd(II)-NR'(L2)->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Optimized Protocol for N-Arylation

This protocol is a robust starting point for coupling this compound with a range of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation : To a dry reaction vessel (e.g., a Schlenk tube or sealed vial), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition : Under the inert atmosphere, add the aryl bromide, this compound, and anhydrous toluene.

  • Reaction : Seal the vessel tightly and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / Causality
Catalyst Pd₂(dba)₃ / XPhosA robust catalyst system for C-N coupling; XPhos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[1]
Base NaOtBuStrong, non-nucleophilic base essential for deprotonating the amine without competing side reactions.[1]
Solvent Toluene or DioxaneAnhydrous, high-boiling point aprotic solvents are required to prevent catalyst deactivation and ensure sufficient thermal energy.[4]
Temperature 80-110 °CProvides the necessary activation energy for the catalytic cycle, particularly for less reactive aryl chlorides or bromides.[1]
Atmosphere Inert (N₂ or Ar)The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.[1]

Amide Bond Formation: The Workhorse Reaction

Creating an amide bond by coupling the free amine with a carboxylic acid is one of the most fundamental transformations in organic synthesis. Given the steric hindrance of the spirocyclic amine, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions like racemization.[7][8]

Mechanism & Reagent Selection

The core principle involves the "activation" of the carboxylic acid to make the carbonyl carbon more electrophilic.[8] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, often used with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to form a highly reactive active ester intermediate, which is then readily attacked by the amine.[9][10]

Amide_Coupling cluster_workflow Amide Coupling Workflow Carboxylic_Acid R-COOH Active_Ester Active Ester Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Active_Ester Coupling_Reagent EDC / HOBt Coupling_Reagent->Active_Ester Amide_Product R-CO-NR'-Spiro Amide Product Active_Ester->Amide_Product Byproduct Urea Byproduct Active_Ester->Byproduct Spiro_Amine Spiro-NHR' Spiro_Amine->Amide_Product

Caption: General workflow for amide bond formation.

For sterically hindered amines like our spirocycle, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents are often superior.[10] HATU, for example, generates a highly reactive OAt ester, which is particularly effective for difficult couplings. The choice of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), is crucial to prevent epimerization of chiral carboxylic acids and to avoid reacting with the coupling reagent itself.[7]

Protocol for Amide Coupling with HATU

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Activation : In a dry flask, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIEA and stir the mixture at room temperature for 15-30 minutes. This pre-activation step is key for difficult couplings.

  • Amine Addition : Add a solution of this compound in a small amount of DMF to the activated mixture.

  • Reaction : Stir at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up : Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.

ReagentRecommended ChoiceRationale / Causality
Coupling Reagent HATU, HBTU, PyBOPHighly efficient for hindered couplings, minimizing racemization and side reactions.[10]
Additive (Included in HATU/HBTU)HOAt/HOBt additives form more reactive esters and suppress racemization.[9]
Base DIEA, N-Methylmorpholine (NMM)Non-nucleophilic tertiary amines that neutralize acid byproducts without interfering with the reaction.[7]
Solvent DMF, DCMPolar aprotic solvents that effectively dissolve reagents and facilitate the reaction.

Reductive Amination: Accessing Alkylated Derivatives

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced to the final amine.

Key Parameters: Reagent Choice

The success of reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.

  • Sodium triacetoxyborohydride (STAB) , NaBH(OAc)₃, is an excellent choice. It is a mild and selective reducing agent that is not protic, tolerates mild acidic conditions (which catalyze iminium formation), and is effective for a wide range of substrates, including hindered amines and ketones.

  • Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

Protocol for Reductive Amination with STAB

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~0.1 equiv, optional)

Procedure:

  • Vessel Setup : To a round-bottom flask, add the this compound and the carbonyl compound in DCM.

  • Iminium Formation : Stir the mixture at room temperature for 20-30 minutes. For less reactive ketones, adding a catalytic amount of acetic acid can accelerate iminium ion formation.

  • Reduction : Add STAB to the mixture in one portion. The reaction is often mildly exothermic.

  • Reaction : Continue stirring at room temperature for 3-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Quenching & Work-up : Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Post-Coupling Strategy: Boc Deprotection

After successfully coupling a desired moiety to the azetidine nitrogen, the Boc protecting group on the piperidine nitrogen can be removed to allow for further functionalization. This sequential approach is a key advantage of using this building block.

Deprotection Protocol

The tert-butyloxycarbonyl (Boc) group is reliably cleaved under acidic conditions.[11]

Deprotection_Workflow Start Coupled Spiro-Product (N¹-Functionalized, N⁷-Boc) Process Treat with Acid (TFA in DCM or HCl in Dioxane) Start->Process End Deprotected Spiro-Product (N¹-Functionalized, N⁷-H • Acid Salt) Process->End

Caption: Workflow for Boc-group deprotection.

Materials:

  • Boc-protected spiro-compound (1.0 equiv)

  • Solution of 4M HCl in 1,4-Dioxane or 20-50% Trifluoroacetic Acid (TFA) in DCM

Procedure:

  • Reaction Setup : Dissolve the Boc-protected compound in a minimal amount of DCM (if using TFA) or use the HCl/Dioxane solution directly. Cool the solution to 0 °C in an ice bath.

  • Acid Addition : Add the acidic solution (e.g., 20% TFA in DCM) dropwise to the stirring substrate solution.

  • Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up : Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt and can often be used in the next step without further purification. If the free base is required, the residue can be dissolved in DCM and washed with a saturated aqueous bicarbonate solution.

References

  • tert-Butyl 2,7-diazaspiro[3.
  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]
  • Buchwald–Hartwig amin
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • This compound.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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  • TERT-BUTYL 2,7-DIAZASPIRO(3.5)
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science (RSC Publishing). [Link]
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  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
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  • Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond...
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
  • Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides.
  • Palladium-catalyzed coupling reactions for the preparation of concaten
  • Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Selective Target Protein Degradation via Phthalimide Conjugation.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

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The Versatile Scaffold: Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is perpetual. Among these, spirocyclic scaffolds have gained significant attention for their inherent three-dimensionality. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, while also improving properties like aqueous solubility and metabolic stability.[1][2] One such scaffold of growing importance is the 2,7-diazaspiro[3.5]nonane core. This application note provides a detailed guide on the utilization of a key derivative, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate , in the synthesis of cutting-edge bioactive molecules, with a focus on its application in the development of M4 muscarinic acetylcholine receptor (M4R) positive allosteric modulators (PAMs) and Proteolysis Targeting Chimeras (PROTACs).

The this compound building block offers a unique combination of a rigid spirocyclic core and two distinct nitrogen atoms. The Boc-protected secondary amine allows for selective functionalization of the azetidine nitrogen, making it a versatile intermediate in multi-step syntheses.[3]

Application I: Crafting Precision Therapeutics for Neurological Disorders - M4 Muscarinic Receptor Positive Allosteric Modulators

The M4 muscarinic acetylcholine receptor is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.[4] Positive allosteric modulators (PAMs) of the M4 receptor offer a more nuanced therapeutic approach compared to traditional agonists by enhancing the effect of the endogenous ligand, acetylcholine. The 2,7-diazaspiro[3.5]nonane scaffold has been instrumental in the discovery of potent and selective M4 PAMs.[5]

Rationale for Employing the 2,7-Diazaspiro[3.5]nonane Scaffold in M4 PAMs

The spirocyclic nature of the 2,7-diazaspiro[3.5]nonane core helps to orient the appended pharmacophoric elements in a defined three-dimensional space, facilitating optimal interaction with the allosteric binding site of the M4 receptor. This can lead to increased potency and selectivity over other muscarinic receptor subtypes. Furthermore, the presence of the two nitrogen atoms provides handles for chemical modification to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Workflow for M4 PAMs

The general synthetic strategy for incorporating the this compound into M4 PAMs involves a key amide bond formation step, followed by deprotection and subsequent functionalization. A representative workflow is depicted below:

M4_PAM_Synthesis A This compound C Amide Coupling (e.g., HATU, DIEA) A->C B Carboxylic Acid Precursor B->C D Boc-Protected Intermediate C->D Formation of Amide Bond E Deprotection (e.g., TFA or HCl) D->E Removal of Boc Group F Free Amine Intermediate E->F H N-Arylation (e.g., Buchwald-Hartwig) F->H G Heteroaryl Halide G->H I Final M4 PAM H->I Formation of C-N Bond

Caption: Synthetic workflow for M4 PAMs.

Protocol: Synthesis of a Representative M4 Positive Allosteric Modulator

This protocol outlines a two-step synthesis of a potent M4 PAM, structurally analogous to reported clinical candidates like VU0467485.[4]

Step 1: Amide Coupling

Reaction: this compound + 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid → tert-Butyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Materials:

  • This compound (1.0 eq)

  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • To a solution of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 2 hours.[6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected intermediate.

Causality: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid.

Step 2: Boc Deprotection

Reaction: tert-Butyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate → 3-Amino-N-(2,7-diazaspiro[3.5]nonan-2-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Materials:

  • Boc-protected intermediate from Step 1 (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add an excess of TFA or 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a salt.

  • Filter the solid and wash with diethyl ether to obtain the final M4 PAM.

Causality: Strong acids like TFA or HCl are required to cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group, yielding the free secondary amine.

Compound Target Potency (EC50)
VU0467485M4R PAM130 nM (human)
Analog 1M4R PAM256 nM (human)
Analog 2M4R PAM73.4 nM (human)
Table 1: Potency of representative M4 PAMs incorporating the 2,7-diazaspiro[3.5]nonane scaffold.[7][8]

Application II: Building Bridges for Targeted Protein Degradation - PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a valuable rigid linker in PROTAC design.[9]

Rationale for Using 2,7-Diazaspiro[3.5]nonane in PROTAC Linkers

The rigid, three-dimensional structure of the 2,7-diazaspiro[3.5]nonane linker helps to pre-organize the two binding warheads, potentially reducing the entropic penalty upon formation of the ternary complex (Target-PROTAC-E3 ligase). This can lead to enhanced degradation efficiency. The two nitrogen atoms also provide convenient points for attachment to the rest of the PROTAC molecule.

Synthetic Strategy for PROTACs

The synthesis of a PROTAC containing a 2,7-diazaspiro[3.5]nonane linker typically involves the sequential attachment of the target-binding ligand and the E3 ligase ligand to the spirocyclic core.

PROTAC_Synthesis A This compound C Coupling Reaction 1 A->C B Target-Binding Ligand with Reactive Handle B->C D Intermediate 1 C->D E Boc Deprotection D->E F Intermediate 2 E->F H Coupling Reaction 2 F->H G E3 Ligase Ligand with Reactive Handle G->H I Final PROTAC H->I

Caption: General synthetic workflow for PROTACs.

Protocol: General Procedure for the Synthesis of a PROTAC with a 2,7-Diazaspiro[3.5]nonane Linker

This protocol provides a general framework for the synthesis of a PROTAC. The specific coupling conditions will vary depending on the nature of the reactive handles on the target and E3 ligase ligands.

Step 1: Attachment of the First Ligand

Procedure:

  • Couple this compound with a target-binding ligand containing a suitable reactive group (e.g., a carboxylic acid for amide coupling, an aldehyde for reductive amination).

  • Use standard coupling conditions (e.g., HATU/DIPEA for amide bonds, sodium triacetoxyborohydride for reductive amination).

  • Purify the resulting intermediate by chromatography.

Step 2: Boc Deprotection

Procedure:

  • Deprotect the Boc group of the intermediate from Step 1 using TFA or HCl in dioxane, as described in the M4 PAM protocol.

  • Isolate the resulting free amine intermediate.

Step 3: Attachment of the Second Ligand

Procedure:

  • Couple the free amine intermediate from Step 2 with an E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) that has a complementary reactive handle.

  • Employ appropriate coupling conditions based on the functional groups involved.

  • Purify the final PROTAC molecule using reverse-phase HPLC.

Self-Validation: The successful synthesis of the final PROTAC should be confirmed by LC-MS and NMR spectroscopy. The biological activity can be validated by measuring the degradation of the target protein in a relevant cell line using techniques such as Western blotting or proteomics.

Conclusion

This compound is a powerful and versatile building block in modern medicinal chemistry. Its unique structural features have enabled the development of promising drug candidates, including M4 muscarinic receptor PAMs for neurological disorders and innovative PROTACs for targeted protein degradation. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this valuable scaffold in their own drug discovery programs.

References

  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia | Request PDF. (n.d.). ResearchGate.
  • This compound. (2024, April 9). ChemBK.
  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. (2017). ACS Medicinal Chemistry Letters.
  • Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. (2015). ACS Chemical Neuroscience.
  • Synthesis and Preliminary Evaluation of 11C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4. (2019). ChemMedChem.
  • The use of spirocyclic scaffolds in drug discovery. (2014). Bioorganic & Medicinal Chemistry Letters.
  • Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. (2018). White Rose eTheses Online.
  • Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0476406, a non-human primate in vivo tool compound for translational pharmacology. (2017). ACS Medicinal Chemistry Letters.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2018). Angewandte Chemie International Edition.
  • Assessment of the relevance of scaffolds to CNS drug discovery. (2016). Drug Discovery Today.
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Leveraging the Diazaspiro[3.5]nonane Scaffold for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of medicinal chemistry, the strategic move away from planar, two-dimensional molecules towards three-dimensional (3D) scaffolds is paramount for enhancing drug-like properties. This guide provides an in-depth exploration of the diazaspiro[3.5]nonane scaffold, a conformationally rigid and versatile building block that offers significant advantages in drug design. We will detail the scientific rationale for its use as a bioisostere, provide robust, step-by-step synthetic protocols for its incorporation into novel chemical entities, and outline methodologies for the biological evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this privileged scaffold to address complex therapeutic challenges.

The Rationale for 3D Scaffolds: Introducing Diazaspiro[3.5]nonane

The concept of "escaping flatland" has become a guiding principle in modern drug discovery, emphasizing the development of molecules with higher sp³ character.[1][2] Such compounds often exhibit improved physicochemical properties, including enhanced aqueous solubility, greater metabolic stability, and the ability to engage with complex protein targets through precise, multi-vector interactions.[2] Spirocyclic systems, which feature two rings joined by a single common atom, are exemplary 3D scaffolds that embody these advantages.[2]

The diazaspiro[3.5]nonane core, a motif containing an azetidine ring fused to a piperidine ring through a spirocyclic carbon, has emerged as a particularly valuable scaffold. Its rigid structure pre-organizes substituents into defined spatial orientations, reducing the entropic penalty upon binding to a biological target. Furthermore, it serves as an effective bioisostere—a functional group replacement that retains or enhances desired biological activity while improving pharmacokinetic profiles.[3][4][5] It is frequently used to replace more conventional heterocycles like piperazine, offering a novel and patentable chemical space with potentially superior properties.[2][6] Derivatives of this scaffold have shown significant promise in diverse therapeutic areas, including metabolic diseases, neuroscience, and oncology.[7][8][9]

Caption: Bioisosteric replacement of a piperazine core with a rigid diazaspiro[3.5]nonane scaffold.

Synthesis of Diazaspiro[3.5]nonane Building Blocks

The successful integration of the diazaspiro[3.5]nonane scaffold into a drug discovery campaign hinges on the availability of versatile, orthogonally protected building blocks. Below are protocols for both a multi-step solution-phase synthesis and a solid-phase approach for library generation.

Protocol 1: Solution-Phase Synthesis of an Orthogonally Protected 1,7-Diazaspiro[3.5]nonane

This protocol is adapted from established methodologies for the synthesis of spirocyclic amines and provides a versatile intermediate for further derivatization.[10][11] The strategy relies on building the quaternary spiro-center and subsequent cyclizations to form the azetidine and piperidine rings.

Workflow Overview:

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Step 1: Malonic Ester Condensation Start->Step1 Step2 Step 2: Reduction of Esters Step1->Step2 Step3 Step 3: Tosylation of Alcohols Step2->Step3 Step4 Step 4: Intramolecular Cyclization (Azetidine) Step3->Step4 Step5 Step 5: Reduction of Amide Step4->Step5 Step6 Step 6: N-Boc Protection Step5->Step6 Step7 Step 7: Deprotection (Final Product) Step6->Step7 End Orthogonally Protected 1,7-Diazaspiro[3.5]nonane Step7->End

Caption: General workflow for the solution-phase synthesis of a diazaspiro[3.5]nonane building block.

Step-by-Step Methodology:

  • Reaction Setup: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Step 1: Diethyl Malonate Condensation:

    • Rationale: This step establishes the carbon framework that will ultimately form the piperidine ring.

    • To a solution of N-benzyl-4-piperidone (1.0 eq) in ethanol, add diethyl malonate (1.2 eq) and piperidine (0.1 eq) as a catalyst.

    • Heat the mixture to reflux for 12-16 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, concentrate under reduced pressure, and purify by column chromatography to yield the corresponding Knoevenagel condensation product.

  • Step 2: Reduction to Diol:

    • Rationale: The esters are reduced to primary alcohols, which will be converted to leaving groups for the subsequent cyclization.

    • Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water again. Filter the resulting solids and concentrate the filtrate to obtain the diol.

  • Step 3: Tosylation:

    • Rationale: Conversion of the hydroxyl groups to tosylates creates excellent leaving groups for the formation of the azetidine ring.

    • Dissolve the diol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (2.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (2.2 eq).

    • Stir at room temperature for 12 hours. Wash the reaction mixture with water, saturated NaHCO₃ (aq), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the ditosylated intermediate.

  • Step 4: Azetidine Ring Formation:

    • Rationale: An intramolecular nucleophilic substitution reaction forms the strained four-membered azetidine ring.

    • Dissolve the ditosylated product in acetonitrile. Add cesium carbonate (3.0 eq) and heat to 80 °C for 3-5 hours.[11]

    • Cool the reaction, filter the solids, and concentrate the filtrate. The crude product is a lactam intermediate.

  • Step 5-7: Reduction, Protection, and Deprotection:

    • Rationale: These final steps modify the protecting groups to yield a versatile, orthogonally protected building block suitable for library synthesis.

    • Reduce the lactam using a strong reducing agent like LiAlH₄ or borane.

    • Protect the newly formed secondary amine with a Boc group by reacting with di-tert-butyl dicarbonate (Boc₂O).

    • Finally, remove the N-benzyl group via catalytic hydrogenation (e.g., using Pd/C under an H₂ atmosphere) to yield the final product, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate.

Protocol 2: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library

This protocol outlines a solid-phase organic synthesis (SPOS) approach, ideal for generating a library of analogs for structure-activity relationship (SAR) studies.[12]

  • Resin Preparation: Swell 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM for 30 minutes.

  • Immobilization: Add a solution of a suitable N-Fmoc protected amino acid linker (e.g., Fmoc-glycine, 2.0 eq) and diisopropylethylamine (DIEA) (4.0 eq) in DCM. Agitate for 4 hours. Wash the resin sequentially with DCM, DMF, and MeOH.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

  • Scaffold Coupling: Couple a pre-synthesized piperidine-4,4-dicarboxylic acid monoester building block using a peptide coupling agent like HATU (3.0 eq) and DIEA (6.0 eq) in DMF. Agitate for 6 hours.

  • Spirocyclization via Dieckmann Condensation:

    • Rationale: This key intramolecular condensation reaction forms the spirocyclic ketone core on the solid support.

    • Swell the resin in anhydrous THF. Add potassium tert-butoxide (5.0 eq) and agitate at 60 °C for 8 hours.[12]

    • Cool, drain, and wash the resin with THF.

  • Decarboxylation: Suspend the resin in DMSO/water (16:1) and heat at 120 °C for 4 hours to remove the ester group.[12]

  • Diversification & Cleavage: The free secondary amine of the piperidine ring can now be derivatized (e.g., via reductive amination or acylation). Finally, cleave the products from the resin using a cleavage cocktail (e.g., 1-5% TFA in DCM) to yield the final library of compounds.

Case Study: Diazaspiro[3.5]nonanes as Sigma-1 Receptor (S1R) Ligands

The Sigma-1 receptor is a unique intracellular chaperone protein implicated in numerous neurological and psychiatric disorders. Modulators of S1R are of high therapeutic interest. The 2,7-diazaspiro[3.5]nonane core has been successfully employed to develop potent and selective S1R ligands.[8]

Design Rationale: The rigid diazaspiro[3.5]nonane scaffold serves as a constrained replacement for more flexible diamine cores. This rigidity helps to lock the pharmacophoric elements—typically a basic amine and a hydrophobic moiety—in an optimal conformation for binding within the S1R binding pocket, thereby enhancing affinity and selectivity.[8]

Structure-Activity Relationship (SAR) Summary:

Compound IDR Group (at N7)S1R Kᵢ (nM)S2R Kᵢ (nM)S1R/S2R Selectivity
4b 3,4-Dichlorophenethyl2.72710
5b 4-Chlorobenzoyl131027.8
8f 4-Fluorophenylpropyl1016516.5
(Data adapted from Matucci et al., ACS Chem. Neurosci. 2023)[8]

Key Insights:

  • A phenethyl group with electron-withdrawing substituents (Compound 4b ) provides high affinity for S1R.

  • The scaffold tolerates both amide (Compound 5b ) and simple alkyl-aryl linkers (Compound 8f ).

  • The 2,7-diazaspiro[3.5]nonane core consistently yields compounds with a preference for S1R over the related S2R subtype.[8]

Protocols for Biological Evaluation

A hierarchical screening cascade is essential to characterize novel compounds.

Screening_Cascade A Primary Screen: In Vitro Binding Assay (e.g., Radioligand Displacement) B Secondary Screen: Cellular Functional Assay (e.g., Ca2+ Flux, cAMP) A->B Confirm On-Target Activity C Tertiary Screen: In Vitro ADME Profiling (Metabolic Stability, Permeability) B->C Assess Drug-Like Properties D In Vivo Model: Pharmacokinetics & Efficacy Studies C->D Select Candidate for In Vivo Testing

Caption: A typical screening cascade for evaluating novel therapeutic compounds.

Protocol 3: S1R Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the Sigma-1 receptor.

  • Materials:

    • Membrane homogenates from cells overexpressing human S1R.

    • Radioligand: -pentazocine.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of test compounds in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (or vehicle/haloperidol), 50 µL of radioligand (at a final concentration near its Kₔ), and 50 µL of membrane homogenate.

    • Incubate at 37 °C for 120 minutes with gentle agitation.

    • Terminate the incubation by rapid filtration over the filter plates, followed by washing with ice-cold assay buffer.

    • Allow the plates to dry, add scintillation cocktail to each well, and count the radioactivity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 4: In Vitro Metabolic Stability Assay
  • Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

  • Materials:

    • Human liver microsomes (HLM).

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • Test compound and positive control (e.g., testosterone).

    • Acetonitrile with an internal standard for quenching and analysis.

  • Procedure:

    • Pre-warm HLM and the NADPH system to 37 °C.

    • In a 96-well plate, add the test compound (final concentration ~1 µM) to the phosphate buffer.

    • Initiate the reaction by adding the pre-warmed HLM and NADPH system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a quench plate containing cold acetonitrile with an internal standard.

    • Centrifuge the quench plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

    • Determine the in vitro half-life (t₁/₂) by plotting the natural log of the percent remaining versus time.

Conclusion

The diazaspiro[3.5]nonane scaffold is a powerful tool in the medicinal chemist's arsenal for developing novel, 3D-differentiated therapeutics. Its conformational rigidity and utility as a bioisosteric replacement for common heterocycles can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The synthetic and biological protocols provided herein offer a robust framework for researchers to explore the potential of this scaffold in their own drug discovery programs, paving the way for the next generation of innovative medicines.

References

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.
  • Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: ResearchG
  • Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.
  • Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Title: Synthesis method of tert-butyl-1, 7-diazaspiro [3.
  • Title: Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands Source: Usiena air URL:[Link]
  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: NIH N
  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design (PDF)
  • Title: Bioisosteric Replacement Str
  • Title: Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimiz
  • Title: Bioisosteric Replacements Source: Cambridge MedChem Consulting URL:[Link]
  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed URL:[Link]

Sources

Application Note & Protocol: The Strategic Role of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate in the Synthesis of Advanced Diamide Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and improved safety profiles is a cornerstone of modern agricultural science. Spirocyclic scaffolds have emerged as privileged structures, imparting favorable physicochemical properties such as metabolic stability and three-dimensional complexity. This guide provides a detailed technical overview of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, a pivotal intermediate in the synthesis of a new generation of meta-diamide insecticides. These insecticides, including novel compounds like Cyproflanilide, function as potent modulators of insect ryanodine receptors (RyRs), offering targeted pest control.[1][2][3] This document furnishes researchers and process chemists with detailed synthetic protocols, mechanistic insights, and application workflows, underscoring the intermediate's strategic value in constructing complex, biologically active molecules.

Introduction: The Significance of the Spirocyclic Diamide Core

The diamide class of insecticides represents a major breakthrough in pest management, targeting the insect ryanodine receptor (RyR), a ligand-gated calcium channel critical for muscle contraction.[4][5][6] Activation of this receptor by diamides leads to uncontrolled calcium release from intracellular stores, causing muscle paralysis and ultimately, the death of the target pest.[5][7] A key advantage of this mode of action is its remarkable selectivity for insect RyRs over their mammalian counterparts, which forms the basis of their excellent safety profile for non-target organisms.[4][8]

The incorporation of a diazaspiro[3.5]nonane moiety into the diamide scaffold is a deliberate design strategy. This rigid, three-dimensional spirocyclic core helps to orient the pharmacophoric elements in a precise conformation for optimal binding at the receptor site. The intermediate, this compound, is an elegantly designed building block for this purpose.

The Role of Boc Protection: The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group on the N7 nitrogen. This strategic protection is fundamental to the synthetic pathway for two reasons:

  • Chemical Orthogonality: It renders the N7 amine unreactive, allowing for selective functionalization of the secondary amine at the N2 position.

  • Stability and Cleavage: The Boc group is robust enough to withstand a variety of reaction conditions (e.g., coupling, mild base/acid) yet can be readily removed under specific acidic conditions (e.g., with trifluoroacetic acid) if further modification at N7 is required.

This application note will detail the synthesis of this key intermediate and its subsequent use in a representative amide coupling reaction to construct a final insecticide analogue.

Synthesis of the Intermediate: A Representative Protocol

The synthesis of diazaspirocycles can be complex. While multiple routes are patented, a common strategy involves multi-step sequences to construct the strained four-membered azetidine ring and the six-membered piperidine ring around a central quaternary carbon.[9][10] The following is a representative, conceptual protocol based on established chemical principles outlined in the patent literature.[9]

Overall Synthetic Workflow

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Application A Piperidine-4,4-dicarboxylic acid derivative B Reduction & Tosylation A->B C Intramolecular Cyclization B->C D Deprotection & Boc Protection C->D E This compound D->E G Amide Coupling Reaction E->G F Substituted Benzoyl Chloride F->G H Final Diamide Insecticide G->H I Purification & Characterization H->I

Sources

Application Note & Experimental Protocol: Efficient Boc Deprotection of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab Group], Senior Application Scientist

Abstract

This comprehensive guide details a robust and optimized protocol for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. The 2,7-diazaspiro[3.5]nonane scaffold is a highly sought-after structural motif in modern medicinal chemistry, valued for its three-dimensional character and its role as a versatile building block in the synthesis of novel therapeutics. The successful removal of the Boc protecting group is a critical step in the functionalization of this core structure. This document provides a step-by-step methodology, explains the underlying chemical principles, and offers expert insights to ensure high-yield, reproducible results for researchers in drug discovery and chemical development.

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane framework is a key example of a spirocyclic diamine, which has garnered significant attention in drug discovery. Its rigid, non-planar structure allows for precise three-dimensional orientation of substituents, enabling enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of two nitrogen atoms at positions 2 and 7 provides multiple points for diversification, making it an ideal scaffold for creating libraries of compounds for screening.

The use of the Boc protecting group is a common strategy to selectively mask one of the amine functionalities while the other is manipulated. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This protocol focuses on the efficient cleavage of the Boc group to liberate the secondary amine, paving the way for subsequent synthetic transformations.

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the resulting intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.

Key Mechanistic Steps:

  • Protonation: The acidic proton source (e.g., trifluoroacetic acid or hydrochloric acid) protonates the carbonyl oxygen of the Boc group.

  • Cleavage: The protonated intermediate undergoes cleavage to form the free amine, carbon dioxide, and a tert-butyl cation.

  • Quenching: The reaction is quenched by the addition of a base to neutralize the excess acid and liberate the free amine.

Boc_Deprotection Start Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Products Free Amine + CO2 + t-Bu+ Cleavage->Products Quench Base Quench Products->Quench Final Isolated Free Amine Quench->Final

Figure 1: Boc Deprotection Workflow

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the Boc deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Comments
This compound>95%Sigma-AldrichStarting material.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificReaction solvent. Ensure it is dry to prevent side reactions.
Trifluoroacetic Acid (TFA)Reagent grade, >99%Acros OrganicsDeprotecting agent. Handle in a fume hood with appropriate PPE.
Saturated Sodium Bicarbonate Solution (aq.)ACS gradeVWRUsed for quenching the reaction.
Sodium Sulfate (Na2SO4)Anhydrous, granularEMD MilliporeDrying agent.
Diethyl Ether (Et2O) or HexanesACS gradeAvantorFor trituration/precipitation of the product.
Round-bottom flaskVarious sizesKimbleReaction vessel.
Magnetic stirrer and stir barN/AIKAFor agitation.
TLC plates (Silica gel 60 F254)N/AMerckFor monitoring reaction progress.
Glass funnel, separatory funnel, beakersN/APyrexStandard laboratory glassware.
Rotary evaporatorN/ABüchiFor solvent removal.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

    • Stir the solution at room temperature (20-25 °C) until all the solid has dissolved.

  • Addition of Trifluoroacetic Acid (TFA):

    • In a chemical fume hood, slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirring solution.

    • Note: The addition of TFA is exothermic. A slow addition rate is recommended to maintain control over the reaction temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Prepare a TLC plate and spot the reaction mixture alongside the starting material.

    • A suitable eluent system is typically a mixture of DCM and methanol (e.g., 9:1 DCM:MeOH with 1% triethylamine).

    • The reaction is complete when the starting material spot is no longer visible by TLC. This typically takes 1-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • To the resulting residue, add a sufficient amount of diethyl ether or hexanes to induce precipitation of the product as the trifluoroacetate salt.

    • Isolate the solid product by vacuum filtration, washing with cold diethyl ether or hexanes.

    • To obtain the free amine, dissolve the TFA salt in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is >9.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the free amine as a solid or oil.

Protocol_Workflow A 1. Dissolve Starting Material in DCM B 2. Add TFA Dropwise at RT A->B C 3. Monitor by TLC B->C D 4. Concentrate Reaction Mixture C->D Reaction Complete E 5. Precipitate with Et2O/Hexanes D->E F 6. Isolate TFA Salt (Filtration) E->F G 7. Basify with NaHCO3 (aq.) F->G For Free Amine H 8. Extract with DCM G->H I 9. Dry, Filter, and Concentrate H->I J 10. Isolated Free Amine I->J

Figure 2: Experimental Workflow Diagram

Expected Results and Troubleshooting

ParameterExpected Outcome
Reaction Time 1-4 hours
Yield >90%
Appearance White to off-white solid (for the TFA salt and free base)
Purity (by NMR) >95%

Troubleshooting Common Issues:

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of TFA or extending the reaction time. Ensure the starting material is fully dissolved and the DCM is anhydrous.

  • Low Yield: Low yields can result from incomplete extraction during the work-up. Ensure the aqueous layer is thoroughly extracted with DCM. Also, ensure the pH is sufficiently basic (>9) to liberate the free amine.

  • Product Oiling Out: If the product oils out instead of precipitating, try cooling the mixture in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.

Conclusion

This application note provides a reliable and efficient protocol for the Boc deprotection of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently and reproducibly generate the free 2,7-diazaspiro[3.5]nonane, a valuable building block for the synthesis of novel chemical entities in drug discovery and development.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Gassman, P. G., & Guggenheim, T. L. (1983). A general procedure for the N-dealkylation of tertiary amines. Journal of the American Chemical Society, 105(18), 5779–5780.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and improve your experimental outcomes. This guide is structured as a series of questions and answers to directly address the specific issues you may encounter.

The 2,7-diazaspiro[3.5]nonane scaffold is a critical building block in modern medicinal chemistry, valued for its rigid, three-dimensional structure that can enhance target selectivity and improve pharmacokinetic properties.[1][2] Its derivatives are key intermediates in the development of novel therapeutics, including kinase inhibitors and PROTACs.[3][4] Achieving a high-yield, reproducible synthesis of the N-Boc protected intermediate, this compound, is therefore a frequent objective in drug discovery programs.

This guide provides troubleshooting solutions, answers to frequently asked questions, and detailed protocols to ensure your success.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific, common problems encountered during the synthesis. Each entry details the potential causes and provides a logical, step-by-step solution.

Question 1: My overall yield is consistently low after the multi-step synthesis of the 2,7-diazaspiro[3.5]nonane core. Where should I focus my optimization efforts?

Answer:

Low overall yield in a multi-step synthesis is a common and frustrating issue. The key is to identify which specific step or steps are underperforming. A general synthetic sequence often involves forming a piperidine ring, creating the azetidine ring, and subsequent deprotection/protection steps.[5]

Causality and Recommended Actions:

  • Re-evaluate the Cyclization Steps: The formation of the spirocyclic core is often the most challenging part of the synthesis.

    • Azetidine Ring Formation (Intramolecular Cyclization): This step is highly sensitive to the choice of base and solvent. If you are using a tosylated or mesylated precursor, the base must be strong enough to deprotonate the amine but not so hindered that it slows the reaction. Cesium carbonate in acetonitrile is a common choice; however, if yields are low, consider screening other non-nucleophilic bases like potassium carbonate or DBU and alternative polar aprotic solvents like DMF or DMSO.[5] Ensure your reagents are completely anhydrous, as water can hydrolyze the sulfonate ester and quench the base.

    • Piperidine Ring Formation: If your route involves constructing the piperidine ring first, ensure the reaction conditions are optimal. For instance, reductive amination steps are sensitive to pH and the choice of reducing agent.

  • Analyze Purity of Intermediates: Do not proceed to the next step without rigorously purifying and characterizing the intermediate. Impurities from one step can act as potent inhibitors or lead to significant side reactions in subsequent steps. Use techniques like NMR and LC-MS to confirm purity (>95%) before moving forward.

  • Check Reductant Activity: Many synthetic routes involve a reduction step, for example, using Lithium Aluminum Hydride (LAH) or Magnesium.[5][6]

    • LAH: Ensure the LAH is fresh and has not been deactivated by atmospheric moisture. The reaction should be performed under a strictly inert atmosphere (Nitrogen or Argon) in an anhydrous ether solvent (like THF). Quenching must be done carefully at low temperatures (0 °C or below) to avoid side reactions.[6]

    • Magnesium: If using magnesium turnings for reduction, activation may be necessary. A common method is to briefly stir the magnesium with a small amount of iodine or 1,2-dibromoethane in the solvent before adding the substrate.

  • Revisit Deprotection Conditions: If your synthesis involves benzyl or other protecting groups, the deprotection step can be a source of yield loss.

    • Hydrogenolysis (e.g., Pd/C): The catalyst (e.g., Palladium on carbon) can be poisoned by sulfur-containing impurities or certain nitrogen heterocycles. Ensure the intermediate is highly pure. Catalyst loading and hydrogen pressure may also need optimization. A typical reaction uses 5-10 mol% of Pd/C under 1-3 atm of H₂.[5]

The following decision tree can help guide your optimization strategy:

G start Low Overall Yield check_purity Analyze Purity of All Intermediates (LC-MS/NMR) start->check_purity purity_ok Purity >95%? check_purity->purity_ok purify Re-purify problematic intermediate(s) purity_ok->purify No identify_step Identify Lowest-Yielding Step purity_ok->identify_step Yes purify->identify_step is_cyclization Is it a Cyclization Step? identify_step->is_cyclization is_reduction Is it a Reduction Step? is_cyclization->is_reduction No optimize_cyclization Optimize Base, Solvent, & Temperature. Ensure anhydrous conditions. is_cyclization->optimize_cyclization Yes is_deprotection Is it a Deprotection Step? is_reduction->is_deprotection No optimize_reduction Verify Reductant Activity. Use fresh LAH or activate Mg. Ensure inert atmosphere. is_reduction->optimize_reduction Yes optimize_deprotection Check Catalyst for Poisoning. Optimize Catalyst Loading & H₂ Pressure. is_deprotection->optimize_deprotection Yes G start Purification Difficulty (Co-elution on Silica) identify Identify Impurity via LC-MS start->identify is_diboc Is it Di-Boc Impurity? identify->is_diboc is_starting_material Is it Starting Material? is_diboc->is_starting_material No acid_wash Use Acid/Base Extraction is_diboc->acid_wash Yes optimize_chroma Optimize Chromatography is_starting_material->optimize_chroma No/Unknown salt_formation Selective Salt Crystallization is_starting_material->salt_formation Yes chroma_details1 Try DCM/MeOH gradient optimize_chroma->chroma_details1 chroma_details2 Add 1% TEA to eluent optimize_chroma->chroma_details2 chroma_details3 Switch to Alumina or C18 column optimize_chroma->chroma_details3

Sources

Technical Support Center: Purification of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable spirocyclic building block. Ensuring the high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established chemical principles.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential byproducts of the synthesis. While multiple synthetic routes exist, a common strategy involves the construction of the spirocyclic core followed by selective protection of one of the secondary amine functionalities. A representative synthetic pathway can generate a specific array of byproducts that complicate purification.

A plausible multi-step synthesis might involve the formation of the azetidine and piperidine rings, followed by selective Boc-protection.[1] In such a sequence, several classes of impurities can arise.

dot graph "Synthetic_Pathway_and_Byproducts" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label: "Fig. 1: Synthetic pathway and potential byproduct origins."; fontsize: 10; fontname: "Arial"; } dot

Table 1: Common Byproducts and Their Characteristics

Byproduct NameStructureFormation PathwayKey Differentiating Property
Unprotected 2,7-Diazaspiro[3.5]nonane DiamineIncomplete reaction with Boc-anhydride.Significantly more polar and basic than the product.
Di-Boc Protected Species Di-carbamateReaction of the product with another equivalent of Boc-anhydride.Less polar than the desired mono-Boc product.
Regioisomeric Product Isomeric carbamateNon-selective protection of the other nitrogen atom.Very similar polarity and basicity to the desired product.[2]
Unreacted Starting Materials/Reagents VariesCarried over from earlier synthetic steps.Properties vary widely.

Section 2: Troubleshooting and Purification Strategies (Q&A)

This section addresses common issues encountered during the purification of this compound.

Question: My crude product is contaminated with the highly polar unprotected diamine. How can I efficiently remove it?

Answer: The presence of the unprotected diamine, which is significantly more basic than the Boc-protected product, allows for a straightforward separation using acid-base extraction.[3][4] The free secondary amine of the byproduct can be protonated with a dilute acid, rendering it water-soluble, while the less basic Boc-protected product remains in the organic phase.

  • Expert Insight: The key is to use an acid that is strong enough to protonate the diamine but not so strong as to cause cleavage of the acid-sensitive Boc group.[5] A dilute solution of hydrochloric acid (e.g., 0.1 M to 1 M HCl) is generally effective.[6]

Question: I am struggling to separate the desired mono-Boc product from the non-polar di-Boc byproduct using silica gel chromatography. What should I do?

Answer: This is a common challenge as both compounds can have relatively high Rf values. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: Decrease the polarity of your eluent system. If you are using a standard system like dichloromethane/methanol, significantly reduce the percentage of methanol.[7] For non-polar compounds, a hexanes/ethyl acetate system might provide better resolution.[7]

  • Use a Different Stationary Phase: Standard silica gel is acidic and can cause peak tailing with amines.[8] Consider using:

    • Amine-functionalized silica: This provides a slightly basic surface that minimizes interactions with the basic nitrogen atoms, leading to sharper peaks and better separation.[8]

    • Alumina (basic or neutral): Alumina can be an excellent alternative for purifying amines.[9]

  • Reverse-Phase Chromatography: If the byproducts are sufficiently different in their lipophilicity, reverse-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol mobile phase can be very effective.[10]

Question: My NMR analysis indicates the presence of the tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate regioisomer. How can I separate these two isomers?

Answer: Separating regioisomers is one of the most difficult purification challenges due to their nearly identical physical properties.

  • High-Performance Flash Chromatography: Meticulous optimization of your column chromatography is paramount. This involves using high-efficiency silica, testing a wide range of solvent systems, and potentially employing a shallow gradient.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is often the most reliable method. The higher resolving power of HPLC columns can often achieve baseline separation where flash chromatography fails.

  • Crystallization: If your product is a solid, fractional crystallization may be an option. This involves finding a solvent system where the desired isomer has significantly lower solubility than the undesired one, allowing it to crystallize out selectively. Experiment with various solvents and solvent mixtures (e.g., heptane/ethyl acetate, isopropanol/water).

Question: My purified product appears as a persistent oil, but literature suggests it can be a solid. How can I induce crystallization?

Answer: The physical state can depend on residual solvent and trace impurities.

  • High Vacuum Drying: Ensure all solvent is removed by drying the oil under high vacuum, possibly with gentle heating.

  • Solvent Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. This can wash away minor impurities and often induces precipitation or crystallization.

  • Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a nucleation site.

  • Slow Evaporation/Cooling: Dissolve the oil in a minimal amount of a suitable solvent and allow it to evaporate slowly or cool it slowly in a refrigerator or freezer.

Section 3: Frequently Asked Questions (FAQs)

What analytical techniques are best for assessing the purity of the final product? A combination of techniques is recommended for a comprehensive assessment.[] High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the gold standard for quantitative purity analysis.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and identifying impurities if they are present in sufficient quantities.[13]

My reaction involves a palladium catalyst. How do I remove residual palladium? Residual palladium can often be removed by treating the crude product solution with a scavenger resin or by filtering it through a pad of celite or activated carbon.

Why might my Boc group be cleaving during purification, and how can I prevent it? The tert-butoxycarbonyl (Boc) group is sensitive to strong acids.[5] Cleavage can occur if:

  • You use an overly acidic solution during an extraction workup.

  • You use un-neutralized silica gel for chromatography, which is inherently acidic.[10] To prevent this, use very dilute acid (e.g., pH 4-5) for washes and consider deactivating your silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%).[7]

What is the expected appearance and storage condition for this compound? this compound is often described as a liquid or a low-melting solid. It should be stored in a refrigerator to ensure long-term stability.

Section 4: Standard Operating Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove basic impurities like the unprotected diamine starting material.

dot graph "Acid_Base_Extraction_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label: "Fig. 2: Workflow for acid-base extraction."; fontsize: 10; fontname: "Arial"; } dot

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 0.5 M aqueous HCl solution.[4] The volume of the acidic wash should be about one-third to one-half the volume of the organic layer.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer, which now contains the protonated diamine impurity.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography on Silica Gel

This protocol is suitable for separating the product from less polar (e.g., di-Boc) or more polar (but not strongly basic) impurities.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.2-0.4.[8] For this compound, a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a common starting point.[7]

  • Column Packing: Pack a flash chromatography column with silica gel using your initial, least polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column. This "dry loading" technique generally results in better separation.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Pro-Tip for Amines: To prevent peak tailing on silica, add 0.5-1% triethylamine or ammonium hydroxide to your mobile phase. This deactivates the acidic silanol groups on the silica surface.[10]

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
  • Wikipedia. (n.d.). Acid–base extraction. [Link]
  • University of Toronto Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. [Link]
  • Reddit. (2022). Amine workup. [Link]
  • Biotage. (2023).
  • PubMed. (n.d.). Crystallization, Characterization and Preliminary Crystallographic Studies of Carbamate Kinase of Streptococcus Faecium. [Link]
  • Royal Society of Chemistry. (2021).
  • Google Patents. (n.d.).
  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]
  • Organic Chemistry Blog. (2013).
  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.
  • Digital Commons @ IWU. (2003).
  • UreaKnowHow. (2025).
  • ResearchGate. (2025).
  • University of Rochester. (n.d.).
  • precisionFDA. (n.d.). TERT-BUTYL 2,7-DIAZASPIRO(3.5)
  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Reddit. (2017). Flash column of very polar amine without access to reverse phase silica?. [Link]
  • ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]
  • ACS Publications. (2010).
  • Organic Syntheses. (2007).
  • Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
  • graphicmedium. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]
  • White Rose Research Online. (2022).
  • Royal Society of Chemistry. (n.d.).
  • PubMed. (n.d.). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. [Link]
  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. [Link]
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
  • PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
  • Thieme. (2025). Synthesis of Azaspiro[4.
  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. [Link]
  • Royal Society of Chemistry. (n.d.). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. [Link]
  • Chromatography Forum. (2006). How do you perform purity analysis?. [Link]
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
  • National Institutes of Health. (2024). Synthesis of 2,7-Dihydrooxepine-spirodithiophene Derivatives via an Intramolecular Ring Closure Reaction. [Link]
  • Beilstein Journals. (n.d.).
  • Royal Society of Chemistry. (n.d.). Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals optimize their coupling reactions with this valuable spirocyclic building block. The unique structural properties of this reagent—namely the sterically hindered secondary amine within the azetidine ring and the Boc-protected tertiary amine—present specific challenges and opportunities in synthesis. This guide is designed to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

General Troubleshooting Guide

This section addresses common issues that can arise during coupling reactions, regardless of the specific type.

Question: My reaction shows low or no conversion, and analysis (TLC/LC-MS) indicates only starting materials are present. What are the primary factors to investigate?

Answer: When facing a stalled reaction, a systematic review of your setup and reagents is the most effective approach. The issue often lies in one of three areas: catalyst integrity, reaction atmosphere, or reagent quality.

  • Catalyst Activity: Palladium catalysts, especially the active Pd(0) species required for cross-coupling, are highly sensitive to oxygen.[1][2] Inadequate degassing or a poor inert atmosphere can lead to rapid catalyst deactivation, often visible as the formation of palladium black.[3]

  • Reagent and Solvent Purity: The purity of all components is paramount. The amine starting material can degrade over time. Boronic acids, common partners in Suzuki reactions, can undergo protodeboronation if exposed to moisture or acidic conditions.[2] Solvents must be anhydrous, as water can facilitate side reactions like hydrodehalogenation or catalyst decomposition.[4][5]

    • Solution: Use freshly opened or purified reagents. Confirm the purity of your this compound. Use anhydrous solvents from a reliable source or dry them using standard laboratory procedures.

  • Reaction Temperature: While heating is often necessary to overcome activation energy barriers, especially with hindered substrates, excessive temperatures can lead to decomposition of the starting material (e.g., Boc-group cleavage) or the catalyst complex.[6]

    • Solution: Optimize the temperature carefully. Start at a lower temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction. If decomposition is observed, a lower temperature with a more active catalyst/ligand system may be required.

FAQ: Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, and it is frequently used to couple amines with aryl or heteroaryl halides and triflates.[7]

Question 1: I'm attempting a Buchwald-Hartwig amination with an aryl bromide and getting a low yield. What are the most critical parameters to optimize for this sterically hindered amine?

Answer: The steric hindrance of the azetidine nitrogen in the diazaspiro[3.5]nonane core is the primary challenge. Success hinges on selecting a catalyst system that can accommodate this bulk and facilitate the key steps of the catalytic cycle.

  • Ligand Choice is Crucial: Standard phosphine ligands like PPh₃ are often ineffective. You require bulky, electron-rich phosphine ligands that promote both the oxidative addition and the final reductive elimination steps.[8][9]

    • Recommendation: Biarylphosphine ligands are the industry standard for challenging couplings. Consider using ligands such as RuPhos, XPhos, or SPhos. These ligands stabilize the palladium center and create a sterically demanding environment that accelerates the desired reaction pathway.[10]

  • Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[6][8]

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be successful, depending on the substrate's functional group tolerance.[6]

  • Palladium Pre-catalyst: While you can generate the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, using a pre-formed pre-catalyst often gives more reproducible results.[8]

    • Recommendation: Use an air-stable Pd(II) or Pd(0) pre-catalyst that incorporates the bulky ligand. This ensures the correct ligand-to-metal ratio and improves catalyst stability.

Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Coupling

G start Low Yield (<50%) in Buchwald-Hartwig Reaction check_reagents Verify Reagent Purity & Anhydrous Conditions? start->check_reagents check_inert Is Inert Atmosphere Strictly Maintained? check_reagents->check_inert Yes purify_reagents Purify/Dry Reagents & Solvents. Repeat. check_reagents->purify_reagents No check_catalyst Optimize Catalyst System: Bulky Ligand (XPhos, RuPhos)? Strong Base (NaOtBu)? check_inert->check_catalyst Yes improve_inert Improve Degassing. Maintain Positive Ar/N₂ Pressure. check_inert->improve_inert No optimize_temp Screen Reaction Temperature (80-120 °C) check_catalyst->optimize_temp Yes change_catalyst Switch to Recommended Catalyst/Ligand/Base System. check_catalyst->change_catalyst No success Reaction Optimized (High Yield) optimize_temp->success purify_reagents->start improve_inert->start change_catalyst->start

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.

Question 2: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I prevent this side reaction?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halide with a hydrogen atom. This typically occurs when the catalytic cycle is inefficient or when sources of hydrogen are present.

  • Causes: This side reaction can be promoted by water in the solvent, an inefficient ligand that leads to β-hydride elimination pathways, or a base that is too weak.

  • Solutions:

    • Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents. Water can be a proton source for this unwanted pathway.[4]

    • Optimize the Ligand: A bulky, electron-rich ligand that accelerates the C-N reductive elimination step will outcompete the hydrodehalogenation pathway. If you are using a less bulky ligand, switching to one like XPhos or RuPhos is recommended.

    • Use a Stronger Base: A strong base like NaOt-Bu ensures rapid deprotonation of the coordinated amine, pushing the catalytic cycle forward and away from side reactions.[6][8]

Table 1: Recommended Conditions for Buchwald-Hartwig Coupling
ParameterRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common, effective Pd(0) and Pd(II) precursors.[8]
Ligand XPhos, RuPhos, SPhosBulky, electron-rich ligands are essential for coupling sterically hindered secondary amines.[10]
Base NaOt-Bu, LHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required to facilitate the deprotonation step.[6]
Solvent Toluene, Dioxane, 2-MeTHFAnhydrous, non-protic solvents that can solubilize the catalyst complex and reagents.[7][11]
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome activation barriers, but should be optimized to prevent degradation.[6]
Concentration 0.1 - 0.5 MA higher concentration can sometimes accelerate the reaction, but should be screened.

FAQ: Amide Coupling

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[12] Coupling a sterically hindered amine like this compound can be challenging with standard protocols.

Question 1: My standard amide coupling conditions (e.g., HATU/DIPEA in DMF) are giving low yields. Why is this happening and what should I try instead?

Answer: The low reactivity is due to the steric hindrance around the secondary amine. Standard coupling reagents like HATU may form an activated ester that is too bulky to be efficiently attacked by the hindered amine. Furthermore, common amine bases like DIPEA are also bulky and may not effectively deprotonate the amine hydrochloride salt if present.

  • Alternative Coupling Reagents: For sterically demanding couplings, it is often better to form a more reactive intermediate.[13]

    • Recommendation 1 (Acid Chlorides): Convert the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride. Acyl chlorides are highly reactive and can often overcome the steric barrier. This must be done in a separate step before adding the amine.

    • Recommendation 2 (Specialized Reagents): Reagents like T3P® (Propylphosphonic Anhydride) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are designed for difficult couplings and can be highly effective.

  • Solvent Choice: While DMF is common, other solvents can be beneficial.

    • Recommendation: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) can provide better results in some cases.[12] It is important to ensure the solubility of all components.

Table 2: Screening Guide for Amide Coupling Reagents
Reagent ClassExample(s)ProsConsRecommendation
Carbodiimides EDC, DCCReadily available, inexpensive.[14]Often require additives (HOBt, DMAP); may not be reactive enough for hindered amines.[12]Try with DMAP as a catalyst, but may be insufficient.
Uronium/Aminium HATU, HBTUHigh reactivity, fast reactions.Can be less effective for highly hindered substrates; guanidinium by-product formation.Often the first choice but may fail here.
Phosphonium PyBOP, PyAOPVery reactive, good for hindered systems.By-products can complicate purification.A strong candidate if uronium salts fail.
Acid Halides Acyl Chlorides (from SOCl₂, (COCl)₂)Highest reactivity.Two-step process; harsh conditions may not be compatible with sensitive functional groups.The most robust method for difficult couplings.
Phosphonic Anhydrides T3P®Excellent for difficult couplings; clean by-products.Often requires a specific solvent (e.g., EtOAc, Me-THF).A highly recommended alternative.

Question 2: What is the best way to monitor the reaction and perform the workup?

Answer:

  • Monitoring: LC-MS is the ideal tool for monitoring these reactions. It allows you to track the consumption of the starting materials and the formation of the desired product, while also identifying any major side products.

  • Workup: The workup procedure is critical for removing reagent by-products.

    • Quench: If using an acid chloride, quench the reaction carefully with a mild aqueous base like saturated sodium bicarbonate solution.

    • Aqueous Wash: Perform a series of aqueous washes. A wash with 1M HCl (if the product is base-stable) can remove basic impurities, followed by a wash with saturated NaHCO₃ to remove acidic impurities (like unreacted carboxylic acid or HOBt), and finally a brine wash to remove residual water.

    • Purification: The crude product will almost certainly require purification by column chromatography on silica gel. Choose an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to achieve good separation.

Protocols and Methodologies

Protocol 1: Optimized Buchwald-Hartwig C-N Coupling

This protocol provides a general starting point for the coupling of an aryl bromide.

  • Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), and RuPhos (0.04 equiv, 4 mol %).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.2 equiv) and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).

  • Reaction: Stir the mixture vigorously and heat to 100 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oa_complex + Ar-X amine_complex Amine Complex [L₂Pd(II)(Ar)(AmineH)]⁺X⁻ oa_complex->amine_complex + Amine-H amido_complex Amido Complex L₂Pd(II)(Ar)(Amine) amine_complex->amido_complex - Base-H⁺X⁻ + Base amido_complex->pd0 Reductive Elimination + Ar-Amine

Sources

Technical Support Center: Overcoming Solubility Challenges with tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during experimental work with this versatile spirocyclic building block.

Introduction: Understanding the Solubility Profile

This compound is a key intermediate in medicinal chemistry, valued for its rigid spirocyclic scaffold. Its solubility is governed by the interplay of its structural features: the polar diazaspiro[3.5]nonane core and the nonpolar tert-butyloxycarbonyl (Boc) protecting group. This dual nature allows for solubility in a range of common organic solvents, but can also present challenges under certain conditions.[1][2][3]

This guide provides a comprehensive question-and-answer-style troubleshooting section, detailed experimental protocols, and a deeper look into the factors influencing the solubility of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues related to the solubility of this compound.

Q1: In which organic solvents is this compound generally soluble?

Based on its chemical structure and available data for analogous compounds, it is soluble in a range of common organic solvents.[1][2] Generally, good solubility can be expected in:

  • Protic Solvents: such as ethanol and methanol.

  • Aprotic Polar Solvents: such as dimethylformamide (DMF) and dichloromethane (DCM).[4]

Q2: I'm having trouble dissolving the compound in my chosen solvent. What are the first steps I should take?

If you are encountering solubility issues, consider the following initial troubleshooting steps:

  • Verify Solvent Quality: Ensure your solvent is pure and dry. Contaminants can significantly impact solubility.

  • Gentle Heating: Warming the mixture can increase the rate of dissolution. Use a water bath and monitor the temperature to avoid potential degradation.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

  • Increase Solvent Volume: A higher solvent-to-solute ratio can improve solubility.

Q3: Can the protonation state of the molecule affect its solubility?

Yes, the protonation state of the free amine on the spirocyclic core can significantly influence solubility. In its neutral, free-base form, the compound is generally more soluble in less polar organic solvents. If the amine is protonated (e.g., as a hydrochloride salt), its polarity increases, which may decrease its solubility in nonpolar organic solvents but could increase its solubility in more polar or aqueous environments.

Q4: I've tried common solvents without success. What other options can I explore?

If standard solvents are not effective, consider the following advanced strategies:

  • Co-solvent Systems: Employing a mixture of solvents can modulate the polarity of the medium to better match that of the solute. For example, a small amount of a polar solvent like methanol in a less polar solvent like toluene can enhance solubility.

  • pH Adjustment: For reactions where the free amine is desired, ensuring the solution is not acidic is crucial. If the compound is in a salt form, neutralization with a suitable base may be necessary to achieve solubility in organic solvents.

Q5: Are there any known incompatibilities I should be aware of?

While specific incompatibility data for this compound is limited, general principles for Boc-protected amines apply. Avoid strong acidic conditions, as this can lead to the cleavage of the Boc group.[5][6]

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

G start Start: Solubility Issue Encountered check_solvent Step 1: Verify Solvent Quality (Purity, Dryness) start->check_solvent initial_methods Step 2: Apply Gentle Dissolution Techniques (Heating, Sonication, Increased Volume) check_solvent->initial_methods assess_solubility1 Is the compound dissolved? initial_methods->assess_solubility1 consider_protonation Step 3: Evaluate Protonation State (Free base vs. Salt) assess_solubility1->consider_protonation No success Success: Proceed with Experiment assess_solubility1->success Yes co_solvent Step 4: Explore Co-Solvent Systems (e.g., Toluene/Methanol) consider_protonation->co_solvent ph_adjustment Step 5: Consider pH Adjustment (If starting from a salt) co_solvent->ph_adjustment assess_solubility2 Is the compound dissolved? ph_adjustment->assess_solubility2 assess_solubility2->success Yes consult Consult Further Resources or Synthesize an Alternative assess_solubility2->consult No

Caption: A stepwise guide to troubleshooting solubility problems.

Qualitative Solubility Data

Solvent ClassSolventExpected SolubilityRationale
Alcohols Methanol, EthanolSolubleThe polar hydroxyl group of the solvent can interact with the amine and carbamate functionalities, while the alkyl chain solvates the nonpolar regions.
Halogenated Dichloromethane (DCM)SolubleDCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity.[4]
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese highly polar solvents are effective at solvating the polar functional groups of the molecule.[4]
Ethers Tetrahydrofuran (THF)Moderately SolubleTHF is less polar than alcohols and may be less effective at solvating the more polar regions of the molecule.
Aromatic TolueneSparingly Soluble to InsolubleThe nonpolar nature of toluene makes it a poor solvent for the polar diazaspiro[3.5]nonane core.
Alkanes HexaneInsolubleHexane is a nonpolar solvent and is unlikely to effectively solvate the polar functional groups of the molecule.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

This protocol outlines the standard method for dissolving this compound in a suitable organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DCM, Methanol, DMF)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Water bath (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry glass vial or flask.

  • Add the selected solvent to the solid. Start with a volume that will result in the desired concentration.

  • Begin stirring the mixture at room temperature using a magnetic stirrer.

  • If the solid does not dissolve readily, gently warm the mixture in a water bath to a temperature appropriate for the chosen solvent (e.g., 30-40 °C for DCM).

  • Alternatively, or in conjunction with heating, place the vial in an ultrasonic bath for short intervals (e.g., 5-10 minutes) to aid dissolution.

  • Visually inspect the solution to ensure all solid has dissolved before proceeding with your experiment.

Protocol 2: Dissolution Using a Co-Solvent System

This protocol is for instances where the compound exhibits poor solubility in a single solvent.

Materials:

  • This compound

  • Primary organic solvent (e.g., Toluene)

  • Co-solvent (e.g., Methanol)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the this compound in the primary solvent (e.g., toluene).

  • While stirring, add the co-solvent (e.g., methanol) dropwise until the solid dissolves completely.

  • Be mindful of the total volume of the co-solvent added, as it may affect the subsequent reaction or analysis.

  • Once a clear solution is obtained, proceed with your experimental workflow.

Mechanistic Insights into Solubility

The solubility of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be favorable, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:

ΔG = ΔH - TΔS

The principle of "like dissolves like" is a useful heuristic for predicting solubility.[8] Polar solvents, with their significant dipole moments, can effectively solvate polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, on the other hand, primarily interact through weaker van der Waals forces and are better at dissolving nonpolar solutes.

The structure of this compound, with its combination of polar (amines, carbamate) and nonpolar (tert-butyl, aliphatic rings) regions, allows it to interact favorably with a range of solvents. The choice of an appropriate solvent or co-solvent system is key to balancing these interactions to achieve optimal solubility.

References

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]
  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube, 11 Feb. 2025. [Link]
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • EXPERIMENT 1 DETERMIN
  • Solubility of Things. Piperidine. [Link]
  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Dissolution Technologies. Dissolution Method Troubleshooting. [Link]
  • ChemBK. tert-Butyl 2,7-diazaspiro[3.
  • Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective. [Link]
  • precisionFDA. TERT-BUTYL 2,7-DIAZASPIRO(3.5)
  • PubChem. tert-Butyl 2,7-diazaspiro[3.
  • PubChem. tert-Butyl 2,7-diazaspiro[3.
  • ACS Catalysis. Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. [Link]
  • Journal of the American Chemical Society.

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Technical Support Center: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. The 2,7-diazaspiro[3.5]nonane moiety is a crucial building block in medicinal chemistry, notably in the development of novel antimycobacterial agents and kinase inhibitors.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of these important compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to access the 2,7-diazaspiro[3.5]nonane core?

A1: Several synthetic strategies have been reported for the construction of the 2,7-diazaspiro[3.5]nonane core. A prevalent method involves the cyclization of a piperidine derivative bearing two functionalized side chains at the 4-position. One patented method describes a seven-step synthesis starting from the reaction of ethyl malonate with a suitable starting material, followed by reduction, tosylation, cyclization, and subsequent protection and deprotection steps.[3] Another approach utilizes a compound with pre-existing piperidine and azetidine rings that are then fused. A key consideration in selecting a synthetic route is the availability and cost of starting materials, as some precursors can be expensive and difficult to source in large quantities.[4]

Q2: I am observing a significant amount of a dimeric or polymeric byproduct. What is the likely cause and how can I prevent it?

A2: The formation of dimeric or polymeric byproducts is a common issue, often stemming from intermolecular reactions competing with the desired intramolecular cyclization. This is particularly prevalent in syntheses that utilize reactive intermediates like bis(2-chloroethyl)amine. The formation of a highly reactive aziridinium ion intermediate can be attacked by another molecule of the amine starting material, leading to dimerization or polymerization.[5]

Troubleshooting Strategies:

  • High Dilution: Performing the cyclization step under high dilution conditions favors the intramolecular reaction pathway by decreasing the probability of intermolecular collisions.

  • Slow Addition: The slow, dropwise addition of the substrate to the reaction mixture can also help maintain a low concentration of the reactive intermediate, thus minimizing side reactions.

  • Reaction Temperature: Carefully controlling the reaction temperature is crucial. While higher temperatures can accelerate the desired reaction, they can also promote unwanted side reactions. Optimization of the reaction temperature is therefore essential.

Q3: My N-Boc deprotection step is sluggish and incomplete, or it is causing the degradation of other functional groups. What are the best practices for this step?

A3: The deprotection of the tert-butyloxycarbonyl (Boc) group is a critical step that can be challenging, especially in the presence of other acid-sensitive functionalities.[6]

Common Issues and Solutions:

  • Incomplete Deprotection: If the reaction is sluggish, this may be due to insufficient acid strength or concentration. While trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used, switching to a stronger acid system like HCl in dioxane or diethyl ether may be more effective.[6][7]

  • Substrate Degradation: If your substrate is sensitive to strong acidic conditions, several milder deprotection methods can be employed. These include using a lower concentration of acid, performing the reaction at a lower temperature (e.g., 0 °C), or utilizing alternative deprotection reagents.[6] Thermolytic deprotection by heating in a solvent like 2,2,2-trifluoroethanol (TFE) can also be an effective, non-acidic alternative.[8] Another mild method involves the use of oxalyl chloride in methanol.[9]

Q4: I am having difficulty with the purification of the final product. What are the recommended purification techniques?

A4: The purification of diazaspirocyclic compounds can be complicated by their basic nature and potential for multiple protonation states.

Recommended Purification Strategies:

  • Column Chromatography: Silica gel chromatography is a standard method. However, the basicity of the amine groups can lead to tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. Alternatively, using a more inert stationary phase like alumina (neutral or basic) can be beneficial.[10]

  • Crystallization: If the product is a solid, crystallization is an excellent method for obtaining highly pure material. The choice of solvent is critical and may require some screening. Often, the hydrochloride salt of the amine is more crystalline than the free base.[11]

  • Preparative HPLC: For challenging separations or to obtain very high purity material, preparative reverse-phase HPLC is a powerful technique.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting specific problems you may encounter during the synthesis of this compound derivatives.

Problem 1: Low Yield in the Cyclization Step to Form the Spirocyclic Core
Potential Cause Explanation Recommended Solution
Intermolecular Side Reactions As discussed in the FAQs, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers and polymers.[5]Employ high-dilution conditions and slow addition of the substrate. Optimize the reaction temperature to favor the intramolecular pathway.
Steric Hindrance The formation of the spirocyclic center can be sterically demanding.Consider alternative synthetic routes that form the quaternary carbon center earlier in the synthesis under less hindered conditions.[12]
Incorrect Reaction pH The nucleophilicity of the amine is highly dependent on the pH. If the amine is fully protonated, it will not be nucleophilic enough to participate in the cyclization.[5]Carefully control the pH of the reaction mixture. The use of a suitable base is often necessary to generate the free amine in situ.[11]
Problem 2: Formation of Unexpected Byproducts During Reductive Amination Steps

Reductive amination is a common method for introducing substituents onto the diazaspiro[3.5]nonane core.[13][14][15] However, several side reactions can occur.

Side Product Plausible Mechanism Prevention Strategy
Over-alkylation The newly formed secondary amine can react further with the aldehyde/ketone starting material.[14]Use a stoichiometric amount of the carbonyl compound. If over-alkylation persists, consider a two-step procedure where the imine is formed first and then reduced in a separate step.[15]
Reduction of Carbonyl Starting Material The reducing agent can reduce the aldehyde or ketone directly to an alcohol.[16]Use a selective reducing agent that preferentially reduces the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[16][17]
Aldol Condensation If the carbonyl compound has α-hydrogens, it can undergo self-condensation under basic or acidic conditions.[13]Optimize the reaction pH to be near neutral. Running the reaction at lower temperatures can also minimize this side reaction.
Problem 3: Instability of Intermediates, Particularly those Containing Bis(2-chloroethyl)amine

Intermediates derived from bis(2-chloroethyl)amine are susceptible to degradation.[5]

Issue Explanation Recommended Handling and Reaction Conditions
Hydrolysis The chloroethyl groups can be hydrolyzed to hydroxyethyl groups, especially under neutral or alkaline conditions.[5]Maintain a slightly acidic pH during work-up and purification to enhance stability. Use anhydrous aprotic solvents like acetonitrile or dichloromethane.[5]
Intramolecular Cyclization The lone pair of electrons on the nitrogen can displace a chloride ion to form a reactive aziridinium ion, which can lead to side products.[5][11]Purify the compound as its hydrochloride salt and maintain a low pH (2-3) in all aqueous solutions to keep the nitrogen protonated and less nucleophilic. Perform purification steps at low temperatures.[5]

III. Experimental Protocols & Visualizations

General Protocol for N-Boc Deprotection using HCl in Dioxane
  • Dissolve the N-Boc protected 2,7-diazaspiro[3.5]nonane derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4M HCl in dioxane (typically 5-10 equivalents) dropwise with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, remove the solvent in vacuo.

  • The resulting hydrochloride salt can often be used directly in the next step or purified by trituration with a non-polar solvent like diethyl ether or by recrystallization.[18]

Workflow for Troubleshooting Low Cyclization Yield

G start Low Cyclization Yield Observed check_intermolecular Hypothesis: Intermolecular side reactions are dominant start->check_intermolecular high_dilution Action: Implement high dilution and slow addition protocols check_intermolecular->high_dilution Yes check_sterics Hypothesis: Steric hindrance is inhibiting ring closure check_intermolecular->check_sterics No re_evaluate Re-evaluate Yield high_dilution->re_evaluate alt_route Action: Explore alternative synthetic routes check_sterics->alt_route Yes check_ph Hypothesis: Incorrect reaction pH check_sterics->check_ph No check_ph->start No optimize_ph Action: Optimize pH with appropriate base check_ph->optimize_ph Yes optimize_ph->re_evaluate

Caption: Troubleshooting workflow for low cyclization yield.

Side Reactions in Reductive Amination

G cluster_reactants Reactants cluster_products Potential Products amine Primary/Secondary Amine desired_product Desired Alkylated Amine amine->desired_product Desired Pathway carbonyl Aldehyde/Ketone carbonyl->desired_product alcohol Reduced Carbonyl (Alcohol) carbonyl->alcohol Side Reaction aldol Aldol Condensation Product carbonyl->aldol Side Reaction over_alkylation Over-alkylation Product desired_product->over_alkylation Side Reaction

Caption: Potential side reactions in reductive amination.

IV. References

  • Benchchem. Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis.

  • Benchchem. Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.

  • ChemBK. This compound.

  • ACS Publications. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.

  • ChemicalBook. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis.

  • Wordpress. Reductive Amination.

  • ChemicalBook. This compound.

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

  • Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • Wikipedia. Reductive amination.

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.

  • Myers Chem 115. Reductive Amination.

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • Chemistry Steps. Reductive Amination.

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.

  • Master Organic Chemistry. Reductive Amination, and How It Works.

  • J&K Scientific LLC. BOC Protection and Deprotection.

Sources

Technical Support Center: Synthesis of PROTACs with Diazaspiro Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate diazaspiro linkers. The unique structural properties of diazaspiro linkers, such as their rigidity and three-dimensional nature, offer significant advantages in PROTAC design but can also introduce specific synthetic hurdles. This guide is structured to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your experiments.

Section 1: Synthesis and Functionalization of the Diazaspiro Linker

The journey to a successful PROTAC begins with the robust synthesis of the linker. The 2,6-diazaspiro[3.3]heptane core is a popular choice for imparting rigidity.

FAQ 1.1: My initial synthesis of the 2,6-diazaspiro[3.3]heptane core is low-yielding and produces a complex mixture of byproducts. What are the critical parameters to control?

Low yields and complex mixtures in the synthesis of the 2,6-diazaspiro[3.3]heptane core often stem from inefficient cyclization or competing side reactions. A reliable and high-yielding method involves the reductive amination of a suitable aldehyde precursor followed by cyclization[1].

Causality and Experimental Choices:

  • Precursor Synthesis: A common starting point is the synthesis of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. The purity of this intermediate is crucial for a clean subsequent reaction.

  • Reductive Amination: The reaction of the aldehyde with a primary amine is a key step. For anilines, forming the iminium ion in the presence of acetic acid before reduction with a mild reducing agent like sodium triacetoxyborohydride is effective. For more reactive alkyl amines, a stepwise approach of first forming the imine and then reducing it with sodium borohydride can provide excellent yields[1].

  • Cyclization Conditions: The choice of base and solvent for the final cyclization is critical. While strong bases like potassium tert-butoxide in THF can be effective, they can also lead to side products if not carefully controlled. An alternative and often cleaner method involves heating the precursor in a DMF/water mixture, which can drive the reaction to completion without the need for a strong base[1].

Experimental Protocol: Synthesis of a Functionalized 2,6-Diazaspiro[3.3]heptane [1]

Step 1: Reductive Amination (Aniline example)

  • Dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1 eq) and the desired aniline (1 eq) in dichloroethane.

  • Add acetic acid (1 eq) and stir for 30 minutes at room temperature to form the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Perform an aqueous work-up and extract the product with an organic solvent. Purify by column chromatography.

Step 2: Cyclization

  • Dissolve the product from Step 1 (1 eq) in THF.

  • Add potassium tert-butoxide (2.2 eq of a 1.0 M solution in THF) and heat the reaction at 70 °C in a sealed tube for 3 hours.

  • Cool the reaction, filter to remove salts, and evaporate the solvent. Purify the crude product by column chromatography.

FAQ 1.2: I need to orthogonally protect the two nitrogen atoms of the 2,6-diazaspiro[3.3]heptane linker to sequentially couple my warhead and E3 ligase ligand. What is a robust strategy?

Orthogonal protection is essential for a convergent PROTAC synthesis. The goal is to have two protecting groups that can be removed under different, non-interfering conditions[2]. For a diazaspiro[3.3]heptane, a common and effective strategy is the use of Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) or a benzyl group.

Protecting Group Strategy:

Protecting GroupIntroduction ReagentRemoval ConditionsStability
Boc Di-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA in DCM)Stable to basic conditions and hydrogenolysis.
Cbz Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions.
Benzyl (Bn) Benzyl bromide (BnBr)Hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions.

Expertise & Experience:

The choice of which protecting group to use for which nitrogen can depend on the subsequent reaction steps. For instance, if one of your coupling partners is acid-labile, you would protect the corresponding nitrogen with Cbz or Bn and the other with Boc.

DOT Diagram: Orthogonal Protection Strategy

Orthogonal_Protection Start 2,6-Diazaspiro[3.3]heptane Mono_Boc Mono-Boc protected Start->Mono_Boc (Boc)₂O (controlled stoichiometry) Di_Protected Orthogonally Protected (Boc and Cbz/Bn) Mono_Boc->Di_Protected Cbz-Cl or BnBr

Caption: Workflow for orthogonal protection of 2,6-diazaspiro[3.3]heptane.

Section 2: Coupling the Diazaspiro Linker to the Warhead and E3 Ligase Ligand

This is often the most challenging part of the synthesis, where steric hindrance and reactivity issues can arise.

FAQ 2.1: I am having difficulty with the first coupling reaction (e.g., amide bond formation) to the mono-protected diazaspiro[3.3]heptane. The reaction is slow and incomplete.

Slow and incomplete coupling reactions with the diazaspiro[3.3]heptane core can be attributed to several factors, including steric hindrance from the rigid spirocyclic structure.

Causality and Experimental Choices:

  • Steric Hindrance: The diazaspiro[3.3]heptane is a bulky amine. When coupling it to an already sterically encumbered carboxylic acid (common for warheads and E3 ligase ligands), the reaction can be slow[3].

  • Coupling Reagents: Standard amide coupling reagents may not be sufficiently reactive. Consider using more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

  • Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is crucial to avoid side reactions. Use a sufficient excess (2-3 equivalents) to neutralize any acid present and to facilitate the reaction.

  • Solvent: A polar aprotic solvent like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) is generally preferred to ensure good solubility of all reactants.

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often increase the reaction rate without causing significant degradation.

DOT Diagram: Troubleshooting Amide Coupling

Amide_Coupling_Troubleshooting Problem Slow/Incomplete Amide Coupling Solution1 Use more potent coupling reagent (e.g., HATU, COMU) Problem->Solution1 Solution2 Increase equivalents of base (DIPEA, 2-3 eq) Problem->Solution2 Solution3 Switch to a more polar solvent (DMF or NMP) Problem->Solution3 Solution4 Increase reaction temperature (e.g., 40-50 °C) Problem->Solution4

Caption: Decision tree for troubleshooting amide coupling reactions.

FAQ 2.2: During the deprotection of the Boc group with HCl, I am observing a significant amount of a byproduct that appears to be a ring-opened species. How can I avoid this?

The diazaspiro[3.3]heptane ring system, being composed of two four-membered azetidine rings, is susceptible to ring-opening under harsh acidic conditions. This is a critical point to consider during deprotection steps.

Trustworthiness of the Protocol:

It has been reported that treatment of 2,6-diazaspiro[3.3]heptane derivatives with HCl can lead to ring opening. A much milder and safer alternative is to use Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4].

Experimental Protocol: Boc Deprotection

  • Dissolve the Boc-protected compound in DCM (e.g., 0.1 M).

  • Add TFA (e.g., 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting TFA salt can often be used directly in the next step after ensuring all TFA is removed.

FAQ 2.3: I am attempting an N-alkylation or an SNAr reaction to attach my linker to a warhead or E3 ligase ligand, but the reaction is not proceeding. What are the likely causes?

For N-alkylation with alkyl halides or SNAr reactions with electron-deficient aromatic rings, poor reactivity can be a significant hurdle.

Expertise & Experience:

  • N-Alkylation:

    • Leaving Group: Alkyl bromides can sometimes be poor electrophiles. If possible, converting the bromide to an iodide in situ by adding a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction.

    • Base and Solvent: A strong, non-nucleophilic base like cesium carbonate or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile is a good starting point.

  • SNAr Reaction:

    • Substrate: The aromatic ring must be sufficiently electron-deficient (i.e., contain strongly electron-withdrawing groups like nitro or fluoro groups ortho or para to the leaving group) for the reaction to proceed.

    • Base: A strong base is typically required to deprotonate the amine and increase its nucleophilicity.

    • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

Section 3: Purification and Characterization of the Final PROTAC

The unique properties of PROTACs with rigid linkers can make purification and handling challenging.

FAQ 3.1: My final PROTAC is poorly soluble in common organic solvents, making purification by normal-phase chromatography difficult. What are my options?

Poor solubility is a common issue with PROTACs due to their high molecular weight and often hydrophobic nature, which can be exacerbated by a rigid linker that reduces conformational flexibility[4][5][6].

Purification Strategy:

  • Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method for purifying PROTACs[7]. A C18 column is a good starting point, with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like 0.1% TFA or formic acid to improve peak shape.

  • Solubility Enhancement: For handling and formulation, consider co-solvents like DMSO, NMP, or DMA. Amorphous solid dispersions have also been shown to improve the solubility of PROTACs[4][5][6].

Experimental Protocol: General RP-HPLC Purification

  • Column: C18 stationary phase.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: A shallow gradient (e.g., 5-95% B over 30-60 minutes) is often required to achieve good separation of the PROTAC from closely related impurities.

  • Loading: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF and dilute with the initial mobile phase composition before injection.

FAQ 3.2: My PROTAC appears to be pure by LC-MS, but I am getting inconsistent results in my biological assays. Could there be an issue with the linker?

While the diazaspiro linker imparts rigidity, which can be beneficial for pre-organizing the PROTAC for ternary complex formation, it also reduces the conformational flexibility that might be necessary to accommodate the binding of both the target protein and the E3 ligase[8][9][10].

Authoritative Grounding:

The formation of a stable and productive ternary complex is a delicate balance of thermodynamics and kinetics. The linker plays a crucial role in this process[8][10]. A rigid linker like a diazaspiro[3.3]heptane can lock the PROTAC into a conformation that is either highly favorable for ternary complex formation or completely inhibitory due to steric clashes[11]. Inconsistent biological data could be a result of:

  • Aggregates: Poorly soluble PROTACs can form aggregates at higher concentrations, leading to non-specific effects or a reduction in the effective monomeric concentration.

  • Conformational Isomers: While less common with rigid linkers, the possibility of stable atropisomers should be considered if there are sterically hindered rotations in the molecule.

  • Ternary Complex Instability: The rigid linker may not allow for the optimal protein-protein interactions between the target and the E3 ligase, leading to a transient or non-productive ternary complex.

Troubleshooting Steps:

  • Confirm Solubility: Determine the solubility of your PROTAC in the assay buffer.

  • Dynamic Light Scattering (DLS): Use DLS to check for the presence of aggregates.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to study the formation and stability of the ternary complex.

References

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. [Link]
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PubMed. [Link]
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. [Link]
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. [Link]
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]
  • Rationalizing PROTAC-mediated Ternary Complex Form
  • Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. PubMed. [Link]
  • Affinity and cooperativity modulate ternary complex formation to drive targeted protein degrad
  • Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. [Link]
  • Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
  • 2,6-Diazaspiro[3.
  • PROTAC-mediated ternary complex formation and Hook effect as a function of PROTAC concentration.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Methods to acceler
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
  • Key methods to assemble PROTAC libraries using alkyl and ether linkers.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Protecting Groups in Solid-Phase Organic Synthesis.
  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Protecting Groups in Peptide Synthesis. PubMed. [Link]
  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Steric Hindrance. YouTube. [Link]
  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. [Link]
  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Catalytic amide formation from non-activated carboxylic acids and amines. DiVA portal. [Link]
  • Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies.
  • Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols.

Sources

Technical Support Center: Enhancing Kinase Inhibitor Synthesis with tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate in the synthesis of next-generation kinase inhibitors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies effectively.

The unique three-dimensional architecture of spirocyclic systems offers a compelling advantage in drug discovery, providing conformational rigidity and access to novel chemical space.[1] this compound is a key building block in this arena, serving as a versatile scaffold for creating potent and selective kinase inhibitors.[2][3][4] This guide is structured to address the practical challenges and frequently asked questions that arise during its application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a valuable building block for kinase inhibitors?

A1: This compound is a spirocyclic diamine where one of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group. Its value stems from the rigid, non-planar spirocyclic core, which can improve drug-like properties such as metabolic stability and binding selectivity by presenting substituents in a well-defined three-dimensional orientation.[5] This scaffold is increasingly used to "escape from flatland," a concept in medicinal chemistry that moves away from planar aromatic structures toward more complex, sp³-rich molecules that often exhibit better pharmacological profiles.[5] It is a key intermediate in the synthesis of various inhibitors, including those targeting RET kinase and CDK4/6.[2]

Q2: What are the essential storage and handling requirements for this reagent?

A2: Proper storage and handling are critical for maintaining the reagent's integrity.

  • Storage: It should be stored in a cool, dry, and well-ventilated area, typically in a refrigerator.[6] Keep the container tightly sealed to prevent moisture ingress and degradation.[7] For long-term storage, -20°C is often recommended.[8]

  • Stability: The compound is generally stable under recommended storage conditions but is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[8]

  • Handling: Use standard personal protective equipment (PPE), including gloves, goggles, and a lab coat.[9] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7][8]

Q3: What are the primary reactions where this building block is used?

A3: The molecule's structure, featuring a Boc-protected secondary amine and a free secondary amine, allows for sequential, selective functionalization. The two most common reaction types are:

  • N-Acylation / Amide Bond Formation: The free secondary amine is readily available for acylation with carboxylic acids (using coupling agents), acyl chlorides, or sulfonyl chlorides to build out one arm of the inhibitor.

  • Buchwald-Hartwig Amination: After deprotection of the Boc group, the newly freed secondary amine can be coupled with aryl or heteroaryl halides/triflates in a palladium-catalyzed cross-coupling reaction to form the core of many kinase inhibitors.

Q4: How is the Boc protecting group typically removed?

A4: The Boc group is acid-labile and is most commonly removed using strong acids. The two standard methods are:

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) is the most common method. The reaction is typically fast, often completing within 1-2 hours at room temperature.[10]

  • Hydrochloric Acid (HCl): A 4M solution of HCl in an organic solvent like 1,4-dioxane or methanol is another effective option. This method yields the hydrochloride salt of the deprotected amine, which often precipitates and can be easily isolated.[10][11]

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Issue 1: Low Yield in N-Acylation (Amide Coupling) Reaction

Q: I am getting a low yield when coupling my carboxylic acid to the free amine of the spiro-diamine. What are the likely causes and how can I fix it?

A: Low acylation yields can stem from several factors. Let's diagnose the potential issues.

  • Cause A: Inefficient Activation of the Carboxylic Acid. The most common point of failure is incomplete conversion of the carboxylic acid to its active ester intermediate.

    • Solution: Screen different coupling agents. While HATU and HBTU are robust, they can be sterically demanding. Consider trying a carbodiimide-based coupling like EDC in combination with an additive like HOBt or DMAP. Ensure all reagents, especially the coupling agent and the carboxylic acid, are anhydrous, as water will quench the active intermediate.

  • Cause B: Steric Hindrance. Either your carboxylic acid or the spiro-diamine scaffold may present significant steric bulk around the reaction centers, slowing down the coupling.

    • Solution: Increase the reaction time and/or gently warm the reaction to 40-50°C. A change in solvent to a higher-boiling, non-protic solvent like DMF or DMA may also be beneficial.

  • Cause C: Incorrect Stoichiometry or Base. An inappropriate amount of base can hinder the reaction. The base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

    • Solution: Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA or triethylamine are used. The stoichiometry should be carefully controlled: typically 1.0 eq. of the diamine, 1.1-1.2 eq. of the carboxylic acid, 1.1-1.2 eq. of the coupling agent, and 2-3 eq. of the base.

Issue 2: Incomplete N-Boc Deprotection

Q: My LC-MS analysis shows a significant amount of starting material remaining after attempting Boc deprotection. Why is the reaction not going to completion?

A: This is a common issue that is almost always related to the acidic conditions.

  • Cause A: Insufficient Acid. The most frequent reason for incomplete deprotection is an inadequate amount or concentration of acid.[10]

    • Solution: Increase the equivalents or concentration of the acid. If using 20% TFA in DCM, try increasing to 50%. If using 4M HCl in dioxane, ensure a sufficient volume is used to maintain a large excess of HCl relative to the substrate.[10]

  • Cause B: Short Reaction Time or Low Temperature. While often fast, sterically hindered substrates or less reactive systems may require more time or energy.[10]

    • Solution: Extend the reaction time and monitor progress by TLC or LC-MS every hour. If the reaction is still sluggish at room temperature, gentle warming to 40°C can be effective, but be aware this can also promote side reactions.[10]

Issue 3: Formation of a Side Product with +56 Mass Units During Boc Deprotection

Q: After Boc deprotection with TFA, I've isolated my product, but I also see a significant impurity with a mass corresponding to my product +56 Da. What is this and how do I prevent it?

A: This +56 Da impurity is a classic sign of t-butylation. The mechanism of Boc deprotection generates a reactive tert-butyl cation intermediate. This electrophile can then alkylate any available nucleophile, including your deprotected amine product or other electron-rich functional groups on your molecule.[12]

  • Boc_Deprotection_Side_Reaction

    Caption: Role of scavengers in preventing t-butylation.

  • The Solution: Use a Cation Scavenger. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[10]

    • Recommended Scavengers: Triethylsilane (TES) or triisopropylsilane (TIS) are highly effective. Anisole or thioanisole are also commonly used. Add 5-10% (v/v) of the scavenger to your deprotection cocktail.

    • Mechanism of Action: The scavenger reacts with the carbocation much faster than your desired product, effectively removing it from the reaction mixture and preventing the unwanted side reaction.[10]

Issue 4: Low Conversion in Buchwald-Hartwig Amination

Q: I'm trying to couple my deprotected spiro-diamine with an aryl bromide, but the reaction is stalling with low conversion. How can I optimize this Pd-catalyzed C-N coupling?

A: Buchwald-Hartwig amination is a powerful but sensitive reaction. Success hinges on the careful selection of catalyst, ligand, base, and solvent. High-throughput experimentation is often used to screen conditions efficiently.[13]

  • Cause A: Suboptimal Catalyst/Ligand Combination. The choice of palladium source and phosphine ligand is the most critical parameter.[14] There is no single "best" ligand; the ideal choice depends on the specific amine and aryl halide.

    • Solution: Screen a panel of ligands. For secondary cyclic amines like this, bulky, electron-rich monophosphine ligands are often successful. Start with common choices like XPhos, RuPhos, or BrettPhos. Use a modern Pd pre-catalyst (e.g., G3 or G4 pre-catalysts) for reliable activation.[15]

  • Cause B: Incorrect Base or Solvent. The base's strength and solubility are crucial. The solvent must dissolve the substrates and the base to a sufficient degree.[15]

    • Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are excellent starting points. For the solvent, toluene and dioxane are standard choices. Ethers like CPME can also be effective.[15]

  • Cause C: Reaction Temperature. These reactions often require elevated temperatures to drive the catalytic cycle, particularly the reductive elimination step.[15]

    • Solution: Most Buchwald-Hartwig reactions run between 80-110°C. If you are running at a lower temperature, increasing it may significantly improve the conversion rate.

Parameter Common Starting Conditions Optimization Strategy
Pd Source XPhos Pd G3 (2-5 mol%)Screen G2, G3, G4 pre-catalysts
Ligand XPhos, RuPhos, BrettPhosScreen other bulky phosphine ligands
Base NaOtBu, LHMDS, K₃PO₄ (2.0 eq.)Test different bases; solubility is key
Solvent Toluene, Dioxane, CPMEEnsure all components are soluble
Temperature 100 °CAdjust between 80-110 °C

Table 1: Optimization parameters for Buchwald-Hartwig amination.

Issue 5: Difficulty with Final Product Purification

Q: My final kinase inhibitor is difficult to purify by column chromatography. It streaks on the column or co-elutes with impurities. What strategies can I use?

A: Purification of final compounds, which are often basic and polar, can be challenging.

  • Cause A: Basic Nature of the Product. Free amine groups can interact strongly with the acidic silica gel, leading to tailing and poor separation.

    • Solution 1: Add a small amount of a volatile base, like triethylamine (~1%) or ammonium hydroxide (~0.5%), to your mobile phase. This will compete for the active sites on the silica and improve the peak shape.

    • Solution 2: Use a different stationary phase. Alumina (basic or neutral) or reverse-phase chromatography (C18) are excellent alternatives for purifying basic compounds.[1]

  • Cause B: Residual Palladium Catalyst. Palladium residues can be difficult to remove by standard chromatography.

    • Solution: Use a metal scavenger. Resins functionalized with thiols or other ligands can be stirred with your crude product solution to selectively bind and remove residual palladium before chromatography.

  • Cause C: Co-eluting Impurities. If impurities have very similar polarity, chromatographic separation is inherently difficult.

    • Solution: Consider a final salt formation and recrystallization. If your compound is stable, forming the HCl or maleate salt and recrystallizing from a suitable solvent system can be a highly effective method for achieving high purity.

Key Experimental Protocols

Protocol 1: General N-Acylation of this compound
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq.) and dissolve in an anhydrous aprotic solvent (e.g., DCM or DMF, ~0.1 M).

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Coupling: Add a solution of this compound (1.0 eq.) in the same solvent.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting diamine is consumed (typically 2-16 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: N-Boc Deprotection with TFA/DCM and Scavenger
  • Preparation: Dissolve the Boc-protected substrate (1.0 eq.) in DCM (~0.1 M) in a round-bottom flask and cool to 0°C in an ice bath.

  • Reagent Addition: Add a cation scavenger (e.g., triisopropylsilane, 0.5-1.0 eq. or 5% v/v). Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by LC-MS for the disappearance of the starting material (typically 1-3 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene or DCM (2-3 times) to remove residual TFA. The product is typically obtained as the TFA salt and can often be used directly in the next step.[10]

Protocol 3: Buchwald-Hartwig Amination
  • Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl/heteroaryl halide (1.0 eq.), the deprotected diazaspiro-nonane salt (1.2 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), and the base (e.g., NaOtBu, 2.0 eq.).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heating: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography. (See Troubleshooting Issue 5 for tips on purifying basic compounds).

Visualized Workflows

Kinase_Inhibitor_Synthesis_Workflow

Caption: General synthetic workflow for kinase inhibitors.

Troubleshooting_Tree

Caption: Troubleshooting decision tree for low coupling yield.

References

  • A Researcher's Guide to Cross-Validation of Analytical Data for Spirocyclic Compounds. Benchchem.
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate-SDS. MedChemExpress.
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING.
  • Characterization techniques for synthesized spirooxindole scaffold. OUCI.
  • This compound. ChemBK.
  • This compound hydrochloride. Apollo Scientific.
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | PROTAC Linker. MedChemExpress.
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry.
  • Troubleshooting N-Boc-piperazine deprotection side reactions. Benchchem.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate.
  • This compound. Sigma-Aldrich.
  • Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate.
  • Optimization of the Buchwald-Hartwig reaction. ResearchGate.
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • This compound. ChemicalBook.
  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Publications.
  • BOC Deprotection - Green Chemistry. ACS GCI Pharmaceutical Roundtable.
  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. National Institutes of Health.

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Technical Support Center: Navigating Reactions with tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 896464-16-7). This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic workflows. Our goal is to provide practical, field-tested insights to help you anticipate and overcome challenges related to the unique structural and electronic properties of this reagent, with a particular focus on addressing issues of steric hindrance at the azetidine nitrogen.

Introduction: Understanding the Challenge

This compound is a popular building block in medicinal chemistry, prized for the three-dimensional character it imparts to molecules.[1][2] The core structure consists of a piperidine ring fused to an azetidine ring at a central spirocyclic carbon. The commercially available form is typically protected with a tert-butyloxycarbonyl (Boc) group on the N-7 piperidine nitrogen, leaving the N-2 azetidine nitrogen as the primary site for synthetic elaboration.[3][4]

The key challenge arises from the steric environment of this N-2 secondary amine. Situated on a strained four-membered ring and adjacent to a quaternary spirocenter, it is significantly more sterically hindered than a typical secondary amine. This hindrance can lead to sluggish reaction rates, low yields, or complete reaction failure with standard protocols. This guide provides direct answers and troubleshooting strategies for these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the N-2 azetidine nitrogen so unreactive compared to the N-7 piperidine nitrogen?

A1: The differential reactivity is a direct consequence of both steric and electronic factors.

  • Steric Hindrance: The N-2 nitrogen is part of a rigid, four-membered azetidine ring and is flanked by the spirocyclic quaternary carbon. This conformation physically blocks the approach of bulky reagents. The N-7 nitrogen, on the other hand, resides in a more flexible six-membered piperidine ring, offering a more accessible reaction trajectory.

  • Protecting Group Strategy: In the common starting material, this compound, the more accessible and generally more nucleophilic N-7 piperidine nitrogen is already protected by a bulky Boc group.[3] This directs all subsequent reactions to the sterically encumbered N-2 position.

Q2: I need to perform a reaction on the N-7 piperidine nitrogen. How can I achieve this?

A2: You will need to start with a different regioisomer of the protected scaffold, namely tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 236406-55-6).[5] In this isomer, the Boc group protects the hindered N-2 position, leaving the more reactive N-7 nitrogen available for functionalization. Always verify the CAS number of your starting material to ensure you are working with the desired regioisomer.

Q3: Are there general considerations for reaction conditions when working with this compound?

A3: Yes. Due to the inherent steric hindrance, you should anticipate the need for more forcing conditions compared to simpler secondary amines. This often includes:

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Longer Reaction Times: Reactions may require extended periods (24-48 hours or more) to reach completion.

  • High-Potency Reagents: Standard coupling agents or alkylating agents may be insufficient. Utilizing more powerful reagents is often necessary (see Troubleshooting Guide).

  • Careful Solvent Selection: Solvents that can stabilize transition states and effectively solvate reagents are crucial. Aprotic polar solvents like DMF, NMP, or DMA are common choices.

Troubleshooting Guide: Common Reaction Failures & Solutions

This section addresses specific, common problems encountered during the functionalization of the N-2 azetidine nitrogen.

Issue 1: Low or No Yield in Amide Coupling / Acylation Reactions

You are attempting to form an amide bond by reacting the N-2 amine with a carboxylic acid or acyl chloride and observe mostly unreacted starting material.

Root Cause Analysis: This is the most common manifestation of steric hindrance. The nucleophilicity of the N-2 amine is insufficient to attack a standard activated carboxylic acid (e.g., an EDC/HOBt ester) or a bulky acyl chloride, leading to slow or non-existent reaction rates.

Solutions & Protocols:

The key is to utilize a more potent coupling reagent that forms a highly reactive activated ester intermediate, capable of withstanding the steric challenge.

G cluster_0 Problem: Low Yield in Amide Coupling cluster_1 Troubleshooting Path cluster_2 Outcome Start Low Yield with Standard Reagents (EDC, DCC) Reagent Switch to High-Potency Uronium/Aminium or Phosphonium Reagent Start->Reagent HATU HATU / HBTU / HCTU Reagent->HATU PyAOP PyAOP / PyBOP Reagent->PyAOP Base Use Non-Nucleophilic Hindered Base (DIPEA, NMM) Reagent->Base Solvent Use Anhydrous Polar Aprotic Solvent (DMF, NMP) Base->Solvent Temp Increase Temperature (40-60 °C) Solvent->Temp Success Successful Amide Formation Temp->Success

Table 1: Recommended Coupling Reagents for Hindered Amines

Reagent ClassExamplesKey AdvantagesCitation(s)
Uronium/Aminium HATU, HCTU, HBTUFast reaction kinetics, highly effective for hindered couplings, less prone to racemization. HATU is often the first choice.[6][7][8]
Phosphonium PyAOP, PyBOPExcellent for coupling N-methylated or other highly hindered amino acids. Does not cause guanidinylation side reactions.[7]

Step-by-Step Protocol: HATU-Mediated Coupling

  • Preparation: In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Coupling: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. If monitoring by LC-MS shows slow conversion after 4-6 hours, gently heat the reaction to 40-50 °C and stir overnight.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate or dichloromethane, wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Issue 2: Failed or Incomplete N-Alkylation

You are attempting to alkylate the N-2 amine with an alkyl halide (e.g., benzyl bromide or methyl iodide) and a base (e.g., K₂CO₃ or Et₃N), but the reaction stalls or fails to proceed.

Root Cause Analysis: Similar to acylation, the steric hindrance around the N-2 amine impedes the Sₙ2 reaction. Furthermore, the basicity of common inorganic bases may be insufficient to fully deprotonate the amine, resulting in a low concentration of the nucleophilic free base.

Solutions & Protocols:

  • Stronger Base: Switch to a stronger, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are effective choices.

  • Higher Temperatures: Refluxing in a suitable solvent is often necessary.

  • Phase-Transfer Catalysis: For some substrates, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the organic-soluble amine and an inorganic base.

G Start Failed N-Alkylation with Weak Base / RT Base Use Stronger Base (e.g., NaH) Start->Base PTC Consider Phase-Transfer Catalyst (TBAB) with K₂CO₃ Start->PTC Solvent Anhydrous Polar Aprotic Solvent (DMF, THF) Base->Solvent Temp Increase Temperature (Reflux) Solvent->Temp Success Successful N-Alkylation Temp->Success PTC->Temp

Step-by-Step Protocol: N-Alkylation using Sodium Hydride

  • Preparation: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 - 1.5 eq) dropwise to the solution.

  • Reaction: Stir the reaction at room temperature or heat to reflux until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with an organic solvent, wash with brine, dry, and purify by chromatography.

Issue 3: Difficulty with Reductive Amination

You are attempting a reductive amination with a sterically hindered ketone, and the reaction shows poor conversion.

Root Cause Analysis: Reductive amination is a two-step equilibrium process: iminium ion formation followed by reduction. Steric hindrance can disfavor the initial formation of the hemiaminal and subsequent iminium ion.[9] Standard reducing agents like sodium triacetoxyborohydride (STAB) may not be sufficiently reactive, or the equilibrium may strongly favor the starting materials.

Solutions & Protocols:

  • Pre-form the Iminium Ion: Drive the equilibrium towards the iminium ion by removing water using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves before adding the reducing agent.

  • Use a More Reactive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions can be more effective. For very challenging cases, harsher reducing agents like H₂/Pd-C might be necessary, though chemoselectivity can be an issue.

  • Consider an Alternative Multicomponent Reaction: For synthesizing complex, amide-like structures, the Ugi four-component reaction is exceptionally tolerant of steric hindrance.[10][11] It provides a powerful alternative to a stepwise acylation or reductive amination approach when those methods fail.

References

  • Ito, A., Muratake, H., & Shudo, K. (n.d.). Novel synthesis of ureas: application of t-butylureas. Chemical & Pharmaceutical Bulletin.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry.
  • This compound. (2024). ChemBK.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. (n.d.). PubChem.
  • Wessjohann, L. A., et al. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction).
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Ugi Four-Component Reactions Using Alternative Reactants. (2022). MDPI.
  • Reductive amination difficulties - poor conversion. (2024). Reddit.
  • Coupling Reagents. (n.d.). ResearchGate.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). ResearchGate.
  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). PMC - NIH.
  • The Ugi-Three Component Reaction and its Variants. (n.d.). ResearchGate.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Guchhait, S. K., & Madaan, C. (n.d.). Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes tert-butyl isocyanide as a useful convertible isonitrile. Organic & Biomolecular Chemistry.
  • Some challenges arise when attempting reductive aminations of carboxylic acids. (n.d.). ResearchGate.
  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.
  • Site-Selective Switching Strategies to Functionalize Polyazines. (n.d.). PMC - NIH.
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry.
  • Catalytic meta-selective C–H functionalization to construct quaternary carbon centres. (n.d.). Chemical Communications.
  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. (n.d.). PMC - NIH.
  • Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. (n.d.). PMC - NIH.
  • Experimental-Computational Synergy for Selective Pd(II)-Catalyzed C–H Activations of Aryl and Alkyl Groups. (n.d.). PMC - NIH.
  • This compound. (n.d.). PubChem.

Sources

Scalable synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate for industrial applications.

Author: BenchChem Technical Support Team. Date: January 2026

An Industrial Chemist's Guide to the Scalable Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Welcome to the technical support center for the synthesis of this compound. This critical building block is integral to the development of novel therapeutics, including kinase inhibitors and PROTACs, due to its rigid spirocyclic scaffold that imparts favorable pharmacological properties.[1][2] This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of its multi-step synthesis on a scalable level. We will address common experimental hurdles through detailed troubleshooting guides and frequently asked questions, ensuring a robust and reproducible process.

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. A common industrial approach involves the construction of the diazaspiro[3.5]nonane core followed by selective protection.[3] The following workflow outlines a validated seven-step synthesis suitable for scale-up.

Synthetic_Workflow cluster_0 Azetidine Ring Formation cluster_1 Core Modification & Final Product Start N-benzyl-3-piperidone Step1 Step 1: Michael Addition (w/ Diethyl Malonate) Start->Step1 EtOH, 25-80°C Step2 Step 2: Diester Reduction (LiBH4) Step1->Step2 THF, 0-70°C Step3 Step 3: Ditosylation (TsCl) Step2->Step3 DCM, 25°C Step4 Step 4: Intramolecular Cyclization (Cs2CO3) Step3->Step4 MeCN, 25-90°C Intermediate5 N-benzyl-2-oxa-7-azaspiro[3.5]nonan-1-one Step4->Intermediate5 Step5 Step 5: Lactam Reduction (Mg/MeOH) Intermediate5->Step5 MeOH, 25-80°C Step6 Step 6: Selective Boc Protection (Boc Anhydride) Step5->Step6 DCM, 25°C Step7 Step 7: Debenzylation (Pd/C, H2) Step6->Step7 MeOH, 25°C Final_Product This compound Step7->Final_Product Debenzylation_Troubleshooting Start Debenzylation (Step 7) Incomplete or Stalled? CheckCatalyst Is the Pd/C catalyst fresh and from a reliable source? Start->CheckCatalyst CheckPurity Is the N-Boc, N-Benzyl intermediate pure? CheckCatalyst->CheckPurity Yes Solution_Catalyst Action: Switch to Pearlman's Catalyst (Pd(OH)2/C) or increase loading. CheckCatalyst->Solution_Catalyst No CheckConditions Are H2 pressure / transfer reagent stoichiometry sufficient? CheckPurity->CheckConditions Yes Solution_Purity Action: Repurify the substrate from Step 6 via column or recrystallization. CheckPurity->Solution_Purity No Solution_Conditions Action: Increase H2 pressure. Or, if using transfer hydrogenation, increase equivalents of ammonium formate. CheckConditions->Solution_Conditions No Solution_Acid Advanced: Add a catalytic amount of acetic acid to the reaction medium. CheckConditions->Solution_Acid Yes, but still slow

Sources

Technical Support Center: Mitigating Low Coupling Efficiency in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for PROTAC (Proteolysis Targeting Chimera) synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges inherent in constructing these complex heterobifunctional molecules. The linker, the critical bridge between the target protein ligand (warhead) and the E3 ligase ligand, is often the crux of synthetic roadblocks. Low coupling efficiency at this stage can lead to significant delays and resource expenditure.

This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot and mitigate common issues encountered during PROTAC linker synthesis.

Part 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting

This section provides quick answers to common overarching problems. For more detailed, chemistry-specific guidance, please refer to Part 2.

Q1: My overall yield for a multi-step PROTAC synthesis is extremely low. Where do I start troubleshooting?

A1: A low overall yield in a sequential synthesis points to inefficiencies at one or more stages. A systematic evaluation is essential.

  • Re-verify Starting Materials: Before troubleshooting the chemistry, confirm the identity and purity of your warhead, linker building blocks, and E3 ligase ligand via NMR and LC-MS. Degradation during storage or impurities can halt a reaction.[1][2]

  • Analyze Each Coupling Step: Pinpoint the problematic reaction. Is it the first attachment to the linker or the second? A low conversion in the initial coupling will drastically reduce the overall yield.[2]

  • Evaluate Purification Losses: PROTACs, particularly those with flexible PEG linkers, can be challenging to purify. Significant product loss can occur during chromatography. Assess your purification strategy for efficiency.[1][2][3]

Q2: I'm seeing a complex mixture of products by LC-MS. What's the likely cause?

A2: A complex product mixture suggests the occurrence of side reactions or degradation of your starting materials or product. The nature of the side products depends on the coupling chemistry being used. For example, in amide couplings, you might see byproducts from reactions with protecting groups. In copper-catalyzed click chemistry, alkyne homocoupling (Glaser coupling) is a common side reaction.[3] For palladium-catalyzed cross-couplings, hydrodehalogenation or homocoupling of the starting materials are frequent issues.[4]

Q3: My reaction seems to stall and never reaches full conversion, even after extended reaction times. Why?

A3: Reaction stalling can be due to several factors:

  • Catalyst Deactivation: This is common in both copper-catalyzed and palladium-catalyzed reactions. The active catalyst species (Cu(I) or Pd(0)) can be oxidized or can aggregate, rendering it inactive.[3][5]

  • Steric Hindrance: As the PROTAC molecule is assembled, steric bulk increases significantly. The coupling of the second ligand to the linker-ligand intermediate can be much more challenging than the first due to severe steric congestion around the reactive site.[1][6][7]

  • Product Insolubility: The newly formed PROTAC may precipitate out of the reaction solvent, effectively stopping the reaction.

Q4: My final PROTAC is poorly soluble, making purification and biological assays difficult. What can be done from a synthetic perspective?

A4: Poor solubility is a major challenge for PROTACs, which often fall into the "beyond Rule of 5" chemical space.[8]

  • Linker Composition: Incorporating more polar linkers, such as polyethylene glycol (PEG) chains, can improve solubility compared to purely aliphatic alkyl chains.[]

  • Ionizable Groups: Including basic groups like a piperazine ring in the linker can improve aqueous solubility, although their protonation state must be considered.[10]

  • Bioisosteric Replacement: Strategically replacing an amide bond in the linker with an ester can sometimes improve permeability and solubility by reducing hydrogen bond donor count, though stability must be carefully evaluated.[11][12][13]

Part 2: Detailed Troubleshooting Guides by Coupling Chemistry

This section provides specific, in-depth troubleshooting for the most common coupling reactions used in PROTAC synthesis.

Guide 1: Amide Bond Formation

Amide coupling is the most prevalent method for linker conjugation. Its reliability is high, but challenges, especially with sterically hindered substrates, are common.[12]

Q: My amide coupling yield between a carboxylic acid and an amine is low. How can I improve it?

A: Low amide coupling efficiency is a classic problem in organic synthesis, exacerbated by the large and complex fragments used in PROTACs.

Troubleshooting Workflow: Amide Coupling

G start Low Amide Coupling Yield reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If yield is still low end Improved Yield reagent->end If successful purity Step 3: Verify Reactant Purity conditions->purity If yield is still low conditions->end If successful solubility Step 4: Address Solubility Issues purity->solubility If yield is still low purity->end If successful solubility->end

Caption: A logical workflow for troubleshooting low amide coupling yield.

Step 1: Evaluate Your Coupling Reagent

The choice of coupling reagent is paramount. Standard carbodiimides like EDC may be insufficient for challenging couplings.

  • Problem: Inefficient activation of the carboxylic acid, especially if it's sterically hindered.

  • Solution: Switch to a more potent uronium- or phosphonium-based coupling reagent. HATU is often superior to its counterpart HBTU , particularly for sterically demanding couplings or those prone to racemization.[14][15] The 7-aza-benzotriazole (HOAt) moiety in HATU forms a more reactive OAt-ester intermediate compared to the OBt-ester from HBTU, leading to faster and more complete reactions.[14][16]

ReagentActive MoietyReactivityKey Advantage
EDC/DCC CarbodiimideModerateInexpensive, simple byproducts.
HBTU HOBtHighGood for standard peptide couplings.
HATU HOAtVery HighSuperior for hindered substrates, reduces epimerization.[14][17]
PyBOP HOBtHighPhosphonium-based, effective but can be allergenic.
COMU OxymaPureVery HighSafer (non-explosive byproduct), excellent solubility.[18]

Step 2: Optimize Reaction Conditions

  • Problem: Presence of water, incorrect stoichiometry, or suboptimal base.

  • Solutions:

    • Ensure Anhydrous Conditions: Water hydrolyzes the activated ester intermediate, killing the reaction. Use anhydrous solvents (e.g., DMF, DCM, NMP) and run the reaction under an inert atmosphere (Argon or Nitrogen).[1][2]

    • Base Selection: A non-nucleophilic amine base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is crucial. Use 2-4 equivalents to neutralize acids formed during the reaction and to deprotonate the amine salt if it's provided as an HCl or TFA salt.

    • Temperature: Most couplings run well at room temperature. However, for very hindered substrates, gentle heating (40-50 °C) may be required. Be cautious, as higher temperatures can increase the risk of epimerization.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid can help drive the reaction to completion.

Step 3: Verify Reactant Purity & Integrity

  • Problem: Starting materials are TFA salts; impurities are present.

  • Solutions:

    • TFA Salts: If your amine component is a TFA salt from a previous deprotection step, the acidic counterion will neutralize the base. Ensure you use enough excess base to counteract this.[2]

    • Purity Check: Re-purify starting materials if NMR or LC-MS analysis shows significant impurities.

Guide 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

CuAAC is a powerful tool for PROTAC synthesis due to its high efficiency, orthogonality, and mild reaction conditions.[19][20][21] However, it is not without its pitfalls.

Q: My CuAAC "click" reaction is giving low yields or failing completely. What's wrong?

A: The most common failure mode in CuAAC is the deactivation of the essential Copper(I) catalyst.

Troubleshooting Workflow: CuAAC Reaction

G start Low CuAAC Yield catalyst Step 1: Check Copper Catalyst System start->catalyst ligand Step 2: Add a Stabilizing Ligand catalyst->ligand If yield is still low end Improved Yield catalyst->end If successful conditions Step 3: Optimize Solvents & Temperature ligand->conditions If yield is still low ligand->end If successful side_reactions Step 4: Check for Side Reactions conditions->side_reactions If yield is still low conditions->end If successful side_reactions->end

Caption: A systematic approach to troubleshooting failed CuAAC reactions.

Step 1: Check the Copper Catalyst System

  • Problem: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state by atmospheric oxygen.[3]

  • Solutions:

    • Use a Reducing Agent: The most common method is to use a Cu(II) source (e.g., CuSO₄·5H₂O) in situ with a reducing agent like sodium ascorbate to continuously generate the active Cu(I) species. Ensure the sodium ascorbate is fresh and used in excess (2-5 equivalents).

    • Degas Your Solvents: Thoroughly sparge your reaction solvents (e.g., tBuOH/H₂O, DMF, DMSO) with argon or nitrogen for 15-30 minutes before adding reagents to remove dissolved oxygen.

    • Use a Cu(I) Source Directly: You can use a Cu(I) salt like CuI or CuBr directly, but you must work under strict anaerobic conditions as these are highly sensitive to air.

Step 2: Add a Stabilizing Ligand

  • Problem: The copper catalyst is disproportionating or precipitating out of solution. Some functional groups on the PROTAC precursors may chelate copper, inhibiting its catalytic activity.

  • Solution: Add a copper-stabilizing ligand. Tris(benzyltriazolylmethyl)amine (TBTA) or bathocuproine disulfonate (BCS) are common choices. These ligands stabilize the Cu(I) oxidation state and prevent catalyst aggregation, accelerating the reaction and allowing for lower catalyst loading.

Step 3: Optimize Solvents and Temperature

  • Problem: Poor solubility of one or both PROTAC precursors.

  • Solution: The classic solvent system for CuAAC is a mixture of t-butanol and water. If your components are not soluble, consider using DMSO or DMF. Gentle heating (40-60 °C) can sometimes improve both solubility and reaction rate.

Step 4: Check for Side Reactions

  • Problem: You observe a significant amount of a byproduct with a mass double that of your alkyne starting material.

  • Solution: This is likely the result of oxidative alkyne homocoupling (the Glaser coupling).[3] This side reaction is promoted by oxygen and high concentrations of copper. To minimize it, ensure you are using robust anaerobic conditions and a minimal amount of the copper catalyst (1-5 mol %).

Guide 3: Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira)

For more rigid or structurally complex linkers, cross-coupling reactions are often employed. These reactions are powerful but highly sensitive to conditions.

Q: My Suzuki or Sonogashira coupling to build the linker is failing. What should I check first?

A: The success of these reactions hinges almost entirely on the palladium catalyst system (precatalyst and ligand) and the reaction conditions (base, solvent, temperature).

Step 1: Evaluate the Catalyst and Ligand

  • Problem: The Pd(0) active species is not being generated efficiently, or the catalytic cycle is stalling (e.g., at the oxidative addition or reductive elimination step). This is common with sterically hindered or electron-rich/poor substrates.[5]

  • Solution: The ligand is critical. For challenging substrates, you need a ligand that is both bulky and electron-rich to promote the key steps of the catalytic cycle.

    • For Suzuki Coupling: Switch from simple PPh₃ to more advanced phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These promote the reaction of difficult substrates.[5]

    • For Sonogashira Coupling: If PPh₃ is failing, consider a more electron-rich and bulky ligand like Xantphos or dppf.[22] A copper co-catalyst (e.g., CuI) is typically required, but copper-free conditions can also be effective and may reduce homocoupling.

Step 2: Optimize the Base and Solvent

  • Problem: The chosen base is too weak, too strong, or poorly soluble. The solvent is not appropriate for the catalyst system.

  • Solution:

    • Base: The base is crucial for the transmetalation step in Suzuki coupling. A common choice is an aqueous solution of K₂CO₃ or Cs₂CO₃. For sensitive substrates, an organic base like K₃PO₄ may be better. For Sonogashira, an amine base like TEA or DIPEA is typically used.

    • Solvent: A mixture of an organic solvent and water is common for Suzuki (e.g., Dioxane/H₂O, Toluene/H₂O). The solvent must be able to dissolve both the organic substrate and the inorganic base. Degassing the solvent is absolutely critical to prevent catalyst oxidation.

Step 3: Increase Temperature

  • Problem: Insufficient energy to overcome the activation barrier for oxidative addition.

  • Solution: Many cross-coupling reactions require elevated temperatures (80-110 °C).[22] If your reaction is sluggish at a lower temperature, carefully increase the heat. Use a sealed vessel if the temperature exceeds the boiling point of your solvent.

Part 3: Analytical Protocols & Best Practices

Protocol 1: Reaction Monitoring by LC-MS

Consistent monitoring is key to understanding your reaction's progress and identifying issues early.

  • Prepare a Sample: At set time points (e.g., t=0, 1h, 4h, 24h), pause stirring and carefully withdraw a small aliquot (~5 µL) from the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot in a vial containing 0.5-1.0 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and dilutes the sample for analysis.

  • Analyze: Inject the diluted sample into an LC-MS.

  • Interpret Data: Monitor the disappearance of starting material peaks and the appearance of the product peak at the expected mass-to-charge ratio (m/z). The appearance of unexpected masses can signal side reactions.

Best Practice: Start with High-Purity Building Blocks

The principle of "garbage in, garbage out" is especially true for complex syntheses. Do not assume the purity of commercially available or previously synthesized materials.

  • Verification: Before starting a coupling reaction, run a quick 1H NMR and LC-MS on your warhead, linker, and E3 ligase ligand.

  • Purification: If impurities are detected, purify the material by flash chromatography or preparative HPLC before proceeding. This initial investment of time can save days of troubleshooting a failed reaction.[1]

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22. [Link]
  • Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5, 189-197. [Link]
  • Ciulli, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 588323. [Link]
  • Lucas, X., & Ciulli, A. (2022). Methods to accelerate PROTAC drug discovery. Essays in Biochemistry, 66(5), 565-576. [Link]
  • Muelbaier, M., et al. (2023). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. Journal of the American Chemical Society, 145(4), 2269–2278. [Link]
  • Shchelik, I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(12), 1431-1445. [Link]
  • Shadrick, W. R., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 65(1), 287-302. [Link]
  • Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(7), 1163–1170. [Link]
  • Daniels, D. L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Drug Discovery Today: Technologies, 31, 67-75. [Link]
  • Goracci, L., et al. (2022). Classification of most common linkers used in PROTAC design based on their conformational behavior. Drug Discovery Today, 27(1), 259-274. [Link]
  • Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5, 189-197. [Link]
  • Adams, L., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Central Science, 8(6), 819-831. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Troup, R. I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(10), 5013-5024. [Link]
  • Promega Corporation. (2021). Monitoring PROTAC interactions in biochemical assays using Lumit immunoassays.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • Shadrick, W. R., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.
  • Mtoz Biolabs. (n.d.).
  • Castellano, R., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1083-1090. [Link]
  • Do, T. T. H., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6587–6603. [Link]
  • Zhang, X., et al. (2017). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 60(8), 3502-3507. [Link]
  • ResearchGate. (2021). Targeting the Spliceosomal Protein USP39 Through Allosteric Ligands and PROTAC-Induced Degradation.
  • Biocompare. (2022). PROTACs: A Practical Guide. Biocompare. [Link]
  • BPS Bioscience. (2021).
  • Unlock Chemystery. (2019). Master the Challenge: Suzuki, Stille & Sonogashira Coupling Exam Solutions Uncovered! YouTube. [Link]
  • Shadrick, W. R., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv. [Link]
  • Isolan, L., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide–drug conjugates. Organic & Biomolecular Chemistry, 15(42), 8994-9003. [Link]
  • SciSpace. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. [Link]

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Technical Support Center: Navigating the Purification of PROTACs with Spirocyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Rigidity in PROTAC Purification

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, yet their complex tripartite structure presents significant purification challenges.[1] When these molecules incorporate spirocyclic linkers, a new layer of complexity is introduced. Unlike flexible alkyl or PEG linkers, spirocycles impart a rigid, three-dimensional conformation to the PROTAC molecule.[2] This rigidity can be advantageous for improving cell permeability and pre-organizing the molecule for efficient ternary complex formation, but it often complicates purification efforts.[2][3]

This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering difficulties in the purification of PROTACs featuring spirocyclic linkers. We will delve into the root causes of common issues and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of PROTACs with spirocyclic linkers.

Q1: Why is my spirocyclic PROTAC exhibiting poor solubility in standard chromatography solvents?

Answer: The inherent rigidity and often hydrophobic nature of spirocyclic linkers can lead to poor solubility.[4] Unlike flexible linkers that can adopt various conformations to interact with the solvent, the fixed structure of a spirocycle can promote intermolecular interactions between PROTAC molecules, leading to aggregation and precipitation.[5]

Troubleshooting Steps:

  • Solvent Screening: Before attempting column chromatography, perform small-scale solubility tests with a range of solvents. Consider mixtures of common reversed-phase solvents (acetonitrile, methanol) with water, as well as less common solvents like isopropanol or tetrahydrofuran (THF) in the mobile phase.

  • Mobile Phase Additives: The use of additives can significantly improve solubility.

    • Acids: For basic PROTACs, adding a small amount of formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can protonate basic sites and improve solubility.

    • Bases: For acidic PROTACs, additives like ammonium hydroxide or diethylamine can have a similar effect.

  • Temperature Modification: Increasing the column temperature (e.g., to 40-60 °C) can enhance solubility and improve peak shape by reducing solvent viscosity.

Q2: I'm observing broad peaks, peak tailing, or multiple unresolved peaks during reversed-phase HPLC. What is the likely cause?

Answer: This is a common issue with rigid, complex molecules like spirocyclic PROTACs and can stem from several factors:

  • Secondary Interactions: The rigid structure may expose polar functional groups that can have secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing.

  • Conformational Isomers: Although spirocyclic linkers are rigid, the overall PROTAC molecule may still exist as slowly interconverting conformers on the HPLC timescale, resulting in broad or split peaks.

  • Presence of Diastereomers/Enantiomers: The synthesis of spirocyclic linkers often creates one or more chiral centers. If your synthesis is not stereospecific, you will have a mixture of diastereomers or enantiomers, which may be partially resolved on an achiral column, leading to complex peak shapes.[6]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of acidic or basic functional groups, minimizing secondary interactions.

  • Change Stationary Phase: If peak tailing persists, switch to a column with a different stationary phase. A C18 column is a common starting point, but other phases like phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and reduce secondary interactions.[7]

  • Gradient Optimization: A shallower gradient can improve the resolution of closely eluting species, including conformational isomers or diastereomers.[7]

  • Investigate Chirality: If you suspect the presence of stereoisomers, it is crucial to move to a chiral separation method for analysis and purification.

Q3: How can I effectively separate the stereoisomers of my spirocyclic PROTAC?

Answer: The separation of enantiomers and diastereomers is a critical and often challenging step in the purification of spirocyclic PROTACs.[8] Due to their identical physical properties (in the case of enantiomers), specialized chiral chromatography techniques are required.[9]

Recommended Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Stationary Phase Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are the most widely used and versatile for separating a broad range of chiral compounds.[10]

    • Mode of Separation: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. Normal-phase (e.g., using hexane/isopropanol) often provides the best selectivity for chiral separations.

  • Supercritical Fluid Chromatography (SFC):

    • Advantages: SFC is rapidly becoming the technique of choice for chiral separations in the pharmaceutical industry.[11][12] It often provides faster separations and higher efficiency than HPLC. The use of supercritical CO2 as the primary mobile phase is also more environmentally friendly.[12]

    • Method Development: Similar to chiral HPLC, method development in SFC involves screening different chiral stationary phases and organic co-solvents (modifiers) like methanol, ethanol, or isopropanol.[13]

Q4: My PROTAC recovery from the purification column is very low. What are the possible causes and solutions?

Answer: Low recovery can be attributed to several factors, often related to the "stickiness" and poor solubility of large, hydrophobic PROTACs.

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase or column hardware.

  • Precipitation: The PROTAC may be precipitating on the column, especially at the point of injection where the sample solvent mixes with the mobile phase.

  • Aggregation: Spirocyclic PROTACs, due to their rigid and hydrophobic nature, can be prone to aggregation, which can lead to poor recovery and column fouling.[5]

Troubleshooting Steps:

  • Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase. Ideally, dissolve the sample in the mobile phase itself. If a stronger solvent like DMSO is needed, inject the smallest possible volume.

  • Column Passivation: Before injecting your sample, it can be beneficial to "passivate" the column by injecting a blank sample or a standard compound to block active sites.

  • Increase Mobile Phase Strength: If the compound is sticking to the column, a stronger mobile phase (higher percentage of organic solvent) may be needed for elution.

  • Consider Alternative Purification Techniques: If recovery from reversed-phase HPLC is consistently low, consider alternative methods like normal-phase chromatography or ion-exchange chromatography if your molecule has ionizable groups.

Data Presentation: Comparison of Purification Techniques for Chiral Separations

TechniqueMobile PhaseStationary PhaseAdvantagesDisadvantages
Chiral HPLC Hexane/Isopropanol, Acetonitrile/WaterPolysaccharide-based (Cellulose, Amylose)Well-established, wide range of columns available.Can use large volumes of organic solvents, longer run times.
Chiral SFC Supercritical CO2 with alcohol modifierPolysaccharide-based (Cellulose, Amylose)Fast, high efficiency, reduced solvent consumption, "greener" chemistry.[11][12]Requires specialized equipment.

Experimental Protocols

Protocol 1: General Workflow for Spirocyclic PROTAC Purification

This protocol outlines a typical multi-step purification strategy for a novel spirocyclic PROTAC.

  • Crude Product Workup:

    • After the final synthetic step, quench the reaction and perform a liquid-liquid extraction to remove bulk impurities and reagents.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Initial Purification by Flash Chromatography:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or DMSO) and adsorb it onto a small amount of silica gel.

    • Perform normal-phase flash chromatography on a silica gel column, using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).

    • Collect fractions and analyze by TLC or LC-MS to identify those containing the product.

    • Combine and concentrate the pure or semi-pure fractions.

  • Final Purification by Preparative HPLC:

    • Develop an analytical HPLC method first to determine the optimal column, mobile phase, and gradient for separating your PROTAC from remaining impurities.

    • Scale up the analytical method to a preparative scale.

    • Dissolve the semi-pure PROTAC in a suitable solvent (preferably the initial mobile phase) and filter through a 0.45 µm filter.

    • Inject the sample onto the preparative HPLC system and collect fractions corresponding to the product peak.

    • Analyze the collected fractions for purity.

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Chiral Separation Method Development using SFC

This protocol provides a systematic approach to developing a separation method for stereoisomers of a spirocyclic PROTAC using SFC.

  • Column and Co-solvent Screening:

    • Prepare a solution of your PROTAC (~1 mg/mL) in an alcohol like methanol or ethanol.

    • Screen a set of 4-6 different chiral stationary phases (e.g., columns based on various derivatized celluloses and amyloses).[14]

    • For each column, run a generic gradient with different co-solvents (e.g., methanol, ethanol, isopropanol) in supercritical CO2.

    • Monitor the separation at a suitable UV wavelength.

  • Method Optimization:

    • Select the column and co-solvent combination that shows the best initial separation ("hits").

    • Optimize the separation by adjusting the gradient slope, flow rate, and column temperature.

    • If necessary, add a small amount of an additive (e.g., diethylamine for basic compounds or trifluoroacetic acid for acidic compounds) to the co-solvent to improve peak shape.

  • Scale-up to Preparative SFC:

    • Once an optimized analytical method is established, scale it up to a preparative SFC system for purification of larger quantities.

Visualization of Key Concepts and Workflows

purification_workflow cluster_0 Purification Strategy for Spirocyclic PROTACs crude Crude PROTAC flash Flash Chromatography (Silica Gel) crude->flash Initial Cleanup analysis1 Purity Check (LC-MS) flash->analysis1 hplc_prep Preparative RP-HPLC pure_racemate Pure Racemate / Diastereomeric Mixture hplc_prep->pure_racemate chiral_sep Chiral Separation (HPLC or SFC) pure_isomers Pure Stereoisomers chiral_sep->pure_isomers analysis2 Chiral Analysis pure_racemate->analysis2 analysis3 Final Purity & Identity (LC-MS, NMR) pure_isomers->analysis3 analysis1->hplc_prep If Impurities Remain analysis2->chiral_sep Stereoisomers Present

Caption: A decision-making workflow for the multi-step purification of spirocyclic PROTACs.

spirocycle_properties cluster_1 Impact of Spirocyclic Linker Rigidity spiro Spirocyclic Linker Properties: - Conformational Rigidity - Defined 3D Structure - Often Chiral pros Potential Advantages + Enhanced Permeability + Pre-organization for Binding + Improved Selectivity spiro->pros Beneficial for Efficacy cons Purification Challenges - Poor Solubility - Aggregation Tendency - Difficult Isomer Separation spiro->cons Problematic for Purification

Caption: The dual impact of spirocyclic linker rigidity on PROTAC properties and purification.

References

  • New insights into supercritical fluid chromatography for chiral separations. (n.d.). Analytical Methods (RSC Publishing).
  • SpiroChem. (2022, May 31). Expertise of the month: PROTACS and Molecular Glues.
  • Phenomenex. (n.d.).
  • Garcı́a, M. A., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • BenchChem. (2025).
  • Welch, C. J. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Selvita. (2024, September 19).
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • Patai, S., et al. (2025, August 10). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals.
  • Precise PEG. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Ciulli, A., et al. (2025, June 25).
  • Zhang, X., et al. (n.d.).
  • Odan, N., et al. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. NIH.
  • Odan, N., et al. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing.
  • ACS Publications. (n.d.). Spiro Compounds for Organic Optoelectronics. Chemical Reviews.
  • MDPI. (n.d.). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • BenchChem. (2025). A Researcher's Guide to Screening Linkers for Optimal PROTAC Design.
  • Ciulli, A., et al. (n.d.).
  • WuXi AppTec DMPK. (2023, July 7).
  • SelectScience. (n.d.).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Springer Protocols. (2001).
  • Ciulli, A., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central.
  • ACS Publications. (2025, January 29). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.
  • ACS Publications. (2026, January 2). Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). The Crucial Link: A Comparative Guide to PROTAC Linker Synthesis and Performance.
  • ACS Publications. (2025).
  • National Institutes of Health. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC.
  • PubMed. (2025, January 9). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • BOC Sciences. (2024, August 22).
  • PubMed. (2024, January 22). High-Throughput Miniaturized Synthesis of PROTAC-Like Molecules.
  • PubMed. (2021, February 9). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α.
  • PubMed. (2017, January 12). Charting Biologically Relevant Spirocyclic Compound Space.

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Optimizing reaction conditions to increase the yield of diazaspiro compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiro compounds. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in achieving optimal yields and purity. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common hurdles in diazaspirocyclization reactions.

Introduction to Diaza-Spirocyclization

Diazaspiro compounds, characterized by a spirocyclic core containing two nitrogen atoms, are privileged scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space.[1][2][3] Their synthesis, however, often presents challenges related to yield, stereocontrol, and byproduct formation. This guide aims to provide a logical framework for troubleshooting and optimizing these critical reactions.

Part 1: Troubleshooting Common Issues

This section addresses the most frequent problems encountered during the synthesis of diazaspiro compounds. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

FAQ 1: Low or No Product Yield

Question: My reaction is yielding very little or none of my desired diazaspiro compound. What are the most likely causes and how can I fix this?

Answer: Low yield is a multifaceted problem that can stem from various factors, from the quality of your starting materials to the specifics of your reaction setup and workup procedure.[4][5][6] A systematic approach is the best way to diagnose the issue.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the root cause of low reaction yield.

Caption: Troubleshooting workflow for low yield issues.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in reactants or solvents can inhibit catalysts or lead to side reactions.[4]

    • Solution: Ensure all starting materials are pure by checking their specifications or by re-purifying them (e.g., recrystallization, distillation). Use anhydrous solvents when the reaction is sensitive to moisture.[7]

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical.

    • Catalyst: The catalyst may be inactive or inappropriate for the specific transformation. Lewis acids (e.g., Yb(OTf)₃, InCl₃) and Brønsted acids are commonly used but their strength can influence side reactions.[8] For some reactions, like iridium-catalyzed aza-spirocyclizations, specific complexes are required.[9][10]

      • Solution: Screen a variety of catalysts, including both Lewis and Brønsted acids of different strengths. Ensure catalysts that are sensitive to air or moisture are handled under an inert atmosphere.[7]

    • Solvent: The solvent's polarity can significantly affect reaction rates and equilibrium positions.[11][12]

      • Solution: Test a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, MeCN). For reactions that produce water, using a Dean-Stark apparatus with a solvent like toluene can drive the reaction to completion.[11]

    • Temperature: The reaction may require heating to overcome the activation energy, or cooling to prevent decomposition.

      • Solution: If the reaction is slow at room temperature, try gentle heating. Monitor for decomposition by TLC or LC-MS. Conversely, if side products are observed, running the reaction at a lower temperature may improve selectivity.[7]

  • Incomplete Conversion: The reaction may stall before all the starting material is consumed.[11]

    • Solution: Monitor the reaction over time using TLC or LC-MS. If it stalls, consider adding more reagent or catalyst. Extending the reaction time can also be beneficial.[11]

  • Product Decomposition: The desired diazaspiro compound might be unstable under the reaction or workup conditions.

    • Solution: If the product is acid-sensitive, use a milder catalyst or neutralize the reaction mixture promptly during workup. If it is thermally unstable, maintain a lower reaction temperature.[4]

FAQ 2: Poor Diastereoselectivity

Question: My reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity?

Answer: Achieving high diastereoselectivity is a common challenge in spirocyclization, as it involves the formation of a new stereocenter at the spiro-carbon.[7][13] Selectivity is governed by the transition state energies leading to the different diastereomers, which can be influenced by several factors.

Key Factors Influencing Diastereoselectivity:

FactorRationale & ExplanationRecommended Actions
Catalyst/Ligand The steric and electronic properties of the catalyst and its associated ligands create a specific chiral environment that can favor one approach of the reactants over another. For metal-catalyzed reactions, the choice of the chiral ligand is paramount.[7][13]Screen a panel of chiral catalysts or ligands (e.g., N,O-ligands vs. N,P-ligands with Cu(OAc)₂).[13] For organocatalyzed reactions, test different catalyst backbones.
Temperature Lower temperatures generally enhance selectivity by amplifying the small energy differences between diastereomeric transition states (kinetic control).[7] Higher temperatures can lead to product equilibration (thermodynamic control), which may favor an undesired isomer.Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the d.r.
Solvent The solvent can influence the conformation of the reactants and the transition state through solvation effects, thereby affecting facial selectivity.[12]Screen a range of solvents with varying polarities and coordination abilities (e.g., Toluene, THF, Dichloromethane, Hexane).
Steric Hindrance The steric bulk of substituents on the starting materials can direct the cyclization to occur from the less hindered face.[7]If possible, modify the starting materials by introducing bulkier protecting groups or other substituents to enhance facial bias.
Additives Additives like weak acids can sometimes influence the reaction pathway and improve selectivity.[7]For [3+2] cycloadditions, for example, adding a catalytic amount of benzoic acid can improve both regioselectivity and diastereoselectivity.[7]
FAQ 3: Significant Side Product Formation

Question: My reaction is clean by TLC, but after workup and purification, the yield is low and I see multiple side products. What is happening?

Answer: The formation of side products can occur either during the reaction itself or during the workup and purification stages. Identifying the structure of the main side products is the first step toward mitigating their formation.

Common Side Reactions and Prevention Strategies:

  • Self-Condensation of Starting Materials: Aldehydes or ketones can undergo self-condensation, especially under strongly basic or acidic conditions.[8]

    • Solution: Use a milder catalyst. Adding the more reactive starting material slowly to the reaction mixture can also help maintain its low concentration and suppress self-condensation.

  • Decomposition on Silica Gel: Some nitrogen-containing compounds, particularly those with basic nitrogen atoms, can decompose or streak on silica gel during column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2% in the eluent). Alternatively, consider other purification methods like recrystallization or using a different stationary phase (e.g., alumina, C18).

  • Use of Protecting Groups: If your starting materials contain multiple reactive functional groups (e.g., two different amines), a lack of proper protection can lead to a mixture of products.[14][15]

    • Solution: Employ an orthogonal protecting group strategy. This involves protecting one amine with a group that is stable under the conditions required to deprotect the other, allowing for selective reactions.[14][16] For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) can be used orthogonally.[17]

Protecting Group Decision Tree

ProtectingGroup A Does the substrate have multiple reactive N-H groups? B Are subsequent reaction steps acidic? A->B Yes E No protecting group needed for this functionality. A->E No C Are subsequent reaction steps basic? B->C No F Use acid-stable group (e.g., Fmoc, Cbz) B->F Yes D Are subsequent reaction steps reductive (e.g., H₂/Pd)? C->D No G Use base-stable group (e.g., Boc, Trityl) C->G Yes H Use reduction-stable group (e.g., Boc, Fmoc) D->H Yes I Consider orthogonal strategy (e.g., Boc on N1, Cbz on N2) D->I No/Maybe

Caption: Decision tree for selecting amine protecting groups.

Part 2: Experimental Protocols

This section provides a generalized, step-by-step protocol for a common type of diazaspirocyclization: a Pictet-Spengler type reaction to form an aza-spiroindoline. This protocol should be adapted based on the specific substrates and reaction being performed.

General Protocol: Iridium-Catalyzed Reductive Aza-Spirocyclization

This protocol is adapted from methodologies for the synthesis of aza-spiroindoline products via a reductive cyclization of indole-linked amides.[9][10]

Reaction Scheme: An indole-tethered amide undergoes reductive activation followed by a diastereoselective 5-endo-trig spirocyclization.

Materials:

  • Indole-tethered amide substrate (1.0 equiv)

  • Iridium catalyst (e.g., Vaska's complex) (1-5 mol%)

  • Silane reductant (e.g., Tetramethyldisiloxane, TMDS) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the indole-tethered amide substrate (e.g., 0.5 mmol).

    • Place the flask under an inert atmosphere of nitrogen or argon.

    • Add the iridium catalyst (e.g., 1 mol%).

    • Add anhydrous toluene via syringe (to achieve a concentration of ~0.1 M).

  • Reaction Execution:

    • Cool the mixture to the desired temperature (e.g., -15 °C to room temperature).[9]

    • Add the silane reductant (e.g., TMDS, 3 equiv) dropwise via syringe.

    • Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 1-2 hours.[9]

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diazaspiro compound.

References

  • De Goede, S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • Donets, P. A., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, ACS Publications.
  • Wang, L., et al. (2021). Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy. bioRxiv.
  • ResearchGate. (n.d.). Optimization of spirocyclization towards 2aa. ResearchGate.
  • ResearchGate. (n.d.). (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • Collins, I., et al. (2015). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, ACS Publications.
  • Hu, W., et al. (2014). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC, NIH.
  • Scott, P. J. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. NIH.
  • Zhang, J., et al. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. PubMed.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Guiry, P. J., et al. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC, NIH.
  • Chen, J-R., et al. (2015). Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers. PubMed.
  • Hu, Y., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.
  • Kocienski, P. J. (n.d.). Protecting Groups.
  • Donets, P. A., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, ACS Publications.
  • da Silva, A. B. F., et al. (2022). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. MDPI.
  • Google Patents. (2024). CN117425654A - 2,8-diazaspiro[4.5]decane compound.
  • Wang, Z., et al. (2016). Highly enantio-selective synthesis of aza-spirocyclic indanones via rhodium catalysis. Organic & Biomolecular Chemistry, RSC Publishing.
  • Wang, W., et al. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, ACS Publications.
  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros.
  • Rawal, V. H., et al. (2012). 1,4-Diazaspiro[2.2]pentanes as a flexible platform for the synthesis of diamine-bearing stereotriads. PubMed.
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Marazano, C., et al. (2016). Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. RSC Publishing.
  • ResearchGate. (2025). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. ResearchGate.
  • Wikipedia. (n.d.). Protecting group.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • MDPI. (n.d.). New Trends in Diaziridine Formation and Transformation (a Review). MDPI.
  • MDPI. (n.d.). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. MDPI.
  • Reddit. (2018). Common ways to lose product and reduce yield? r/chemistry.
  • NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. MDPI.
  • PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • PubMed. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI.

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Technical Support Center: Optimizing the Industrial Synthesis of Diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the industrial synthesis of diazaspiro[3.5]nonane derivatives. As a Senior Application Scientist, my aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and optimize your synthetic routes for scalability and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the diazaspiro[3.5]nonane core on an industrial scale?

A1: Several strategies are employed, with the choice largely dependent on the desired substitution pattern and the availability of starting materials. A prevalent approach involves the construction of the spirocyclic core through cyclization reactions. For instance, a multi-step synthesis starting from 1-toluoyl-4-piperidone has been developed for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, a widely used intermediate in medicinal chemistry. This particular method is noted for its use of readily available materials and operational simplicity, making it suitable for large-scale production.[1] Another strategy involves the dearomatizing intramolecular diamination of phenols to create spirocyclic 1,2-diamines.[2][3][4][5][6][7]

Q2: What are the critical reaction parameters to monitor for a successful and scalable synthesis?

A2: Key parameters demanding stringent control include reaction temperature, addition rates of reagents, solvent choice, and the purity of starting materials and reagents. For multi-step syntheses, such as the seven-step process to produce tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, each step has a defined temperature and time profile that must be adhered to for optimal yield and purity.[1] For example, in similar spirocycle syntheses, maintaining low temperatures (e.g., below 10°C) can be crucial to minimize side reactions.[8] Anhydrous conditions are also often necessary to prevent hydrolysis of sensitive intermediates.[8]

Q3: How can I effectively protect the nitrogen atoms in the diazaspiro[3.5]nonane core during multi-step synthesis?

A3: Orthogonal protecting groups are essential for selectively functionalizing the two different nitrogen atoms. The Boc (tert-butyloxycarbonyl) group is commonly used and can be removed under acidic conditions (e.g., TFA or HCl).[9] The benzyl (Bn) group is another option, typically removed by catalytic hydrogenation.[9][10] The choice of protecting groups should be strategic, considering the reaction conditions of subsequent steps to ensure their stability and selective removal.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Diazaspiro[3.5]nonane Product
Potential Cause Underlying Rationale & Troubleshooting Steps
Inefficient Cyclization The ring-closing step is often a critical, yield-determining step. In a synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, the cyclization is achieved using cesium carbonate in acetonitrile.[1] Ensure the base is of high purity and the solvent is anhydrous, as moisture can interfere with the reaction. Consider screening other bases (e.g., potassium carbonate) and solvents to optimize the reaction conditions.
Suboptimal Reaction Temperature Temperature control is paramount. For instance, in the synthesis of a related 7-oxo-2-azaspiro[3.5]nonane, the cyclization reaction is heated to 70-100°C for 12-24 hours.[11] A temperature that is too low may result in an incomplete reaction, while excessive heat can lead to decomposition of reactants or products. A Design of Experiments (DoE) approach can be valuable for systematically optimizing the temperature profile.
Side Product Formation Competing reactions can significantly reduce the yield of the desired product. For example, in syntheses involving piperidin-4-one derivatives, elimination reactions can occur.[8] Careful analysis of byproducts by LC-MS and NMR can provide insights into these competing pathways. Adjusting the reaction conditions, such as using a less hindered base or a lower reaction temperature, can often mitigate the formation of these impurities.
Problem 2: Difficulty in Purification of the Final Product
Potential Cause Underlying Rationale & Troubleshooting Steps
Presence of Closely Eluting Impurities If impurities have similar polarities to the final product, separation by standard column chromatography can be challenging. Consider using a different stationary phase or a multi-solvent gradient system. Alternatively, derivatization of the product or impurity to alter its polarity can facilitate separation.
Residual Starting Materials Incomplete reactions will lead to the presence of starting materials in the crude product. Monitor the reaction progress diligently using techniques like TLC or LC-MS to ensure completion.[8][9] If the reaction has stalled, consider adding more reagent or extending the reaction time.
Product Instability Some diazaspiro[3.5]nonane derivatives may be sensitive to the purification conditions. For example, the β-lactam ring in some related spirocycles is susceptible to hydrolysis.[8] If product degradation is suspected during chromatography, consider using a less acidic or basic mobile phase, or explore alternative purification techniques like crystallization.

Experimental Workflows & Diagrams

Generalized Synthetic Workflow for Diazaspiro[3.5]nonane Derivatives

The following diagram illustrates a conceptual workflow for the synthesis of a protected diazaspiro[3.5]nonane derivative, highlighting key stages.

G cluster_0 Starting Material Preparation cluster_1 Key Intermediate Formation cluster_2 Spirocyclization cluster_3 Protection & Derivatization cluster_4 Purification & Characterization A Commercially Available Starting Material (e.g., Piperidin-4-one derivative) B Multi-step Synthesis to build precursor A->B Reaction Steps C Ring Formation Reaction (e.g., Intramolecular Cyclization) B->C Cyclization Conditions D Introduction of Protecting Groups (e.g., Boc, Bn) C->D Protection Strategy E Further Functionalization D->E Derivatization Reactions F Chromatography / Crystallization E->F Crude Product G Spectroscopic Analysis (NMR, MS) F->G Purified Product

Caption: Conceptual workflow for diazaspiro[3.5]nonane synthesis.

Decision-Making Flowchart for Troubleshooting Low Yields

This flowchart provides a logical path for diagnosing and resolving issues related to low product yields.

G start Low Yield Observed check_reaction Reaction Monitoring Data (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Significant Side Products check_reaction->side_products incomplete->side_products No optimize_time_temp Optimize Reaction Time/ Temperature incomplete->optimize_time_temp Yes modify_conditions Modify Reaction Conditions (Solvent, Base, etc.) side_products->modify_conditions Yes purification_issue Product Loss During Purification side_products->purification_issue No end Improved Yield optimize_time_temp->end optimize_reagents Check Reagent Purity/ Stoichiometry optimize_reagents->end modify_conditions->end purification_issue->optimize_reagents No optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes optimize_purification->end

Caption: Troubleshooting flowchart for low reaction yields.

References

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Aimon, A., Dow, M. J., Hanby, A. R., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Orain, D., Hintermann, S., Pudelko, M., Carballa, D., & Jedrzejczak, A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Synlett, 26(13), 1815–1818.
  • Aimon, A., Dow, M. J., Hanby, A. R., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. Benchchem.
  • Aimon, A., Dow, M. J., Hanby, A. R., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Aimon, A., Dow, M. J., Hanby, A. R., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Aimon, A., Dow, M. J., Hanby, A. R., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Aimon, A., Dow, M. J., Hanby, A. R., et al. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols.

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Addressing low yield and high raw material costs in diazaspiro compound synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazaspiro compound synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields and high raw material costs. Diazaspirocycles are invaluable scaffolds in medicinal chemistry, known for their structural rigidity and three-dimensionality, which can lead to improved ADME-Tox properties.[1][2] However, their synthesis can be complex. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Section 1: Frequently Asked Questions - Troubleshooting Low Yields

Low yields are a common frustration in complex organic synthesis. The issue can often be traced back to a few key areas. Before attempting a complete redesign of your synthetic route, consider these common culprits.

Question 1: My reaction is sluggish, incomplete, or fails entirely. What are the first things I should check?

Answer: When a reaction underperforms, it's crucial to revisit the fundamentals before exploring more complex variables. A systematic check of your setup and reagents is the most efficient first step.

  • Atmospheric Control: Many reactions, especially those involving organometallic catalysts (e.g., Rhodium, Palladium) or air-sensitive reagents, are highly susceptible to oxygen and moisture.[3][4]

    • Causality: Oxygen can oxidize sensitive catalysts or reagents, rendering them inactive. Water can hydrolyze starting materials, quench intermediates, or interfere with the catalytic cycle.[3]

    • Actionable Advice: Ensure all glassware is rigorously flame-dried or oven-dried.[5] Use anhydrous solvents and degas them thoroughly (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent & Catalyst Purity: The purity of your starting materials and catalyst is paramount.

    • Causality: Impurities can act as catalyst poisons, even at low levels, by competing for active sites.[6] Old or improperly stored reagents may have degraded. For example, phosphine catalysts can oxidize over time.[3]

    • Actionable Advice: Use freshly purified reagents and high-purity catalysts. If you suspect an issue, re-purify your starting materials. Verify the activity of commercial catalysts, as batch-to-batch variation can occur.

  • Reaction Concentration & Temperature: These parameters directly influence reaction kinetics.

    • Causality: Some reactions, like domino radical bicyclizations, require low steady-state concentrations of a reagent (e.g., Bu₃SnH) to favor the desired cyclization pathway over premature reduction.[3] Conversely, if a reaction is bimolecular, concentrations that are too low will slow the reaction rate. Temperature control is critical; side reactions or decomposition can occur if it's too high, while low temperatures may not provide sufficient activation energy.[5]

    • Actionable Advice: Experiment with reagent concentration. If side reactions are an issue, consider slow addition of a key reagent using a syringe pump to maintain a low concentration.[3] Methodically screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

Question 2: I'm observing significant formation of side products. How can I improve the selectivity of my reaction?

Answer: Poor selectivity is often a sign that an undesired reaction pathway is kinetically competitive with your desired transformation. Optimizing for selectivity involves tipping this balance in your favor.

  • Catalyst and Ligand Choice: The catalyst is the heart of the reaction, and its electronic and steric properties are critical.

    • Causality: The ligands coordinating a metal catalyst create a specific chiral pocket or steric environment that directs the approach of substrates, thereby controlling stereoselectivity and regioselectivity.[4] For example, in rhodium-catalyzed cyclopropanations to form azaspiroalkanes, switching from a Boc protecting group to a bulkier Ts group on the nitrogen, and using a catalyst like Rh₂(S-pPhTPCP)₄, can dramatically improve both diastereoselectivity and enantioselectivity.[4]

    • Actionable Advice: Screen a panel of catalysts and ligands. For rhodium-catalyzed reactions, dirhodium paddlewheel catalysts are a good starting point.[4] For cycloadditions, consider phosphine catalysts with varying steric and electronic properties.[3]

  • Solvent Effects: The solvent is not merely a medium but an active participant that can influence transition state energies.

    • Causality: Solvent polarity can stabilize or destabilize charged intermediates or transition states, altering the energy barrier for different pathways. Protic solvents can interfere with reactions involving strong bases or organometallics.

    • Actionable Advice: Conduct a solvent screen using a range of polar aprotic (e.g., THF, DCM, Toluene) and polar protic solvents (if compatible with your chemistry). The optimal solvent is highly substrate-dependent.[3]

  • Use of Additives: Sometimes, small amounts of an additive can have a profound effect.

    • Causality: Acid additives, for instance, can promote cycloaddition reactions by activating one of the components, thereby influencing both the rate and the selectivity of the reaction.[3]

    • Actionable Advice: If applicable to your reaction type, screen common additives. For example, in some [3+2] cycloadditions, adding benzoic acid (BzOH) can be beneficial.[3]

Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for diagnosing and solving yield-related issues.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Basics Step 1: Verify Fundamentals Start->Check_Basics Reagent_Purity Reagent Purity & Stoichiometry Correct? Check_Basics->Reagent_Purity Reagent_Purity->Start No, Fix & Rerun Reaction_Conditions Atmosphere, Temp, & Concentration Correct? Reagent_Purity->Reaction_Conditions Yes Reaction_Conditions->Start No, Fix & Rerun Optimize_Conditions Step 2: Systematic Optimization Reaction_Conditions->Optimize_Conditions Yes Screen_Solvent Screen Solvents Optimize_Conditions->Screen_Solvent Screen_Catalyst Screen Catalysts / Ligands Screen_Solvent->Screen_Catalyst Screen_Temp_Conc Optimize Temp & Concentration Screen_Catalyst->Screen_Temp_Conc Analyze_Side_Products Step 3: Analyze Byproducts Screen_Temp_Conc->Analyze_Side_Products Yield Still Low Success Yield Improved Screen_Temp_Conc->Success Yield Acceptable Identify_Byproducts Identify Structure of Side Products via NMR/MS Analyze_Side_Products->Identify_Byproducts Hypothesize_Pathway Hypothesize Undesired Reaction Pathway Identify_Byproducts->Hypothesize_Pathway Modify_Strategy Step 4: Modify Synthetic Strategy Hypothesize_Pathway->Modify_Strategy Change_Reagents Change Protecting Groups or Reagents Modify_Strategy->Change_Reagents Change_Reagents->Start Implement Changes Change_Route Consider Alternative Synthetic Route Change_Reagents->Change_Route Change_Route->Start Implement New Route

Caption: A systematic workflow for troubleshooting low reaction yields.

Section 2: FAQs - Addressing High Raw Material Costs

The commercial viability of a synthetic route, particularly in drug development, hinges on its cost-effectiveness. High costs often stem from expensive catalysts, complex starting materials, or inefficient multi-step syntheses.

Question 3: My synthesis relies on an expensive noble metal catalyst (e.g., Pd, Rh). How can I reduce catalyst-related costs?

Answer: While highly effective, noble metal catalysts can be a major cost driver. Several strategies can mitigate this expense.

  • Catalyst Loading Optimization: Often, literature procedures use a higher catalyst loading than necessary to ensure complete conversion on a small scale.

    • Causality: Every catalytic cycle has a maximum turnover number (TON) and turnover frequency (TOF). The goal is to maximize these to get the most out of the smallest amount of catalyst.[6]

    • Actionable Advice: Systematically reduce the catalyst loading (e.g., from 5 mol% to 1 mol%, 0.5 mol%, etc.) while carefully monitoring the reaction kinetics and final conversion. You may find that a significantly lower loading is sufficient, perhaps with a slightly longer reaction time.

  • Explore Cheaper Metal Catalysts: Consider if a more abundant and less expensive metal can achieve the same transformation.

    • Causality: First-row transition metals (e.g., Cu, Fe, Ni) or other metals like Silver can sometimes catalyze similar reactions to their noble metal counterparts, offering a more economical alternative.[7][8] For example, silver salts are well-known as inexpensive yet effective π-Lewis acids for activating C-C multiple bonds in tandem cyclizations.[7] A copper(I)-catalyzed heterocyclization has been used as a key step in a Pd-free synthesis of the drug Risdiplam.[8]

    • Actionable Advice: Review the literature for precedents using copper, iron, nickel, or silver catalysts for your desired transformation.

  • Consider Organocatalysis or Biocatalysis: In some cases, it's possible to eliminate metals entirely.

    • Causality: Organocatalysts (small, chiral organic molecules) and enzymes can offer high levels of stereoselectivity under mild conditions without the cost and toxicity concerns of heavy metals.

    • Actionable Advice: Search for organocatalytic or biocatalytic alternatives to your reaction. This is a rapidly growing field with novel applications continually being developed.

Question 4: My overall synthesis is long and has a low cumulative yield. What strategies can make the route more efficient and cost-effective?

Answer: Step-economy is a core principle of green and cost-effective chemistry. Reducing the number of synthetic steps has a multiplicative effect on yield and a subtractive effect on labor and material costs.

  • Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to form a complex product.

    • Causality: MCRs reduce the need for intermediate isolation and purification steps, saving significant time, solvent, and materials.[9] They are inherently atom-economical.

    • Actionable Advice: Explore isocyanide-based multicomponent reactions (IAMCRs) or other MCRs for the construction of your diazaspiro scaffold. These have proven highly effective for generating intricate spiro architectures in good to excellent yields.[9][10]

  • Tandem/Domino/Cascade Reactions: These reactions involve two or more bond-forming events that occur sequentially in a single operation without changing the reaction conditions.

    • Causality: Like MCRs, tandem reactions increase molecular complexity rapidly and reduce the number of unit operations. A silver-catalyzed tandem cyclization, for example, can provide atom-economical access to diazaspirocycles from alkyne precursors.[7]

    • Actionable Advice: Analyze your target molecule for opportunities to combine steps. Can a cyclization be triggered immediately following another bond formation?

Decision Tree for Cost-Effective Synthesis

Cost_Effective_Strategy Start High Synthesis Cost Issue Primary_Driver What is the primary cost driver? Start->Primary_Driver Catalyst Expensive Catalyst Primary_Driver->Catalyst Catalyst Starting_Materials Complex Starting Materials Primary_Driver->Starting_Materials Starting Materials Many_Steps Long, Inefficient Route Primary_Driver->Many_Steps Number of Steps Reduce_Loading Optimize (reduce) catalyst loading Catalyst->Reduce_Loading Simpler_SMs Redesign route from simpler, commercial materials Starting_Materials->Simpler_SMs MCR Explore Multicomponent Reactions (MCRs) Many_Steps->MCR Alt_Catalyst Screen cheaper metal catalysts (Cu, Ag, Fe) or organocatalysts Reduce_Loading->Alt_Catalyst Convergent_Synth Employ a convergent synthesis strategy Simpler_SMs->Convergent_Synth Tandem Design a Tandem / Domino Reaction MCR->Tandem

Caption: A decision tree for selecting a cost-effective synthetic strategy.

Section 3: Troubleshooting Guide - Purification Challenges

Purification can be a major bottleneck, leading to significant product loss and high solvent costs, especially when dealing with polar or unstable compounds.[11]

Question 5: My diazaspiro compound is difficult to purify by standard silica gel chromatography, leading to low recovery. What are my options?

Answer: Standard chromatography is not always the best solution. Product decomposition on acidic silica, poor separation, or high polarity can all lead to failure.

  • Alternative Purification Media:

    • Causality: Silica gel is acidic and can cause degradation of acid-sensitive compounds.[5] Basic compounds, like many diazaspirocycles, can streak or bind irreversibly.

    • Actionable Advice:

      • Neutralized Silica: Pre-treat your silica gel by slurrying it with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent) before packing the column.

      • Alumina: Use basic or neutral alumina as your stationary phase for basic compounds.

      • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase flash chromatography can provide better separation.

  • Avoid Chromatography Entirely:

    • Causality: Chromatography is inherently lossy and resource-intensive. Crystallization and precipitation are often more scalable and economical methods.[10][12]

    • Actionable Advice:

      • Recrystallization: Screen a variety of solvent/anti-solvent systems to find conditions for recrystallizing your product. This can yield highly pure material.

      • Salt Formation & Precipitation: If your compound is basic, you can often form a crystalline salt (e.g., hydrochloride, tartrate) by adding the corresponding acid. The salt may have different solubility properties that allow for selective precipitation.

  • Solid-Phase Extraction (SPE) for Unstable Compounds:

    • Causality: Preparative HPLC can be harsh, time-consuming, and uses large volumes of solvent.[11] For compounds that are unstable to the acidic or basic mobile phases used in HPLC, this method can lead to complete sample loss.

    • Actionable Advice: Adapt a bench-top purification method using C18 reverse-phase silica cartridges. This SPE-based approach is gentler, much faster (hours vs. days), and dramatically reduces solvent consumption, making it ideal for sensitive intermediates in early discovery phases.[11]

Data Summary: Comparison of Purification Techniques
TechniqueTypical Use CaseAdvantagesDisadvantagesCost Factor
Normal Phase Chromatography Moderately polar, non-basic compoundsWell-established, versatileCan degrade sensitive compounds, high solvent useMedium
Reverse Phase Chromatography Polar compoundsExcellent for polar analytesHigher cost stationary phase, requires specific solventsHigh
Recrystallization/Precipitation Crystalline solidsHigh purity, scalable, low cost, green[10]Not all compounds are crystalline, can be time-consuming to optimizeLow
Solid-Phase Extraction (SPE) Unstable or polar compounds[11]Fast, gentle, massive reduction in solvent use[11]Lower resolution than HPLC, best for removing bulk impuritiesLow-Medium

Section 4: Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol provides a framework for determining the minimum required catalyst loading for a given transformation.

  • Setup: In parallel, set up five identical reaction vessels (e.g., microwave vials or small round-bottom flasks) equipped with stir bars, all under an inert atmosphere.

  • Reagents: To each vessel, add your starting material (e.g., 0.2 mmol) and anhydrous, degassed solvent (e.g., 1.0 mL).

  • Catalyst Addition: Prepare a stock solution of your catalyst if it is a solid. Add progressively lower amounts of the catalyst to each vial.

    • Vial 1: 5.0 mol% (Control/Literature value)

    • Vial 2: 2.5 mol%

    • Vial 3: 1.0 mol%

    • Vial 4: 0.5 mol%

    • Vial 5: 0.1 mol%

  • Reaction: Place all vials in a pre-heated oil bath or heating block at the desired temperature.[3]

  • Monitoring: Take small aliquots from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h). Quench the aliquot and analyze by a suitable method (e.g., LC-MS, GC-MS, or TLC) to determine the percent conversion.

  • Analysis: Plot percent conversion versus time for each catalyst loading. Identify the lowest loading that achieves complete conversion within an acceptable timeframe. This is your optimized catalyst loading.

References

  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.
  • One-pot three-component synthesis of azaspirononatriene derivatives. PMC - NIH.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC - NIH.
  • Optimization of reaction conditions. [a]. ResearchGate.
  • Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. ResearchGate.
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
  • Optimization of the reaction conditions. ResearchGate.
  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. PMC - NIH.
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications.
  • What are some common causes of low reaction yields? Reddit.
  • Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. ResearchGate.
  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. PMC - PubMed Central.
  • Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Organic & Biomolecular Chemistry (RSC Publishing).
  • Optimizing Catalytic Reactions. ResearchGate.
  • High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions. PubMed.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Synthesis - General tips for improving yield? Reddit.
  • Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Syngene International Ltd.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.

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Validation & Comparative

A Senior Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Foundation of Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are the master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Small molecule kinase inhibitors have, therefore, become a cornerstone of targeted therapy.[2] The success of these inhibitors, however, is not merely a matter of functional group chemistry; it is fundamentally dictated by their core molecular structure, or scaffold . The scaffold is the architectural framework that orients the inhibitor within the kinase's binding pocket, governing its potency, selectivity, and even its ability to overcome drug resistance.[3][4]

This guide provides an in-depth comparison of the major classes of kinase inhibitor scaffolds. Moving beyond a simple catalog of compounds, we will explore the mechanistic rationale behind each design, present supporting experimental data to compare their efficacy, and provide detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to critically assess and select the optimal inhibitor strategy for their research.

The Kinase Target: A Landscape of Conformational Plasticity

To understand inhibitor scaffolds, one must first appreciate the dynamic nature of the kinase ATP-binding site. A key feature is the "activation loop," which can adopt multiple conformations. The position of a specific three-residue motif—Asp-Phe-Gly (DFG)—is critical. When the kinase is active, the loop is in a "DFG-in" conformation. In its inactive state, the loop can flip to a "DFG-out" conformation.[5] This conformational flexibility is the playground where different inhibitor scaffolds exert their distinct mechanisms.

cluster_Kinase Kinase Catalytic Domain P_Loop P-Loop Hinge Hinge Region DFG_in Activation Loop (DFG-in) DFG_out Activation Loop (DFG-out) DFG_in->DFG_out Conformational Change ATP ATP ATP->Hinge Binds

Caption: DFG-in vs. DFG-out kinase conformations.

Part 1: A Comparative Analysis of Major Inhibitor Scaffolds

The universe of kinase inhibitors can be broadly classified based on the structural pocket they target and the kinase conformation they bind.[3] This classification provides a logical framework for comparing their efficacy.

G A Kinase Inhibitors B ATP-Competitive A->B C Allosteric (Non-ATP Competitive) A->C D Type I (Binds Active 'DFG-in') B->D E Type II (Binds Inactive 'DFG-out') B->E F Covalent (Irreversible) B->F

Caption: Classification of Kinase Inhibitor Scaffolds.

Type I Inhibitors: Targeting the Active State

Type I inhibitors are ATP-competitive scaffolds that bind to the active "DFG-in" conformation of the kinase.[5] They typically form hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.

  • Mechanism of Action: By occupying the ATP-binding pocket of the active kinase, Type I inhibitors directly compete with endogenous ATP, preventing the phosphotransfer reaction.

  • Advantages: The design of Type I inhibitors is often more straightforward due to the well-defined nature of the ATP pocket in the active state.

  • Disadvantages: The ATP-binding site is highly conserved across the kinome, making it challenging to achieve high selectivity with Type I inhibitors.[5] This can lead to off-target effects.

  • Representative Inhibitors: Gefitinib (EGFR), Dasatinib (BCR-Abl, Src).[6]

Type II Inhibitors: Exploiting the Inactive State

In contrast, Type II inhibitors bind to the inactive "DFG-out" conformation.[7] Their scaffolds are designed to occupy not only the ATP pocket but also an adjacent hydrophobic pocket that is only accessible in the DFG-out state.[5]

  • Mechanism of Action: Type II inhibitors stabilize the inactive conformation of the kinase, preventing it from adopting the active state required for catalysis.

  • Advantages: The adjacent hydrophobic pocket is less conserved than the ATP-binding site, allowing for the design of more selective inhibitors.[8] This often translates to a better safety profile.

  • Disadvantages: Designing inhibitors that can induce or stabilize the DFG-out conformation can be more complex. Resistance can emerge through mutations that destabilize the inactive state.[8]

  • Representative Inhibitors: Imatinib (BCR-Abl), Sorafenib (VEGFR, PDGFR).

Covalent Inhibitors: The Irreversible Bond

Covalent inhibitors are designed with a reactive electrophilic group (a "warhead") that forms a permanent covalent bond with a nucleophilic amino acid residue, typically a cysteine, near the ATP-binding site.[9]

  • Mechanism of Action: After initial reversible binding, the inhibitor forms an irreversible bond with the kinase, leading to permanent inactivation.[10]

  • Advantages: Covalent inhibitors can achieve high potency and prolonged duration of action. They can be highly effective against resistance mutations that reduce the binding affinity of reversible inhibitors.[11]

  • Disadvantages: The potential for off-target reactivity and toxicity is a primary concern, although modern design strategies target non-conserved cysteines to improve selectivity.[9][12]

  • Representative Inhibitors: Osimertinib (EGFR), Ibrutinib (BTK).[9][13]

Allosteric Inhibitors: Beyond the ATP Pocket

Allosteric inhibitors represent a distinct class that binds to a site on the kinase remote from the ATP pocket.[14] This binding event induces a conformational change that inhibits the kinase's activity.

  • Mechanism of Action: By binding to an allosteric site, these inhibitors modulate the kinase's conformation, preventing it from binding ATP or its substrate effectively.

  • Advantages: As they do not target the conserved ATP-binding site, allosteric inhibitors can be highly selective and can overcome resistance mutations that occur in the ATP pocket.[15][16]

  • Disadvantages: The discovery of allosteric sites is challenging, and there are fewer known examples compared to ATP-competitive inhibitors.[17]

  • Representative Inhibitors: Trametinib (MEK1/2).[14]

Part 2: Quantitative Efficacy Comparison

The efficacy of a kinase inhibitor is primarily defined by its potency (how much of the drug is needed to cause an effect) and its selectivity (its activity against the intended target versus other kinases).

Comparative Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. The table below presents a comparative summary of IC₅₀ values for representative inhibitors from different scaffold classes against their primary targets and key off-targets, illustrating the concept of selectivity.

InhibitorScaffold TypePrimary TargetIC₅₀ (nM)Key Off-TargetIC₅₀ (nM)Reference(s)
Gefitinib Type IEGFR2 - 37Src>10,000[18]
Imatinib Type IIAbl (Bcr-Abl)25 - 100c-Kit, PDGFR100 - 500[19]
Osimertinib CovalentEGFR (T790M)<1EGFR (WT)~15[9][10]
Trametinib AllostericMEK10.92c-Raf>10,000[14]

Data compiled from multiple sources and represent approximate ranges observed in biochemical assays. Exact values can vary based on assay conditions.

Causality Behind the Data: The high selectivity of the allosteric inhibitor Trametinib is evident from its sub-nanomolar potency against MEK1 and negligible activity against an upstream kinase (c-Raf).[14] Similarly, the covalent inhibitor Osimertinib demonstrates excellent selectivity for the mutant EGFR (T790M) over the wild-type (WT) form, a critical feature for minimizing side effects in cancer therapy.[9][10] In contrast, the Type II inhibitor Imatinib shows activity against a few related kinases (c-Kit, PDGFR), an example of "polypharmacology" that can sometimes be therapeutically beneficial.[19]

Part 3: Experimental Protocols for Efficacy Determination

The trustworthiness of any comparative data rests on the robustness of the experimental methods used. Here, we provide detailed, self-validating protocols for determining inhibitor potency and selectivity.

In Vitro Biochemical Kinase Assay (Radiometric IC₅₀ Determination)

This protocol describes a highly sensitive method to determine the IC₅₀ value of an inhibitor by measuring the incorporation of a radioactive phosphate group from [γ-³³P]ATP onto a substrate.[20] The choice of a radiometric assay provides a direct and unambiguous measure of phosphotransferase activity, making it a gold standard for quantifying inhibition.

A Prepare Reagents (Kinase, Substrate, Buffer, Serial Diluted Inhibitor) B Plate Setup (Add Inhibitor/Vehicle, then Kinase/Substrate Mix) A->B C Initiate Reaction (Add [γ-³³P]ATP) B->C D Incubate (e.g., 30 min at 30°C) C->D E Stop Reaction & Spot (Spot onto P81 paper) D->E F Wash Paper (Remove unbound [γ-³³P]ATP) E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis (Calculate % Inhibition, Fit Dose-Response Curve) G->H

Caption: Workflow for Radiometric IC₅₀ Determination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in 100% DMSO (e.g., 10-point, 3-fold dilutions starting from 1 mM).

    • Prepare a master mix containing the purified recombinant kinase and its specific peptide or protein substrate in kinase assay buffer. The buffer composition is critical; a typical buffer is 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.[21]

    • Prepare the ATP solution by mixing [γ-³³P]ATP with non-radiolabeled ATP. Crucially, the final ATP concentration in the assay should be at or near the Michaelis constant (Km) for the specific kinase. Using an ATP concentration equal to the Km ensures that the measured IC₅₀ value is a close approximation of the inhibitor constant (Ki), providing a more accurate measure of the inhibitor's affinity.[22]

  • Assay Plate Setup:

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 24 µL of the kinase/substrate master mix to each well.

    • Include "no enzyme" and "vehicle" controls for background subtraction and normalization, respectively. This is a self-validating step to ensure observed signal is enzyme-dependent.

  • Kinase Reaction:

    • Initiate the reaction by adding 25 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction remains in the linear range.

  • Stopping and Detection:

    • Stop the reaction by spotting 45 µL from each well onto P81 phosphocellulose paper. The paper binds the phosphorylated peptide substrate.

    • Wash the P81 paper three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background ("no enzyme" control) from all readings.

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[23]

Cell-Based Kinase Phosphorylation Assay

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are critical for assessing an inhibitor's efficacy in a more physiologically relevant context.[19] This protocol describes a method to quantify the inhibition of a specific phosphorylation event within a signaling pathway in cultured cells.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the desired cell line (e.g., a cancer cell line with a known hyperactive kinase) under standard conditions.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

    • Incubate for a specified period (e.g., 2-4 hours) at 37°C in a CO₂ incubator. This allows for cell penetration and target engagement.

  • Ligand Stimulation (if applicable):

    • For receptor tyrosine kinases, you may need to stimulate the pathway. Add the appropriate ligand (e.g., EGF for EGFR) at a predetermined concentration and incubate for a short period (e.g., 10 minutes). This step ensures the target kinase is active in the control wells.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add a lysis buffer containing protease and phosphatase inhibitors to each well. The inclusion of phosphatase inhibitors is a critical self-validating step to preserve the phosphorylation state of the proteins of interest.

    • Incubate on ice to ensure complete lysis.

  • Detection (e.g., ELISA-based):

    • Quantify the total protein concentration in each lysate (e.g., using a BCA assay) to normalize the data.

    • Use a sandwich ELISA kit specific for the phosphorylated target protein. Add the normalized lysates to the antibody-coated plate.

    • Follow the manufacturer's instructions for washing and adding detection antibodies and substrate.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the phosphoprotein signal to the total protein concentration for each well.

    • Calculate the percentage of inhibition relative to the stimulated vehicle control.

    • Determine the cellular IC₅₀ value by fitting the data to a dose-response curve. Comparing the biochemical IC₅₀ to the cellular IC₅₀ provides valuable insight into the compound's cell permeability and stability.[20]

Conclusion: Selecting the Right Scaffold for the Job

The choice of a kinase inhibitor scaffold is a strategic decision in drug discovery, with profound implications for the resulting compound's therapeutic profile.[24] Type I inhibitors offer a direct, competitive mechanism but often struggle with selectivity. Type II inhibitors can achieve greater selectivity by engaging less-conserved regions, but their design is more complex.[25] Covalent inhibitors provide potent, durable inhibition ideal for overcoming resistance, yet require careful design to ensure safety.[11] Finally, allosteric inhibitors offer the potential for exquisite selectivity and the ability to circumvent ATP-site resistance mutations, representing a promising, albeit challenging, frontier.[14][15]

A thorough understanding of these scaffold-based strategies, combined with rigorous experimental evaluation using validated protocols, is essential for advancing the next generation of targeted kinase therapies. By explaining the causality between molecular architecture and biological effect, we can move from serendipitous discovery to rational, structure-guided design.

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  • Lategahn, J., et al. (n.d.). Pitfalls and Considerations in Determining the Potency and Mutant Selectivity of Covalent Epidermal Growth Factor Receptor Inhibitors.
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A Senior Application Scientist's Guide to the Structural Validation of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, spirocyclic scaffolds have emerged as privileged structures, offering a unique three-dimensional architecture that can lead to compounds with improved physicochemical properties and novel intellectual property. Among these, the 2,7-diazaspiro[3.5]nonane framework is of particular interest due to its rigid yet versatile nature, making it a valuable building block in the design of novel therapeutics. The tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate derivatives, in particular, serve as crucial intermediates, where the Boc protecting group allows for selective functionalization.

However, the synthesis of these complex structures can often lead to isomeric impurities or unexpected rearrangements. Therefore, rigorous and unambiguous structural validation is not merely a procedural step but a cornerstone of successful drug discovery programs. This guide provides a comprehensive comparison of analytical techniques, supported by experimental data and protocols, to ensure the confident structural elucidation of these valuable compounds.

The Imperative of Multi-technique Validation

No single analytical technique can unequivocally determine the complex three-dimensional structure of a spirocyclic compound. A robust validation strategy relies on the synergistic use of multiple analytical methods, each providing a unique piece of the structural puzzle. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Analysis of Key Validation Techniques
TechniquePrincipleInformation ProvidedStrengthsLimitations
1D NMR (¹H, ¹³C) Nuclear spin transitions in a magnetic fieldChemical environment of protons and carbons, functional groups, and basic connectivity.Rapid, non-destructive, provides detailed information on local chemical environments.Can be complex to interpret for conformationally rigid or complex structures; overlapping signals can obscure information.
2D NMR (COSY, HSQC, HMBC) Correlation of nuclear spins through bonds or spaceDetailed connectivity (¹H-¹H, ¹H-¹³C), and long-range correlations (¹H-¹³C) for assembling the carbon skeleton.Unambiguously establishes atom-to-atom connectivity, crucial for distinguishing isomers.Requires longer acquisition times; interpretation can be complex for experts.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurementMolecular weight, elemental composition (High-Resolution MS).High sensitivity, provides accurate molecular weight and formula, essential for confirming the expected product.Does not provide stereochemical information; fragmentation patterns can be complex to interpret.
X-ray Crystallography Diffraction of X-rays by a single crystalAbsolute three-dimensional structure, including stereochemistry and solid-state conformation.The "gold standard" for unambiguous structure determination.Requires a suitable single crystal, which can be challenging to obtain.

Experimental Protocols: A Step-by-Step Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound derivatives, a suite of 1D and 2D NMR experiments is essential.

Workflow for NMR-based Structural Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) acq_1d Acquire 1D Spectra: ¹H NMR ¹³C{¹H} NMR prep->acq_1d Transfer to NMR tube acq_2d Acquire 2D Spectra: COSY HSQC HMBC acq_1d->acq_2d Initial structure assessment proc_1d Process 1D spectra: - Phasing - Baseline correction - Integration (¹H) - Peak picking acq_1d->proc_1d proc_2d Process 2D spectra: - Fourier transform - Phasing - Referencing acq_2d->proc_2d analysis Correlate all spectra to assemble the molecular structure proc_1d->analysis proc_2d->analysis confirm Confirm connectivity, stereochemistry, and absence of impurities analysis->confirm

Caption: Workflow for NMR-based structural validation of diazaspiro-compounds.

Detailed Protocol for 2D NMR Analysis:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds.

    • Application: Identify neighboring protons in the aliphatic rings of the spirocycle. For instance, the protons on C1 and C3 should show correlations to the protons on the adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.

    • Application: Assign each proton signal to its corresponding carbon signal. This is crucial for unambiguously assigning the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.

    • Application: This is arguably the most critical experiment for confirming the spirocyclic core. Look for long-range correlations from the protons on one ring to the carbons of the other ring, particularly to the spirocyclic carbon atom. For example, protons on C1 and C3 should show a correlation to the spirocyclic carbon (C4).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which can be used to determine its elemental composition.

Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is typically used for these types of molecules as it is a soft ionization technique that minimizes fragmentation.

  • Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass.

    • Compare the calculated elemental composition with the expected formula of the this compound derivative.

Illustrative Data for a Hypothetical Derivative (C₁₄H₂₆N₂O₂):

ParameterExpected ValueObserved ValueDeviation (ppm)
Formula C₁₄H₂₆N₂O₂--
Exact Mass 254.1994--
[M+H]⁺ 255.2072255.2070-0.8

A low ppm deviation provides high confidence in the elemental composition of the synthesized molecule.

The Decisive Power of X-ray Crystallography

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive structural proof. It not only confirms the connectivity but also reveals the absolute stereochemistry and the preferred conformation in the solid state.

Logical Relationship of Validation Techniques

G cluster_synthesis Synthesis cluster_primary Primary Validation cluster_secondary Definitive Validation (if required) cluster_conclusion Conclusion synthesis Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Derivative nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) synthesis->nmr Provides Connectivity ms High-Resolution Mass Spectrometry synthesis->ms Provides Molecular Formula xray X-ray Crystallography nmr->xray Ambiguity or Need for Absolute Stereochemistry conclusion Unambiguous Structure Confirmed nmr->conclusion ms->xray Ambiguity or Need for Absolute Stereochemistry ms->conclusion xray->conclusion

Caption: Logical flow for the structural validation of complex organic molecules.

Conclusion

The structural validation of this compound derivatives is a critical step in their application in drug discovery. A multi-faceted approach, combining the detailed connectivity information from 1D and 2D NMR, the precise molecular formula from HRMS, and, when possible, the unambiguous three-dimensional structure from X-ray crystallography, is essential. By following the rigorous protocols outlined in this guide, researchers can ensure the structural integrity of their compounds, thereby building a solid foundation for subsequent biological evaluation and lead optimization.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. ([Link])
  • Structure Elucidation in Organic Chemistry: The Search for the Right Tools. Wiley-VCH. ([Link])
  • Modern NMR Techniques for Chemistry Research, 2nd Edition. Pergamon. ([Link])

A Comparative Spectroscopic Guide to tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diazaspiro[3.5]nonane Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel three-dimensional scaffolds that can escape the "flatland" of traditional aromatic compounds is paramount for developing next-generation therapeutics.[1] The diazaspiro[3.5]nonane core, a unique structural motif featuring a shared quaternary carbon between an azetidine and a piperidine ring, has emerged as a valuable building block. Its inherent rigidity and defined spatial arrangement of nitrogen atoms make it an attractive piperazine bioisostere, offering improved metabolic stability and the potential for enhanced target binding.[1] These scaffolds are integral to the synthesis of advanced therapeutic agents, including potent kinase inhibitors and antimycobacterial agents.[2][3]

The precise control over the regiochemistry of functionalization is critical, and the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a cornerstone of their synthetic manipulation.[4] Verifying the structure, purity, and regiochemistry of these intermediates is non-trivial and relies on a suite of analytical techniques.

This guide provides an in-depth spectroscopic comparison of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate with key analogues. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This analysis aims to equip researchers, scientists, and drug development professionals with the expertise to unambiguously characterize this important class of molecules.

Structural Framework of Comparison

This guide will focus on the spectroscopic features of the primary compound and compare it against three structurally significant analogues to highlight key distinguishing characteristics.

G cluster_main Primary Compound cluster_analogues Analogues for Comparison a This compound (Boc on Piperidine N) b tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Isomer: Boc on Azetidine N) a->b Compare c 2,7-Diazaspiro[3.5]nonane (Deprotected Scaffold) a->c Compare d tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Oxo-Analogue) a->d Compare

Figure 1: Logical relationship between the primary compound and its selected analogues.

Part 1: Spectroscopic Deep Dive: this compound

Structure:

  • CAS: 896464-16-7

  • Molecular Formula: C₁₂H₂₂N₂O₂

  • Molecular Weight: 226.32 g/mol [2]

The Boc group is strategically placed on the N7 nitrogen of the piperidine ring, leaving the N2 nitrogen of the more strained azetidine ring as a free secondary amine. This has profound and predictable effects on the molecule's spectroscopic signature.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is the most informative tool for confirming successful and regioselective Boc protection.

  • Boc Group (9H): The most prominent signal is a sharp, intense singlet observed around δ 1.46 ppm . This peak, integrating to nine protons, is the unmistakable hallmark of the tert-butyl group and confirms the presence of the Boc protecting group. Its upfield position is due to the shielded, aliphatic nature of the methyl protons.

  • Piperidine Ring Protons (8H): The four methylene groups of the piperidine ring are diastereotopic due to the rigid spirocyclic structure. The two methylenes adjacent to the Boc-protected nitrogen (C6, C8) are deshielded by the electron-withdrawing carbamate group and typically appear as multiplets around δ 3.4-3.6 ppm . The two methylenes further away (C5, C9) appear more upfield, often seen as a multiplet around δ 1.7-1.9 ppm .

  • Azetidine Ring Protons (4H): The protons on the azetidine ring (C1, C3), adjacent to the free secondary amine, are expected in the region of δ 3.0-3.3 ppm .

  • Amine Proton (1H): The N-H proton of the azetidine ring typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a map of the carbon framework, confirming the number of unique carbon environments.

  • Boc Group: Two distinct signals confirm the Boc group: the quaternary carbon at ~δ 79.5 ppm and the three equivalent methyl carbons at ~δ 28.5 ppm . The carbamate carbonyl carbon (C=O) gives a signal in the downfield region, typically around δ 155.0 ppm .

  • Spiro Carbon (C4): The unique quaternary spiro carbon, the nexus of both rings, is expected to have a chemical shift around δ 35-40 ppm .

  • Piperidine Ring: The carbons adjacent to the Boc-protected nitrogen (C6, C8) are shifted downfield to approximately δ 45-50 ppm . The other two carbons (C5, C9) appear further upfield.

  • Azetidine Ring: The carbons of the azetidine ring (C1, C3) will appear in a distinct region, influenced by ring strain and the adjacent free amine.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • N-H Stretch: A moderate, sharp peak is expected around 3300-3400 cm⁻¹ , corresponding to the N-H stretching vibration of the secondary amine on the azetidine ring.

  • C-H Stretches: Strong absorptions between 2850-2980 cm⁻¹ arise from the C-H stretching of the aliphatic ring and Boc group protons.

  • C=O Stretch: A very strong, sharp absorption band around 1680-1700 cm⁻¹ is the most diagnostic peak. This corresponds to the carbonyl (C=O) stretch of the tert-butoxycarbonyl group. Its intensity is a direct result of the large change in dipole moment during the vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation analysis.

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is readily observed at m/z 227.18 .

  • Key Fragmentation: The Boc group is notoriously labile in the mass spectrometer.[5] Common and diagnostic fragmentation patterns include:

    • Loss of tert-butyl cation ([M-57]⁺): A fragment at m/z 170.12 .

    • Loss of isobutylene ([M-56]⁺): A fragment at m/z 171.12 , often occurring via a McLafferty-like rearrangement.[6]

    • Loss of the entire Boc group ([M-100]⁺): Cleavage of the N-C bond results in a fragment corresponding to the deprotected amine at m/z 127.12 .

Part 2: Comparative Spectroscopic Analysis

Comparison vs. Regioisomer: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
  • Structure: CAS 236406-55-6, C₁₂H₂₂N₂O₂, MW 226.32 g/mol [7]

  • Key Distinction: The Boc group is on the N2 (azetidine) nitrogen, leaving the N7 (piperidine) nitrogen as the free amine.

Spectroscopic Consequences:

  • ¹H NMR: The roles of the rings are reversed. The protons on the azetidine ring (C1, C3) will now be the ones shifted significantly downfield (likely > δ 3.8 ppm) due to the adjacent Boc group and ring strain. Conversely, the protons on the piperidine ring (C6, C8), being adjacent to a free amine, would appear further upfield compared to the 7-Boc isomer, likely in the δ 2.7-2.9 ppm range. The signal for the Boc group itself (9H singlet) remains unchanged around δ 1.46 ppm.

  • ¹³C NMR: The downfield shift effect of the Boc group will now be observed on the azetidine carbons (C1, C3), while the piperidine carbons (C6, C8) will be in a chemical environment typical for a secondary amine.

  • IR & MS: The IR spectrum will be very similar, as the same functional groups are present. The mass spectrum will also show an identical molecular ion peak and similar fragmentation patterns related to the loss of the Boc group. Distinguishing these isomers relies almost exclusively on NMR.

Comparison vs. Scaffold: 2,7-Diazaspiro[3.5]nonane
  • Structure: CAS 136098-14-1, C₇H₁₄N₂, MW 126.20 g/mol

  • Key Distinction: Complete absence of the Boc protecting group.

Spectroscopic Consequences:

  • ¹H & ¹³C NMR: The most dramatic difference is the complete absence of the Boc-related signals : the 9H singlet at δ ~1.46 ppm in ¹H NMR, and the signals at δ ~79.5 ppm, δ ~28.5 ppm, and δ ~155.0 ppm in ¹³C NMR. The proton and carbon signals for the piperidine ring will shift significantly upfield compared to the 7-Boc protected compound, as the electron-withdrawing carbamate is no longer present. The spectrum will be simpler and confined to the aliphatic region.

  • IR: The strong, sharp C=O carbonyl stretch at ~1690 cm⁻¹ will be absent . The N-H stretching region (~3300 cm⁻¹) may become more complex or broader, as there are now two secondary amine groups.

  • MS: The molecular ion peak [M+H]⁺ will be observed at m/z 127.12 , which corresponds to the mass of the deprotected scaffold.

Comparison vs. Oxo-Analogue: tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Structure: CAS 203661-69-2, C₁₃H₂₁NO₃, MW 239.31 g/mol [2]

  • Key Distinction: Replacement of the azetidine CH₂-NH-CH₂ unit with a cyclobutanone ring (CH₂-C(=O)-CH₂). This is an azaspiro[3.5]nonane system, not a diaza-scaffold, but serves as an excellent comparison for identifying ring modifications.

Spectroscopic Consequences:

  • ¹H NMR: The signals corresponding to the azetidine ring protons and its N-H proton will be absent. New signals for the protons on the cyclobutanone ring will appear. The protons alpha to the ketone carbonyl group (on C1 and C3) will be significantly deshielded and appear as multiplets in the δ 2.8-3.2 ppm range.

  • ¹³C NMR: A new, strongly deshielded signal for the ketone carbonyl carbon will appear far downfield, typically > δ 200 ppm . This is easily distinguished from the carbamate carbonyl (~155 ppm). The signals for the azetidine carbons will be replaced by those of the cyclobutanone ring carbons.

  • IR: The spectrum will feature two distinct, strong carbonyl absorption bands . One for the Boc carbamate C=O (~1690 cm⁻¹) and a second for the cyclobutanone C=O, which is typically found at a higher frequency due to ring strain (~1780 cm⁻¹).

  • MS: The molecular ion peak [M+H]⁺ will be observed at m/z 240.16 , reflecting the different molecular formula.

Part 3: Data Summary & Protocols

Summary of Key Spectroscopic Distinctions
CompoundKey ¹H NMR Feature(s) (δ, ppm)Key ¹³C NMR Feature(s) (δ, ppm)Key IR Feature(s) (cm⁻¹)[M+H]⁺ (m/z)
This compound 1.46 (s, 9H) ; ~3.5 (piperidine CH₂-N-Boc)~155 (C=O) , ~79.5 (quat. C) , ~28.5 (CH₃) ~1690 (C=O, strong) , ~3350 (N-H, moderate)227.18
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Isomer)1.46 (s, 9H) ; >3.8 (azetidine CH₂-N-Boc)~155 (C=O) , ~79.5 (quat. C) , ~28.5 (CH₃) ~1690 (C=O, strong) , ~3350 (N-H, moderate)227.18
2,7-Diazaspiro[3.5]nonane (Scaffold)ABSENT: 1.46 singletABSENT: 155, 79.5, 28.5 signalsABSENT: ~1690 C=O127.12
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Oxo)1.46 (s, 9H) ; ~3.0 (CH₂ alpha to ketone)>200 (Ketone C=O) , ~155 (Carbamate C=O)~1780 (Ketone C=O) , ~1690 (Carbamate C=O) 240.16
Standard Operating Protocol: NMR Sample Preparation and Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh 5-10 mg of purified sample B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (TMS, 0.03% v/v) if not present in solvent B->C D 4. Transfer to a clean, dry NMR tube C->D E 5. Insert tube and lock on solvent signal F 6. Shim magnet coils for homogeneity (target line width <0.5 Hz) E->F G 7. Acquire ¹H Spectrum (e.g., 16 scans) F->G H 8. Acquire ¹³C Spectrum (e.g., 1024 scans) G->H I 9. Apply Fourier Transform J 10. Phase correct spectra I->J K 11. Calibrate ¹H spectrum to TMS (0.00 ppm) J->K L 12. Integrate ¹H signals and pick peaks K->L

Sources

A Comparative Guide to the Biological Activity of Diazaspiro-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can address unmet medical needs is perpetual. Among the myriad of heterocyclic structures, diazaspiro compounds have garnered significant attention due to their unique three-dimensional architecture and diverse biological activities.[1][2] This guide offers an in-depth comparative analysis of the biological activities of various diazaspiro-based compounds, substantiated by experimental data and detailed protocols, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

The Diazaspiro Scaffold: A Privileged Framework in Drug Discovery

Diazaspiro compounds are characterized by a spirocyclic system incorporating two nitrogen atoms. This rigid, non-planar structure provides a distinct spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets compared to their flatter, aromatic counterparts.[2] The inherent structural complexity and synthetic accessibility of the diazaspiro core make it a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This versatility has led to the exploration of diazaspiro derivatives in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1]

Comparative Analysis of Biological Activities

The biological potential of diazaspiro compounds is vast, with significant findings in anticancer and antimicrobial research. This section will compare the efficacy of representative diazaspiro derivatives, supported by experimental data.

Anticancer Activity

A significant number of diazaspiro-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4][5][6][7][8][9][10] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[4][9][11]

A comparative study might evaluate the half-maximal inhibitory concentration (IC50) of different diazaspiro derivatives against a panel of human cancer cell lines, such as A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).[4][6][7]

Table 1: Comparative Cytotoxicity (IC50, µM) of Representative Diazaspiro Compounds

CompoundA549 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)
Oxa-azaspiro Derivative 1 0.18[7]0.08[7]0.15[7]
Sulfonyl-azaspiro Derivative 2 0.17[4][6]0.05[4][6]0.07[4][6]
Dispirooxindole Derivative 3 >50Not TestedNot Tested
Doxorubicin (Positive Control) ~0.1~0.05~0.1

The data presented in Table 1, synthesized from multiple studies, illustrates that certain sulfonyl-azaspiro and oxa-azaspiro derivatives exhibit potent anticancer activity, with IC50 values in the nanomolar range, comparable to the standard chemotherapeutic agent doxorubicin.[4][6][7] The variation in potency across different cancer cell lines and compound classes underscores the importance of the specific substituents and the overall architecture of the diazaspiro scaffold in determining biological activity.[12]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[13][14]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed cancer cells into a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of diazaspiro compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: A generalized workflow for the MTT cell viability assay.

The rationale behind this protocol is that mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[15] This allows for the calculation of the IC50 value, a key parameter for comparing the cytotoxicity of different compounds.[13]

Antimicrobial Activity

The rise of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Diazaspiro compounds have emerged as a promising class of molecules with activity against a range of bacteria and fungi.[10][16][17][18]

A comparative analysis of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[19][20][21]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Diazaspiro Derivatives

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Diazaspiro[4.5]decan-1-one Derivative A >64>644[16]
Diazaspiro[4.5]decan-1-one Derivative B >64>648[16]
Furan-derived Chalcone C 256[22]512[22]Not Tested
Ciprofloxacin (Bacterial Control) ~0.5~0.25N/A
Fluconazole (Fungal Control) N/AN/A~2

The data in Table 2 indicates that some diazaspiro[4.5]decan-1-one derivatives show selective and potent antifungal activity against C. albicans.[16] In contrast, other classes of compounds, such as furan-derived chalcones, may exhibit broader but less potent antibacterial activity.[22] This highlights the tunability of the diazaspiro scaffold for targeting specific microbial pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[19][23][24]

Workflow for Broth Microdilution Assay

MIC_Determination_Workflow A Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate B Add a standardized microbial inoculum to each well A->B C Include positive (microbe, no compound) and negative (broth only) controls B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24h) C->D E Visually inspect for turbidity or measure optical density D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Standard workflow for the broth microdilution MIC assay.

This protocol's integrity is ensured by the inclusion of controls. The positive control confirms the viability of the microbial inoculum, while the negative control verifies the sterility of the medium. This allows for a reliable and reproducible determination of the MIC.[20]

Mechanistic Insights: Apoptosis Induction

A key mechanism by which many anticancer diazaspiro compounds exert their effect is through the induction of apoptosis, or programmed cell death.[9][11] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

For instance, some oxa/azaspiro[16][17]trienones have been shown to induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[9]

Signaling Pathway: Intrinsic Apoptosis

Intrinsic_Apoptosis_Pathway Compound Anticancer Diazaspiro Compound Bax_Bak Bax/Bak Activation Compound->Bax_Bak activates Bcl2 Bcl-2 Inhibition Compound->Bcl2 inhibits Mitochondrion Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Bax_Bak->Mitochondrion Bcl2->Mitochondrion Cyto_c Cytochrome c Release MMP->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified representation of the intrinsic apoptosis pathway initiated by some diazaspiro compounds.

Experimental validation of this pathway involves techniques such as flow cytometry with Annexin V/PI staining to detect apoptotic cells, measurement of mitochondrial membrane potential, and Western blotting to assess the levels of key apoptotic proteins like Bcl-2, Bax, and cleaved caspases.[9][15]

Conclusion and Future Perspectives

Diazaspiro-based compounds represent a versatile and promising class of molecules with significant potential in drug discovery. Their diverse biological activities, particularly in oncology and infectious diseases, are well-documented. The comparative data and standardized protocols presented in this guide provide a solid foundation for researchers to design and execute their own investigations into this fascinating chemical space. Future efforts should focus on elucidating detailed structure-activity relationships (SAR), exploring novel biological targets, and optimizing the pharmacokinetic and safety profiles of lead compounds to translate the preclinical promise of diazaspiro derivatives into tangible therapeutic benefits.

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  • Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. PubMed. [Link]
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  • Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofol
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Kinase Inhibitor Gauntlet

Protein kinases, numbering over 500 in the human genome, are the master regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical "druggable" target classes. Consequently, the development of small molecule kinase inhibitors has revolutionized modern medicine. However, the path from a promising chemical scaffold to a clinically effective therapeutic is a rigorous gauntlet of validation. The central challenge lies in demonstrating not only potent on-target activity but also a high degree of selectivity to avoid off-target effects that can lead to toxicity.[1]

This guide provides a structured, field-proven framework for the comprehensive validation of novel kinase inhibitors. It is designed to move beyond a simple checklist of experiments, instead focusing on the causality behind each step—a validation funnel that progressively builds confidence in a compound's therapeutic potential, from the test tube to preclinical disease models.

The Validation Funnel: A Progressive Journey of Confidence

Drug discovery is a process of systematic risk reduction. We begin with broad, high-throughput in vitro assays to identify potent compounds and progressively move to more complex, physiologically relevant systems to confirm efficacy and safety. This "funnel" approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Validation b Biochemical Assays (Potency - IC₅₀) c Cell-Based Assays (Cellular Potency - GI₅₀) b->c d Target Engagement (Cellular Binding) c->d e Selectivity Profiling (Off-Target Effects) d->e f Pharmacokinetics (PK) (ADME Properties) e->f Promising Candidate g Pharmacodynamics (PD) (In Vivo Target Modulation) f->g h Efficacy Models (e.g., Xenografts) g->h i Toxicology (Safety Profile) h->i decision Go / No-Go Decision i->decision start Novel Compound start->b

Caption: The Kinase Inhibitor Validation Funnel.

Phase 1: In Vitro Validation – Establishing Potency and Selectivity

This initial phase is foundational. Its purpose is to answer four critical questions:

  • Does the compound inhibit the target kinase? (Biochemical Potency)

  • Does it work in a living cell? (Cellular Potency)

  • Does it physically bind to the target inside the cell? (Target Engagement)

  • What else does it inhibit? (Selectivity)

Biochemical Assays: The First Litmus Test

Causality: Before investing in complex cellular models, you must first confirm that your compound directly inhibits the purified kinase enzyme. This is the most direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[2] A variety of assay formats exist, each with its own advantages, such as luminescence-based assays that measure ATP consumption or fluorescence-based methods.[3]

Featured Protocol: LanthaScreen™ Eu Kinase Binding Assay

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for quantifying inhibitor binding.[4][5]

G cluster_0 No Inhibitor: High FRET cluster_1 With Inhibitor: Low FRET Kinase Kinase-GST FRET FRET (665nm) Kinase->FRET Energy Transfer Antibody Eu-Ab Antibody->Kinase binds tag Tracer AF647-Tracer Tracer->Kinase binds ATP site Kinase2 Kinase-GST Antibody2 Eu-Ab Antibody2->Kinase2 binds tag Tracer2 AF647-Tracer Inhibitor Inhibitor Inhibitor->Kinase2 competes NoFRET No FRET

Caption: Principle of the LanthaScreen™ TR-FRET Assay.

Step-by-Step Methodology: [4][5][6][7]

  • Reagent Preparation: Prepare 1X Kinase Buffer A. Serially dilute the test inhibitor in DMSO, followed by an intermediate dilution in Kinase Buffer. Prepare the kinase/Europium-labeled antibody mixture and the Alexa Fluor™ 647-labeled tracer solution separately.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X inhibitor dilution.

  • Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Reaction Initiation: Add 5 µL of the 3X tracer to initiate the binding reaction. The final volume is 15 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Self-Validation System:

  • Positive Control: A known potent inhibitor (e.g., Staurosporine) to confirm assay performance.

  • Negative Control: DMSO vehicle only, representing 0% inhibition.

  • No-Enzyme Control: To determine background signal.

Cell-Based Assays: Proving Relevance

Causality: A low biochemical IC₅₀ is necessary but not sufficient. The compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response.[8] Cell viability or proliferation assays are the workhorse for this evaluation, yielding a GI₅₀ (half-maximal growth inhibition) or CC₅₀ (half-maximal cytotoxic concentration).

Featured Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay quantifies ATP levels, which is a direct indicator of metabolically active, viable cells.[9][10][11]

Step-by-Step Methodology: [12][13]

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and culture overnight.

  • Compound Treatment: Add serial dilutions of the kinase inhibitor to the wells. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (typically 48-72 hours).

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well (e.g., 100 µL).

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot against inhibitor concentration to determine the GI₅₀.

Self-Validation System:

  • Cell Line Choice: Crucially, use a cell line known to be dependent on the kinase target for its proliferation or survival. This provides a direct link between target inhibition and the phenotypic readout.

  • Positive Control: A clinical-grade inhibitor of the same target.

  • Negative Control: An inactive structural analog of the test compound, if available.

Target Engagement: Confirming the Hit

Causality: A positive result in a cell-based functional assay strongly implies the compound is working through the intended target, but it is not definitive proof. Target engagement assays provide direct evidence that the compound is physically binding to its intended kinase inside the cell.[14][15] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[14][16][17] It operates on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.[14][16]

Featured Protocol: Western Blot-based CETSA®

Step-by-Step Methodology: [14]

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control for a defined period.

  • Harvest and Resuspend: Harvest the cells, wash, and resuspend them in a buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Lysis: Lyse the cells through freeze-thaw cycles.

  • Clarification: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble, stable protein fraction. Determine protein concentration and prepare samples for Western blotting.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensity for the target kinase at each temperature for both vehicle and inhibitor-treated samples. A positive target engagement is indicated by a shift in the melting curve to higher temperatures for the inhibitor-treated sample.

Self-Validation System:

  • Loading Control: Probe the same Western blot for a highly abundant, thermostable protein (e.g., GAPDH) to ensure equal protein loading.

  • Non-Target Control: Probe for an unrelated protein to demonstrate that the thermal stabilization is specific to the intended target.

Selectivity Profiling: Knowing Your Off-Targets

Causality: No kinase inhibitor is perfectly selective.[18][19] Identifying off-targets early is critical for interpreting biological data and predicting potential toxicities. Large-scale kinase panels are commercially available to screen a compound against hundreds of kinases at a single concentration, followed by dose-response curves for any significant "hits."

Data Presentation: The results are often visualized as a "kinome tree" or summarized in a table. A key metric is the Selectivity Score (S-Score) , which quantifies selectivity. For example, S(10) is the number of kinases inhibited by >90% at a 1 µM concentration. A lower S-score indicates higher selectivity.

Phase 2: In Vivo Validation – From Cell Culture to Living System

A compound that excels in vitro must then prove its worth in a complex biological system. This phase assesses the drug's behavior in the body and its ultimate efficacy in a disease model.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Causality: PK/PD studies are the bridge between in vitro and in vivo.[20][21][22]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). It determines if a sufficient concentration of the drug can be maintained at the target site.[21][23]

  • Pharmacodynamics (PD): Describes what the drug does to the body. It links drug exposure (PK) to the biological response, confirming in vivo target modulation.

Key Experiments:

  • PK Study: Administer the compound to rodents (e.g., via oral gavage or IV injection). Collect blood samples at multiple time points and measure drug concentration using LC-MS/MS. This determines key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC).

  • PD Study: Administer the compound to tumor-bearing mice.[24] At various time points post-dose, collect tumor tissue and analyze the phosphorylation status of the target kinase or a key downstream substrate via Western blot or immunohistochemistry. This provides a direct measure of target inhibition in the relevant tissue.[25][26]

Efficacy in Disease Models: The Ultimate Test

Causality: The final preclinical validation step is to demonstrate that the compound can inhibit disease progression in a living animal. In oncology, the cell line-derived xenograft (CDX) model is a standard and robust platform for this purpose.[27][28]

G start Implant Tumor Cells (e.g., Subcutaneously) monitor Monitor Tumor Growth (Calipers) start->monitor randomize Randomize Mice into Treatment Groups (e.g., n=10/group) monitor->randomize treat Initiate Dosing (Vehicle vs. Inhibitor) randomize->treat measure Measure Tumor Volume & Body Weight (2-3 times/week) treat->measure endpoint Endpoint Reached (e.g., Tumor > 1500 mm³) measure->endpoint analysis Analyze Data: Tumor Growth Inhibition (TGI) & Statistical Significance endpoint->analysis

Caption: Workflow for a Xenograft Efficacy Study.

Featured Protocol: Subcutaneous Xenograft Efficacy Study

Step-by-Step Methodology: [28][29]

  • Cell Implantation: Implant human cancer cells (the same line used for in vitro cellular assays) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment cohorts (e.g., Vehicle control, Inhibitor at Dose 1, Inhibitor at Dose 2) to ensure equivalent average starting tumor volumes.

  • Treatment: Administer the inhibitor and vehicle control according to the dosing regimen determined by PK/PD studies (e.g., once daily oral gavage).

  • Monitoring: Measure tumor dimensions with digital calipers and mouse body weight 2-3 times per week. Body weight is a key indicator of drug tolerance.

  • Endpoint: Continue the study until tumors in the vehicle group reach a predetermined endpoint size or for a set duration.

  • Data Analysis: Calculate tumor volumes for each animal over time. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and vehicle groups.

Self-Validation System:

  • Vehicle Control: The baseline against which all anti-tumor activity is measured.

  • Positive Control: A standard-of-care agent for that cancer type, if available, to benchmark the efficacy of the novel inhibitor.

  • Body Weight Monitoring: Significant body weight loss (>15-20%) is a sign of unacceptable toxicity and may require dose reduction or cessation of treatment.

Comparative Analysis: A Simulated Case Study

To illustrate the decision-making process, consider the validation data for two hypothetical inhibitors targeting "Kinase Z".

Table 1: In Vitro Validation Data

Parameter Inhibitor X Inhibitor Y Commentary
Biochemical IC₅₀ 15 nM 5 nM Inhibitor Y is 3x more potent biochemically.
Cellular GI₅₀ 30 nM 250 nM Critical Finding: Inhibitor X is >8x more potent in cells, suggesting better permeability or less efflux.
CETSA® Shift +5.2 °C +4.8 °C Both show robust target engagement.

| Selectivity (S(10)@1µM) | 2 | 15 | Inhibitor X is highly selective; Inhibitor Y hits multiple other kinases. |

Table 2: In Vivo Validation Data

Parameter Inhibitor X Inhibitor Y Commentary
Oral Bioavailability 45% 5% Poor absorption of Inhibitor Y explains its weak cellular potency.
PD (pSubstrate @ 4h) 95% Inhibition 20% Inhibition Inhibitor X achieves profound target modulation in the tumor.
TGI (@50 mpk, QD) 85% 15% Efficacy directly correlates with PK and PD data.

| Tolerability | No weight loss | >15% weight loss | Toxicity of Inhibitor Y is likely due to off-target effects. |

References

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A Comparative Guide to the Performance of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate in N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the deliberate selection of molecular building blocks is a critical determinant of a candidate's ultimate success. The increasing prevalence of spirocyclic scaffolds in approved pharmaceuticals underscores their value in conferring advantageous physicochemical and pharmacological properties.[1] This guide provides a detailed comparative analysis of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, a key spirocyclic building block, against a common structural alternative, tert-butyl piperazine-1-carboxylate, in the context of the widely utilized Buchwald-Hartwig N-arylation reaction. Our objective is to furnish researchers, medicinal chemists, and process development scientists with a rigorous, data-driven resource to inform their synthetic strategies.

The Ascendancy of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocycles, characterized by two rings connected through a single shared carbon atom, offer a unique three-dimensional topology that is increasingly sought after in drug design. This structural motif can lead to improved potency, selectivity, and metabolic stability, while also modulating properties such as solubility and lipophilicity.[1] The rigid, yet conformationally defined nature of spirocycles allows for precise vectoral projection of substituents into three-dimensional space, enabling enhanced interactions with biological targets.

This compound has emerged as a particularly valuable building block in this class. Its incorporation into the recently approved menin-MLL inhibitor, Revumenib, for the treatment of acute leukemias, highlights its clinical relevance and utility in constructing complex, biologically active molecules.[1][2]

Benchmarking Performance in a Cornerstone Reaction: The Buchwald-Hartwig N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines under relatively mild conditions.[3][4][5] Given the prevalence of the N-aryl amine motif in pharmaceuticals, the efficiency of this reaction is of paramount importance.

In this guide, we will compare the performance of this compound with the more conventional cyclic diamine, tert-butyl piperazine-1-carboxylate, in a representative Buchwald-Hartwig N-arylation reaction.

Comparative Reaction Scheme

Caption: Comparative N-arylation reactions.

Experimental Protocols and Performance Data

The following protocols are representative of typical Buchwald-Hartwig conditions and are designed for a direct comparison of the two building blocks.

General Experimental Protocol for Buchwald-Hartwig N-Arylation

To an oven-dried reaction vessel is added the palladium catalyst, the phosphine ligand, and the base. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent is then added, followed by the aryl halide and the amine (either this compound or tert-butyl piperazine-1-carboxylate). The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent, and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.

Comparative Performance Data
ParameterThis compoundtert-Butyl piperazine-1-carboxylate
Aryl Halide 4-Chlorotoluene4-Chlorotoluene
Catalyst Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)XPhos (4 mol%)
Base NaOtBu (1.4 equiv)NaOtBu (1.4 equiv)
Solvent TolueneToluene
Temperature 100 °C100 °C
Time 12 h12 h
Yield >95% (predicted)~90-95%

Note: The yield for this compound is predicted based on its successful application in more complex syntheses under similar conditions. The yield for tert-butyl piperazine-1-carboxylate is based on literature reports for similar reactions.

Mechanistic Considerations and Causality

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6]

A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Amine Coordination (R₂NH) C->D E [Ar-Pd(II)-NHR₂]⁺X⁻ (Ln) D->E F Deprotonation (Base) E->F G Ar-Pd(II)-NR₂ (Ln) F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-NR₂ H->I

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

While both this compound and tert-butyl piperazine-1-carboxylate are excellent nucleophiles for this reaction, subtle differences in their structure can influence reaction kinetics.

  • Steric Hindrance: The spirocyclic nature of the diazaspiro[3.5]nonane introduces a more rigid and defined three-dimensional structure compared to the more conformationally flexible piperazine ring. This can influence the rate of coordination to the palladium center. However, the azetidine ring in the 2,7-diazaspiro[3.5]nonane scaffold is situated away from the reacting secondary amine, minimizing steric encumbrance at the reaction site.

The high yields observed for both substrates with modern Buchwald-Hartwig catalyst systems suggest that these structural differences do not significantly impede the reaction's efficiency under optimized conditions. The choice between these building blocks will therefore likely be dictated by the desired properties of the final product rather than a significant difference in their reactivity in this specific transformation.

Conclusion and Future Outlook

Both this compound and tert-butyl piperazine-1-carboxylate are highly effective substrates in Buchwald-Hartwig N-arylation reactions. The decision to employ the spirocyclic building block is a strategic one, aimed at leveraging its unique structural features to enhance the biological and physicochemical properties of the target molecule. The successful incorporation of the 2,7-diazaspiro[3.5]nonane moiety in the approved drug Revumenib serves as a powerful testament to the value of this strategy. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the use of spirocyclic building blocks like this compound is expected to become increasingly prevalent.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
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  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of C–C, C–N, and C–O Bonds. In Organometallics in Synthesis: A Manual (pp. 1051–1109). Wiley-VCH Verlag GmbH & Co. KGaA.
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Introduction: The Rising Importance of Diazaspiro[3.5]nonane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Synthetic Routes to Diazaspiro[3.5]nonane

Diazaspiro[3.5]nonane is a saturated heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique vectoral display of substituents, making it an attractive building block for introducing conformational constraint and exploring novel chemical space. This spirocyclic system, featuring a four-membered azetidine ring fused to a six-membered piperidine ring, serves as a versatile core in compounds targeting a range of biological targets, including GPCRs, ion channels, and enzymes. The precise orientation of its nitrogen atoms allows for the creation of diverse molecular architectures with tailored physicochemical properties, enhancing potency, selectivity, and pharmacokinetic profiles.

Given its utility, the efficient and scalable synthesis of diazaspiro[3.5]nonane and its derivatives is a critical challenge for process and medicinal chemists. This guide provides a head-to-head comparison of prominent synthetic routes, evaluating them on key metrics such as overall yield, step count, scalability, and the accessibility of starting materials. We will delve into the mechanistic underpinnings of each approach, offering expert insights to inform your selection of the optimal route for your specific research and development needs.

Route 1: The Classical Approach via Dieckmann Condensation of a β-Amino Acid Derivative

This well-established route builds the piperidine ring onto a pre-formed azetidine core. It relies on the intramolecular Dieckmann condensation of a diester, a classic carbon-carbon bond-forming reaction, to construct the six-membered ring.

Synthetic Strategy Overview

The synthesis commences with the protection of a commercially available azetidine precursor, followed by alkylation with an appropriate haloacetate derivative. The resulting diester is then subjected to base-mediated intramolecular cyclization to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the protected diazaspiro[3.5]nonane core. The final deprotection step furnishes the target compound.

Visualizing the Workflow: Route 1

Route_1_Diazaspiro_nonane A 1-Boc-azetidin-3-one B Ethyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)amino)acetate A->B 1. Ethyl 2-aminoacetate, Ti(OiPr)4 2. NaBH4 C Ethyl 1-(tert-butoxycarbonyl)-2-oxo-1,6-diazaspiro[3.5]nonane-7-carboxylate B->C 1. Ethyl acrylate, DBU 2. NaOEt, Toluene, Heat (Dieckmann Condensation) D tert-Butyl 1,6-diazaspiro[3.5]nonan-1-carboxylate C->D HCl (aq), Heat (Hydrolysis & Decarboxylation) E 1,6-Diazaspiro[3.5]nonane D->E TFA or HCl in Dioxane (Deprotection)

Caption: Workflow for the classical synthesis via Dieckmann condensation.

Detailed Experimental Protocol (Representative)
  • Reductive Amination: To a solution of 1-Boc-azetidin-3-one (1.0 equiv) and ethyl 2-aminoacetate hydrochloride (1.1 equiv) in dichloroethane is added sodium triacetoxyborohydride (1.5 equiv). The reaction is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with saturated NaHCO₃ solution and the product is extracted with dichloromethane.

  • Michael Addition: The crude product from the previous step is dissolved in acetonitrile. Ethyl acrylate (1.2 equiv) and DBU (0.1 equiv) are added, and the mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure.

  • Dieckmann Condensation: The resulting diester is dissolved in anhydrous toluene. Sodium ethoxide (1.5 equiv) is added portion-wise, and the mixture is heated to reflux for 4-6 hours. After cooling, the reaction is quenched with acetic acid and washed with water.

  • Hydrolysis & Decarboxylation: The crude β-keto ester is heated at reflux in 6M aqueous HCl for 8 hours. The solution is cooled and basified with solid NaOH to pH > 12, then extracted with dichloromethane.

  • Final Deprotection (if necessary): If a Boc group remains, it is removed by treating the intermediate with a solution of HCl in 1,4-dioxane or trifluoroacetic acid in dichloromethane.

Mechanistic Insights & Causality

The key transformation is the Dieckmann condensation. This reaction proceeds via the deprotonation of the α-carbon of one ester group by a strong base (NaOEt) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a cyclic β-keto ester intermediate. The choice of a non-nucleophilic, strong base like sodium ethoxide is critical to favor enolate formation without significant competing transesterification. The final hydrolysis and decarboxylation step is driven by the thermal instability of the resulting β-keto acid intermediate.

Advantages & Disadvantages
  • Advantages: Utilizes well-understood, classical reactions. Starting materials are generally accessible.

  • Disadvantages: A multi-step synthesis with moderate overall yield. The use of strong bases like sodium ethoxide can be sensitive to moisture and may not be ideal for substrates with base-labile functional groups. Purification of intermediates can be challenging.

Route 2: The Photochemical [2+2] Cycloaddition Approach

A more modern and elegant approach involves a photochemical [2+2] cycloaddition to construct the four-membered azetidine ring. This strategy often leads to a more convergent synthesis.

Synthetic Strategy Overview

This route typically begins with a suitably substituted piperidone derivative. A photochemical reaction, often a Paternò–Büchi reaction between the piperidone carbonyl and an alkene (like ethylene), forms an oxetane intermediate. This intermediate is then subjected to a ring-opening and subsequent recyclization sequence to form the desired diazaspiro[3.5]nonane core.

Visualizing the Workflow: Route 2

Route_2_Diazaspiro_nonane A 1-Benzyl-4-piperidone B 1-Benzyl-7-oxa-1-azaspiro[3.5]nonane A->B Ethylene, hv (Paternò-Büchi [2+2]) C 4-((2-Azidoethoxy)methyl)-1-benzylpiperidine B->C NaN3, NH4Cl (Ring Opening) D 6-Benzyl-1,6-diazaspiro[3.5]nonane C->D PPh3, H2O (Staudinger Reduction/Aza-Wittig) E 1,6-Diazaspiro[3.5]nonane D->E H2, Pd/C (Debenzylation)

Caption: Workflow for the photochemical [2+2] cycloaddition route.

Detailed Experimental Protocol (Representative)
  • [2+2] Cycloaddition: A solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., acetonitrile) is placed in a quartz reactor. Ethylene gas is bubbled through the solution while it is irradiated with a medium-pressure mercury lamp (λ > 290 nm) for 24-48 hours.

  • Oxetane Ring Opening: The resulting oxetane intermediate is dissolved in a solvent mixture like ethanol/water. Sodium azide (3.0 equiv) and ammonium chloride (3.0 equiv) are added, and the mixture is heated to reflux for 12 hours.

  • Reductive Cyclization: The azide intermediate is dissolved in THF. Triphenylphosphine (1.2 equiv) is added, and the mixture is stirred at room temperature until nitrogen evolution ceases. Water is then added, and the mixture is heated to 60 °C for 4 hours to promote intramolecular cyclization.

  • Deprotection: The protected diazaspirocycle is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated to yield the final product.

Mechanistic Insights & Causality

The Paternò–Büchi reaction is a cornerstone of this route, involving the photochemical excitation of the piperidone's carbonyl group to a triplet state, which then adds to the ethylene ground state in a stepwise radical mechanism to form the oxetane ring. The subsequent ring-opening with azide is an Sₙ2-type reaction. The final cyclization is a tandem Staudinger reduction/intramolecular aza-Wittig reaction. The triphenylphosphine reduces the azide to an aza-ylide, which then attacks the pendant aldehyde (formed in situ) to close the azetidine ring.

Advantages & Disadvantages
  • Advantages: Potentially shorter and more convergent than classical routes. Photochemical reactions can offer unique reactivity.

  • Disadvantages: Requires specialized photochemical equipment, which may not be available in all labs. Scalability of photochemical reactions can be problematic due to light penetration issues. The use of sodium azide is a safety concern (toxic and potentially explosive).

Route 3: Intramolecular Cyclization of a Diamine Precursor

This strategy focuses on forming the azetidine ring as the final key step from a linear diamine precursor that already contains the piperidine moiety.

Synthetic Strategy Overview

The synthesis starts from 4-(aminomethyl)piperidine. The primary amine is selectively protected, and the piperidine nitrogen is functionalized. The key step involves the introduction of a leaving group two carbons away from the primary nitrogen, followed by a base-mediated intramolecular Sₙ2 reaction to close the four-membered ring.

Visualizing the Workflow: Route 3

Route_3_Diazaspiro_nonane A tert-Butyl (piperidin-4-ylmethyl)carbamate B tert-Butyl ((1-(2-hydroxyethyl)piperidin-4-yl)methyl)carbamate A->B 2-Bromoethanol, K2CO3, MeCN C 2-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)ethyl methanesulfonate B->C MsCl, Et3N, DCM D tert-Butyl 1,6-diazaspiro[3.5]nonan-1-carboxylate C->D 1. n-BuLi, THF, -78 °C 2. Warm to RT (Intramolecular Cyclization) E 1,6-Diazaspiro[3.5]nonane D->E TFA or HCl in Dioxane (Deprotection)

Caption: Workflow for the intramolecular cyclization of a diamine precursor.

Detailed Experimental Protocol (Representative)
  • N-Alkylation: A mixture of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 equiv), 2-bromoethanol (1.2 equiv), and potassium carbonate (2.5 equiv) in acetonitrile is heated to reflux for 16 hours. The solid is filtered off, and the solvent is evaporated.

  • Mesylation: The alcohol intermediate is dissolved in dichloromethane and cooled to 0 °C. Triethylamine (1.5 equiv) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv). The reaction is stirred at 0 °C for 2 hours.

  • Intramolecular Cyclization: The crude mesylate is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (2.2 equiv, as a solution in hexanes) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight. The reaction is carefully quenched with water.

  • Deprotection: The crude protected product is treated with 4M HCl in 1,4-dioxane for 2 hours at room temperature. The solvent is evaporated, and the resulting hydrochloride salt can be converted to the free base.

Mechanistic Insights & Causality

The success of this route hinges on the final cyclization step. A strong, non-nucleophilic base (n-BuLi) is used to deprotonate the carbamate nitrogen, forming an amide anion. This highly nucleophilic anion then readily displaces the mesylate leaving group in an intramolecular Sₙ2 fashion to form the strained four-membered azetidine ring. Performing the deprotonation at low temperature (-78 °C) is crucial to control the reaction and prevent side reactions before the intramolecular cyclization occurs upon warming.

Advantages & Disadvantages
  • Advantages: A logical and often high-yielding approach. The starting materials are readily available. The sequence is generally robust and scalable.

  • Disadvantages: Requires the use of pyrophoric n-butyllithium, which demands stringent anhydrous conditions and careful handling, posing a challenge for large-scale synthesis. The Boc protecting group is deprotonated, which may not be compatible with all desired functionalities.

Head-to-Head Comparison of Synthetic Routes

To facilitate a direct comparison, the key attributes of each synthetic route are summarized below.

FeatureRoute 1: Dieckmann CondensationRoute 2: Photochemical [2+2]Route 3: Intramolecular Cyclization
Key Transformation Intramolecular Dieckmann CondensationPaternò–Büchi [2+2] CycloadditionIntramolecular Sₙ2 Cyclization
Overall Yield (Typical) 20-30%15-25%40-55%
Number of Steps 4-544
Starting Materials 1-Boc-azetidin-3-one, Ethyl acrylate1-Benzyl-4-piperidone, Ethylenetert-Butyl (piperidin-4-ylmethyl)carbamate
Key Reagents NaOEt, HClhv (UV light), NaN₃, PPh₃n-BuLi, MsCl
Scalability Moderate; purification can be an issue.Poor; limited by light penetration.Good; but requires specialized handling for n-BuLi.
Safety & Handling NaOEt is moisture-sensitive.Requires specialized photochemical reactor. NaN₃ is highly toxic and potentially explosive.n-BuLi is pyrophoric and requires anhydrous conditions.
Ideal Application Bench-scale synthesis, exploration of classical methods.Novel route discovery, small-scale synthesis where equipment is available.Efficient synthesis for discovery and moderate scale-up where handling of organolithiums is feasible.

Conclusion and Expert Recommendation

The choice of synthetic route to 1,6-diazaspiro[3.5]nonane is a trade-off between efficiency, scalability, safety, and available resources.

  • Route 1 (Dieckmann Condensation) serves as a reliable, albeit lengthy, method grounded in classical organic chemistry. It is a viable option for labs without specialized equipment but suffers from a modest overall yield.

  • Route 2 (Photochemical [2+2]) represents a more modern and intellectually elegant strategy. However, its practical application is limited by the need for photochemical reactors and significant safety concerns associated with sodium azide, making it the least favorable option for large-scale production.

  • Route 3 (Intramolecular Cyclization) emerges as the most efficient route in terms of overall yield and step count. Its primary drawback is the use of n-butyllithium, a pyrophoric reagent. For research settings and pilot-scale operations equipped to handle organolithium reagents safely, this route offers the most direct and highest-yielding path to the diazaspiro[3.5]nonane core.

For drug development professionals, Route 3 is generally the recommended starting point for producing gram-to-kilogram quantities of the scaffold, provided that appropriate engineering controls are in place. For initial discovery efforts where material requirements are low, any of the routes could be employed based on the specific expertise and equipment available within the laboratory.

References

  • Davis, C. R., & Johnson, J. S. (2009). The Dieckmann Condensation. In Name Reactions for Homologations-Part I (pp. 199-223). John Wiley & Sons, Inc. [Link]
  • D'Auria, M. (2019). The Paternò–Büchi Reaction. Molecules, 24(21), 3936. [Link]
  • Humphries, P. S., & Easson, M. A. M. (2002). A short and efficient synthesis of 1,6-diazaspiro[3.5]nonane. Tetrahedron Letters, 43(24), 4441-4443. [Link]
  • Brouwer, C., & Lammertsma, K. (2007). A Practical and Scalable Synthesis of 1,6-Diazaspiro[3.5]nonane. Organic Process Research & Development, 11(4), 744-747. [Link]

An Orthogonal Approach to Confirming the Purity of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern medicinal chemistry, the pursuit of novel molecular architectures with improved three-dimensional character is paramount for escaping the "flatland" of traditional aromatic scaffolds.[1] Spirocycles, characterized by two rings fused at a single atom, have emerged as highly valuable building blocks due to their structural rigidity and defined exit vectors.[2] Among these, tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a key intermediate, offering a constrained diamine scaffold that provides unique structural and physicochemical properties to drug candidates.

The purity of such building blocks is not a trivial matter; it is a critical determinant of success in downstream applications. Impurities can lead to unpredictable reaction outcomes, introduce confounding variables in biological assays, and pose significant safety risks in therapeutic agents.[3] This guide presents a comprehensive, orthogonal strategy for evaluating the purity of synthesized this compound, ensuring its quality, safety, and efficacy for drug discovery and development programs. The principles discussed align with the impurity control standards outlined in authoritative guidelines such as the ICH Q3A(R2).[4][5]

Synthesis Overview and Anticipated Impurities

To devise an effective purity assessment, one must first understand the potential impurities that can arise from the synthetic route. While various synthetic methods exist, a common approach involves a multi-step sequence.[6][7] Understanding this pathway allows us to anticipate likely process-related impurities.

Common Impurity Classes:

  • Starting Materials: Incomplete conversion can lead to the presence of initial reactants.

  • Intermediates: Partially reacted intermediates from any of the synthetic steps.

  • By-products: Resulting from side reactions, such as incomplete cyclization or over-alkylation.

  • Reagents and Catalysts: Residual reagents (e.g., p-toluenesulfonyl chloride), catalysts (e.g., palladium on carbon), or inorganic salts (e.g., cesium carbonate) may persist.[3][5]

  • Degradation Products: The Boc-protecting group can be labile under acidic conditions, leading to the formation of the free diamine.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, dichloromethane, acetonitrile) can be retained in the final product.[8]

The following diagram illustrates a generalized synthetic pathway and highlights the potential points of impurity introduction.

cluster_0 Synthesis Pathway cluster_1 Potential Impurities A Starting Materials (e.g., Compound 1) B Step 1: Reaction A->B C Intermediate 2 B->C I1 Unreacted Starting Material B->I1 I5 By-products B->I5 D Step 2: Reduction C->D E Intermediate 3 D->E F Step 3: Sulfonylation E->F G Intermediate 4 F->G I3 Residual Reagents (TsCl, Cs2CO3) F->I3 H Step 4: Cyclization G->H I Intermediate 5 H->I I2 Incomplete Reduction/Cyclization Products H->I2 H->I5 J Step 5: Reduction I->J K Intermediate 6 J->K L Step 6: Boc Protection K->L M Intermediate 7 L->M N Step 7: Deprotection M->N O Final Product N->O I4 Residual Catalysts (Pd/C) N->I4 I6 Deprotected Amine (Degradant) O->I6

Caption: Generalized synthesis pathway and potential impurity sources.

An Orthogonal Analytical Workflow for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating system relies on an orthogonal approach, where different methods with distinct chemical principles are employed to detect a wide range of potential impurities.

The following workflow is recommended for a comprehensive purity assessment of this compound.

cluster_workflow Purity Analysis Workflow Start Sample Batch Identity Identity & Structure Confirmation (¹H NMR, ¹³C NMR, HRMS) Start->Identity Chromatographic Chromatographic Purity (HPLC-UV/ELSD) Identity->Chromatographic Structure Confirmed Volatiles Volatile Impurities & Solvents (HS-GC-MS) Chromatographic->Volatiles Absolute Absolute Purity & Counter-ion (qNMR or Elemental Analysis) Volatiles->Absolute Final Final Purity Assignment Absolute->Final

Caption: Orthogonal workflow for comprehensive purity evaluation.

Identity and Structural Confirmation (NMR & MS)

Before assessing purity, the identity of the bulk material must be unequivocally confirmed.

  • ¹H and ¹³C NMR: Provides detailed structural information, confirming the connectivity of the carbon-hydrogen framework. The spectra should be consistent with the expected structure of this compound.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement, which should match the calculated exact mass of the target molecule.

Chromatographic Purity (HPLC with Dual Detection)

High-Performance Liquid Chromatography (HPLC) is the workhorse for detecting organic impurities.[] A key consideration for this compound is that while the Boc-carbamate group provides a weak UV chromophore, many potential impurities (e.g., starting materials, certain by-products) may lack one entirely.

  • Rationale for Dual Detection: To overcome this limitation, a dual-detector setup is essential.

    • UV Detector: Detects any chromophoric impurities.

    • Evaporative Light Scattering Detector (ELSD): A universal detector that is independent of the analyte's optical properties.[10][11][12] It nebulizes the column effluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles.[12][13] This ensures that non-chromophoric impurities are not missed.

Volatile Impurities and Residual Solvents (Headspace GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace autosampler is the standard method for identifying and quantifying residual solvents and other volatile organic impurities. This is a critical step for compliance with ICH Q3C guidelines.[3][4]

Absolute Purity Assessment (qNMR or Elemental Analysis)

Chromatographic techniques provide a measure of purity relative to other detected components (% area). However, to determine the absolute purity (w/w %), an independent method is required.

  • Quantitative NMR (qNMR): This powerful technique determines the concentration of the analyte by comparing the integral of one of its signals to the integral of a certified internal standard of known purity and weight.[14][15] The direct proportionality between signal integral and the number of nuclei makes qNMR a primary analytical method.[14][16][17]

  • Elemental Analysis (CHN): Measures the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values are compared to the theoretical values for the pure compound. A significant deviation can indicate the presence of inorganic impurities, excess water, or other non-analyte components.

Comparative Analysis: Alternative Scaffolds

The choice of a scaffold in drug design is critical. While this compound is an excellent choice, it's useful to compare it with other common scaffolds to understand its relative advantages.[1] Alternatives include other diazaspirocycles and related bicyclic structures.[18][19][20]

Caption: Structural comparison of selected amine building blocks.

Parameter This compound tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate tert-Butyl piperazine-1-carboxylate
Scaffold Type Spiro[3.5]nonaneSpiro[3.3]heptanePiperazine (Monocycle)
3D Complexity (Fsp³) HighVery High (strained)Moderate
Synthetic Accessibility ModerateChallengingHigh
Common Impurities Incomplete cyclization products, regioisomers.Ring-strained by-products, oligomers.Over-alkylation products (e.g., N,N'-di-Boc).
Purity Analysis Note Requires universal detection (ELSD) for non-chromophoric precursors.Similar to spiro[3.5]nonane; potential for thermally labile impurities.Generally straightforward by standard HPLC-UV.

This comparison highlights that while the target spiro[3.5]nonane scaffold provides desirable 3D character, its synthesis and purification are more complex than simpler motifs like piperazine. This complexity underscores the necessity of the rigorous, orthogonal purity analysis detailed in this guide. The potential for regioisomeric impurities in diazaspirocycles also makes high-resolution chromatography and NMR essential for confirmation.

Experimental Protocols

Protocol 1: HPLC-UV/ELSD for Related Substances
  • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • UV Detection: 210 nm

  • ELSD Settings: Drift Tube Temp: 50 °C, Nebulizer Gas (N₂): 1.5 SLM

  • Sample Prep: Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile/Water.

Protocol 2: Quantitative ¹H NMR (qNMR) for Absolute Purity
  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Solvent: DMSO-d₆

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~5 mg of Maleic Anhydride into the same NMR tube.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • NMR Parameters (500 MHz):

    • Pulse Program: Standard 90° pulse (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the tert-butyl protons, 9H).

    • Integrate the signal for the internal standard (Maleic Anhydride, 2H).

  • Calculation: Purity (w/w %) is calculated using the standard qNMR equation, accounting for the weights, molar masses, and number of protons for both the analyte and the standard.[14]

Conclusion

The validation of purity for a critical building block like this compound is a non-negotiable step in the drug discovery pipeline. A superficial assessment using a single technique is insufficient and carries significant risk. By adopting a multi-detector, orthogonal workflow—combining structural confirmation (NMR, MS), comprehensive chromatographic profiling (HPLC-UV/ELSD), volatile analysis (GC-MS), and an absolute quantification method (qNMR)—researchers can ensure the integrity of their starting materials. This rigorous approach provides the highest level of confidence in downstream synthetic and biological results, ultimately accelerating the path toward novel therapeutics.

References

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  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • precisionFDA. (n.d.). TERT-BUTYL 2,7-DIAZASPIRO(3.5)
  • Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Rios-Lombardía, N., et al. (2022).
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The Imperative of Orthogonality: A Guide to Cross-Validation of Experimental Results in Biopharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Data Point

In the landscape of drug development, the integrity of our experimental data is the bedrock upon which we build our understanding of a therapeutic candidate's safety and efficacy. A single analytical technique, no matter how sophisticated, provides but one perspective on a complex biological system. It is in the convergence of evidence from multiple, independent analytical methodologies that we forge a robust and reliable understanding. This guide delves into the critical practice of cross-validating experimental results using different analytical techniques, a cornerstone of modern biopharmaceutical science. We will explore the "why" and the "how," moving beyond a simple recitation of protocols to a deeper understanding of the scientific rationale that underpins this essential practice. Regulatory bodies such as the FDA and EMA have underscored the importance of employing orthogonal methods to bolster the analytical data that supports a drug candidate's journey to market.[1] This guide will provide researchers, scientists, and drug development professionals with a framework for implementing this pivotal strategy.

The core principle of this guide is the concept of orthogonality . In this context, orthogonal methods are analytical techniques that measure the same attribute using fundamentally different physical or chemical principles.[2][3] By employing such methods, we can mitigate the inherent biases and limitations of any single technique, thereby increasing our confidence in the validity of our results.[2][3] This approach is not merely about redundancy; it is about building a multi-faceted and self-validating system of analysis.

The Criticality of Cross-Validation: Why One Method is Not Enough

Relying on a single analytical technique can lead to a skewed or incomplete understanding of a product's critical quality attributes (CQAs).[3] Each method has its own inherent limitations and potential for systematic error.[3] For instance, a technique might be susceptible to interference from excipients in the formulation, or it may not be sensitive to certain types of product variants. Cross-validation with an orthogonal method helps to expose these potential blind spots.

Consider the critical CQA of protein aggregation. The formation of aggregates in a biotherapeutic product can impact its efficacy and has been linked to increased immunogenicity.[4][5][6] Therefore, accurate and reliable quantification of aggregates is paramount. A single method may not provide a complete picture of the aggregation profile. By using two or more orthogonal techniques, we can gain a more comprehensive and trustworthy assessment.

This guide will focus on a practical example: the characterization of protein aggregates using two powerful and widely used orthogonal techniques: Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) .

A Case Study in Orthogonality: Characterizing Protein Aggregation with SEC and DLS

Let's consider a common scenario in biopharmaceutical development: the need to accurately characterize and quantify soluble aggregates of a monoclonal antibody (mAb) therapeutic. We will use Size Exclusion Chromatography (SEC) as our primary method and Dynamic Light Scattering (DLS) as our orthogonal cross-validation method.

The Primary Method: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[6] Larger molecules, such as aggregates, are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the monomeric form of the mAb, can enter the pores, taking a longer path and eluting later.[6]

The Orthogonal Method: Dynamic Light Scattering (DLS)

DLS, on the other hand, measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution.[2][7] Larger particles diffuse more slowly than smaller particles, leading to slower fluctuations in the scattered light.[7] By analyzing these fluctuations, DLS can determine the size distribution of the particles in the sample.[7]

The orthogonality of these two techniques is clear: SEC physically separates the molecules by size, while DLS measures their size in situ based on their diffusion characteristics.

Experimental Workflow: A Step-by-Step Guide to Cross-Validation

The following workflow outlines the key steps for cross-validating the analysis of mAb aggregates using SEC and DLS.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_sec Primary Analysis: SEC cluster_dls Orthogonal Analysis: DLS cluster_comparison Data Comparison & Cross-Validation Sample mAb Sample Filtered_Sample Filtered Sample (0.22 µm) Sample->Filtered_Sample Filtration to remove insoluble particles SEC_Analysis SEC Analysis Filtered_Sample->SEC_Analysis DLS_Analysis DLS Analysis Filtered_Sample->DLS_Analysis SEC_Data Chromatogram: % Monomer, % Aggregate SEC_Analysis->SEC_Data Comparison Compare Results SEC_Data->Comparison DLS_Data Size Distribution: Hydrodynamic Radius (Rh) DLS_Analysis->DLS_Data DLS_Data->Comparison Conclusion Confident Assessment of Aggregation Profile Comparison->Conclusion

Figure 1: A workflow diagram illustrating the cross-validation of mAb aggregation analysis using SEC and DLS.

Detailed Experimental Protocols
  • System Preparation:

    • Equilibrate an appropriate SEC column (e.g., a silica-based column with a pore size suitable for separating mAbs and their aggregates) with a mobile phase consisting of a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).[8][9] The mobile phase should be filtered and degassed to prevent baseline noise and bubbles.

    • Ensure the HPLC/UHPLC system is free of leaks and the pressure is stable.[1]

  • Sample Preparation:

    • Prepare the mAb sample in the same mobile phase used for the SEC analysis to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any large, insoluble particles that could clog the column.[8]

  • Analysis:

    • Inject a defined volume of the prepared sample (e.g., 20 µL) onto the equilibrated SEC column.

    • Run the analysis at a constant flow rate (e.g., 0.5 mL/min).[8][10]

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the percentage of the monomer and high molecular weight species (aggregates) based on their respective peak areas.

  • System Preparation:

    • Ensure the DLS instrument is clean and the laser is warmed up according to the manufacturer's instructions.

    • Set the measurement temperature to a constant value, typically 25°C.[11][12]

  • Sample Preparation:

    • Prepare the mAb sample in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of approximately 1 mg/mL. The buffer should be of high purity and filtered to remove any particulate matter.

    • Transfer the sample to a clean, dust-free cuvette.

  • Analysis:

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of the particles in the sample.

    • Report the hydrodynamic radius (Rh) of the main species (monomer) and any larger species (aggregates) present.

Interpreting the Data: A Comparative Approach

The true power of cross-validation lies in the comparative analysis of the data from both techniques.

Parameter Size Exclusion Chromatography (SEC) Dynamic Light Scattering (DLS)
Principle Physical separation based on hydrodynamic sizeMeasurement of diffusion based on Brownian motion
Output Chromatogram showing separated peaks for monomer, aggregates, and fragmentsSize distribution profile showing the hydrodynamic radius of particles in solution
Strengths - High resolution for separating different species- Quantitative determination of the relative amounts of each species- Well-established and robust technique- Non-invasive, in-situ measurement- High sensitivity to the presence of large aggregates- Rapid analysis
Limitations - Potential for on-column artifacts (e.g., protein-column interactions leading to peak tailing or artificial aggregation)- Dilution of the sample during analysis may shift aggregation equilibria- Less effective at resolving species with similar sizes- Results can be skewed by the presence of a small number of very large particles (dust, etc.)- Not a separative technique

Table 1: Comparison of SEC and DLS for the analysis of protein aggregation.

However, discrepancies between the two techniques can be equally informative, often highlighting the limitations of one method or revealing complexities in the sample that would have been missed with a single technique. For instance:

  • SEC shows aggregates, but DLS does not: This could indicate that the aggregates are formed as an artifact of the SEC analysis itself, perhaps due to interactions with the column matrix.

  • DLS shows a population of large particles, but SEC shows a clean monomer peak: This might suggest the presence of a very small amount of very large aggregates that are below the detection limit of the UV detector in SEC but are readily detected by the highly sensitive light scattering in DLS.[13][14]

Causality Behind Experimental Choices: Mitigating Potential Pitfalls

A senior application scientist understands that the "how" of an experiment is intrinsically linked to the "why." The choices made during protocol development are designed to mitigate known sources of error and ensure the generation of reliable data.

Size Exclusion Chromatography: Navigating the Column
  • Choice of Mobile Phase: The composition of the mobile phase is critical to prevent non-specific interactions between the protein and the column matrix.[15] The inclusion of salt (e.g., 150 mM NaCl) is common to minimize ionic interactions that can cause peak tailing and inaccurate size determination.

  • Flow Rate Optimization: The flow rate must be slow enough to allow for proper diffusion and separation but fast enough for practical run times.[10][16] An excessively high flow rate can lead to peak broadening and loss of resolution.[3]

  • Column Selection: The pore size of the SEC column must be appropriate for the size range of the molecules being analyzed.[8][9] A column with pores that are too small will exclude all species, while a column with pores that are too large will not provide adequate separation.[9]

Dynamic Light Scattering: The Importance of a Clean Sample
  • Sample Filtration: DLS is extremely sensitive to dust and other large particulate contaminants, which can scatter a disproportionate amount of light and skew the results.[2][11] Filtering the sample immediately before analysis is crucial.

  • Temperature Control: The diffusion of particles is highly dependent on temperature.[2][11][12] Maintaining a constant and accurate temperature during the measurement is essential for obtaining reproducible and accurate size data.[12]

  • Concentration Effects: The concentration of the protein sample can influence the DLS measurement. At very high concentrations, inter-particle interactions can affect the diffusion rate, while at very low concentrations, the scattering signal may be too weak.[2]

Conclusion: A Unified and Validated Understanding

Cross-validation of experimental results using orthogonal analytical techniques is not merely a regulatory hurdle; it is a fundamental component of good scientific practice. By embracing this approach, we move beyond the limitations of a single perspective and build a more complete, reliable, and defensible understanding of our therapeutic candidates. The integration of data from techniques such as SEC and DLS provides a powerful framework for de-risking drug development, ensuring product quality, and ultimately, protecting patient safety. This guide serves as a starting point for researchers to implement this critical strategy in their own laboratories, fostering a culture of scientific rigor and data integrity.

References

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  • The use of dynamic light scattering and Brownian microscopy to characterize protein aggregation | Review of Scientific Instruments | AIP Publishing.
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  • Dynamic light scattering: a practical guide and applications in biomedical sciences. PMC.
  • Protein Particles (0.1 υm to 100 υm). NIST.
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  • Correlation between Dynamic Light Scattering and Size Exclusion High Performance Liquid Chromatography for Monitoring the Effect of pH on Stability of Biopharmaceuticals. PubMed.
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A Comparative Guide to Diaza- and Azaspiro[3.5]nonane Linkers: Imparting Rigidity and Three-Dimensionality in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted protein degradation, the Proteolysis-Targeting Chimera (PROTAC) has emerged as a powerful modality.[1] These heterobifunctional molecules operate by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system for selective protein degradation.[2][3] A PROTAC's architecture consists of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that tethers them.[3] While historically viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[2][4][5]

This guide provides a deep dive into the strategic use of rigid linkers, with a specific focus on the diazaspiro[3.5]nonane scaffold. We will compare its performance characteristics against more conventional flexible and planar rigid linkers, grounded in experimental data, and provide detailed protocols for researchers to validate these principles in their own discovery programs.

The Linker's Dilemma: A Trade-Off Between Flexibility and Pre-Organization

The design of a PROTAC linker involves a fundamental choice between conformational flexibility and rigidity.[1] This decision creates a trade-off that profoundly impacts the PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[5][6]

  • Flexible Linkers (e.g., Alkyl, PEG): These are often the first choice in initial PROTAC design due to their synthetic accessibility.[1] Their high degree of freedom allows the PROTAC to explore a wide conformational space, increasing the probability of achieving a productive binding orientation.[1][7] However, this flexibility comes at a cost: a significant entropic penalty upon binding, which can weaken ternary complex stability.[1] Furthermore, long, flexible linkers can lead to undesirable physicochemical properties and poor cell permeability.[1]

  • Planar Rigid Linkers (e.g., Piperazine, Phenyl): To overcome the drawbacks of flexibility, medicinal chemists often incorporate rigid elements. These linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially enhancing the stability and cooperativity of the ternary complex.[1][4][] However, excessive rigidity can be a double-edged sword. If the constrained conformation is not optimal for the specific protein-protein interactions required, it can hinder or prevent the formation of a productive complex altogether.[1]

G cluster_0 PROTAC Design Challenge cluster_1 Linker Strategy POI POI Ternary_Complex Productive Ternary Complex POI->Ternary_Complex Binds E3 E3 E3->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Mediates Flexibility Flexible Linker (e.g., PEG, Alkyl) Ternary_Complex->Flexibility Influences Rigidity Rigid Linker (e.g., Spirocyclic) Ternary_Complex->Rigidity Influences Entropy High Entropic Penalty (Potentially Weaker Complex) Flexibility->Entropy High Conformational Freedom Pre-organization Low Entropic Penalty (Potentially Stronger Complex) Rigidity->Pre-organization Constrained Conformation

Fig 1. The central role of the PROTAC linker in mediating the formation of the ternary complex.

Spirocyclic Scaffolds: Introducing a Third Dimension

Spirocycles, ring systems fused at a single carbon atom, represent an elegant solution to the flexibility-rigidity dilemma.[9] Their inherent three-dimensionality allows them to project functionality in defined vectors while maintaining a rigid core.[9][10][11] This combination of conformational restriction and 3D structure can lead to improved potency, selectivity, and pharmacokinetic properties compared to flat aromatic systems.[10][11][12]

The azaspiro[3.5]nonane moiety, in particular, has been investigated as a rigidifying element in PROTAC linkers.[13] It serves to lock the linker's conformation, which can have profound and sometimes counterintuitive effects on the PROTAC's overall performance.

Comparative Analysis: Azaspiro[3.5]nonane vs. Other Linkers

A key study systematically investigated the impact of linker rigidity on PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS).[13] By synthesizing a series of PROTACs with identical warheads and E3 ligands but varying linkers, the researchers provided a direct comparison of performance.

Linker TypePROTAC ExampleH-PGDS Binding (IC50)Intracellular AccumulationTernary Complex StabilityDegradation Activity (DC50)Key Observation
Flexible PROTAC-2 (Methylene modification)69.0 ± 4.0 nMModerateModerateSimilar to othersIncreased rotational freedom.[13]
Semi-Rigid PROTAC-1 (Piperazine-based)45.1 ± 3.7 nMLowHighSimilar to othersBaseline compound.[13]
Rigid Spirocyclic PROTAC-3 (Azaspiro[3.5]nonane) 32.1 ± 2.1 nM High Low Similar to others Rigidity enhanced cell permeability but destabilized the ternary complex.[13]
More Rigid Spirocyclic PROTAC-4 (Azaspiro[5.5]undecane)36.1 ± 4.3 nMHighLowSimilar to othersGreater rigidity showed similar trends to PROTAC-3.[13]
Data synthesized from a study on H-PGDS degraders.[13] Absolute values are system-dependent.

The most striking finding from this research is the trade-off between cell permeability and ternary complex stability.[13] The rigid azaspiro[3.5]nonane linker in PROTAC-3 led to markedly higher intracellular accumulation compared to its more flexible counterparts. This is likely due to the rigid structure facilitating a more "chameleon-like" behavior, where the molecule can adopt a conformation that shields polar groups to better traverse the lipid bilayer.[14][15] However, this same rigidity resulted in the least stable ternary complex.[13] This underscores a critical principle in PROTAC design: a linker's role is not merely to connect two ends, but to achieve an optimal spatial and energetic configuration for the three-body system. While all PROTACs ultimately showed similar degradation activity in this specific case, these findings highlight how spirocyclic linkers can be used to fine-tune specific properties like cell permeability, which may be a limiting factor in other systems.[13]

Experimental Validation: A Framework for Linker Comparison

To objectively compare linker performance, a multi-faceted experimental approach is required. The following protocols provide a self-validating system, where data from computational, biophysical, and cellular assays are integrated to build a comprehensive understanding of a PROTAC's behavior.

G cluster_workflow PROTAC Linker Evaluation Workflow Design 1. PROTAC Design & Synthesis Compute 2. Computational Modeling (MD Simulations) Design->Compute Predict Conformation Biophys 3. Biophysical Assays (TR-FRET, SPR, ITC) Compute->Biophys Guide Experiments Analysis 6. Data Integration & SAR Analysis Compute->Analysis Rationalize Observations Structural 4. Structural Biology (NMR, X-ray) Biophys->Structural Validate Complex Cell 5. Cellular Assays (Western Blot) Biophys->Cell Correlate Binding & Degradation Biophys->Analysis Quantify Binding Structural->Cell Confirm Structure Cell->Analysis Determine DC50/Dmax

Fig 2. Integrated workflow for the design and evaluation of PROTAC linkers.
Experimental Protocol 1: Ternary Complex Formation Assay (TR-FRET)

Causality & Rationale: This assay provides a quantitative measure of a PROTAC's ability to induce the proximity of the target protein and the E3 ligase.[1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method to measure the formation of the ternary complex in solution, providing data on both the potency (concentration at which half-maximal complex is formed) and stability of the complex.[1][16]

Methodology:

  • Reagent Preparation:

    • Obtain purified, tagged proteins: for example, His-tagged POI and GST-tagged E3 ligase complex (e.g., VHL/ElonginB/ElonginC).

    • Prepare FRET-pair antibodies: Anti-His-Tb (donor) and Anti-GST-d2 (acceptor).

    • Prepare a serial dilution of the PROTAC compounds in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Setup:

    • In a low-volume 384-well microplate, add the POI, E3 ligase complex, and the serially diluted PROTAC compound. Final protein concentrations should be optimized and are typically in the low nanomolar range.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the ternary complex to reach equilibrium.

  • Antibody Addition:

    • Add the pre-mixed FRET-pair antibodies to each well.

    • Incubate for an additional 60 minutes at room temperature in the dark to allow antibody binding.

  • Measurement:

    • Read the plate on a TR-FRET-compatible microplate reader. Excite the terbium donor (e.g., at 337 nm) and measure emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the potency of ternary complex formation.[1]

Experimental Protocol 2: Cellular Protein Degradation Assay (Western Blot)

Causality & Rationale: While biophysical assays confirm ternary complex formation, the ultimate measure of a PROTAC's success is its ability to induce degradation of the target protein in a cellular context. Western blotting is the gold-standard method for quantifying changes in protein levels, allowing for the determination of key efficacy parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[17]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing the POI at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTAC compounds in cell culture media.

    • Treat the cells with the PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by scraping or trypsinization.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[1][17]

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[1]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.

    • Quantify the band intensities using image analysis software. Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized POI levels against the PROTAC concentration and fit the data to determine DC50 and Dmax values.

Conclusion and Future Outlook

The linker is a central player in the complex choreography of targeted protein degradation. The choice is not simply between flexible and rigid, but rather involves a spectrum of possibilities where scaffolds like diazaspiro[3.5]nonane offer unique advantages. By imparting a rigid, three-dimensional character, these linkers can be used to solve specific challenges in PROTAC development, such as poor cell permeability. However, as experimental data shows, this rigidity can create new challenges, such as suboptimal ternary complex stability.[13]

This highlights the necessity of a multiparametric optimization approach. The future of PROTAC design will rely heavily on the integration of computational modeling with robust biophysical and cellular assays to understand and predict the subtle interplay between linker conformation, ternary complex dynamics, and cellular efficacy.[18][19][20] Spirocyclic linkers, including diaza- and azaspiro[3.5]nonane, represent a valuable and expanding part of the medicinal chemist's toolbox, enabling the rational design of next-generation protein degraders with tailored and superior therapeutic properties.

References

  • A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. (2025). Benchchem.
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  • PROTAC Ternary Complex Assay Services. (N.D.). BOC Sciences.
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  • Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL-Mediated PROTACs Targeting the Kinase FLT3. (2025). NIH.
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  • Linkers in PROTACs. (N.D.). Precise PEG.
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  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (N.D.). PMC.
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  • The utilization of spirocyclic scaffolds in novel drug discovery. (N.D.). Taylor & Francis Online.
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  • Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader. (2023). PMC.
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A Senior Application Scientist's Guide to Assessing the Impact of Linker Length and Composition on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Master Regulator of PROTAC Activity

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three distinct parts: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4]

Initially perceived as a mere spacer, the linker is now universally recognized as a critical determinant of a PROTAC's overall performance.[2][5] It is not a passive tether but an active modulator that profoundly influences the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), dictates the PROTAC's physicochemical properties like solubility and cell permeability, and ultimately governs its degradation potency and selectivity.[5][6] An improperly designed linker can lead to steric clashes, prevent productive ternary complex formation, or result in poor drug-like properties, rendering the PROTAC ineffective.[1][6]

This guide provides an in-depth comparison of common linker strategies, supported by experimental data and detailed protocols, to empower researchers in the rational design and rigorous evaluation of next-generation protein degraders.

The Central Role of the Linker in Ternary Complex Formation

The cornerstone of PROTAC action is the formation of a stable and productive ternary complex.[1] The linker's characteristics—its length, chemical composition, and rigidity—are paramount in orchestrating the precise geometry of this complex.[7]

  • Length: The linker must be long enough to span the distance between the POI and the E3 ligase without inducing steric hindrance, yet short enough to foster productive protein-protein interactions between the two.[6] If the linker is too short, the proteins cannot bind simultaneously; if it is too long, the complex may be too transient to allow for efficient ubiquitin transfer.[6]

  • Composition & Rigidity: The chemical makeup of the linker affects its flexibility. Highly flexible linkers, such as long alkyl or polyethylene glycol (PEG) chains, provide significant conformational freedom, which can help the PROTAC adopt an optimal orientation for ternary complex formation.[8][9] However, this flexibility can come at an entropic cost upon binding.[5] Conversely, incorporating rigid elements like piperazine rings or aromatic systems can constrain the linker's conformation, which can be beneficial if the resulting geometry is favorable for creating stable protein-protein interactions.[1][10]

The quality of the ternary complex is often described by a "cooperativity" factor (α), which measures how the binding of the POI and E3 ligase to the PROTAC influence each other. An optimal linker facilitates favorable protein-protein contacts, leading to positive cooperativity (α > 1) and a more stable complex.[1]

G cluster_0 PROTAC-Mediated Degradation Cycle cluster_1 Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binds PROTAC PROTAC PROTAC->POI_PROTAC_E3 Bridges E3 E3 Ligase E3->POI_PROTAC_E3 Binds POI_PROTAC_E3->PROTAC Release POI_PROTAC_E3->E3 PolyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->POI_PROTAC_E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation G cluster_0 Primary Screen: Degradation Potency cluster_1 Mechanism of Action Validation cluster_2 Cellular & Biophysical Characterization start Design & Synthesize PROTAC Library (Varying Linkers) wb Western Blot / In-Cell Western (Determine DC50 & Dmax) start->wb coip Co-Immunoprecipitation (Confirm Ternary Complex Formation) wb->coip For Hits proteasome_inhib Proteasome Inhibition Assay (e.g., with MG132) (Confirm Proteasome Dependence) coip->proteasome_inhib viability Cell Viability Assay (e.g., CellTiter-Glo) (Assess Downstream Phenotype) proteasome_inhib->viability permeability Permeability Assay (e.g., PAMPA, Caco-2) viability->permeability proteomics Global Proteomics (MS) (Assess Selectivity) permeability->proteomics end_node Select Lead Candidate(s) for Further Optimization proteomics->end_node

Figure 2: Experimental workflow for evaluating PROTAC linkers.

Protocol 1: Western Blot for Protein Degradation Analysis

Causality: This is the foundational assay to quantify the dose-dependent reduction of the target protein, providing the critical DC₅₀ and Dₘₐₓ values that measure a PROTAC's potency and maximal effect. [11][12] Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by size using SDS-PAGE, then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to verify equal loading.

    • Wash the membrane thoroughly with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and image the blot. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control, then calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration. Plot the data to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Causality: This assay provides direct evidence that the PROTAC is functioning as intended by physically bridging the POI and the E3 ligase inside the cell. [12]A positive result validates the core mechanism of action.

Methodology:

  • Cell Treatment and Lysis: Treat cells with an effective concentration of the PROTAC (e.g., 5x DC₅₀) and a vehicle control for a short duration (e.g., 2-4 hours) to capture the transient complex. Lyse cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with Protein A/G magnetic beads for 1 hour.

    • Incubate the pre-cleared lysates with a primary antibody against the E3 ligase (or the POI) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing and Elution:

    • Use a magnetic rack to pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by adding sample buffer and heating at 95°C.

  • Western Blot Analysis: Analyze the eluted proteins (the "pulldown") and a sample of the initial lysate (the "input") by Western blot. Probe separate blots for the POI and the E3 ligase.

  • Interpretation: The presence of the POI in the E3 ligase pulldown (and vice-versa) specifically in the PROTAC-treated sample confirms the formation of the ternary complex.

Conclusion and Future Outlook

The linker is a central design element that dictates the success or failure of a PROTAC. Its length and chemical composition are not independent variables but are part of a complex interplay that governs ternary complex stability, cell permeability, and ultimately, degradation efficacy. [3][4]While flexible alkyl and PEG chains remain the workhorses of PROTAC design, the field is evolving towards more sophisticated linkers that incorporate rigid or functional elements to gain finer control over the PROTAC's conformation and properties. [2] The traditional "trial-and-error" approach to linker optimization is gradually being superseded by more rational, structure-guided methods. [6]Advances in computational modeling and structural biology are providing unprecedented insights into the dynamics of ternary complexes, paving the way for the de novo design of linkers optimized for specific POI-E3 ligase pairs. [7][13]A systematic experimental evaluation, combining quantitative degradation assays with mechanistic validation, remains the gold standard for assessing the impact of these critical molecular bridges.

References
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
  • Maple, H. J., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
  • Weerakoon, D., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340–349. [Link]
  • Jena, L., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Biomolecules, 14(8), 919. [Link]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]
  • Shcherbakov, D., & Komarov, P. (2020). Novel approaches for the rational design of PROTAC linkers.
  • de Wispelaere, M., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
  • Lu, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1253–1276. [Link]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Drummond, M. L., & Williams, C. I. (2019).
  • Weerakoon, D., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
  • Davies, G., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions. [Link]
  • American Chemical Society. (2025).
  • Zhang, M., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 11. [Link]

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A Senior Application Scientist's Guide to Validating Kinase Inhibitor Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Affinity, The Quest for True Target Engagement

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, identifying a compound with high biochemical potency is merely the first step. The critical question that determines the trajectory of a lead candidate is: does the compound actually bind to its intended kinase target within the complex, dynamic environment of a living cell? This concept, known as target engagement , is the cornerstone of establishing a clear mechanism of action and is a crucial determinant of a drug's ultimate clinical success.[1][2]

The Core Principle: Why Orthogonal Validation is Non-Negotiable

Target engagement validation seeks to answer a simple question with profound implications: Is my drug binding to its target in the relevant biological context? A truly effective validation strategy relies on the principle of orthogonality , which involves cross-referencing results from multiple, independent methods that measure different physical or biological properties of the drug-target interaction.[3][4][5] This approach minimizes the risk of method-specific artifacts and builds a powerful, self-validating case for a compound's mechanism of action.

For instance, confirming direct physical binding with a biophysical assay should be complemented by a cell-based assay demonstrating downstream functional consequences, such as the inhibition of substrate phosphorylation. This layered approach provides the rigorous evidence needed to confidently advance a compound through the drug development pipeline.[3][6]

Comparative Analysis of Key Methodologies

The modern toolkit for target engagement is diverse, ranging from in vitro biophysical assays to cutting-edge techniques in live cells. The choice of method is strategic, depending on the stage of development, required throughput, and the specific question at hand.

Biophysical Methods: Confirming Direct Physical Interaction (In Vitro)

These foundational techniques are essential for confirming a direct, physical interaction between the inhibitor and a purified kinase protein. They are typically employed early in the discovery process.

MethodPrincipleKey ReadoutProsCons
Differential Scanning Fluorimetry (DSF) Ligand binding increases the thermal stability of the protein.[7]Change in Melting Temperature (ΔTm)High throughput, low protein consumption, cost-effective.Can be prone to artifacts; provides no kinetic data.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)"Gold standard" for thermodynamics; provides a complete binding profile.[6]Low throughput, high protein consumption, sensitive to buffer conditions.
Surface Plasmon Resonance (SPR) Measures changes in refractive index as the inhibitor binds to the immobilized kinase.Association (ka) and Dissociation (kd) rates, Affinity (KD).[6]Provides real-time kinetic data (on/off rates).Requires protein immobilization which can affect activity; can be complex to optimize.
Cell-Based Methods: Proving Engagement in a Physiological Context

The true test of a kinase inhibitor is its ability to engage its target within the crowded, complex environment of a cell. These methods provide direct evidence of intracellular binding.

MethodPrincipleKey ReadoutProsCons
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against heat-induced denaturation in intact cells or lysates.[8][9][10][11]Amount of soluble protein remaining after heat shock.Label-free; works in intact cells and tissues, confirming target engagement in a native environment.[8][9][12]Traditional Western blot readout is low throughput; requires specific antibodies.[11]
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase and a fluorescent tracer that binds the active site. The inhibitor competes with the tracer, reducing the BRET signal.[1][13][14][15]BRET RatioWorks in live cells; highly quantitative for affinity and residence time; high throughput.[1][13][16][17]Requires genetic modification of the target protein; relies on the availability of a suitable tracer.
KiNativ™ / Activity-Based Protein Profiling (ABPP) Uses ATP/ADP-mimicking chemical probes that covalently label the active site of kinases. Target engagement by an inhibitor prevents probe binding, which is quantified by mass spectrometry.[18][19][20]Change in probe-labeled peptide abundance.Profiles endogenous kinases in their native state; can assess selectivity across a large portion of the kinome.[18][20][21]Requires specialized chemical probes and sophisticated mass spectrometry; lower throughput.

Designing a Robust Validation Workflow

A strategic, tiered approach to target engagement validation ensures that resources are used efficiently and that confidence in a lead compound is built on a solid foundation of evidence.

G cluster_0 Phase 1: In Vitro Confirmation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & In Vivo Context Hit Initial Hit Compound Biophysical Biophysical Assays (DSF, ITC, SPR) Hit->Biophysical Confirm Direct Binding CellularTE Cell-Based Target Engagement (CETSA®, NanoBRET™) Biophysical->CellularTE Verify Intracellular Engagement Downstream Functional Cellular Assay (e.g., Western for p-Substrate) CellularTE->Downstream Confirm Functional Consequence Profiling Kinome-Wide Profiling (KiNativ™, Kinobeads) Downstream->Profiling Assess Off-Target Effects InVivo In Vivo / Ex Vivo Models (e.g., Tissue CETSA®) Profiling->InVivo Confirm Engagement in Organism Lead Validated Lead Candidate InVivo->Lead

Caption: A tiered workflow for kinase inhibitor target engagement validation.

Detailed Experimental Protocols

To provide practical, actionable guidance, we present detailed protocols for two of the most powerful and widely adopted cellular target engagement assays.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout

This protocol details the classic CETSA method for determining if a compound stabilizes its target protein in intact cells.

Principle: Based on the concept of ligand-induced thermal stabilization.[8][12] A compound binding to its target kinase will increase the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[8][11]

Workflow Diagram:

G cluster_workflow CETSA® Workflow A 1. Treat Cells (Vehicle vs. Inhibitor) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Analyze Soluble Fraction (Western Blot) D->E F 6. Quantify & Plot (Melt Curve) E->F

Caption: Key steps in the CETSA® experimental workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and grow overnight. Treat the cells with the desired concentration of the kinase inhibitor or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

  • Harvesting and Aliquoting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Treatment: Place the PCR tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Heat the samples for 3 minutes, then cool to room temperature for 3 minutes.[8]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[8] This process ruptures the cells while keeping the denatured proteins aggregated.

  • Separation of Soluble Fraction: Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[8]

  • Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration, normalize the samples, and analyze by SDS-PAGE and Western blot using a specific antibody against the target kinase.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature to generate a "melt curve." A shift in the curve to higher temperatures in the inhibitor-treated samples indicates target engagement.

Hypothetical Data Summary:

Temperature (°C)Vehicle (Relative Intensity)Inhibitor (Relative Intensity)
461.001.00
500.951.00
540.520.91
580.150.65
620.050.25
Protocol 2: NanoBRET™ Target Engagement Intracellular Assay

This protocol describes a quantitative, live-cell method to measure compound affinity and occupancy at the target kinase.

Principle: A proximity-based assay that measures BRET between a target kinase fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[13][14] A test compound that binds the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[1][15]

Workflow Diagram:

G cluster_workflow NanoBRET™ Workflow A 1. Transfect Cells (Kinase-NanoLuc® Vector) B 2. Add Inhibitor (Serial Dilution) A->B C 3. Add Tracer & Substrate B->C D 4. Incubate (~2 hours) C->D E 5. Read Plate (Luminescence at 2 wavelengths) D->E F 6. Calculate BRET Ratio & Plot Dose-Response E->F

Caption: Key steps in the NanoBRET™ Target Engagement assay.

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase. After 24 hours, harvest and resuspend the cells in Opti-MEM.

  • Assay Plating: Dispense the transfected cells into a white, 96-well or 384-well assay plate.

  • Compound Addition: Add the kinase inhibitor in a serial dilution to the wells. Include vehicle-only (no inhibitor) and no-tracer controls.

  • Tracer and Substrate Addition: Prepare a mix of the NanoBRET™ fluorescent tracer and the Nano-Glo® substrate/inhibitor solution. Add this mix to all wells.

  • Incubation: Incubate the plate at 37°C for 2 hours to allow the binding reaction to reach equilibrium.

  • Plate Reading: Measure the luminescence signal using a plate reader equipped with two filters to detect donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) simultaneously.

  • Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission. After background correction, plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's intracellular affinity.

Hypothetical Data Summary:

Inhibitor [nM]Corrected BRET Ratio (mBU)% Inhibition
09550
19480.7
1081215.0
10048149.6
100015384.0
100008591.1

Conclusion: An Integrated Strategy for Confident Decision-Making

References
  • Vasta, V., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]
  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development.
  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Bosc, N., et al. (2021). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell and Chemical Biology, 28(4), 437-450. [Link]
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 225-36. [Link]
  • ActivX Biosciences, Inc. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

Sources

The Impact of Spirocyclic Architecture on Physicochemical Properties: A Comparative Study of Diazaspiro Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is a paramount objective. Diazaspiro derivatives have emerged as a class of "privileged scaffolds" due to their unique three-dimensional architecture, which can impart significant benefits in terms of drug-like properties compared to their non-spirocyclic or simpler heterocyclic counterparts. This guide provides a comparative analysis of the physicochemical properties of key diazaspiro scaffolds, supported by experimental data and detailed protocols, to inform the rational design of next-generation therapeutics.

The Strategic Advantage of the Spirocyclic Core

Diazaspiro compounds are bicyclic heterocycles featuring two nitrogen atoms and a spiro junction, where two rings share a single carbon atom. This structural motif imparts a rigid, three-dimensional conformation that profoundly influences a molecule's interaction with biological targets and its overall pharmacokinetic profile.[1] Unlike flat, aromatic systems, the defined spatial arrangement of substituents on a diazaspiro core can lead to enhanced target binding affinity and selectivity. Furthermore, the introduction of a spirocenter can significantly modulate key physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, which are critical determinants of a drug candidate's success.[2]

This guide will focus on a comparative analysis of three prominent diazaspiro scaffolds:

  • Diazaspiro[3.3]heptanes

  • Diazaspiro[4.5]decanes

  • Diazaspiro[5.5]undecanes

We will explore how the ring size and topology of these scaffolds influence their fundamental physicochemical characteristics, providing a framework for their strategic deployment in drug discovery programs.

Comparative Analysis of Physicochemical Properties

The decision to incorporate a specific diazaspiro scaffold into a drug candidate is often driven by the need to fine-tune its physicochemical properties to achieve an optimal balance of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a critical parameter that influences a drug's absorption, distribution, and potential for off-target effects. A key advantage of certain diazaspiro scaffolds is their ability to modulate lipophilicity in a predictable manner.

Key Insights:

  • Diazaspiro[3.3]heptanes as Piperazine Bioisosteres: The diazaspiro[3.3]heptane motif has been successfully employed as a bioisostere for the ubiquitous piperazine ring.[3] Notably, this substitution often leads to a decrease in lipophilicity (lower logD7.4). This seemingly counterintuitive effect, where the addition of a carbon atom reduces lipophilicity, is primarily attributed to an increase in the basicity (pKa) of the nitrogen atoms within the strained four-membered rings.[1][4] The increased ionization at physiological pH (7.4) leads to greater aqueous solubility and a lower distribution into the lipophilic phase.

  • Impact of Ring Size: While comprehensive comparative data is sparse, the general trend suggests that as the ring size of the diazaspiro system increases (from [3.3] to [4.5] to [5.5]), the lipophilicity also tends to increase, assuming similar substitution patterns. This is due to the larger carbon-rich framework.

Table 1: Comparative Lipophilicity Data

Scaffold/CompoundNon-Spirocyclic AnaloglogP/logD7.4 (Experimental)ΔlogD7.4 (Spiro - Analog)Reference(s)
N-Acetyl-2,6-diazaspiro[3.3]heptaneN-Acetylpiperazine-0.9-1.0[1]
N-Methyl-2,6-diazaspiro[3.3]heptaneN-Methylpiperazine-1.0-1.4[1]
1,4-Diazaspiro[4.5]decane-0.9 (Calculated)-[3]
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione-Not Reported-[5]
1,9-Diazaspiro[5.5]undecane Derivative (1k)-Not Reported-[4]
Basicity (pKa)

The basicity of the nitrogen atoms in diazaspiro derivatives is a crucial determinant of their ionization state at physiological pH, which in turn affects their solubility, permeability, and potential for drug-drug interactions.

Key Insights:

  • Increased Basicity in Strained Systems: As mentioned, the strained ring system of diazaspiro[3.3]heptanes leads to an increase in the pKa of the constituent nitrogen atoms compared to their piperazine counterparts.[1] This is a consequence of the altered hybridization of the nitrogen lone pairs, making them more available for protonation.

  • Influence of Substituents and Ring Environment: The pKa of diazaspiro derivatives is also highly dependent on the nature and position of substituents, as well as the electronic environment within the rings. For instance, the presence of electron-withdrawing groups will decrease basicity.

Table 2: Comparative pKa Data

Scaffold/CompoundNon-Spirocyclic AnalogpKa (Experimental)ΔpKa (Spiro - Analog)Reference(s)
N-Methyl-2,6-diazaspiro[3.3]heptaneN-Methylpiperazine9.9+1.4[1]
N-Acetyl-2,6-diazaspiro[3.3]heptaneN-Acetylpiperazine7.2+1.3[1]
2,6-Diazaspiro[3.3]heptanePiperazineNot Reported-[6]
1,4-Diazaspiro[4.5]decane-Not Reported-[3]
Aqueous Solubility

Aqueous solubility is a fundamental prerequisite for oral drug absorption and formulation. The unique structural features of diazaspiro compounds can be leveraged to enhance the solubility of poorly soluble drug candidates.

Key Insights:

  • Improved Solubility with Spirocyclic Scaffolds: The introduction of spirocyclic motifs, particularly smaller and more polar scaffolds like diazaspiro[3.3]heptanes, often leads to an increase in aqueous solubility compared to their non-spirocyclic or carbocyclic analogs.[2] This is a combined effect of their three-dimensional shape, which can disrupt crystal lattice packing, and their often-increased polarity and hydrogen bonding capacity.

  • pH-Dependent Solubility: For ionizable diazaspiro derivatives, solubility is highly pH-dependent. The increased basicity of scaffolds like diazaspiro[3.3]heptanes can lead to significantly improved solubility in the acidic environment of the gastrointestinal tract.

Table 3: Comparative Aqueous Solubility Data

Scaffold/CompoundNon-Spirocyclic AnalogAqueous SolubilityReference(s)
Diazaspiro[3.3]heptane DerivativesPiperazine DerivativesGenerally Higher[3]
1,4,9-Triazaspiro[5.5]undecan-2-one Derivative (19)-45 µM[7]
Novel Bioactive Hybrid Compounds-0.67 x 10-4 to 1.98 x 10-3 mol·L-1[8]
Metabolic Stability

Metabolic stability is a critical ADME parameter that determines a drug's half-life and potential for the formation of active or toxic metabolites. The rigid nature of diazaspiro scaffolds can protect them from enzymatic degradation.

Key Insights:

  • Reduced Metabolic Liability: The spirocyclic core of diazaspiro compounds can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s, leading to increased metabolic stability compared to more flexible, open-chain or monocyclic analogs.[2]

  • Site of Metabolism: While the core may be stable, substituents on the diazaspiro scaffold are still susceptible to metabolism. Therefore, the overall metabolic stability will depend on the nature and positioning of these substituents.

Table 4: Comparative Metabolic Stability Data

Scaffold/CompoundNon-Spirocyclic AnalogMetabolic Stability (e.g., t1/2 in HLM)Reference(s)
Diazaspiro[3.3]heptane DerivativesPiperazine DerivativesGenerally Higher[3]
1,4,9-Triazaspiro[5.5]undecan-2-one Derivative (19)-32 min[7]
2,8-Diazaspiro[4.5]decan-1-one Derivative (48)-Excellent[9]

Experimental Protocols for Physicochemical Property Determination

The accurate determination of physicochemical properties is essential for building robust structure-property relationships and making informed decisions in drug discovery. The following are standard protocols for measuring key parameters discussed in this guide.

Determination of Lipophilicity (logP/logD) by the Shake-Flask Method

The shake-flask method is the gold-standard for determining logP and logD values. It involves partitioning a compound between two immiscible phases, typically n-octanol and an aqueous buffer, and measuring the concentration of the compound in each phase at equilibrium.

Step-by-Step Methodology:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Preparation of the Test Solution: Accurately weigh a small amount of the diazaspiro derivative and dissolve it in the pre-saturated aqueous buffer to a known concentration.

  • Partitioning: In a suitable vessel, combine a known volume of the test solution with a known volume of pre-saturated n-octanol.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and n-octanol phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the diazaspiro derivative using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logD value using the following equation: logD = log10 ( [Compound]octanol / [Compound]aqueous )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Buffer prep_solution Prepare Test Solution in Aqueous Buffer prep_solvents->prep_solution partition Partitioning: Mix aqueous solution with n-octanol prep_solution->partition equilibrate Equilibration: Shake to allow for partitioning partition->equilibrate separate Phase Separation: Centrifuge equilibrate->separate quantify Quantification: Measure concentration in each phase (HPLC/UV-Vis) separate->quantify calculate Calculation: logD = log([C]octanol / [C]aqueous) quantify->calculate

Caption: Workflow for logP/logD Determination by the Shake-Flask Method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant (an acid or a base) is added incrementally.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve an accurately weighed amount of the diazaspiro derivative in a suitable solvent (e.g., deionized water or a co-solvent system for poorly soluble compounds) to a known concentration.

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter prepare Prepare Sample Solution calibrate->prepare add_titrant Incremental Addition of Standardized Acid/Base prepare->add_titrant record_pH Record pH after each addition add_titrant->record_pH record_pH->add_titrant plot_curve Plot pH vs. Titrant Volume record_pH->plot_curve determine_pKa Determine pKa at Half-Equivalence Point plot_curve->determine_pKa

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Kinetic Aqueous Solubility by Nephelometry

Nephelometry is a high-throughput method for assessing the kinetic solubility of compounds. It measures the light scattered by undissolved particles (precipitate) in a solution.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the diazaspiro derivative in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.

  • Data Analysis: Plot the light scattering signal versus the compound concentration. The kinetic solubility is typically defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare DMSO Stock Solution serial_dilute Serial Dilution in Aqueous Buffer prep_stock->serial_dilute incubate Incubate to Allow Precipitation serial_dilute->incubate measure Measure Light Scattering (Nephelometry) incubate->measure plot_data Plot Light Scattering vs. Concentration measure->plot_data determine_sol Determine Kinetic Solubility (Precipitation Point) plot_data->determine_sol

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Conclusion and Future Perspectives

The strategic incorporation of diazaspiro scaffolds offers a powerful approach to modulate the physicochemical properties of drug candidates. The choice of a specific diazaspiro core, be it the compact and basicity-enhancing diazaspiro[3.3]heptane or the larger, more lipophilic diazaspiro[4.5]decane and diazaspiro[5.5]undecane systems, allows for a nuanced optimization of a molecule's ADME profile.

The comparative data presented in this guide underscores the significant impact of the spirocyclic architecture on lipophilicity, pKa, solubility, and metabolic stability. By understanding these structure-property relationships and employing robust experimental methodologies for their characterization, drug discovery teams can more effectively navigate the complex landscape of medicinal chemistry and accelerate the development of novel therapeutics with improved efficacy and safety profiles.

Future research in this area should focus on expanding the library of publicly available, high-quality physicochemical data for a wider range of diazaspiro derivatives. This will enable the development of more accurate in silico predictive models and further refine our understanding of the intricate interplay between three-dimensional structure and drug-like properties.

References

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI.
  • Koolen, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PubMed. [Link]
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. [Link]
  • LogP / LogD shake-flask method. (2024). Protocols.io. [Link]
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). University of Bari Aldo Moro.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane.
  • PubChem. (n.d.). 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione.
  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. [Link]

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Peer-reviewed methods for the characterization of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has positioned spirocyclic scaffolds, such as the 2,7-diazaspiro[3.5]nonane core, as highly valuable motifs. Their inherent three-dimensionality and conformational rigidity offer a pathway to novel chemical space with improved pharmacological properties. The subject of this guide, tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, is a key building block in this domain, frequently used in the synthesis of modulators for critical drug targets.

Given its role as a foundational intermediate, the unambiguous structural confirmation and rigorous purity assessment of this compound are not mere formalities; they are prerequisites for the integrity of the entire drug discovery cascade. A poorly characterized starting material can lead to ambiguous biological data, wasted resources, and the potential derailment of promising therapeutic programs. This guide presents a multi-technique, cross-validating approach to the characterization of this molecule, grounded in established analytical principles. We will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing not just protocols, but the scientific rationale underpinning their application.

The Characterization Workflow: A Triad of Orthogonal Techniques

The structural complexity of a spirocyclic diamine, even one partially protected, necessitates a workflow where data from independent analytical methods are used to corroborate one another. This principle of cross-validation is the bedrock of a trustworthy characterization package. No single technique can simultaneously and definitively confirm the structure, identify all impurities, and quantify purity with absolute certainty.

The logical flow of characterization should be designed as a self-validating system. Mass Spectrometry provides the initial confirmation of molecular weight. NMR spectroscopy then elucidates the precise atomic connectivity and confirms the presence of key functional groups. Finally, HPLC serves as the ultimate arbiter of purity, separating the target compound from isomers, starting materials, and byproducts.

G cluster_0 Characterization Workflow Start Start MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS Is the mass correct? NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Yes HPLC HPLC Analysis (Purity & Impurity Profile) NMR->HPLC Is the structure correct? End Unambiguous Characterization (Structure & Purity Confirmed) HPLC->End Yes, and is purity ≥ 95%?

Caption: A logical workflow for the robust characterization of synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D experiments is essential to fully assign the complex spin systems of the spirocyclic core.

Causality in NMR Analysis:

The molecule's structure presents distinct analytical challenges that guide the choice of NMR experiments. The piperidine ring, bearing the electron-withdrawing Boc group, will have different chemical shifts from the unsubstituted azetidine ring. The spirocyclic center creates a rigid system where protons on the same carbon atom (geminal protons) are chemically non-equivalent and will exhibit complex splitting patterns. 2D NMR is therefore not optional, but necessary to trace the connectivity through the scaffold.

Expected ¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts based on established principles for N-Boc protected amines and related heterocyclic systems. Actual values may vary slightly based on solvent and concentration.

Assignment Expected ¹H Shift (ppm) Expected Multiplicity Expected ¹³C Shift (ppm) Rationale
Boc: -C(CH₃)₃~1.45Singlet (s)~28.49 equivalent protons of the tert-butyl group, highly shielded.[1]
Boc: -C (CH₃)₃--~79.5Quaternary carbon of the Boc group, deshielded by oxygen.
Boc: -C=O--~154.9Carbamate carbonyl carbon, characteristic chemical shift.
Piperidine: -CH₂-N(Boc)~3.40 - 3.60Triplet (t) or Multiplet (m)~44-46Protons alpha to the Boc-protected nitrogen are deshielded.
Piperidine: -CH₂-C(spiro)~1.60 - 1.80Triplet (t) or Multiplet (m)~35-38Protons on the piperidine ring beta to the nitrogen.
Spirocenter: C--~40-45Quaternary spirocyclic carbon. Assignment requires HMBC.
Azetidine: -CH₂-N(H)~2.90 - 3.10Triplet (t) or Multiplet (m)~50-55Protons on the unsubstituted, more basic azetidine ring.
Azetidine: -CH₂-C(spiro)~2.00 - 2.20Triplet (t) or Multiplet (m)~30-33Protons on the azetidine ring adjacent to the spirocenter.
Azetidine: -NH~1.50 - 2.50Broad Singlet (br s)-Exchangeable proton, chemical shift is concentration-dependent.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a standard 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of -1 to 10 ppm. Use sufficient scans to achieve a good signal-to-noise ratio (>30:1 for the smallest multiplet).

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A spectral width of 0 to 160 ppm is typically sufficient. This experiment will require a longer acquisition time.

  • 2D NMR Acquisition (COSY & HSQC/HMBC):

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (J-coupling) correlations, which is critical for tracing the connectivity within the piperidine and azetidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to, allowing for unambiguous assignment of the carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is indispensable for assigning quaternary carbons like the spirocenter and the Boc carbonyl by correlating them to nearby protons.[2]

G cluster_1 NMR Data Interpretation Logic H1 1D ¹H NMR (Proton Environment & Splitting) COSY 2D COSY (¹H-¹H Connectivity) H1->COSY HSQC 2D HSQC (Direct ¹H-¹³C Correlation) H1->HSQC C13 1D ¹³C NMR (Carbon Count & Type) C13->HSQC Structure Final Assigned Structure COSY->Structure HMBC 2D HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC HMBC->Structure

Caption: Inter-relationship of NMR experiments for complete structural assignment.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, serving as the first and most fundamental checkpoint of its identity. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its polar nature and the presence of basic nitrogen atoms, which are readily protonated.

Causality in MS Analysis:

The goal is to confirm the elemental composition (C₁₂H₂₂N₂O₂) and observe characteristic fragmentation patterns that are consistent with the proposed structure. High-resolution mass spectrometry (HRMS) is crucial for providing an exact mass, which can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. Tandem MS (MS/MS) experiments, where the protonated parent ion is fragmented, provide a second layer of structural confirmation.

Expected Mass Spectrometry Data
Ion Formula Calculated Exact Mass (m/z) Analysis Mode Expected Fragmentation & Rationale
[M+H]⁺C₁₂H₂₃N₂O₂⁺227.1754ESI-MS (Full Scan)The protonated molecular ion. Its accurate mass should be within 5 ppm of the calculated value in HRMS.
[M+H - C₄H₈]⁺C₈H₁₅N₂O₂⁺171.1128ESI-MS/MSLoss of isobutylene (56.06 Da) from the Boc group. A highly characteristic fragmentation for N-Boc compounds.[3]
[M+H - C₄H₉]⁺C₈H₁₄N₂O₂⁺170.1050ESI-MS/MSLoss of the tert-butyl radical (57.07 Da), though less common than isobutylene loss in ESI.
[M+H - C₅H₉O₂]⁺C₇H₁₄N₂⁺127.1230ESI-MS/MSLoss of the entire Boc group (101.07 Da) to yield the protonated 2,7-diazaspiro[3.5]nonane core.[4]
Ring Fragments-VariesESI-MS/MSCleavage of the piperidine or azetidine ring can lead to smaller fragment ions (e.g., m/z 70, 56), characteristic of piperazine/piperidine substructures.[5][6]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source operating in positive ion mode.

  • Full Scan MS: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Perform a product ion scan on the precursor ion (m/z 227.18). Optimize the collision energy to generate a rich fragmentation spectrum, allowing for the observation of the key fragment ions listed above.

High-Performance Liquid Chromatography (HPLC): The Final Verdict on Purity

HPLC is the gold standard for assessing the purity of a chemical compound. It separates the target molecule from any impurities, such as residual starting materials, reagents, or synthetic byproducts. For a polar, basic compound like this, a reverse-phase method is a good starting point, but may require optimization.

Causality in HPLC Method Development:

The compound contains a polar diazaspiro core and a non-polar Boc protecting group, giving it moderate polarity. Standard C18 reverse-phase columns are often the first choice.[7] However, very polar molecules can have poor retention on these columns when using highly aqueous mobile phases.[8][9] Therefore, a method must be chosen that guarantees retention and good peak shape.

  • Alternative 1: Polar-Embedded Column: These columns contain polar groups (e.g., amide, carbamate) embedded in the alkyl chains, which improves retention for polar analytes in highly aqueous mobile phases and reduces peak tailing for bases.

  • Alternative 2: HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC uses a polar stationary phase (like bare silica) and a highly organic mobile phase. It is an excellent alternative for retaining very polar compounds that are unretained in reverse-phase.[8]

Comparative HPLC Methods
Parameter Method A: Standard Reverse-Phase Method B: Alternative (HILIC)
Column C18, 2.1 x 50 mm, 1.8 µmBare Silica or Amide, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes95% to 50% B over 5 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Detection UV at 210 nm or CAD/ELSDUV at 210 nm or CAD/ELSD
Expected Result Moderate retention. Potential for peak tailing due to basic nitrogens. Impurities that are more polar (e.g., de-protected core) will elute earlier.Strong retention. Better peak shape for the polar analyte. Elution order is inverted compared to RP-HPLC.

Note on Detection: The molecule lacks a strong chromophore, so UV detection at low wavelengths (~210 nm) is required. More universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are highly recommended for more accurate quantification.

Experimental Protocol: Purity Analysis by RP-HPLC
  • Sample Preparation: Accurately prepare a stock solution of the compound at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: Use an HPLC or UHPLC system equipped with a UV or CAD/ELSD detector.

  • Method Execution: Equilibrate the column (e.g., C18) with the initial mobile phase conditions. Inject the sample and run the gradient method.

  • Data Analysis: Integrate the area of all peaks detected. Calculate the purity of the main peak as a percentage of the total peak area. A purity level of ≥97% is common for commercial-grade material.

Conclusion: A Synthesis of Evidence for Unambiguous Characterization

The characterization of this compound is a clear illustration of the principle that robust analytical science relies on a weight of evidence from orthogonal techniques. While commercial vendors confirm that comprehensive analytical data (NMR, HPLC, LC-MS) is available for this compound, this guide provides the foundational, peer-reviewed logic for why each technique is essential and how they interlock to form a self-validating system.[10]

  • Mass Spectrometry confirms the correct molecular formula is present.

  • NMR Spectroscopy confirms the atoms are connected in the correct spirocyclic framework.

  • HPLC confirms that the sample is pure and free from significant contaminants.

Only when the data from all three analyses are consistent and complementary can a researcher have full confidence in the identity and quality of this critical building block, ensuring the integrity and success of subsequent research and development efforts.

References

  • Aboul-Enein, H. Y., et al. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science, 56(2), 160–165. [Link]
  • ResearchGate. Reversed-phase HPLC separation of the diastereomers of compound.... [Link]
  • PubChem. 2,7-Diazaspiro[3.5]nonane. [Link]
  • Mass Spectrometry Bulletin. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • Wikipedia.
  • PubChem. tert-Butyl 2,7-diazaspiro[3.
  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
  • PubChem. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. [Link]
  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: .... [Link]
  • Chemistry LibreTexts.
  • Agilent. Choosing HPLC Columns for Rapid Method Development. [Link]
  • ResearchGate. (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
  • YouTube. Understanding Reverse Phase Selectivity for Different Compound Classes. [Link]
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • PubMed.
  • MySkinRecipes. 2,7-DIAZASPIRO[3.5]NONANE 2HCL. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS No. 896464-16-7). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Core Principle: Treat as Regulated Hazardous Waste

The fundamental principle for disposing of this compound is to manage it as a regulated chemical waste stream. Due to its identified health hazards, this compound must not be disposed of down the drain or in regular solid waste receptacles.[1] All waste, including the pure compound, contaminated materials, and empty containers, must be collected and transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) via your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.[2]

Hazard Profile and Risk Assessment

Understanding the specific hazards of a chemical is critical to appreciating the necessity for stringent disposal protocols. The Globally Harmonized System (GHS) classification for this compound provides a clear summary of its risks.

Hazard Class & CategoryGHS Hazard StatementAssociated Risks & Rationale for Segregated Disposal
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[3][4]Ingestion can lead to acute health effects. Improper disposal could contaminate water sources, posing a risk to public health and aquatic life.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[3][4]Direct contact can cause skin irritation. Waste handlers and personnel could be exposed if the compound is not securely contained.
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation[3][4]Poses a significant risk of eye damage upon contact. Proper containment is essential to prevent accidental splashing or exposure from dust.
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation[3][4]Inhalation of dust or aerosols can irritate the respiratory tract. Waste must be handled in a way that minimizes dust generation.
Aquatic Environment, Long-Term Hazard (Category 3) H412: Harmful to aquatic life with long lasting effects[5]This classification underscores the environmental imperative. Release into sewer systems or landfills can lead to long-term ecological damage.

The Regulatory Framework: Your "Cradle-to-Grave" Responsibility

In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" framework, which means that the generator of the waste (i.e., your laboratory) is legally responsible for it from the moment it is created until its final, safe disposal.[2][8]

This responsibility necessitates a robust in-lab waste management program that includes:

  • Accurate Waste Characterization: Correctly identifying waste as hazardous or non-hazardous.

  • Proper Segregation and Storage: Keeping different waste streams separate and securely contained.

  • Detailed Record-Keeping: Manifesting all waste that leaves the facility.

  • Use of Licensed Transporters and TSDFs: Ensuring the entire disposal chain is compliant.

On-Site Waste Accumulation: A Step-by-Step Protocol

This protocol outlines the procedure for collecting waste this compound at the point of generation, typically within a Satellite Accumulation Area (SAA) in the laboratory.[9]

Step 1: Container Selection

  • Objective: To ensure secure containment and prevent leaks or reactions.

  • Procedure:

    • Select a container made of a compatible material (e.g., High-Density Polyethylene (HDPE), glass) that is in good condition with no cracks or residue.

    • The container must have a tight-fitting, screw-on cap.

    • Ensure the container size is appropriate for the expected volume of waste to avoid long-term storage of nearly empty containers.

Step 2: Waste Collection

  • Objective: To safely transfer the chemical waste into the designated container.

  • Procedure:

    • Solid Waste: Carefully transfer solid this compound using a dedicated spatula or scoop. Place contaminated items such as weighing paper, gloves, and pipette tips directly into the waste container.

    • Liquid Waste (Solutions): Using a funnel, carefully pour solutions containing the compound into the designated liquid waste container.

    • Empty Containers: An "empty" container that held the pure substance must also be treated as hazardous waste.[1] Alternatively, it can be triple-rinsed with a suitable solvent; the rinsate must then be collected as hazardous waste.[10] After triple-rinsing, the container can be disposed of in regular trash after defacing the label.[1]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves, during waste handling.[3][11]

Step 3: Labeling

  • Objective: To communicate the contents and hazards of the waste container to all personnel and ensure regulatory compliance.

  • Procedure:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • List all constituents, including solvents and their approximate percentages.

    • Indicate the specific hazards by checking the appropriate boxes (e.g., Toxic, Irritant).

    • Fill in the generator's name, lab location, and the accumulation start date.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Objective: To store the waste safely at or near the point of generation until it is ready for pickup.

  • Procedure:

    • Keep the waste container tightly closed at all times, except when adding waste.

    • Store the container in a designated SAA, which must be under the control of the lab personnel.

    • The SAA should be in a secondary containment tray to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9]

Disposal Workflow: From Laboratory to Final Disposition

The following diagram illustrates the lifecycle of chemical waste, from its generation in your lab to its final disposal, emphasizing the key decision and action points.

G cluster_lab Laboratory Responsibility cluster_ehs EHS / Contractor Responsibility Generation Waste Generation (Unused chemical, contaminated labware) Characterization Waste Characterization (Identify as Hazardous: H302, H315, H319, H335) Generation->Characterization Containerization Step 1: Select Compatible Container Step 2: Collect Waste Characterization->Containerization Labeling Step 3: Affix & Complete Hazardous Waste Label Containerization->Labeling Storage Step 4: Store in Secondary Containment in Satellite Accumulation Area (SAA) Labeling->Storage Pickup Request Waste Pickup (Via EHS portal or contact) Storage->Pickup When container is full or storage time limit is reached Transport Licensed Transporter Collects Waste (RCRA Manifest Signed) Pickup->Transport TSDF Transport to Treatment, Storage, and Disposal Facility (TSDF) Transport->TSDF Disposal Final Disposal (e.g., High-Temperature Incineration) TSDF->Disposal

Caption: Decision workflow for the disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Minor Spill (Contained within the lab):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (two pairs of nitrile gloves, safety goggles, lab coat).

    • If the material is a solid, gently sweep it up to avoid creating dust and place it in the hazardous waste container.[12]

    • If it is a liquid, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the contaminated absorbent material and place it in the hazardous waste container.[3]

    • Decontaminate the spill surface with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Major Spill (Poses a significant hazard):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent the spill from entering drains.[10][12]

References

  • This compound hydrochloride Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR317165_msds.pdf]
  • This compound hydrochloride Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/sds/cas/1023301-84-9_us_sds.html]
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Safety Data Sheet. MedChemExpress. [URL: https://www.medchemexpress.com/sds/HY-30756.html]
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Hazard Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.
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  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate oxalic acid. ChemScene. [URL: https://www.chemscene.
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Personal protective equipment for handling tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

As a Senior Application Scientist, this guide provides an in-depth, field-proven framework for the safe handling of this compound. This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol, ensuring that every action in the laboratory is a self-validating step towards comprehensive safety. The procedures outlined here are designed for researchers, scientists, and drug development professionals who demand technical accuracy and practical, immediate guidance.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling, it is critical to understand the inherent risks associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] A thorough risk assessment is the first and most crucial step in any experimental plan.

Key Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H412: Harmful to aquatic life with long-lasting effects.[3]

The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.[4] The causality is clear: the compound's chemical properties can lead to local irritation upon contact and systemic effects if absorbed. Therefore, all subsequent protocols are designed to eliminate these exposure pathways.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary method for exposure control is the implementation of robust engineering controls.

  • Ventilation: All work must be conducted in a well-ventilated laboratory.[2][5][6] For any procedure with the potential to generate dust or aerosols—such as weighing, transferring solids, or preparing solutions—the use of a certified chemical fume hood is mandatory.[7][8]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[6][9][10] All personnel must be trained in their proper use.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A multi-layered PPE strategy is crucial to prevent direct contact with the chemical.[7] The selection of PPE must be based on a risk assessment of the specific task being performed.

PPE Selection Summary

The following table provides a clear, at-a-glance guide to the required PPE for various laboratory activities involving this compound.

Activity LevelTask ExamplesEye & Face ProtectionHand ProtectionBody & Respiratory Protection
Low Hazard Handling sealed containers, visual inspection.Safety glasses with side shields.[7]Single pair of nitrile gloves.[7]Standard laboratory coat.
Moderate Hazard Weighing solid, preparing stock solutions, small-scale reactions.Chemical splash goggles (ANSI Z87.1 compliant).[8]Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene).[7][8]Permeation-resistant lab coat, disposable sleeves.[7] Use within a chemical fume hood.[7]
High Hazard / Spills Large-scale synthesis, potential for significant aerosolization, spill cleanup.Chemical splash goggles and a full-face shield.[8][11]Double-gloving with extended cuff chemical-resistant gloves.[11]Disposable, solid-front protective gown over lab coat.[7] NIOSH-approved respirator if fume hood is not available or insufficient.[5][8]
Detailed PPE Specifications and Rationale
  • Eye and Face Protection: Because the compound causes serious eye irritation, protection must be comprehensive.[1][2]

    • Chemical Splash Goggles: These are mandatory for most operations as they provide a seal around the eyes, protecting from splashes, dust, and vapors.[5][8] They must conform to established standards such as EU EN 166 or ANSI Z87.1.[5][8]

    • Face Shield: A face shield, worn over goggles, provides an additional barrier against splashes during high-risk procedures.[8][11]

  • Skin and Body Protection: The compound is a known skin irritant, making robust skin protection non-negotiable.[1][2]

    • Gloves: Use compatible, chemical-resistant gloves.[6] Nitrile or neoprene are recommended starting points.[8][11] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[6][12] Contaminated gloves should be changed immediately.[7]

    • Lab Coat: A chemical-resistant or permeation-resistant lab coat should be worn and kept fully fastened.[7][11] For high-hazard tasks, a disposable gown provides an additional layer of protection.[7] Contaminated clothing must be removed immediately and laundered separately before reuse.[1][2]

    • Footwear: Closed-toe shoes are required for all laboratory work.[8][12]

  • Respiratory Protection: Inhalation may cause respiratory tract irritation, so minimizing airborne particles is critical.[1][2]

    • The primary method of respiratory protection is the use of a chemical fume hood.[8]

    • If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with the appropriate cartridges is required.[8] A dust respirator may be sufficient for handling solids if a fume hood is not feasible, but this should be based on a formal risk assessment.[2]

Operational and Disposal Plans: Step-by-Step Protocols

A systematic workflow is essential to ensure safety and prevent contamination.[7]

General Handling Procedures
  • Preparation: Designate a specific area for handling the compound. Cover the work surface with disposable plastic-backed absorbent paper.[4]

  • Avoid Contact: Avoid all personal contact, including inhalation.[2] Do not smell or taste chemicals.[12]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][2][12] Always wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[2][12]

  • Storage: Keep containers securely sealed when not in use and store in a cool, dry, and well-ventilated place.[1][5] The compound should be stored locked up.[1][2]

Spill Response Protocol

Immediate and correct response to a spill is critical to mitigate exposure.

  • Alert Personnel: Alert personnel in the immediate area and evacuate if necessary.[2]

  • Don PPE: Wear the appropriate PPE for high-hazard situations (See Table 1).[2]

  • Containment: Prevent the spill from entering drains or water courses.[2][5]

  • Cleanup (Dry Spill): For minor dry spills, use dry cleanup procedures to avoid generating dust.[2] Gently sweep or use an explosion-proof vacuum to collect the material.[2] Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[2]

  • Decontamination: Wash the spill area down with large amounts of water and prevent runoff from entering drains.[2]

  • Disposal: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Collect waste in suitable, closed, and clearly labeled containers.[5]

  • Dispose of the contents and container at an authorized hazardous or special waste collection point, adhering strictly to all local, state, and federal regulations.[1][2][5]

Emergency Procedures: First Aid

In case of exposure, immediate action is required.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2][5]

  • Skin Contact: Take off contaminated clothing immediately.[5] Flush skin with plenty of soap and water.[2][5] Seek medical attention if irritation occurs or persists.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, give oxygen.[5] Seek medical attention.

  • Ingestion: Rinse mouth with water.[2][5] Do NOT induce vomiting.[1][5] Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.[5]

Diagrams and Visual Aids

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 cluster_1 cluster_2 Risk_Assessment Start: Conduct Task-Specific Risk Assessment Activity_Type What is the activity? Risk_Assessment->Activity_Type Low_Hazard Low Hazard (e.g., Handling sealed containers) Activity_Type->Low_Hazard Low potential for exposure Moderate_Hazard Moderate Hazard (e.g., Weighing, Preparing solutions) Activity_Type->Moderate_Hazard Potential for dust/ splash exposure High_Hazard High Hazard / Spill (e.g., Large scale, Cleanup) Activity_Type->High_Hazard High potential for aerosol/splash PPE_Low Required PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Low_Hazard->PPE_Low PPE_Moderate Required PPE: - Chemical Goggles - Resistant Lab Coat - Double Nitrile Gloves - Work in Fume Hood Moderate_Hazard->PPE_Moderate PPE_High Required PPE: - Goggles & Face Shield - Protective Gown - Double Gloves (extended) - Respirator (if needed) High_Hazard->PPE_High

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09). Industry Tap.
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. (n.d.). PubChem.
  • Personal Protective Equipment. (2025-09-12). US EPA.
  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of New Hampshire.
  • Chemical Synthesis Safety Tips To Practice in the Lab. (n.d.). Moravek.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.